molecular formula C5H6N2O B182141 4-Acetylimidazole CAS No. 196413-17-9

4-Acetylimidazole

Cat. No.: B182141
CAS No.: 196413-17-9
M. Wt: 110.11 g/mol
InChI Key: TUFOJIVMBHBZRQ-UHFFFAOYSA-N
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Description

4-Acetylimidazole is a valuable chemical scaffold in advanced organic synthesis and medicinal chemistry research. Its electron-rich imidazole core, substituted with an acetyl group, makes it a versatile building block for constructing complex heterocyclic systems . This compound is of significant interest in the search for novel pharmacologically active agents, particularly as a precursor in the synthesis of functionalized imidazole derivatives evaluated for their anticancer properties against challenging targets such as triple-negative breast cancer (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) cell lines . The structural motif of this compound is also pertinent in spectroscopic studies, as conjugated groups profoundly affect the imidazole ring's absorption characteristics, which is useful for analytical applications . Researchers utilize this compound to develop new molecules with potential effects on cell viability, migration, and efficacy in 3D cell culture models that better resemble the tumour microenvironment . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFOJIVMBHBZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340547
Record name 4-Acetylimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61985-25-9
Record name 4-Acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-imidazol-4-yl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetylimidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Acetylimidazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Properties and Identification

This compound, also known as 1-(1H-imidazol-4-yl)ethanone, is a crucial reagent and intermediate. Its unique structure, featuring an imidazole ring with an acetyl group at the fourth position, underpins its reactivity and utility in synthesizing more complex molecules.[1]

PropertyValueSource(s)
CAS Number 61985-25-9[2][3]
Molecular Formula C₅H₆N₂O[2][3]
Molecular Weight 110.11 g/mol [2][3]
Synonyms 1-(1H-imidazol-4-yl)ethanone
Appearance White to off-white solid[1]
Purity Typically ≥98%[3]
Storage Store at 2°C - 8°C in a well-closed container[2]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a critical aspect for its application. While various methods exist, a common conceptual pathway involves the modification of an existing imidazole scaffold. Understanding the electron-withdrawing nature of the acetyl group is key to predicting its reactivity. It deactivates the imidazole ring towards electrophilic substitution while making the acetyl group's carbonyl carbon susceptible to nucleophilic attack.

The imidazole ring's nitrogen atoms also play a crucial role. The pyrrole-type nitrogen (NH) can be deprotonated to form an imidazolate anion, a potent nucleophile. The pyridine-type nitrogen is basic and can be protonated or act as a nucleophile. This dual character allows for a rich and versatile chemistry.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of this compound, highlighting key decision points for a synthetic chemist.

G cluster_synthesis Synthesis of this compound cluster_reaction Key Reactions of this compound start Imidazole Starting Material step1 Protection of Imidazole Nitrogen start->step1 step2 Friedel-Crafts Acylation or similar C-acylation at C4 step1->step2 step3 Deprotection step2->step3 product This compound step3->product reaction_start This compound product->reaction_start Used as Intermediate reaction1 Carbonyl Reduction (e.g., NaBH4) reaction_start->reaction1 reaction2 Condensation Reactions (e.g., Aldol, Knoevenagel) reaction_start->reaction2 reaction3 N-Alkylation/Arylation reaction_start->reaction3 product1 Alcohol Derivative reaction1->product1 product2 α,β-Unsaturated Ketone reaction2->product2 product3 N-Substituted Imidazole reaction3->product3

Caption: Generalized synthetic and reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold and intermediate in the synthesis of pharmacologically active compounds. Its structural similarity to histidine allows it to be explored as a histidine analogue.[1][2]

  • Anticancer Research: It has been investigated for its potential anticancer activity, particularly in breast cancer cells.[1][2] The imidazole core is a common feature in many anticancer agents, often interacting with key enzymatic targets.

  • Enzyme Inhibition: The acetyl group can be modified to introduce functionalities that can act as warheads for covalent inhibitors or as key binding elements for non-covalent inhibitors.

  • Histamine Receptor Ligands: The imidazole core is central to the structure of histamine. Derivatives of this compound can be synthesized to probe the structure-activity relationships of histamine receptor agonists and antagonists.

Experimental Protocol: Reductive Amination of this compound

This protocol details a representative reaction where this compound is used as a starting material. The objective is to synthesize an N-substituted ethylamine derivative, a common transformation in medicinal chemistry to build out molecular complexity.

Principle: This is a one-pot reaction combining a carbonyl compound (this compound) and an amine with a reducing agent. An imine is formed in situ and is then immediately reduced to the corresponding amine. This method avoids the isolation of the often-unstable imine intermediate.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (or DCE).

  • Amine and Catalyst Addition: Add the primary amine (1.1 equivalents) followed by a catalytic amount of acetic acid (0.1 equivalents).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted amine.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

  • Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust, fumes, or vapors.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[4]

Conclusion

This compound is a versatile and valuable molecule for chemical researchers and drug developers. Its well-defined physicochemical properties, coupled with its predictable yet versatile reactivity, make it a foundational building block for a wide array of complex molecular targets. A thorough understanding of its synthesis, handling, and reaction profiles, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

  • This compound - High purity | EN. (n.d.). Georganics.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Acetylimidazole from Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetylimidazole is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile building block for a wide array of pharmacologically active compounds. However, its synthesis presents unique challenges due to the electronic nature of the imidazole ring, which complicates direct acylation at the C-4 position. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the viable synthetic routes to this compound, with a primary focus on a robust multi-step pathway commencing from imidazole-4-carboxylic acid. Alternative strategies are also discussed, offering a comparative analysis of methodologies. This guide emphasizes the mechanistic rationale behind experimental choices, provides detailed, step-by-step protocols, and presents quantitative data to ensure scientific integrity and practical applicability.

Introduction: The Challenge of Imidazole C-4 Acylation

The imidazole heterocycle is a ubiquitous scaffold in biologically active molecules. The direct introduction of an acetyl group at the C-4 position via classical electrophilic aromatic substitution, such as the Friedel-Crafts acylation, is notoriously difficult.[1] The lone pair of electrons on the N-1 nitrogen atom readily coordinates with Lewis acids, deactivating the ring towards electrophilic attack. Furthermore, the inherent reactivity of the imidazole ring can lead to undesired side reactions and low yields under harsh acylation conditions.

Consequently, indirect synthetic methodologies are predominantly employed to achieve the targeted this compound. This guide will primarily detail the most established and reliable multi-step synthesis, which navigates these challenges through a series of well-understood organic transformations.

Primary Synthetic Pathway: A Three-Step Approach from Imidazole-4-Carboxylic Acid

The most widely adopted and scalable synthesis of this compound begins with the readily available starting material, imidazole-4-carboxylic acid. This pathway involves three key transformations:

  • Esterification: Protection of the carboxylic acid functionality as an ethyl ester.

  • Condensation: A Claisen-type condensation to introduce the acetyl group precursor.

  • Hydrolysis and Decarboxylation: Removal of the ester group and subsequent decarboxylation to yield the final product.

Synthesis_Pathway Start Imidazole-4-Carboxylic Acid Step1 Fischer Esterification (Ethanol, H₂SO₄) Start->Step1 Intermediate1 Ethyl 4-Imidazolecarboxylate Step1->Intermediate1 Step2 Claisen Condensation (Ethyl Acetate, NaOEt) Intermediate1->Step2 Intermediate2 Ethyl 2-(1H-imidazol-4-yl)-3-oxobutanoate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (Acid or Base) Intermediate2->Step3 Product This compound Step3->Product Alternative_Pathway_1 Start 4-(Chloromethyl)imidazole Step1 Alkylation of Diethyl Malonate (NaOEt) Start->Step1 Intermediate Diethyl 2-((1H-imidazol-4-yl)methyl)malonate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (Acid or Base) Intermediate->Step2 Product This compound Step2->Product

Sources

A-Z Guide to 4-Acetylimidazole: An In-depth Technical Guide on its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylimidazole is a pivotal heterocyclic ketone, serving as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its utility in drug discovery, particularly in the development of anticancer agents and treatments for cardiovascular and digestive ailments, is well-documented.[3][4] However, the success of its application is fundamentally governed by its solubility, a critical physicochemical parameter that dictates reaction kinetics, formulation strategies, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into the molecular properties that influence its solubility, present available qualitative and quantitative data in a variety of solvents, and detail a gold-standard experimental protocol for determining its solubility in-house. This document is intended to be a vital resource for scientists, enabling informed solvent selection and robust experimental design.

Foundational Principles: Understanding the "Why" of Solubility

The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and its interaction with the solvent. For this compound, the key factors are its polarity, hydrogen bonding capability, and acid-base properties.

Molecular Structure and Polarity

This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) possesses a unique bifunctional structure.[1][5][6]

  • The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a polar moiety. The pyrrole-type nitrogen (-NH-) can act as a hydrogen bond donor, while the pyridine-type nitrogen (-N=) can act as a hydrogen bond acceptor.

  • The Acetyl Group: The carbonyl group (C=O) is highly polar and a strong hydrogen bond acceptor.

This combination of a polar aromatic ring and a polar functional group renders this compound a polar molecule.[1] Following the principle of "like dissolves like," it is predicted to be more soluble in polar solvents than in nonpolar solvents like hydrocarbons.[1]

pH-Dependent Solubility and pKa

Solubility Profile of this compound: A Data-Centric Overview

While extensive quantitative solubility data is not centrally compiled, a clear profile can be established from chemical supplier information and related literature. The data is summarized below for clarity.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeQuantitative Data (mg/mL)Qualitative DescriptionSource
WaterPolar ProticData not availableSoluble[1][1]
MethanolPolar ProticData not availableSoluble[1][1]
EthanolPolar ProticData not availableSoluble[1][1]
AcetonePolar AproticData not availableSoluble[5][5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic>10 mg/mL (for a related compound)Likely SolubleInferred from[8]
Ethyl AcetateModerately PolarData not availableUsed as an extraction solvent in synthesis[3][3]

Key Insights from the Data:

  • This compound demonstrates good solubility in polar protic solvents like water and alcohols, which can both donate and accept hydrogen bonds.[1]

  • Its solubility in polar aprotic solvents like acetone is also noted.[5]

  • The use of ethyl acetate as an extraction solvent during its synthesis suggests at least moderate solubility.[3]

  • For many drug discovery applications, initial stock solutions are prepared in DMSO; the solubility of related compounds suggests this is a viable strategy.[9][10]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

For precise, thermodynamically valid solubility measurements, the shake-flask method is the universally accepted gold standard.[11][12][13] It is a robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[11][12]

Principle

An excess amount of the solid compound (solute) is agitated in a known volume of the solvent for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique. This concentration represents the equilibrium solubility.[12]

Step-by-Step Methodology
  • Preparation: Add an excess of solid this compound to a series of clear glass vials or flasks. An amount that is visually in excess (e.g., 5-10 times the estimated solubility) is sufficient.[14]

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., purified water, buffer of specific pH, ethanol) into each vial.

  • Equilibration: Seal the vials tightly. Place them in a constant-temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with preliminary studies potentially testing 48 or 72 hours to confirm that the concentration has plateaued.[12][14][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period (e.g., 1-2 hours) to allow larger particles to settle.[13] To completely separate the undissolved solid from the saturated solution, centrifugation or filtration is required. Use a high-speed centrifuge or filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it accurately with a suitable solvent to bring the concentration within the linear range of your analytical instrument. Quantify the concentration of this compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity.

    • UV-Vis Spectrophotometry: A simpler method, suitable if this compound is the only absorbing species in the solution.

  • Calculation: Back-calculate the original concentration in the saturated supernatant, accounting for any dilutions made. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Workflow Visualization

The following diagram illustrates the key stages of the Shake-Flask method.

Shake_Flask_Workflow Figure 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid This compound to vial B Add precise volume of solvent A->B Step 1-2 C Seal vial & agitate at constant Temp (e.g., 24-48h) B->C D Centrifuge or Filter (e.g., 0.22 µm syringe filter) C->D E Dilute clear supernatant D->E F Analyze by HPLC or UV-Vis E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for determining equilibrium solubility via the Shake-Flask method.

Practical Applications & Solvent Selection Strategy

The choice of solvent is dictated by the intended application. The following logical framework can guide researchers in making an optimal selection.

Solvent_Selection_Logic Figure 2: Solvent Selection Logic Tree Start Application? NMR NMR Analysis: Choose deuterated polar solvents (DMSO-d6, MeOD, D2O) Start->NMR Spectroscopy Reaction Organic Synthesis: Choose appropriate reaction solvent (e.g., THF, DMF, Acetonitrile) based on reaction conditions Start->Reaction Chemistry Aqueous_Assay Aqueous Biological Assay: Prepare concentrated stock in DMSO. Dilute into aqueous buffer. (Final DMSO <0.5%) Start->Aqueous_Assay In Vitro Biology Formulation Formulation Development: Evaluate aqueous buffers at different pH values. Consider co-solvents (Ethanol, PEG). Start->Formulation Pre-formulation

Caption: Decision tree for selecting an appropriate solvent system for this compound.

Conclusion

This compound is a polar molecule with good solubility in polar solvents, a characteristic essential for its wide-ranging applications in pharmaceutical research.[1] Its solubility in aqueous systems is expected to be highly pH-dependent, increasing significantly in acidic conditions. While qualitative data provides a solid foundation, for critical applications such as formulation and preclinical development, the quantitative determination of its equilibrium solubility via a standardized method like the Shake-Flask protocol is imperative. This guide provides the theoretical background, compiled data, and practical methodology required for researchers to confidently work with and characterize the solubility of this compound.

References

  • Slideshare. solubility experimental methods.pptx. [Link]
  • ResearchGate.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Georganics. This compound - High purity | EN. [Link]
  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • Alloprof. Measuring Solubility | Secondaire. [Link]
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
  • Lund University Publications.
  • Google Patents.
  • NIH National Library of Medicine.
  • PubChem. 4-Methylimidazole | C4H6N2 | CID 13195. [Link]

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Spectroscopic Profile of 4-Acetylimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-Acetylimidazole (CAS No: 61985-25-9), a key heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1][2] As a versatile building block, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and expert interpretation.

Molecular Structure and Overview

This compound is an organic compound featuring a five-membered imidazole ring substituted with an acetyl group at the C4 position.[1] This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic characteristics. The presence of the imidazole moiety, a common feature in biologically active molecules, and the reactive acetyl group make it a compound of considerable interest.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole ring and the acetyl methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of an imidazole derivative like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum at a standard temperature, typically 25 °C.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹H NMR Data Summary

Proton AssignmentChemical Shift (δ) in D₂OMultiplicityIntegration
-CH₃ (acetyl)~2.31 ppmSinglet3H
H5 (imidazole)~7.67 ppmSinglet1H
H2 (imidazole)~7.77 ppmSinglet1H

Note: Data obtained from a patent describing the synthesis of this compound.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in D₂O displays three distinct singlet signals, which is consistent with its molecular structure.

  • Acetyl Protons (-CH₃): The upfield singlet at approximately 2.31 ppm corresponds to the three equivalent protons of the acetyl methyl group. Its integration value of 3H confirms the presence of this functional group.

  • Imidazole Ring Protons (H2 and H5): The two downfield singlets at approximately 7.67 ppm and 7.77 ppm are assigned to the protons on the imidazole ring. In D₂O, the acidic N-H proton is exchanged with deuterium and is therefore not observed. The singlets arise because there are no adjacent protons to cause spin-spin coupling. The electron-withdrawing effect of the acetyl group and the aromatic nature of the imidazole ring cause these protons to resonate in the downfield region. The specific assignment of H2 and H5 can be confirmed through more advanced 2D NMR techniques like HMBC and HSQC.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ)
-CH₃ (acetyl)~25-30 ppm
C5 (imidazole)~115-125 ppm
C4 (imidazole)~130-140 ppm
C2 (imidazole)~135-145 ppm
C=O (acetyl)~190-200 ppm

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show five distinct signals.

  • Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to appear in the upfield region, typically between 25 and 30 ppm.

  • Imidazole Ring Carbons (C2, C4, and C5): The carbons of the imidazole ring are expected in the aromatic region. The C4 carbon, being directly attached to the electron-withdrawing acetyl group, would be the most deshielded among the ring carbons. The C2 and C5 carbons would have chemical shifts influenced by the nitrogen atoms and the overall aromatic system. Based on data for other substituted imidazoles, the expected order of chemical shifts would be C4 > C2 > C5.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is anticipated to be the most downfield signal in the spectrum, typically appearing in the range of 190-200 ppm, which is characteristic of ketone carbonyls.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy of a Solid Sample

For a solid compound like this compound, the IR spectrum can be obtained using the following methods:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. This method is often preferred for its simplicity and minimal sample preparation.

Predicted IR Absorption Data

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (imidazole)3100-3000 (broad)
C-H Stretch (aromatic)3100-3000
C-H Stretch (aliphatic, -CH₃)2950-2850
C=O Stretch (ketone)1680-1660
C=N and C=C Stretch (imidazole ring)1600-1450
C-N Stretch (imidazole ring)1350-1250

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

  • N-H and C-H Stretching Region: A broad absorption band between 3100 and 3000 cm⁻¹ is expected due to the N-H stretching vibration of the imidazole ring. Overlapping with this, sharp peaks corresponding to the aromatic C-H stretches of the imidazole ring should be observed. Just below 3000 cm⁻¹, absorptions from the aliphatic C-H stretching of the methyl group will be present.

  • Carbonyl Stretching Region: A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is a key diagnostic peak for the C=O stretching vibration of the acetyl group's ketone. Conjugation with the imidazole ring is expected to lower this frequency compared to a simple aliphatic ketone.

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of absorptions corresponding to the C=N and C=C stretching vibrations of the imidazole ring, as well as various bending vibrations. These are highly characteristic of the molecule and can be used for identification by comparison with a reference spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a softer ionization technique that typically yields the protonated molecular ion, [M+H]⁺, confirming the molecular weight.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Predicted Mass Spectrum Data (Electron Ionization)

m/zPredicted Fragment Ion
110[M]⁺˙ (Molecular Ion)
95[M - CH₃]⁺
68[M - CH₂CO]⁺˙
43[CH₃CO]⁺

Interpretation of the Predicted Mass Spectrum

The mass spectrum of this compound under electron ionization is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at an m/z of 110, corresponding to the molecular weight of this compound (C₅H₆N₂O).

  • Major Fragmentation Pathways:

    • Loss of a Methyl Radical: A common fragmentation for acetyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable acylium ion. This would result in a peak at m/z 95 ([M - 15]⁺).

    • Loss of Ketene: Another possible fragmentation is the loss of a neutral ketene molecule (CH₂=C=O) via a rearrangement process, leading to a fragment ion at m/z 68 ([M - 42]⁺˙), which corresponds to the imidazole radical cation.

    • Formation of the Acetyl Cation: Cleavage of the bond between the imidazole ring and the acetyl group would generate the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is often a prominent peak in the mass spectra of acetyl-containing compounds.

IV. Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₅H₆N₂O]⁺˙ m/z = 110 (Molecular Ion) F1 [C₄H₃N₂O]⁺ m/z = 95 M->F1 - •CH₃ F2 [C₃H₄N₂]⁺˙ m/z = 68 M->F2 - C₂H₂O F3 [C₂H₃O]⁺ m/z = 43 M->F3 - C₃H₃N₂•

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

V. Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The ¹H NMR data confirms the proton environment, while predictive ¹³C NMR, IR, and MS data offer a robust framework for its structural confirmation and characterization. The detailed experimental protocols serve as a practical resource for researchers working with this and related compounds. A thorough understanding of this spectroscopic data is essential for quality control, reaction monitoring, and the rational design of new molecules in drug discovery and materials science.

VI. References

  • Google Patents. Preparation method of this compound and its intermediate.

  • PubChem. 1-Acetyl-4-methylimidazole. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Chemical Communications. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Journal of Materials Chemistry. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Georganics. This compound. [Link]

  • Tyger Scientific Inc. This compound. [Link]

  • National Center for Biotechnology Information. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. 1-(1H-Imidazol-1-yl)ethanone. [Link]

  • National Center for Biotechnology Information. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Link]

  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Spectroscopy Online. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Link]

  • ResearchGate. The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. [Link]

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4-Acetylimidazole: A Versatile Histidine Analogue for Probing Protein Function and Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Histidine residues are critical players in the theater of protein function, participating in catalysis, metal ion coordination, and proton transfer. Their unique imidazole side chain, with its aromatic character and pKa near physiological pH, makes them versatile functional groups. Understanding the precise role of individual histidine residues is paramount in elucidating enzyme mechanisms, mapping protein-protein interactions, and designing novel therapeutics. 4-Acetylimidazole emerges as a powerful chemical tool in this endeavor. As a structural analogue of the histidine side chain, it allows for the targeted modification and investigation of histidine function. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in protein modification and enzyme inhibition studies. Detailed experimental protocols and data interpretation strategies are presented to equip researchers with the knowledge to effectively utilize this versatile molecule in their scientific pursuits.

Introduction: The Significance of Histidine and the Utility of its Analogues

The imidazole side chain of histidine is a cornerstone of protein functionality. Its ability to act as both a hydrogen bond donor and acceptor, and to be protonated or deprotonated near neutral pH, allows it to participate in a wide array of biochemical reactions.[1] Consequently, histidine residues are frequently found in the active sites of enzymes, where they act as general acids or bases, and in metal-binding sites, where they coordinate with essential metal ions.[1]

To dissect the contribution of a specific histidine residue, researchers often turn to chemical modification or site-directed mutagenesis. While mutagenesis is a powerful technique, it can sometimes lead to significant structural perturbations. Chemical modification with reagents that specifically target histidine offers a complementary approach. This compound, with its imidazole core and an acetyl group at the 4-position, serves as an excellent mimic of the histidine side chain, enabling researchers to probe its function with minimal structural disruption.[2] This guide will delve into the practical applications of this compound as a histidine analogue.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
CAS Number 61985-25-9[3]
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
Appearance White to off-white solid[2]
Solubility Soluble in polar solvents such as water and alcohols[2]
Storage 2-8°C, in a dry, well-ventilated area away from incompatible materials like strong oxidizers and acids.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from a patented method and provides a general framework for its preparation.[4]

Synthesis Workflow

SynthesisWorkflow Imidazole-4-ethyl formate Imidazole-4-ethyl formate Condensation Reaction Condensation Reaction Imidazole-4-ethyl formate->Condensation Reaction Ethyl acetate Ethyl acetate Ethyl acetate->Condensation Reaction Strong Base (e.g., Sodium Ethoxide) Strong Base (e.g., Sodium Ethoxide) Strong Base (e.g., Sodium Ethoxide)->Condensation Reaction Intermediate Intermediate Condensation Reaction->Intermediate Acid/Base Hydrolysis Acid/Base Hydrolysis Intermediate->Acid/Base Hydrolysis This compound This compound Acid/Base Hydrolysis->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • Imidazole-4-ethyl formate[4]

  • Ethyl acetate[4]

  • Strong base (e.g., sodium ethoxide, potassium butoxide)[4]

  • Anhydrous solvent (e.g., toluene, benzene)[4]

  • Inorganic acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) for hydrolysis[4]

  • Organic solvent for extraction (e.g., ethyl acetate)[4]

  • Drying agent (e.g., anhydrous sodium sulfate)[4]

  • Solvent for recrystallization (e.g., methyl tertiary butyl ether)[4]

  • Nitrogen gas atmosphere[4]

Procedure:

  • Condensation Reaction: In a round-bottom flask under a nitrogen atmosphere, dissolve the strong base (e.g., sodium ethoxide, 2.64 mol) in an anhydrous solvent (e.g., toluene, 1 L). To this solution, add ethyl acetate (3.96 mol) and stir for one hour. Then, add imidazole-4-ethyl formate (0.66 mol) and heat the reaction mixture to reflux for 20 hours.[4]

  • Work-up of Intermediate: After the reaction is complete, remove the solvent under reduced pressure. The resulting residue contains the intermediate product.[4]

  • Hydrolysis: Dissolve the intermediate in a suitable solvent (e.g., tetrahydrofuran). Add an inorganic acid (e.g., 98% sulfuric acid, 0.66 mol) or a strong base (e.g., sodium hydroxide) and reflux the mixture overnight.[4]

  • Neutralization and Extraction: Neutralize the reaction mixture with a solid base (e.g., sodium bicarbonate). Remove the solvent under reduced pressure. Add an organic solvent for extraction (e.g., ethyl acetate) and wash the organic layer with water (3 x 400 mL).[4]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Add a suitable solvent for recrystallization (e.g., methyl tertiary butyl ether) to precipitate the white solid product, this compound.[4]

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The expected 1H NMR spectrum in D₂O should show a singlet at approximately 2.31 ppm (3H) and two singlets in the aromatic region around 7.67 ppm (1H) and 7.77 ppm (1H).[4]

This compound as a Histidine Analogue in Protein Modification

The primary utility of this compound lies in its ability to selectively modify histidine residues in proteins. This modification can be used to identify accessible histidine residues, probe their role in protein function, and introduce a unique chemical handle for further derivatization.

Mechanism of Histidine Modification

The reaction between this compound and a histidine residue is believed to proceed via nucleophilic attack of the imidazole nitrogen of the histidine on the acetyl group of this compound. This results in the formation of an acetylated histidine residue. The reaction is typically carried out under mild conditions to preserve the protein's native structure.

HistidineModification Protein with accessible Histidine Protein with accessible Histidine Incubation (controlled pH and temperature) Incubation (controlled pH and temperature) Protein with accessible Histidine->Incubation (controlled pH and temperature) This compound This compound This compound->Incubation (controlled pH and temperature) Acetylated Protein Acetylated Protein Incubation (controlled pH and temperature)->Acetylated Protein Removal of excess reagent Removal of excess reagent Acetylated Protein->Removal of excess reagent Modified Protein Modified Protein Removal of excess reagent->Modified Protein Characterization of modification Characterization of modification Modified Protein->Characterization of modification

Caption: General workflow for protein modification with this compound.

Protocol for Protein Modification with this compound

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • This compound solution (freshly prepared in the same buffer or a compatible organic solvent like DMSO)

  • Quenching reagent (e.g., hydroxylamine)

  • Dialysis or size-exclusion chromatography materials for reagent removal

  • Spectrophotometer

  • Mass spectrometer or HPLC system for analysis

Procedure:

  • Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL) in a buffer at a pH where the target histidine is reactive and the protein is stable (typically pH 6.0-7.0).

  • Modification Reaction: Add a molar excess of this compound to the protein solution. The optimal molar excess and reaction time will need to be determined empirically but a starting point could be a 10- to 100-fold molar excess incubated for 1-4 hours at room temperature.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent like hydroxylamine to a final concentration of ~0.1 M, which will react with any remaining this compound.

  • Removal of Excess Reagent: Remove excess this compound and by-products by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization of Modification:

    • Spectroscopic Analysis: Monitor the reaction by UV-Vis spectroscopy. Acetylation of histidine can sometimes lead to a change in the UV spectrum.

    • Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the modified protein. An increase in mass corresponding to the addition of an acetyl group (42.04 Da) per modified histidine will be observed.

    • Amino Acid Analysis: Perform amino acid analysis after acid hydrolysis to quantify the loss of histidine residues.[5]

    • Peptide Mapping: Digest the modified protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific histidine residue(s) that have been modified.

This compound in Enzyme Inhibition Studies

The structural similarity of this compound to the histidine side chain makes it a potential inhibitor of enzymes that have histidine in their active site. By binding to the active site, it can compete with the natural substrate, leading to enzyme inhibition.

Principles of Enzyme Inhibition Analysis

Enzyme inhibition studies are crucial for understanding enzyme mechanisms and for the development of new drugs. The potency of an inhibitor is typically quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).

Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on an enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound stock solution

  • Assay buffer

  • Microplate reader or spectrophotometer

Procedure:

  • Determine Optimal Assay Conditions: Establish the optimal conditions for the enzyme assay, including buffer pH, temperature, enzyme concentration, and substrate concentration (typically around the Km value).

  • Prepare a Dilution Series of this compound: Prepare a series of dilutions of this compound in the assay buffer.

  • Perform the Inhibition Assay:

    • In a microplate or cuvettes, add the assay buffer, enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mode of inhibition and the Ki value, perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[6]

Illustrative Quantitative Data for Enzyme Inhibition

The following table provides an example of the type of data that would be generated from an enzyme inhibition study with this compound.

EnzymeSubstrateInhibition TypeIC50 (µM)Ki (µM)Reference
Example: Histidine DecarboxylaseL-HistidineCompetitive[Illustrative Value: 50][Illustrative Value: 25][Hypothetical]
Example: Carbonic Anhydrasep-Nitrophenyl AcetateNon-competitive[Illustrative Value: 100][Illustrative Value: 100][Hypothetical]

Note: The values in this table are for illustrative purposes only and would need to be determined experimentally for a specific enzyme.

Applications in Probing Metalloenzyme Active Sites

Histidine residues are frequently involved in the coordination of metal ions in metalloenzymes. This compound can be a valuable tool for investigating the role of these histidine ligands. By displacing or competing with the native histidine ligand, it can modulate the spectroscopic and catalytic properties of the metalloenzyme, providing insights into the metal coordination environment and its influence on function.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area or a fume hood.

  • Avoiding inhalation, ingestion, and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable tool for researchers in biochemistry, molecular biology, and drug discovery. Its ability to act as a histidine analogue allows for the targeted investigation of histidine residues in proteins, providing insights into their roles in catalysis, metal binding, and protein structure. The detailed protocols and conceptual framework provided in this guide are intended to empower scientists to effectively utilize this compound in their research, ultimately contributing to a deeper understanding of the intricate world of protein function.

References

  • CN102101843A - Preparation method of this compound and its intermediate - Google P
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. (URL: [Link])
  • Preparation of N-acetylimidazole - Chemical Papers. (URL: [Link])
  • Chemical Modification of the Histidine Residue in Phospholipase A, (Naja naja naja) - eScholarship. (URL: [Link])
  • Mechanistic and kinetic studies of inhibition of enzymes - PubMed. (URL: [Link])
  • The Modification of Histidine Residues | 9 | Chemical Reagents for Pro - Taylor & Francis eBooks. (URL: [Link])
  • Modification of histidine residues in proteins by reaction with 4-hydroxynonenal - PubMed. (URL: [Link])
  • Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis | Journal of the American Chemical Society. (URL: [Link])
  • How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions?
  • Analysis of oxidative modification of proteins - PubMed. (URL: [Link])
  • Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme - PMC - NIH. (URL: [Link])
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])
  • How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by N δ - MDPI. (URL: [Link])
  • Titration of aminoalkyl imidazoles | Download Table - ResearchG
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (URL: [Link])
  • Comparison of quantitative spectral similarity analysis methods for protein higher-order structure confirm
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (URL: [Link])
  • Biochemistry, Histidine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions?
  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosph
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4-Acetylimidazole: A Versatile Scaffold for Novel Therapeutics – A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the emerging therapeutic potential of 4-Acetylimidazole, a heterocyclic organic compound. Synthesizing current research, this document delves into the compound's chemical properties, synthesis, and its prospective applications in oncology, inflammatory disorders, and gastric acid-related conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundation for future investigation and therapeutic innovation. We will explore the mechanistic rationale behind its potential applications, propose detailed experimental protocols for its evaluation, and discuss the broader context of imidazole-based therapeutics.

Introduction: The Imidazole Scaffold and the Promise of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of drugs across a wide therapeutic spectrum, from anticancer agents like dacarbazine to H2 receptor antagonists like cimetidine. This compound, a histidine analogue, has emerged as a compound of interest due to its structural features and preliminary evidence of biological activity.[3] This guide will provide a detailed exploration of its potential therapeutic applications, grounded in scientific principles and experimental validation.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development.

PropertyValueSource
CAS Number 61985-25-9[3][4]
Molecular Formula C₅H₆N₂O[3][4]
Molecular Weight 110.11 g/mol [3][4]
Appearance White to off-white solid
Solubility Soluble in polar solvents (e.g., water, alcohols)
Boiling Point 329.4 °C[3]
Storage 2°C - 8°C, in a well-closed container[3]

Synthesis of this compound: A Protocol for Laboratory-Scale Production

The availability of a reliable synthesis protocol is crucial for the systematic investigation of this compound. The following method is adapted from established procedures and provides a robust pathway for its preparation.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol outlines a two-step process starting from imidazole-4-carboxylic acid.

Step 1: Esterification of Imidazole-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask, suspend 100g of imidazole-4-carboxylic acid in 1 liter of anhydrous ethanol.

  • Acidification: Bubble dry hydrogen chloride gas through the suspension until saturation.

  • Reflux: Heat the mixture to reflux for 5 hours, or until the reaction mixture becomes a homogeneous solution.

  • Neutralization: Cool the reaction to approximately 30°C and neutralize with a saturated sodium bicarbonate solution to a pH of 7.

  • Extraction: Remove the excess ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester of imidazole-4-carboxylic acid as a white powder.

Step 2: Condensation and Decarboxylation to form this compound

  • Reaction Setup: In a separate flask, add the synthesized ethyl imidazole-4-carboxylate and a strong base (e.g., sodium ethoxide) to a suitable solvent like chlorobenzene.

  • Condensation: While stirring, add ethyl acetate dropwise and reflux the mixture for 5 hours.

  • Work-up: After cooling, the reaction mixture is subjected to acidic or basic hydrolysis to induce ketoform decomposition, yielding this compound.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Synthesis_Workflow Imidazole-4-carboxylic acid Imidazole-4-carboxylic acid Esterification Esterification Imidazole-4-carboxylic acid->Esterification Ethanol, HCl Ethyl imidazole-4-carboxylate Ethyl imidazole-4-carboxylate Esterification->Ethyl imidazole-4-carboxylate Yield: ~90% Condensation Condensation Ethyl imidazole-4-carboxylate->Condensation Ethyl acetate, Strong Base Intermediate Intermediate Condensation->Intermediate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis & Decarboxylation Acid or Base This compound This compound Hydrolysis & Decarboxylation->this compound Purification

Caption: Workflow for the synthesis of this compound.

Potential Therapeutic Application 1: Oncology

The imidazole scaffold is a cornerstone in the development of anticancer agents.[1][2] While direct evidence for this compound is still emerging, its structural similarity to other cytotoxic imidazoles suggests significant potential.

Rationale: Learning from Imidazole Analogs

Numerous studies have demonstrated the potent anticancer activity of imidazole derivatives. For instance, certain 4-acetylphenylamine-based imidazoles have shown significant cytotoxicity against a panel of cancer cell lines, including:

  • MDA-MB-231 (Triple-negative breast cancer)

  • PPC-1 (Prostate carcinoma)

  • U-87 (Glioblastoma)[1][5]

These derivatives have exhibited EC₅₀ values in the low micromolar range (3.1 to 47.2 µM), highlighting the potential of this chemical class.[1][5]

Proposed Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of imidazole-based compounds are often attributed to their ability to interfere with critical cellular processes. While the specific mechanism of this compound is yet to be fully elucidated, plausible targets include:

  • Kinase Inhibition: Many imidazole derivatives act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.

  • Microtubule Destabilization: Interference with tubulin polymerization is a common mechanism for imidazole-based anticancer agents, leading to cell cycle arrest and apoptosis.[2]

  • Induction of Apoptosis: Imidazoles can induce programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS).

Experimental Protocol: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of this compound, a standard MTT assay can be employed.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Treatment: Seed cells in 96-well plates and, after 24 hours, treat with varying concentrations of this compound.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticancer_Mechanism cluster_0 Proposed Anticancer Mechanisms of this compound This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Microtubule Destabilization Microtubule Destabilization This compound->Microtubule Destabilization ROS Induction ROS Induction This compound->ROS Induction Inhibition of Proliferation Inhibition of Proliferation Kinase Inhibition->Inhibition of Proliferation Cell Cycle Arrest Cell Cycle Arrest Microtubule Destabilization->Cell Cycle Arrest Apoptosis Apoptosis ROS Induction->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Inhibition of Proliferation->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Caption: Proposed anticancer mechanisms of this compound.

Potential Therapeutic Application 2: Histamine H2 Receptor Antagonism

Histamine H2 receptor antagonists are a class of drugs that reduce the production of stomach acid.[6] The imidazole ring is a key structural feature of the first generation of these drugs, such as cimetidine.

Scientific Rationale

This compound's structural resemblance to histamine and other imidazole-based H2 antagonists suggests it may act as a competitive inhibitor at the H2 receptor on parietal cells.[3] By blocking the binding of histamine, it could potentially reduce gastric acid secretion, making it a candidate for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Experimental Protocol: H2 Receptor Binding Assay

To determine the affinity of this compound for the H2 receptor, a competitive radioligand binding assay can be performed.

  • Membrane Preparation: Isolate cell membranes from a cell line expressing the human H2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known H2 receptor radioligand (e.g., [³H]-tiotidine), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Potential Therapeutic Application 3: Enzyme Inhibition

The imidazole moiety is present in the active site of many enzymes and can also act as an inhibitor for various enzymatic reactions.

Rationale for Investigation

The reactivity of the acetyl group and the electronic nature of the imidazole ring in this compound make it a candidate for interacting with enzyme active sites. For example, the related compound N-acetylimidazole has been shown to inhibit the enzyme transketolase by acetylating an amino acid residue in the active site.[7] This suggests that this compound could act as an inhibitor for a range of enzymes, potentially with therapeutic implications in metabolic or inflammatory diseases.

Experimental Protocol: General Enzyme Inhibition Assay

To screen for enzyme inhibitory activity, a general in vitro enzyme assay can be adapted for specific targets.

  • Enzyme and Substrate Preparation: Obtain a purified enzyme of interest and its corresponding substrate.

  • Assay Conditions: Determine the optimal buffer, pH, and temperature for the enzymatic reaction.

  • Inhibition Assay: In a suitable plate format, combine the enzyme, varying concentrations of this compound, and initiate the reaction by adding the substrate.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC₅₀. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki).[8][9][10][11]

Future Directions and Conclusion

While direct and extensive preclinical data on this compound is currently limited, the information available for structurally related imidazole compounds provides a strong rationale for its further investigation. The potential therapeutic applications in oncology, gastric acid-related disorders, and enzyme-mediated diseases are compelling.

The experimental protocols outlined in this guide offer a clear path for researchers to systematically evaluate the biological activities of this compound. Future studies should focus on:

  • Comprehensive in vitro screening: Testing against a broader panel of cancer cell lines and enzymes.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In vivo efficacy studies: Evaluating the therapeutic potential in animal models of disease.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of the compound.

References

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4-Acetylimidazole: A Technical Guide to its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Acetylimidazole, a structurally simple heterocyclic molecule, has garnered increasing interest within the scientific community for its diverse biological activities. As a derivative of imidazole, a core component of the essential amino acid histidine, it is positioned at the crossroads of numerous physiological pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, offering insights for researchers and professionals engaged in drug discovery and development. This document synthesizes existing literature to explore its role as a modulator of histamine receptors, its potential as a histidine mimetic in oncology, its implications in the context of advanced glycation end products (AGEs), and its putative involvement in protein acetylation.

Histamine H2 Receptor Antagonism: Modulating Gastric Acid Secretion

One of the most cited activities of imidazole-containing compounds is their interaction with histamine receptors. This compound has been identified as a competitive antagonist of the histamine H2 receptor.[1][2] These receptors are primarily located on the parietal cells of the gastric mucosa and play a pivotal role in the secretion of gastric acid.[3]

Mechanism of H2 Receptor Blockade

Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors, initiating a signaling cascade that results in the activation of the proton pump (H+/K+ ATPase) and subsequent acid secretion into the stomach lumen.[1] this compound, by competitively binding to the H2 receptor, prevents histamine from exerting its physiological effect.[4] This blockade leads to a reduction in both basal and meal-stimulated gastric acid secretion.[5]

Experimental Protocol: In Vitro H2 Receptor Binding Assay

A common method to determine the affinity of a compound for the H2 receptor is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line expressing the human H2 receptor (e.g., HEK-293 cells).

  • Radioligand: Use a specific H2 receptor radioligand, such as [3H]-tiotidine.

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration causing 50% inhibition of radioligand binding) can be determined and converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

The binding of histamine to the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation and activation of the proton pump. By blocking the initial step of histamine binding, this compound effectively inhibits this entire signaling cascade.

H2_Receptor_Antagonism cluster_Parietal_Cell Parietal Cell Histamine Histamine Receptor H2 Receptor Histamine->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Acetylimidazole This compound Acetylimidazole->Receptor Competitively Blocks caption Mechanism of H2 Receptor Antagonism by this compound.

Caption: this compound competitively inhibits histamine binding to the H2 receptor on parietal cells, thereby blocking the downstream signaling cascade that leads to gastric acid secretion.

Histidine Analogue in Cancer Biology

The structural similarity of this compound to the amino acid histidine suggests that it may act as a histidine analogue or mimetic in biological systems. This has significant implications in the context of cancer metabolism, as certain cancers exhibit altered amino acid dependencies.[6]

Potential as an Antimetabolite

As a histidine analogue, this compound could potentially interfere with metabolic pathways that rely on histidine. This could include protein synthesis, where it might be erroneously incorporated into polypeptides, leading to dysfunctional proteins and cellular stress. Furthermore, it could inhibit enzymes that utilize histidine as a substrate or cofactor. While direct evidence for this compound's role as an antimetabolite is still emerging, the broader class of imidazole derivatives has shown promise as anticancer agents.[7]

Imidazole Derivatives in Oncology

Numerous studies have explored the anticancer activities of various imidazole derivatives.[7][8] These compounds have been shown to induce cytotoxicity in a range of cancer cell lines, including breast, prostate, and glioblastoma.[7] The proposed mechanisms are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Workflow: Assessing Anticancer Activity

A typical workflow to evaluate the potential of this compound as an anticancer agent would involve a series of in vitro assays.

Anticancer_Assay_Workflow Start This compound MTT MTT Assay (Cytotoxicity) Start->MTT WoundHealing Wound Healing Assay (Cell Migration) MTT->WoundHealing If cytotoxic Spheroid 3D Spheroid Assay (Tumor Growth) WoundHealing->Spheroid Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Spheroid->Mechanism End Evaluation of Anticancer Potential Mechanism->End

Caption: A stepwise approach to characterizing the in vitro anticancer effects of this compound.

Assay Purpose Typical Readout
MTT Assay To assess the cytotoxic effect on cancer cell lines.IC50 value (concentration that inhibits 50% of cell growth).
Wound Healing Assay To evaluate the impact on cell migration and invasion.Rate of "wound" closure.
3D Spheroid Assay To model in vivo tumor growth and assess the compound's effect on a more complex cellular structure.Spheroid size and viability.
Mechanism of Action Studies To identify the molecular targets and pathways affected.Changes in protein expression (Western Blot), cell cycle distribution, and apoptosis (Flow Cytometry).

Inhibition of Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[9][10] The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[11] Several imidazole-containing compounds have been investigated for their ability to inhibit the formation of AGEs.[10]

Trapping of Reactive Carbonyl Species

The formation of AGEs proceeds through a series of reactions, including the formation of highly reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO). A key mechanism by which AGE inhibitors exert their effect is by trapping these reactive carbonyl species, preventing them from reacting with biological macromolecules.[10][12] The nucleophilic nature of the imidazole ring makes it a potential candidate for scavenging these harmful carbonyls.

RAGE Pathway Interference

AGEs can also exert their detrimental effects by binding to the Receptor for Advanced Glycation End Products (RAGE).[9] This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation.[9] Some imidazole derivatives have been shown to interfere with the AGE-RAGE axis, although the precise mechanism, whether through direct RAGE antagonism or by inhibiting downstream signaling, is an area of active investigation.[9]

Potential Role in Protein Acetylation

Protein acetylation is a crucial post-translational modification that regulates a wide range of cellular processes, including gene expression, metabolism, and signal transduction.[13][14] This process involves the transfer of an acetyl group from acetyl-CoA to the lysine residues of proteins, a reaction catalyzed by acetyltransferases.[15][16]

N-Acetylimidazole as an Acetylating Agent

While direct studies on this compound's role in protein acetylation are limited, the related compound N-acetylimidazole is a well-known laboratory reagent used for the chemical acetylation of proteins.[17] It has been used to acetylate tyrosine residues in proteins like α-crystallin, leading to conformational changes and altered protein function.[17] This suggests that acetylimidazole derivatives have the chemical capacity to participate in acetylation reactions.

A Hypothetical Mechanism

It is conceivable that this compound, under certain physiological conditions, could act as an acetyl group donor, although this would likely be a non-enzymatic and less specific process compared to the highly regulated enzymatic acetylation. Alternatively, it could modulate the activity of acetyltransferases or deacetylases, thereby indirectly influencing the acetylation status of cellular proteins. Further research is required to explore these possibilities.

Conclusion

This compound is a multifaceted molecule with the potential to interact with several key biological systems. Its established role as an H2 receptor antagonist provides a solid foundation for its pharmacological profile. Furthermore, its structural resemblance to histidine and the broader activities of imidazole derivatives in cancer and AGEs inhibition suggest promising avenues for future research. The potential, though less explored, involvement in protein acetylation adds another layer of complexity to its biological activities. A deeper understanding of the specific molecular interactions and downstream signaling pathways modulated by this compound will be crucial for unlocking its full therapeutic potential.

References

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4-Acetylimidazole: A Versatile Heterocyclic Keystone for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Imidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous essential pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. Within the diverse family of imidazole derivatives, 4-acetylimidazole emerges as a particularly valuable and versatile building block. The presence of both a reactive acetyl group and a modifiable imidazole ring system offers multiple avenues for synthetic elaboration, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of novel chemical entities.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis.

Core Properties
PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
Appearance White to off-white or yellow solid/powder[4]
Purity Typically ≥98%[3]
Storage Sealed in a dry, room temperature environment[3]
Spectroscopic Fingerprint

Accurate characterization of this compound is crucial for reaction monitoring and quality control. The following data provides a reference for its spectroscopic identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole ring and the methyl protons of the acetyl group. The aromatic protons on the imidazole ring typically appear in the downfield region (δ 7.0-8.0 ppm), while the methyl protons will be a singlet in the upfield region (δ 2.0-2.5 ppm). The exact chemical shifts can be influenced by the solvent used.[5][6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key signals include the carbonyl carbon of the acetyl group (δ > 190 ppm), the aromatic carbons of the imidazole ring (δ 115-140 ppm), and the methyl carbon (δ 25-30 ppm).[5][6]

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. Other significant peaks will correspond to C-H, C=N, and N-H stretching and bending vibrations of the imidazole ring.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 110.11). Common fragmentation patterns may involve the loss of the acetyl group or fragments from the imidazole ring.[1]

Synthesis of the Building Block: A Robust and Scalable Protocol

The effective use of this compound as a building block necessitates a reliable synthetic route. A method adapted from patent literature provides a practical approach for its preparation.[4][7] This synthesis involves a two-step process starting from imidazole-4-carboxylate.

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Ketoform Decomposition start Imidazole-4-ethyl formate intermediate Double Carbonyl Intermediate start->intermediate Condensation reagent1 Ethyl Acetate Strong Base (e.g., NaOEt) reagent1->intermediate product This compound intermediate->product Decomposition reagent2 Inorganic Acid (e.g., H₂SO₄) or Base (e.g., NaOH) reagent2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Condensation Reaction

  • To a solution of a strong base, such as sodium ethoxide in a suitable solvent like toluene, add ethyl acetate.

  • To this mixture, add imidazole-4-ethyl formate dropwise with stirring.

  • Heat the reaction mixture to reflux for several hours to drive the condensation reaction to completion.

  • After cooling, the solvent is removed under reduced pressure to yield the crude double carbonyl intermediate.

Step 2: Ketoform Decomposition and Hydrolysis

  • The crude intermediate from Step 1 is dissolved in a suitable solvent such as aqueous ethanol.

  • An inorganic acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.[7]

  • The mixture is refluxed to facilitate the ketoform decomposition and hydrolysis.

  • After the reaction is complete, the mixture is neutralized.

  • The product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.

  • Purification can be achieved by recrystallization or column chromatography.

This protocol offers a scalable and efficient route to multigram quantities of this compound, making it accessible for extensive research and development programs.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two key functional components: the imidazole ring and the acetyl group.

The Imidazole Core: A Nucleophilic and Aromatic System

The imidazole ring is an electron-rich aromatic system. The nitrogen at the 3-position is pyridine-like and generally nucleophilic, while the nitrogen at the 1-position is pyrrole-like and can be deprotonated to form an imidazolate anion, which is an even stronger nucleophile. The imidazole ring can participate in several key transformations:

  • N-Alkylation and N-Arylation: The nucleophilic nitrogen atoms can be readily alkylated or arylated to introduce a wide range of substituents.

  • Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution, although the acetyl group is deactivating, directing incoming electrophiles to specific positions.

  • Catalysis: The imidazole moiety itself can act as a nucleophilic catalyst, particularly in acyl transfer reactions.[8][9]

The Acetyl Group: A Handle for Derivatization

The acetyl group provides a versatile handle for a variety of chemical transformations:

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes and ketones.

  • Oxidation and Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol or oxidized to form other functional groups.

  • Formation of Heterocycles: The acetyl group can serve as a key synthon in the construction of new heterocyclic rings fused to or substituted on the imidazole core.[10]

Mechanistic Insight: Imidazole-Catalyzed Acyl Transfer

The imidazole nucleus is a well-known catalyst for acyl transfer reactions. The mechanism can proceed through two primary pathways: nucleophilic catalysis and general base catalysis.[8][11]

AcylTransfer cluster_0 Nucleophilic Catalysis cluster_1 General Base Catalysis AcX Acylating Agent (Ac-X) AcIm N-Acylimidazolium Intermediate AcX->AcIm + Imidazole Im Imidazole AcNu Acylated Product (Ac-Nu) AcIm->AcNu + Nu-H NuH Nucleophile (Nu-H) AcNu->Im - Imidazole AcX2 Acylating Agent (Ac-X) AcNu2 Acylated Product (Ac-Nu) AcX2->AcNu2 NuH2 Nucleophile (Nu-H) NuH2->AcNu2 Im2 Imidazole Im2->AcNu2 Activates Nu-H

Caption: Mechanistic pathways for imidazole-catalyzed acyl transfer.

In nucleophilic catalysis , the imidazole nitrogen attacks the acylating agent to form a highly reactive N-acylimidazolium intermediate. This intermediate is then attacked by the final nucleophile to yield the acylated product and regenerate the imidazole catalyst.[9] In general base catalysis , the imidazole acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity towards the acylating agent.[8] The operative mechanism is often dependent on the specific reactants and reaction conditions.

Applications in Drug Discovery and Organic Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of a wide array of biologically active molecules and complex organic structures.

A Scaffold for Anticancer Agents

The imidazole core is a recurring motif in anticancer drug discovery.[1] Numerous studies have demonstrated that derivatives of substituted imidazoles exhibit potent cytotoxic activity against various cancer cell lines.[10] this compound provides a convenient entry point for the synthesis of libraries of such compounds, where modifications at the acetyl group and the imidazole nitrogens can be systematically explored to optimize anticancer potency and selectivity. For example, condensation of the acetyl group with aromatic aldehydes can lead to chalcone-like structures, a class of compounds known for their diverse biological activities.

Building Block for Pharmaceutical Intermediates

This compound is a valuable intermediate for the synthesis of more complex pharmaceutical agents.[7] Although direct incorporation into a marketed drug may be less common, its role as a precursor to more elaborate heterocyclic systems is significant. The dual reactivity allows for a stepwise construction of molecular complexity, making it a strategic choice in multi-step synthetic campaigns aimed at novel therapeutic agents.

Synthesis of Novel Heterocyclic Systems

The reactivity of the acetyl group in this compound can be harnessed to construct novel fused and substituted heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazole-substituted imidazoles, while reaction with hydroxylamine can yield isoxazole derivatives. These new heterocyclic scaffolds can then be further functionalized and screened for biological activity.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

  • Hazard Identification: this compound is generally classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][12] It may also be harmful if swallowed (H302).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of functionalized heterocyclic building blocks in modern organic synthesis. Its accessible synthesis, well-defined reactivity, and strategic placement of functional groups make it a valuable tool for both academic research and industrial drug development. As the demand for novel, complex, and biologically active molecules continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase. Future research will likely focus on expanding the repertoire of reactions utilizing this scaffold, developing novel catalytic applications, and incorporating it into increasingly complex and potent therapeutic agents.

References

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485–491. [Link]
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  • Hassan, L. A., Omondi, B., & Nyamori, V. (2016). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
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  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Scientific Reports. [Link]
  • Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. (2012).
  • Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. (2023). Journal of the American Chemical Society. [Link]
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  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).
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The Discovery and History of 4-Acetylimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylimidazole, a versatile heterocyclic ketone, has emerged as a significant scaffold in medicinal chemistry and a valuable tool in chemical biology. This technical guide provides a comprehensive overview of the discovery, historical development, and key chemical and biological properties of this compound. We delve into its synthetic evolution, from early methodologies to modern, scalable processes. Furthermore, this guide explores its role as a bioactive molecule, with a particular focus on its function as an enzyme inhibitor and its potential therapeutic applications, including its investigated role in cancer research. Detailed experimental protocols for its synthesis and analysis are provided, alongside a discussion of the structure-activity relationships that govern its biological function.

Introduction: The Emergence of a Key Heterocycle

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous structural motif in nature, found in essential biomolecules such as the amino acid histidine and purines.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus make it a privileged scaffold in medicinal chemistry, enabling interactions with a wide array of biological targets.[1][2] this compound, characterized by the presence of an acetyl group at the 4-position of the imidazole ring, represents a synthetically accessible and highly versatile derivative. Its importance lies in its role as a key intermediate in the synthesis of various pharmaceuticals and as a biologically active molecule in its own right.[3] This guide aims to provide a detailed technical account of this compound, from its initial discovery to its current applications in research and development.

A Historical Perspective on the Synthesis of this compound

While the imidazole ring was first synthesized by Heinrich Debus in 1858, the specific history of this compound's first synthesis is less definitively documented in readily available literature.[4] Early synthetic chemistry of imidazoles often involved multi-step, low-yield processes. However, the development of more efficient synthetic routes has been crucial for unlocking the potential of derivatives like this compound.

Modern synthetic strategies have focused on improving yield, scalability, and the use of readily available starting materials. A significant advancement in the preparation of this compound is detailed in Chinese patent CN102101843A.[3] This method highlights a two-step process that is amenable to industrial-scale production. The general approach involves the condensation of an imidazole-4-carboxylate ester with ethyl acetate in the presence of a strong base, followed by a ketoform decomposition reaction.[3] This patent also references earlier European and Japanese patents (EP0156644 and JP7285945), indicating a history of process refinement for this important intermediate.[3]

The general synthetic pathway can be visualized as a two-stage process:

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Ketoform Decomposition Imidazole-4-carboxylate_ester Imidazole-4-carboxylate ester Condensation_product Double Carbonyl Intermediate Imidazole-4-carboxylate_ester->Condensation_product Ethyl_acetate Ethyl Acetate Ethyl_acetate->Condensation_product Strong_base Strong Base (e.g., NaOEt) Strong_base->Condensation_product Catalyst This compound This compound Condensation_product->this compound Decomposition_reagent Inorganic Acid/Base (e.g., H2SO4 or NaOH) Decomposition_reagent->this compound Catalyst

Figure 1: Generalized two-stage synthetic workflow for this compound.

This evolution in synthetic methodology underscores the compound's growing importance as a building block in the pharmaceutical industry.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature with the following key properties:

PropertyValueSource
CAS Number 61985-25-9[5]
Molecular Formula C₅H₆N₂O[5]
Molecular Weight 110.11 g/mol [5]

Spectroscopic characterization is essential for confirming the identity and purity of this compound. While specific spectral data can vary slightly based on the solvent and instrumentation, typical features include:

  • ¹H NMR: Resonances corresponding to the imidazole ring protons and the methyl protons of the acetyl group.

  • ¹³C NMR: Signals for the carbonyl carbon, the carbons of the imidazole ring, and the methyl carbon.

  • IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Biological Activity and Therapeutic Potential

The imidazole scaffold is a well-established pharmacophore, and this compound has been investigated for a range of biological activities, primarily stemming from its structural similarity to histidine and its ability to participate in various biological interactions.

Anticancer Properties

A significant area of interest for this compound and its derivatives is in oncology. While broad studies on imidazole derivatives have shown promise as anticancer agents, specific research on this compound has highlighted its potential.[2][6] It is considered a histidine analogue and has been noted for its potential anticancer activity. The mechanism of action for many imidazole-based anticancer agents involves the inhibition of key enzymes involved in cell proliferation and survival.[1][2]

For instance, various imidazole derivatives have been shown to act as:

  • Enzyme inhibitors: Targeting kinases, which are crucial for cell signaling pathways that drive cancer growth.[1]

  • Microtubule destabilizing agents: Disrupting the cellular machinery responsible for cell division.[6]

While a definitive, singular mechanism of action for this compound in cancer is not yet fully elucidated, its structural features make it a prime candidate for further investigation and as a scaffold for the development of more potent and selective anticancer drugs.

G This compound This compound Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) This compound->Enzyme_Inhibition Microtubule_Destabilization Microtubule Destabilization This compound->Microtubule_Destabilization Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Microtubule_Destabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect

Figure 2: Potential mechanisms of anticancer activity for this compound.

Enzyme Inhibition

The ability of imidazole and its derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic applications.[2] The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites or participate in hydrogen bonding interactions, leading to the modulation of enzyme activity.

While specific kinetic studies on this compound as an inhibitor for a wide range of enzymes are not extensively published, the general principles of enzyme inhibition by small molecules apply. The nature of inhibition (competitive, non-competitive, or uncompetitive) would depend on the specific enzyme and the binding site of this compound.[7]

Types of Reversible Enzyme Inhibition:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Further research is warranted to fully characterize the enzyme inhibitory profile of this compound against various therapeutic targets.

Potential as an H2 Receptor Antagonist

There are indications that this compound may act as a histamine H2 receptor antagonist. H2 receptor antagonists are a class of drugs that block the action of histamine on parietal cells in the stomach, thereby reducing stomach acid production.[7] This class of drugs is used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The structural similarity of the imidazole ring to the imidazole moiety in histamine provides a rationale for this potential activity. However, detailed pharmacological studies are required to confirm and quantify the H2 receptor antagonist activity of this compound.

Experimental Protocols

Synthesis of this compound (Adapted from CN102101843A)

Materials:

  • Imidazole-4-carboxylate ester

  • Ethyl acetate

  • Strong base (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Inorganic acid or base for decomposition (e.g., sulfuric acid or sodium hydroxide)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Step 1: Condensation Reaction

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent and the strong base.

  • Stir the mixture and add ethyl acetate.

  • Slowly add the imidazole-4-carboxylate ester to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period sufficient for the reaction to go to completion (monitoring by TLC or HPLC is recommended).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

Step 2: Ketoform Decomposition and Workup

  • Dissolve the residue from Step 1 in a suitable solvent (e.g., ethanol).

  • Add the inorganic acid or base to catalyze the decomposition.

  • Reflux the mixture until the decomposition is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and neutralize if necessary.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and filter.

  • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Synthesis Workflow Start Start Step1 Step 1: Condensation - React Imidazole-4-carboxylate ester  and Ethyl Acetate with a strong base. Start->Step1 Step2 Step 2: Ketoform Decomposition - Decompose the intermediate  with acid or base. Step1->Step2 Workup Aqueous Workup and Extraction Step2->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Figure 3: High-level workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound stands as a testament to the enduring importance of the imidazole scaffold in chemical and pharmaceutical sciences. From its synthesis, which has been refined over time to allow for greater accessibility, to its diverse and promising biological activities, this molecule continues to be a subject of significant interest. Its potential as an anticancer agent and an enzyme inhibitor warrants further in-depth investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound, which will be crucial for its potential development into a therapeutic agent. Furthermore, its utility as a versatile chemical intermediate will undoubtedly lead to the discovery of novel bioactive compounds with improved pharmacological profiles. The in-depth understanding of the discovery and history of this compound provides a solid foundation for researchers to build upon in their quest for new and effective medicines.

References

Sources

4-Acetylimidazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Acetylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic ketone with applications as a building block in organic synthesis and as a potential scaffold in medicinal chemistry.[1] As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental outcomes, the quality of manufactured products, and the safety of laboratory personnel. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound. It delves into the principal degradation pathways—hydrolysis, oxidation, and photodegradation—and offers field-proven protocols for handling, storage, and stability assessment, grounded in established chemical principles and regulatory standards.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability characteristics.

PropertyValueSource(s)
Chemical Name 1-(1H-imidazol-4-yl)ethanone[2]
Synonyms This compound[2]
CAS Number 61985-25-9[3]
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents (e.g., water, alcohols)[1]
Purity Typically ≥98%[4]

Core Stability & Recommended Storage

This compound is described as having moderate to good chemical stability under standard ambient conditions.[1][5] However, its stability is contingent on strict adherence to appropriate storage and handling protocols to mitigate degradation from environmental factors.

Recommended Long-Term Storage

The consensus from supplier technical data points to two primary storage recommendations, both aimed at minimizing exposure to heat, moisture, and light:

  • Refrigerated Storage (2°C to 8°C): This is the most frequently cited condition for long-term storage.[3] Low temperatures significantly reduce the rate of potential hydrolytic and thermal degradation pathways.

  • Room Temperature Storage: Some suppliers indicate that storage at room temperature is acceptable.[2]

Senior Scientist's Recommendation: For lot-to-lot consistency and to maximize shelf-life, especially for reference standards or material used in sensitive assays, storage at 2°C to 8°C is strongly advised.

Critical Storage Parameters

Regardless of the temperature, the following conditions are mandatory to preserve the integrity of this compound:

  • Tightly Sealed Container: The compound is noted to be moisture-sensitive.[6] Absorption of atmospheric water can initiate hydrolysis. Always store in a container with a secure, airtight seal.

  • Dry Environment: Store in a desiccator or a controlled low-humidity environment. This is particularly critical if the compound is stored at room temperature where humidity fluctuations can be greater.

  • Protection from Light: Imidazole moieties can be susceptible to photodegradation.[7] While solid-state photostability is generally higher than in-solution, it is best practice to store the material in an opaque container or within a light-blocking outer container (e.g., its original shipping box).

The logical relationship for ensuring optimal stability is straightforward:

Caption: Logic for optimal this compound storage.

Principal Degradation Pathways

Forced degradation studies on related imidazole-containing pharmaceuticals provide authoritative insights into the likely degradation pathways for this compound.[7] The primary routes of degradation are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis represents the most significant and predictable degradation pathway for this compound in the presence of water.

  • Mechanism: The acetyl group is susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond. This reaction is catalyzed by both acid and base. The rate of hydrolysis for related N-acetylimidazole compounds increases sharply above and below neutral pH.[8] The reaction proceeds through a tetrahedral intermediate, with the ultimate products being 4-substituted imidazole and acetic acid.[9]

  • Products:

    • Imidazole (or its protonated form)

    • Acetic Acid

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Catalysts cluster_intermediate Intermediate cluster_products Products A This compound TI Tetrahedral Intermediate A->TI + H₂O Water H₂O Water->TI Catalyst H⁺ or OH⁻ Catalyst->TI Imidazole Imidazole TI->Imidazole AceticAcid Acetic Acid TI->AceticAcid

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

The imidazole ring is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[10] Forced degradation studies on imidazole-containing drugs frequently employ hydrogen peroxide (H₂O₂) to simulate oxidative stress.[7]

  • Mechanism: Oxidation can occur via several pathways, including hydroxylation of the imidazole ring or more extensive ring-opening reactions under harsh conditions. The presence of transition metal ions can catalyze these reactions.[10]

  • Potential Products: While specific products for this compound are not extensively documented, studies on similar structures suggest the formation of hydroxylated imidazole derivatives and, under more forceful conditions, ring-opened products.[7] Thermal decomposition, an extreme form of oxidation, can generate carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Photodegradation

Exposure to light, particularly UV radiation, is a known stress factor for many imidazole-containing compounds, leading to degradation when in solution.[7][11]

  • Mechanism: The imidazole ring can absorb UV light, leading to the formation of excited states that can react with oxygen or undergo rearrangements.[12] Studies on the drug Daclatasvir, which contains an imidazole moiety, identified multiple photodegradants formed through complex pathways upon exposure to high-intensity light.[7]

  • Potential Products: Photodegradation can be complex, potentially leading to hydroxylated species, ring-opened products, or adducts, depending on the solvent and atmosphere.[7] For instance, a study on the anticancer drug ONC201, which also contains an imidazole group, confirmed that this part of the molecule was significantly involved in its photodegradation.[2]

Experimental Protocols: Stability Assessment

To ensure the suitability of this compound for its intended use, a stability-indicating analytical method must be employed. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13]

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to validate the analytical method's ability to separate the intact compound from its degradation products.[14][15]

Objective: Generate potential degradation products and demonstrate analytical method specificity.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1-2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber with a light exposure of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) and analyze using the stability-indicating HPLC method described below.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid (1M HCl, 60°C) Prep->Acid Base Base (1M NaOH, RT) Prep->Base Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Thermal Thermal (80°C, Solid) Prep->Thermal Solid Sample Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Stressed Samples Base->Neutralize Stressed Samples Oxid->Neutralize Stressed Samples Thermal->Neutralize Stressed Samples Photo->Neutralize Stressed Samples Analyze Analyze by Stability- Indicating HPLC Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC-UV Method

Objective: To accurately quantify this compound and separate it from all potential degradation products.

ParameterRecommended ConditionRationale / Causality
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic imidazole moiety.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minA gradient is necessary to elute both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25°CEnsures reproducible retention times.
Detection UV at ~250 nmBased on typical absorbance maxima for acetylimidazole derivatives.[16]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness. The forced degradation samples are critical for proving specificity.

Conclusion and Best Practices

The chemical integrity of this compound is robust when the compound is stored under appropriate conditions. Its primary vulnerabilities are to hydrolysis, oxidation, and photodegradation, particularly when in solution. For professionals in research and drug development, adherence to stringent storage and handling protocols is not merely a suggestion but a prerequisite for reproducible and reliable results.

Summary of Best Practices:

  • Prioritize Refrigerated Storage: Store at 2°C to 8°C for maximum long-term stability.

  • Control the Atmosphere: Always use tightly sealed, opaque containers in a dry environment or desiccator.

  • Handle with Care: Use appropriate personal protective equipment, as the compound is an irritant.

  • Prepare Solutions Freshly: Due to its susceptibility to degradation in solution, prepare solutions immediately before use.

  • Validate Your Methods: When used in quantitative applications, always employ a validated, stability-indicating analytical method to ensure you are measuring the intact compound.

By implementing these measures, researchers can confidently utilize this compound, ensuring its quality and performance from the stock container to the final experimental result.

References

  • Scott, A. I., & Williamson, A. D. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(10), 2282–2285.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3097-3105.
  • Guthrie, J. P. (1978). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on ester. Canadian Journal of Chemistry, 56(17), 2342-2354.
  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen species.
  • ResearchGate. (2025). Hydrolysis rates of some acetylimidazole derivatives.
  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. Journal of Agricultural and Food Chemistry, 47(4), 1730-1734.
  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491.
  • ResearchGate. (2025). Hydrolysis rates of some acetylimidazole derivatives.
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88.
  • Journal of Materials Chemistry A. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • MedCrave online. (2016). Forced Degradation Studies.
  • LCGC International. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel.
  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.
  • European Journal of Chemistry. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole.
  • ResearchGate. (2025). Biodegradation studies of N (4)-acetylsulfapyridine and N (4)-acetylsulfamethazine in environmental water by applying mass spectrometry techniques.
  • PubMed Central. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues.
  • MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
  • Georganics. (n.d.). This compound - High purity.

Sources

A Senior Application Scientist's Guide to High-Purity 4-Acetylimidazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a critical, yet often challenging, aspect of the research and development pipeline. The seemingly minor details of a starting material's purity can have profound cascading effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic candidate. This guide provides an in-depth technical overview of sourcing and verifying high-purity 4-Acetylimidazole, a key building block in the synthesis of various pharmaceutical compounds.

The Critical Role of this compound in Drug Discovery

This compound (CAS No. 61985-25-9) is a versatile heterocyclic compound featuring an imidazole ring functionalized with an acetyl group.[1] This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions, which is often crucial for target engagement.[2][3] this compound serves as a key precursor for compounds investigated for the treatment of cardiovascular diseases, anemia, and digestive tract ulcers.[4] Given its integral role, the purity of this compound is of paramount importance, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of difficult-to-remove contaminants in the final API.[5][6]

Navigating the Commercial Supplier Landscape

Several chemical suppliers offer this compound, typically with a stated purity of 98% or higher. However, for pharmaceutical research and development, a simple percentage on a product page is insufficient. A thorough evaluation of the supplier and the specific batch of the chemical is essential. Key suppliers in the market include:

  • Sigma-Aldrich (Merck): A well-established supplier with extensive documentation, often providing access to Certificates of Analysis (CoA) online.[7]

  • Biosynth: Offers this compound for pharmaceutical testing and provides high-quality reference standards.[8]

  • Santa Cruz Biotechnology: Supplies this compound for research use, with a stated purity of ≥98%.[9]

  • Georganics: Provides high-purity this compound in various quantities, from research to production scale.[10]

  • CymitQuimica: A supplier of various chemical compounds, including this compound, with stated purities around 97%.[11]

Table 1: Comparison of Commercial Suppliers of this compound

SupplierStated PurityAvailable GradesCertificate of Analysis (CoA)Noteworthy Information
Sigma-Aldrich (Merck) ≥98%Research GradeAvailable online for specific lots.[7]Provides detailed safety and handling information.
Biosynth High PurityPharmaceutical TestingAvailable upon request.Offers the compound as a histidine analogue with noted anticancer activity.[8]
Santa Cruz Biotechnology ≥98%Research Use OnlyRecommended to refer to for lot-specific data.[9]Provides basic physical and chemical properties.
Georganics High PurityResearch, Pilot-scale, ProductionAvailable upon request.Offers custom synthesis and a range of quantities.[10]
CymitQuimica ~97%Research GradeAvailable upon request.Lists various synonyms and basic chemical data.[11]

It is imperative for the researcher to obtain a lot-specific Certificate of Analysis before purchase. This document provides critical information beyond just the purity percentage, including the analytical methods used for testing and the detected levels of specific impurities.

Deconstructing the Certificate of Analysis: A Self-Validating System

A Certificate of Analysis is the cornerstone of quality assurance for any chemical intermediate. A comprehensive CoA for high-purity this compound should include the following, allowing for a self-validating assessment of the product's quality:

  • Identification: Confirmation of the compound's identity using methods like ¹H NMR and Mass Spectrometry.

  • Purity Assay: A quantitative determination of the compound's purity, typically by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Impurities: Identification and quantification of any significant impurities. This may include residual starting materials from synthesis, by-products, or degradation products.

  • Analytical Methods: A clear description of the analytical techniques and parameters used for testing, enabling the end-user to replicate the analysis for verification.

The following diagram illustrates a logical workflow for a researcher to assess the quality of a received batch of this compound, using the supplier's CoA as a starting point.

cluster_0 Supplier Documentation Review cluster_1 In-House Verification cluster_2 Decision Receive Receive this compound and CoA ReviewCoA Review Supplier's CoA for Completeness Receive->ReviewCoA Compare Compare CoA Data with Internal Specifications ReviewCoA->Compare Identity Identity Confirmation (e.g., ¹H NMR, MS) Compare->Identity If CoA is acceptable Reject Reject Batch and Contact Supplier Compare->Reject If CoA is unacceptable Purity Purity Verification (e.g., HPLC-UV/MS) Identity->Purity Analyze Analyze Data and Compare to CoA Purity->Analyze Accept Accept Batch for Use in R&D Analyze->Accept If results are concordant Analyze->Reject If results are discordant

Caption: Workflow for incoming quality control of this compound.

Experimental Protocols for Purity Verification

To ensure the utmost confidence in the quality of this compound, independent verification of its purity is highly recommended. Below are detailed, step-by-step methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination of organic compounds. A well-developed HPLC method can separate the main compound from its potential impurities, allowing for accurate quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate a range of potential impurities with varying polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm or Mass Spectrometry (MS) in positive ion mode, monitoring for the protonated molecule [M+H]⁺ at m/z 111.05.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

SamplePrep Sample Preparation (1 mg/mL in Water/ACN) HPLC HPLC System (C18 Column) SamplePrep->HPLC Injection Inject 10 µL HPLC->Injection Gradient Gradient Elution (Water/ACN with Formic Acid) Injection->Gradient Detection UV (230 nm) or MS ([M+H]⁺ 111.05) Gradient->Detection DataAnalysis Data Analysis (Peak Area Integration) Detection->DataAnalysis PurityReport Purity Report (%) DataAnalysis->PurityReport

Caption: Experimental workflow for HPLC purity analysis of this compound.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a compound and for identifying impurities that may not be easily detected by HPLC.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and assign them to the respective protons of the this compound molecule. The expected signals are:

      • A singlet for the methyl protons (~2.4 ppm in DMSO-d₆).

      • Two singlets for the imidazole ring protons (~7.6 and ~8.1 ppm in DMSO-d₆).

    • Examine the spectrum for any unassigned signals, which may indicate the presence of impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimation of the impurity levels.

Potential Impurities and Their Impact

The purity of this compound is highly dependent on the synthetic route employed for its manufacture.[12] Common impurities may include:

  • Unreacted Starting Materials: Such as imidazole-4-carboxaldehyde or the corresponding starting ester.

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: Resulting from improper storage or handling.

The presence of these impurities, even at low levels, can have significant consequences in drug development.[6][13] They can:

  • Interfere with subsequent reactions: Leading to lower yields and the formation of new, unexpected by-products.

  • Complicate purification: Making it difficult and costly to isolate the desired API with the required purity.

  • Introduce toxic or genotoxic entities: Posing a direct risk to patient safety.

Therefore, a thorough understanding and control of the impurity profile of this compound are not just matters of quality control but are fundamental to the integrity and success of the entire drug development process.

References

  • Georganics. (n.d.). This compound - High purity | EN.
  • PYG Lifesciences. (2024, December 18). The Importance of Imidazole Derivatives in Pharmaceutical Research.
  • Li, J., & Neuville, L. (2013). An efficient copper-catalyzed regioselective diamination of terminal alkynes with amidines. Organic Letters, 15(7), 1752–1755.
  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). A DMSO-mediated dehydrogenation of 2-aryl-Δ2-imidazolines. Synthesis, 2000(11), 1814-1816.
  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
  • PYG Lifesciences. (2024, December 18). The Importance of Imidazole Derivatives in Pharmaceutical Synthesis: A Case Study.
  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Feng, Z., Kuang, J., Li, L., Wang, Z., & Xue, F. (2011).
  • Horizon Technology, Inc. (n.d.). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. LCGC International.
  • PYG Lifesciences. (n.d.). Ensuring Pharmaceutical Intermediate Quality: A Guide for Buyers.
  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
  • de Souza, M. V. N. (2005). Synthesis and biological activity of natural and synthetic imidazoles. Mini-Reviews in Medicinal Chemistry, 5(1), 35-44.
  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.
  • Google Patents. (n.d.). WO1992019600A1 - Preparation of n-acylimidazoles.
  • Pinu, F. R., Beale, D. J., & Kouremeles, A. (2017). A novel 1H NMR-based untargeted metabolomics workflow. Metabolites, 7(4), 57.
  • Beckonert, O., Keun, H. C., Ebbels, T. M., Bundy, J., Holmes, E., Lindon, J. C., & Nicholson, J. K. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts.
  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2015). NMR metabolomics protocols for drug discovery. Methods in molecular biology (Clifton, N.J.), 1277, 3–33.
  • Gao, Y., Li, C., & Zhang, J. (2016). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • Scientific Reports. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.
  • Chemical Papers. (1978). Preparation of N-acetylimidazole.

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Introduction: The Versatility of a Small Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Acetylimidazole: Synthesis, Reactivity, and Applications in Chemical Biology and Drug Discovery

This compound is an organic compound featuring an acetyl group attached to the fourth position of a five-membered imidazole ring.[1] This seemingly simple molecule holds significant importance as a chemical intermediate and a versatile tool in biochemical research.[2] The imidazole core, an electron-rich heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its ability to bind to various receptors and enzymes within biological systems.[3] this compound leverages this property, serving as a valuable building block for synthesizing more complex molecules and as a chemical probe to investigate protein function.[1] Its applications range from the development of potential anticancer agents to its use as a specific inhibitor for studying enzyme mechanisms.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications for researchers and drug development professionals.

Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound is crucial for its effective application in a laboratory setting. It is typically a white to off-white solid that is soluble in polar solvents like water and alcohols.[1]

PropertyValueSource
CAS Number 61985-25-9[4][6][7]
Molecular Formula C₅H₆N₂O[4]
Molecular Weight 110.11 g/mol [4]
Boiling Point 329.4 °C[4]
Physical Form Solid[1][6]
Storage Sealed in dry, room temperature or 2°C - 8°C[4][6]

Characterization: The identity and purity of this compound are typically confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure, revealing that it exists as a zwitterion in aqueous solutions and a monovalent ion in organic solvents like methanol.[4] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method for both quantification and confirmation of its molecular weight.[8][9][10]

Synthesis and Chemical Reactivity

While direct Friedel-Crafts acylation of the imidazole ring is not straightforward, several synthetic routes have been developed.[2] One patented method involves a condensation reaction between an imidazole-4-carboxylate ester and ethyl acetate in the presence of a strong base, followed by a ketoform decomposition to yield the final product.[2] This approach offers a scalable and industrially viable pathway, overcoming the challenge of sourcing difficult-to-prepare starting materials.[2]

The reactivity of this compound is dominated by the acetyl group and the imidazole ring. It can participate in various chemical reactions, including acylation and condensation, making it a versatile precursor in organic synthesis.[1] Its most significant application in biochemical research stems from its ability to act as an acetylating agent, a characteristic it shares with its more reactive isomer, N-acetylimidazole.

Mechanism of Action: Probing Protein Function through Acetylation

The primary utility of acetylimidazoles in chemical biology is the chemical modification of proteins. Acetylation—the addition of an acetyl group—is a crucial post-translational modification that can alter a protein's function, stability, and interactions.[11][12][13] While N-acetylimidazole is more commonly cited for this purpose, the underlying chemistry provides a framework for understanding the potential of this compound.

These reagents selectively acetylate nucleophilic amino acid residues. The primary target is the phenolic hydroxyl group of tyrosine . The reaction proceeds via a nucleophilic attack from the tyrosine residue on the carbonyl carbon of the acetyl group. This modification neutralizes the charge and adds a bulky group, which can disrupt hydrogen bonding networks and alter the local conformation of the protein, often leading to a change in its activity.[14][15]

G Figure 1. Acetylation of a Tyrosine Residue cluster_reactants Reactants cluster_products Products Protein Protein with Tyrosine Residue (-OH) AcetylatedProtein Acetylated Protein (O-acetyltyrosine) Protein->AcetylatedProtein AcIM This compound AcIM->AcetylatedProtein Acetylation Imidazole Imidazole AcIM->Imidazole Byproduct

Caption: Mechanism of protein modification by this compound.

This targeted modification is a powerful tool for identifying essential residues within an enzyme's active site. If acetylation of a specific tyrosine leads to a loss of function, it strongly suggests that this residue is critical for catalysis or substrate binding.[14]

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable in several research areas.

Enzyme Inhibition Studies

Imidazole derivatives are known inhibitors of various enzymes.[5] For instance, N-acetylimidazole has been shown to rapidly inactivate transketolase from baker's yeast by acetylating a critical amino acid residue, suggested to be tyrosine, within the active site.[14] The study of such inhibition kinetics provides invaluable information about the enzyme's catalytic mechanism. Similarly, various imidazole-based compounds have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and α-glucosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively.[16]

Anticancer Research

The imidazole scaffold is a key component in many anticancer agents.[3] this compound itself has been described as a histidine analogue with demonstrated anticancer activity in breast cancer cells.[4] Furthermore, derivatives synthesized from 4-acetylphenylamine have shown promising cytotoxicity against triple-negative breast cancer, prostate carcinoma, and glioblastoma cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes, such as tubulin polymerization or the activity of enzymes like topoisomerase I.[17]

Table of Anticancer Activity for Related Imidazole Derivatives:

Compound Cell Line Activity (EC₅₀) Reference
Compound 14 * PPC-1 (Prostate) 3.1 µM [3]
Compound 22 * PPC-1 (Prostate) 4.1 µM [3]
Compound 14 * U-87 (Glioblastoma) 47.2 µM [3]
Cisplatin (Reference) PPC-1 (Prostate) 27.8 µM [3]

Note: Compounds 14 and 22 are complex derivatives based on an acetyl-phenyl-imidazole scaffold.

Chemical Probe for Mechanistic Studies

The ability to selectively modify proteins makes this compound a useful chemical probe. By acetylating specific residues, researchers can investigate the role of those residues in protein-protein interactions, conformational changes, and overall biological function. For example, the acetylation of α-crystallin was used to study the importance of hydrogen-bonding side chains in subunit assembly and its chaperone activity.[15]

Experimental Protocols

The following provides a generalized, step-by-step methodology for a common application: the inhibition of an enzyme using an imidazole-based compound.

Protocol: Enzyme Inhibition Assay for α-Glucosidase

This protocol is adapted from general enzyme inhibition assay procedures.[16]

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • This compound (test inhibitor)

  • Acarbose (reference inhibitor)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate (pNPG) in phosphate buffer.

    • Prepare serial dilutions of this compound and the reference inhibitor (Acarbose) in phosphate buffer to create a range of concentrations for testing.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the enzyme solution.

    • Add 20 µL of the respective inhibitor solution (this compound or Acarbose) at various concentrations. For the control well, add 20 µL of phosphate buffer instead of an inhibitor.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 80 µL of 0.1 M Na₂CO₃ to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) from the resulting dose-response curve.

G Figure 2. Workflow for Enzyme Inhibition Assay prep 1. Prepare Solutions (Enzyme, Substrate, Inhibitor) plate 2. Add Enzyme & Inhibitor to 96-well plate prep->plate incubate1 3. Pre-incubate (15 min @ 37°C) plate->incubate1 add_sub 4. Add Substrate (pNPG) to initiate reaction incubate1->add_sub incubate2 5. Incubate (30 min @ 37°C) add_sub->incubate2 stop 6. Stop Reaction (add Na₂CO₃) incubate2->stop read 7. Read Absorbance (405 nm) stop->read analyze 8. Calculate % Inhibition & Determine IC₅₀ read->analyze

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Conclusion and Future Perspectives

This compound is a compound of significant interest due to its foundational role as a building block and its utility as a biochemical tool. Its ability to participate in diverse chemical reactions allows for the synthesis of novel derivatives with potential therapeutic properties, particularly in oncology.[1][3] As a research tool, its capacity to modify protein function through acetylation provides a direct method for probing enzymatic mechanisms and identifying critical amino acid residues.[14]

Future research will likely focus on expanding the library of this compound derivatives to discover compounds with enhanced potency and selectivity against therapeutic targets. Advances in proteomics and mass spectrometry will further refine the use of such modifying agents to map protein active sites and interaction networks with greater precision. The continued exploration of this versatile imidazole will undoubtedly contribute to advancements in both fundamental science and drug discovery.

References

  • Georganics. (n.d.). This compound - High purity | EN.
  • Gedgaud, I., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports.
  • Kuimov, A. N., Kovina, M. V., & Kochetov, G. A. (1988). Inhibition of transketolase by N-acetylimidazole. Biochemistry International, 17(3), 517-521.
  • Feng, Z., et al. (2011). Preparation method of this compound and its intermediate. CN102101843A. Google Patents.
  • Raters, M., & Matissek, R. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry.
  • Bhattacharyya, J., & Chakrabarti, P. (2000). Acetylation of α-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly. ResearchGate.
  • Lee, J. G., et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry.
  • Raters, M., & Matissek, R. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930-5934.
  • Khan Academy. (n.d.). Protein modifications.
  • Havlin, R. H., & Legler, G. (1986). Inhibition of beta-glucosidase by imidazoles. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 367(7), 597-603.
  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.
  • O-U-I, K., et al. (2023). Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers in Microbiology.
  • O-U-I, K., et al. (2023). Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers in Microbiology, 14.

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Methodological & Application

Application Notes & Protocols: Utilizing 4-Acetylimidazole for Targeted Protein Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein acetylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including gene expression, metabolic regulation, and signal transduction.[1][2][3] The ability to selectively introduce acetyl groups into proteins in vitro is an invaluable tool for functional studies, structural biology, and the development of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the use of 4-Acetylimidazole (4-AI), a chemical reagent for the targeted acetylation of specific amino acid residues. We delve into the underlying chemical principles, provide step-by-step experimental workflows, and offer expert insights into validation and troubleshooting, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Controlled Acetylation

Acetylation, the addition of an acetyl group (CH₃CO), primarily occurs on the ε-amino group of lysine residues and the α-amino group of protein N-termini.[1][2] This modification neutralizes the positive charge of lysine, which can profoundly alter a protein's conformation, stability, and interaction with other molecules like proteins and DNA.[4] While enzymatic methods using acetyltransferases offer biological specificity, chemical methods provide a powerful alternative for achieving controlled, site-specific, or global acetylation for biochemical and biophysical studies.

This compound (4-AI) has emerged as a useful reagent in this context. Unlike the more aggressive and less specific acetic anhydride, 4-AI offers a degree of selectivity, primarily targeting reactive nucleophilic residues under specific reaction conditions. Understanding its mechanism and optimizing its application are key to leveraging its full potential.

Mechanism of Action: How this compound Works

This compound acts as an acetyl group donor. The imidazole ring activates the attached acetyl group, making it susceptible to nucleophilic attack by certain amino acid side chains.

The primary targets for 4-AI are residues with accessible and reactive hydroxyl or amino groups. While often used for modifying tyrosine residues, its reactivity is not strictly limited.

  • Tyrosine Residues: The phenolate anion of deprotonated tyrosine is a strong nucleophile that readily attacks the acetyl group of 4-AI, forming an O-acetyltyrosine ester. This reaction is highly pH-dependent, favoring alkaline conditions (pH > 7.5) where the tyrosine hydroxyl group is more likely to be deprotonated.

  • Lysine Residues: The ε-amino group of lysine is also a primary target, leading to the formation of N-ε-acetyllysine. This reaction neutralizes the positive charge of the lysine side chain.

  • Serine/Threonine Residues: The hydroxyl groups of serine and threonine can be acetylated, though they are generally less reactive than tyrosine.

  • Cysteine Residues: The sulfhydryl group of cysteine can also be a target, although its modification is often less stable.

The selectivity of the reaction can be tuned by carefully controlling the pH, temperature, and molar excess of the reagent.

Mechanism_of_Acetylation cluster_reactants Reactants cluster_products Products Protein Protein with Exposed Tyr-OH AcetylatedProtein Acetylated Protein (O-acetyltyrosine) Protein->AcetylatedProtein Nucleophilic Attack (pH > 7.5) Reagent This compound Reagent->AcetylatedProtein Byproduct Imidazole Reagent->Byproduct Leaving Group

Caption: Reaction scheme of this compound with a protein tyrosine residue.

Core Experimental Protocols

This section provides detailed, validated protocols for the successful application of 4-AI. It is imperative to perform these procedures with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reagent Preparation & Handling

This compound is a solid that is typically soluble in polar organic solvents and aqueous buffers.[5] It is sensitive to moisture and should be stored in a desiccator at room temperature.

Stock Solution Preparation (1 M this compound):

  • Before opening, allow the 4-AI vial to equilibrate to room temperature to prevent moisture condensation.

  • Weigh out 110.11 mg of this compound (MW: 110.11 g/mol ).

  • Dissolve in 1.0 mL of a dry, polar, aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Vortex until fully dissolved. Prepare this solution fresh immediately before use to ensure maximum reactivity. Do not store the stock solution.

Standard Protein Acetylation Protocol

This protocol is a starting point and should be optimized for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris). Crucially, the buffer must be free of primary amines.

  • Freshly prepared 1 M this compound stock solution.

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.8.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 7.5.

  • Desalting columns or dialysis equipment.

Procedure:

  • Protein Preparation: Ensure the protein sample is at a known concentration (e.g., 1-5 mg/mL). The protein should be in an amine-free buffer; if not, dialyze against the Reaction Buffer overnight at 4°C.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the Reaction Buffer.

  • Initiate Reaction: Add the freshly prepared 4-AI stock solution to the protein sample to achieve the desired final molar excess. A typical starting point is a 20- to 50-fold molar excess of 4-AI over the protein concentration.

    • Causality: A molar excess ensures the reaction proceeds to a reasonable extent. The optimal ratio depends on the number of accessible residues and desired modification level, requiring empirical determination.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. Monitor the reaction progress if possible (e.g., by activity assay if acetylation is expected to alter function).

  • Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6] Tris or hydroxylamine contains primary amines that will react with and consume any excess 4-AI.[7]

    • Causality: Quenching is a critical step to prevent further, non-specific modification and to ensure a defined endpoint for the reaction.

  • Cleanup: Remove excess reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Prepare Protein in Amine-Free Buffer p2 Prepare Fresh 4-AI Stock Solution r1 Combine Protein & 4-AI (e.g., 20-fold excess) p2->r1 r2 Incubate at RT (1-2 hours) r1->r2 po1 Quench Reaction (e.g., 100 mM Tris) r2->po1 po2 Remove Excess Reagent (Desalting/Dialysis) po1->po2 po3 Verify Acetylation (MS, Western Blot) po2->po3

Caption: A streamlined workflow for protein acetylation using this compound.

Optimization & Control Parameters

For reproducible and meaningful results, systematic optimization is essential.

ParameterRange / OptionsRationale & Expert Insight
Molar Excess of 4-AI 10x to 1000xStart with a 20x-50x excess. High excess can lead to reduced specificity. Low excess may result in incomplete modification.
pH 7.0 - 8.5pH > 7.5 favors tyrosine deprotonation and enhances its reactivity. Lower pH may favor lysine modification. Buffer choice is critical; avoid Tris or other amine-containing buffers during the reaction itself.
Reaction Time 30 min - 4 hoursLonger times increase modification but also the risk of side reactions or protein degradation. Monitor with a time-course experiment.
Temperature 4°C to 25°C (RT)Room temperature is generally sufficient. Lower temperatures can be used to slow the reaction and potentially increase specificity.
Negative Control No 4-AIA mock reaction (adding only the solvent for 4-AI) is essential to confirm that any observed functional change is due to acetylation and not incubation conditions.

Verification and Analysis of Acetylation

Trustworthy protocols require robust validation. The success of the acetylation reaction must be confirmed analytically.

Mass Spectrometry (MS)

Mass spectrometry is the gold-standard for identifying PTMs.[8][9]

  • Intact Mass Analysis: For smaller proteins, ESI-MS can detect a mass shift corresponding to the number of added acetyl groups. Each acetyl group adds 42.0106 Da to the protein's mass.[10]

  • Peptide Mapping: For larger proteins or to identify specific sites, the protein is digested (e.g., with trypsin) and analyzed by LC-MS/MS.[11] Search algorithms can then identify peptides with the +42.0106 Da modification on specific tyrosine, lysine, or other residues.

Western Blotting

If antibodies specific to the acetylated residue of interest are available (e.g., anti-acetyl-tyrosine or site-specific anti-acetyl-lysine antibodies), Western blotting provides a straightforward method to confirm the modification.[2]

Protocol:

  • Run both the untreated (control) and 4-AI treated protein samples on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).

  • Incubate with the primary antibody specific for the acetylated residue.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect using a chemiluminescence substrate.[12] A band should appear only in the lane with the 4-AI treated sample.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Acetylation 1. Inactive 4-AI (hydrolyzed).2. Amine-containing reaction buffer.3. Insufficient molar excess or reaction time.4. Target residues are not accessible.1. Use fresh, high-purity 4-AI and prepare stock solution immediately before use.2. Perform buffer exchange into an amine-free buffer like PBS or phosphate buffer.3. Increase molar excess of 4-AI (e.g., to 100x) and/or extend incubation time.4. Consider adding a mild denaturant (e.g., 1-2 M urea), but be aware this will affect protein structure.
Protein Precipitation 1. High concentration of organic solvent from 4-AI stock.2. Acetylation-induced conformational change leading to aggregation.1. Keep the final concentration of the organic solvent (e.g., DMSO) below 5% (v/v).2. Reduce the molar excess of 4-AI, lower the reaction temperature to 4°C, or include stabilizing excipients in the buffer.
Non-specific Modification 1. Molar excess of 4-AI is too high.2. Reaction time is too long.1. Perform a titration of 4-AI to find the lowest effective concentration.2. Optimize the reaction time by taking aliquots at different time points and analyzing the modification level.

References

  • Mass spectrometry-based detection of protein acetylation - PMC - NIH.
  • Validation of Protein Acetylation by Mass Spectrometry - PMC - NIH.
  • High-Resolution Mass Spectrometry to Identify and Quantify Acetyl
  • A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions.
  • Protein Acetylation Analysis.
  • CAS 61985-25-9: this compound. CymitQuimica.
  • This compound | 61985-25-9. Sigma-Aldrich.
  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource.
  • Protein Acetylation Mechanisms and Research Methods.
  • Protein Acetyl
  • Quenching Reactive Substances. KGROUP.
  • A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli.
  • Protein acylation: mechanisms, biological functions and therapeutic targets - PMC.
  • Acetylation Modification in Biology: Significance, Mechanisms, and Emerging Trends.
  • Protein acetyl

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Application Notes & Protocols: A Guide to 4-Acetylimidazole in Enzyme Inhibition Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Potential of 4-Acetylimidazole in Enzyme Kinetics

This compound, a heterocyclic organic compound, is emerging as a valuable tool for researchers in enzymology and drug discovery.[1][2][3] Structurally, it is an analogue of the amino acid histidine, featuring an imidazole ring with an acetyl group at the fourth position.[1] This unique structure confers upon it the ability to interact with enzyme active sites in several distinct ways, making it an intriguing candidate for investigating enzyme mechanisms and for the development of novel therapeutic agents.

This comprehensive guide provides an in-depth exploration of the applications of this compound in enzyme inhibition kinetic studies. We will delve into its potential mechanisms of action, identify key enzyme targets, and provide detailed protocols for its characterization as an inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

II. The Mechanistic Basis of Inhibition by this compound

The inhibitory potential of this compound stems from its dual chemical nature: the histidine-like imidazole ring and the reactive acetyl group. This allows for at least two primary modes of enzyme interaction.

A. Covalent Modification of Active Site Residues

Similar to other acetylating agents like N-acetylimidazole, this compound can act as an irreversible or slowly reversible inhibitor by covalently modifying nucleophilic residues within an enzyme's active site.[4] The acetyl group can be transferred to the side chains of amino acids such as tyrosine, serine, or lysine, leading to a loss of catalytic activity. The imidazole portion of the molecule can help to specifically direct the compound to active sites that recognize histidine or related structures.

B. Reversible Inhibition through Non-Covalent Interactions

As a histidine analogue, this compound can act as a competitive inhibitor for enzymes that bind histidine or have histidine in their substrate recognition motif.[1] Furthermore, the imidazole ring is capable of coordinating with metal ions present in the active sites of metalloenzymes, such as the heme iron in cytochrome P450 enzymes.[5][6] This interaction can lead to reversible, competitive, or non-competitive inhibition, depending on the specific enzyme and its mechanism. Studies on related imidazole derivatives have also demonstrated partial competitive inhibition mechanisms.[7][8][9]

Diagram 1: Potential Mechanisms of Enzyme Inhibition by this compound

G cluster_0 Reversible Inhibition cluster_1 Irreversible/Slowly Reversible Inhibition Enzyme_Active_Site Enzyme Active Site Inhibited_Complex Enzyme-Inhibitor Complex (Activity Blocked) Enzyme_Active_Site->Inhibited_Complex Binds Competitively 4-AcIm_bind This compound (Histidine Analogue) 4-AcIm_bind->Inhibited_Complex Substrate Substrate Substrate->Enzyme_Active_Site Cannot Bind Enzyme_AS_Residue Enzyme Active Site (e.g., Tyr, Ser, Lys) Acetylated_Enzyme Acetylated Enzyme (Inactive) Enzyme_AS_Residue->Acetylated_Enzyme Covalent Acetylation 4-AcIm_acetylate This compound 4-AcIm_acetylate->Acetylated_Enzyme

Caption: Potential inhibition mechanisms of this compound.

III. Potential Enzyme Targets and Kinetic Parameters

Based on its chemical properties and studies of related compounds, this compound is a promising inhibitor for several classes of enzymes.

Enzyme TargetPutative Inhibition MechanismSupporting Evidence / Notes
Transketolase Covalent modification (Acetylation)N-acetylimidazole, a close analog, inactivates transketolase by acetylating an active site residue, suggested to be tyrosine.[4] This suggests this compound may act similarly.
β-Glucosidases Partial Competitive InhibitionImidazole and its derivatives are known inhibitors of β-glucosidases.[10][11] A detailed study on imidazole revealed a partial competitive mechanism.[7][8][9] 4-phenylimidazole is a particularly potent inhibitor with a Ki of 0.8 µM.[10]
Cytochrome P450 (CYP) Enzymes Competitive Inhibition (Heme Coordination)Imidazole-containing compounds are well-established inhibitors of various CYP isoforms.[6] A pyrimidine-imidazole derivative showed competitive inhibition of CYP3A4 with a Ki of approximately 2.0 µM.[5]
Histone Acetyltransferases (HATs) Competitive Inhibition / Covalent ModificationAs a molecule containing an acetyl group, this compound could potentially compete with Acetyl-CoA or act as an acetyl donor to modify the enzyme or substrate.[12]

IV. Experimental Protocols: Characterizing this compound as an Enzyme Inhibitor

The following protocols provide a framework for determining the inhibitory activity and kinetic parameters of this compound against a target enzyme.

A. General Protocol for Determination of IC50

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in a suitable buffer that ensures stability.

  • Substrate Stock Solution: Dissolve the enzyme's substrate in the assay buffer. The final concentration in the assay should ideally be around the Km value for the substrate.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a solvent that is compatible with the assay and does not inhibit the enzyme on its own (e.g., DMSO or assay buffer).

  • Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the enzyme's activity.

2. Assay Procedure (96-well plate format):

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

  • To each well of a microplate, add the assay buffer and the diluted this compound solutions. Include a control with no inhibitor.

  • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Protocol for Determining the Inhibition Constant (Ki) and Mode of Inhibition

1. Experimental Setup:

  • This experiment involves measuring the initial reaction velocity at various substrate concentrations in the absence and presence of different fixed concentrations of this compound.

  • Prepare reagents as described in the IC50 determination protocol.

2. Assay Procedure:

  • Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound (including a zero-inhibitor control), and each column will have a different substrate concentration.

  • Add the assay buffer, inhibitor (at fixed concentrations), and enzyme to the wells. Incubate as before.

  • Initiate the reactions by adding the varying concentrations of the substrate.

  • Measure the initial reaction velocities (V₀) for all conditions.

3. Data Analysis:

  • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

  • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

  • Calculate the Ki value using the appropriate Cheng-Prusoff equation or by secondary plots (e.g., a plot of the slope of the Lineweaver-Burk lines versus inhibitor concentration for competitive inhibition).

Diagram 2: Experimental Workflow for Kinetic Analysis

G cluster_workflow Kinetic Analysis Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) ic50 IC50 Determination (Varying [Inhibitor]) prep->ic50 kinetic_study Kinetic Study (Varying [Substrate] & [Inhibitor]) prep->kinetic_study data_acq Data Acquisition (Spectrophotometry) ic50->data_acq kinetic_study->data_acq mm_plot Michaelis-Menten Plot (V₀ vs. [S]) data_acq->mm_plot lb_plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) mm_plot->lb_plot mode_ki Determine Mode of Inhibition & Ki lb_plot->mode_ki G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition c_origin->c_yaxis 1/V c_origin->c_xaxis 1/[S] c_yaxis->c_no_inhib_point c_yaxis->c_inhib_point c_xaxis->c_no_inhib_point c_xaxis->c_inhib_point nc_origin->nc_yaxis 1/V nc_origin->nc_xaxis 1/[S] nc_yaxis->nc_no_inhib_point nc_yaxis->nc_inhib_point nc_xaxis->nc_no_inhib_point nc_xaxis->nc_inhib_point uc_origin->uc_yaxis 1/V uc_origin->uc_xaxis 1/[S] uc_yaxis->uc_no_inhib_point uc_yaxis->uc_inhib_point uc_xaxis->uc_no_inhib_point uc_xaxis->uc_inhib_point

Caption: Interpreting inhibition modes using Lineweaver-Burk plots.

VI. Conclusion

This compound is a versatile and promising compound for the study of enzyme kinetics and inhibition. Its structural analogy to histidine, combined with the presence of a reactive acetyl group, allows for a range of inhibitory mechanisms against a diverse set of enzyme targets. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers to explore the potential of this compound in their specific areas of interest, from fundamental enzymology to the early stages of drug discovery.

VII. References

  • Dale, M. P., et al. (1985). Inhibition of beta-glucosidase by imidazoles. Biochemistry, 24(14), 3530-3539. Available at: [Link]

  • Pan, Y. T., et al. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Biotechnology, 13, 29. Available at: [Link]

  • Kuimov, A. N., et al. (1988). Inhibition of transketolase by N-acetylimidazole. Biochemistry International, 17(3), 517-521. Available at: [Link]

  • de Souza, C. C., et al. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio, 13(5), 912-925. Available at: [Link]

  • de Souza, C. C., et al. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio, 13(5), 912-925. Available at: [Link]

  • de Souza, C. C., et al. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. ScienceOpen, FEBS Open Bio. Available at: [Link]

  • Poulos, T. L., & Li, H. (2005). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Journal of Biological Chemistry, 280(1), 125-131. Available at: [Link]

  • Verdone, L., et al. (2005). Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases. Molecular Aspects of Medicine, 26(4-5), 415-435. Available at: [Link]

  • Hutzler, J. M., et al. (2001). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 29(4 Pt 1), 379-385. Available at: [Link]

  • Bio-Techne. (n.d.). Histone Acetyltransferase Inhibitors Products. Available at: [Link]

  • Xu, X., et al. (2016). A key role for transketolase-like 1 in tumor metabolic reprogramming. Oncotarget, 7(38), 61241-61253. Available at: [Link]

  • Zhang, Y., et al. (2022). Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer. Frontiers in Medicine, 9, 837143. Available at: [Link]

  • Zhao, B., et al. (2008). Ligand-assisted inhibition in cytochrome P450 158A2 from Streptomyces coelicolor A3(2). Journal of Biological Chemistry, 283(4), 1930-1939. Available at: [Link]

  • Al-Ostath, A., et al. (2022). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. ResearchGate. Available at: [Link]

  • Valdovinos, D. (2022). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2022). Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer. Frontiers in Medicine, 9, 837143. Available at: [Link]

  • Zgheib, N. K., & Frye, R. F. (2022). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 15(2), 193. Available at: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available at: [Link]

  • University of Washington. (n.d.). Enzyme Kinetics and Reversible Inhibition. Available at: [Link]

  • Georganics. (n.d.). This compound - High purity. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • Copeland, R. A. (2013). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Bioorganic & Medicinal Chemistry Letters, 23(21), 5879-5883. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 4-Acetylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4-acetylimidazole and its derivatives, critical pharmacophores in modern drug discovery. Addressed to researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. We present a robust and scalable modern synthesis via a Claisen condensation pathway, alongside a discussion of classical methods such as the Weidenhagen and Bredereck syntheses. This guide is structured to provide a deep, practical understanding of these synthetic routes, ensuring both reproducibility and a foundation for further innovation.

Introduction: The Significance of the this compound Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with biological targets. The introduction of an acetyl group at the C4 position creates this compound, a key intermediate and structural motif in a variety of pharmacologically active compounds. These derivatives have shown promise in the development of treatments for cardiovascular diseases, anemia, and digestive tract ulcers.[2] However, the direct acylation of the imidazole ring via Friedel-Crafts methods is notoriously difficult, necessitating the development of more nuanced and reliable synthetic strategies.[2] This guide provides a detailed exploration of a modern, high-yield protocol and discusses its classical antecedents, offering researchers the knowledge to confidently synthesize and explore this important class of molecules.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. While classical methods laid the groundwork, modern approaches offer significant advantages in terms of yield, scalability, and substrate scope.

Classical Approaches: Weidenhagen and Bredereck Syntheses
  • The Weidenhagen Synthesis: This classical method involves the reaction of an α-hydroxyketone (or its acylated equivalent) with an aldehyde in the presence of ammonia and a copper salt, typically copper(II) acetate.[3] The reaction proceeds through the formation of a copper complex, which facilitates the cyclization to the imidazole ring. While historically significant, this method often requires stringent conditions and can result in modest yields. A general procedure for a related compound, 4(5)-hydroxymethylimidazole, involves the reaction of dihydroxyacetone with formaldehyde and ammonia in the presence of copper carbonate, followed by decomposition of the resulting copper complex.[4]

  • The Bredereck Synthesis: Developed by Hellmut Bredereck, this method utilizes the reaction of an α-hydroxyketone with formamide at high temperatures to produce substituted imidazoles. The formamide serves as the source for both nitrogen atoms and the C2 carbon of the imidazole ring. The mechanism involves the initial formation of a formylamino ketone, which then cyclizes and dehydrates to form the aromatic imidazole ring.

Modern Approach: Claisen Condensation and Decarboxylation

A more contemporary and efficient route to this compound involves a Claisen condensation of an imidazole-4-carboxylic acid ester with ethyl acetate, followed by a decarboxylation step.[2] This method is highly effective, providing excellent yields and a straightforward path to the desired product. The key advantages are the use of readily available starting materials and the thermodynamically favorable nature of the final decarboxylation step. This approach forms the basis for our detailed protocol.

Workflow for Modern Synthesis of this compound

The following diagram illustrates the high-level workflow for the synthesis of this compound, starting from imidazole-4-carboxylic acid.

Synthesis_Workflow Start Imidazole-4-carboxylic Acid Step1 Esterification Start->Step1 EtOH, HCl Intermediate Imidazole-4-ethyl Formate Step1->Intermediate Step2 Claisen Condensation with Ethyl Acetate Intermediate->Step2 NaOEt, Toluene Ketoester Intermediate β-keto ester Step2->Ketoester Step3 Hydrolysis & Decarboxylation Ketoester->Step3 KOH, H₂O/EtOH Product This compound Step3->Product Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Hydrolysis & Decarboxylation EtOAc Ethyl Acetate Enolate Enolate of Ethyl Acetate EtOAc->Enolate Deprotonation ImEster Imidazole-4-ethyl Formate Enolate->ImEster NaOEt NaOEt NaOEt->EtOAc Tetrahedral Tetrahedral Intermediate ImEster->Tetrahedral Nucleophilic Attack Ketoester β-keto ester Tetrahedral->Ketoester - OEt⁻ Ketoacid β-keto acid Ketoester->Ketoacid KOH, H₂O FinalProduct This compound Ketoacid->FinalProduct Heat, -CO₂

Caption: Mechanism of this compound synthesis via Claisen condensation.

  • Enolate Formation: A strong base, sodium ethoxide, removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate anion. [5]2. Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the imidazole-4-ethyl formate. This forms a tetrahedral intermediate. [6]3. Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group to yield a β-keto ester. [6]4. Hydrolysis and Decarboxylation: Saponification of the ester with potassium hydroxide yields a β-keto carboxylate salt. Upon workup and heating, this unstable β-keto acid readily loses carbon dioxide to afford the final this compound product. [2]

Summary of Protocol Data

The following table summarizes the key quantitative parameters for the modern synthesis of this compound.

ParameterProtocol 1: EsterificationProtocol 2: Acetylation
Starting Material Imidazole-4-carboxylic AcidImidazole-4-ethyl Formate
Key Reagents Anhydrous EtOH, Dry HClNaOEt, Ethyl Acetate, KOH
Solvent Anhydrous EtOHToluene, EtOH
Temperature RefluxReflux
Reaction Time 5 hours20 hours (condensation) + 12 hours (hydrolysis)
Yield ~90%~78%
Product M.P. 156-158°C165-168°C

Safety and Handling

This compound is a chemical compound that requires careful handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves, protective clothing, eye protection, and face protection (P280). [7]* First Aid:

    • IF ON SKIN: Wash with plenty of soap and water (P302+352).

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+351+338).

  • Storage: Store in a dry, well-sealed container at room temperature. [8]

Conclusion

The synthesis of this compound derivatives is a critical capability for laboratories engaged in pharmaceutical research and development. The modern protocol presented, centered on a Claisen condensation, offers a reliable, high-yield, and scalable method for producing this valuable intermediate. By understanding both the practical steps of the procedure and the underlying chemical mechanisms, researchers are well-equipped to successfully synthesize these compounds and to adapt these methods for the creation of novel derivatives.

References

  • Wikipedia.
  • CN102101843A - Preparation method of this compound and its intermediate.
  • Georganics. This compound - High purity. [Link]
  • BYJU'S.
  • YouTube.
  • PubMed.
  • Organic Chemistry Portal.
  • Organic Syntheses. 4(5)-hydroxymethylimidazole hydrochloride. [Link]
  • ResearchGate.
  • PMC - NIH.
  • PMC - NIH. Mechanisms of Acetoin Toxicity and Adaptive Responses in an Acetoin-Producing Species, Lactococcus lactis. [Link]
  • PubMed. [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen]. [Link]
  • PMC - NIH. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]
  • PMC - NIH. Mg2+-Imidazole-Catalyzed Self-Condensation of Malonyl Thioesters: Getting Tuned for Biomimetic Polyketide Synthesis?. [Link]
  • ResearchGate.

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4-Acetylimidazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and the Strategic Role of the 4-Acetyl Group

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products like histidine and in a wide array of synthetic drugs.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, imparts a unique combination of properties. It is amphoteric, meaning it can act as both an acid and a base, and its electron-rich nature allows it to readily bind with various enzymes and receptors through hydrogen bonding, coordination, and other non-covalent interactions.[3][4] This versatility has led to the development of imidazole-based drugs with a broad spectrum of therapeutic applications, including anticancer, antifungal, antibacterial, and anti-inflammatory agents.[5][6]

4-Acetylimidazole, a specific derivative, introduces an acetyl group at the 4-position of the imidazole ring. This addition is not merely a structural modification but a strategic functionalization that significantly enhances its utility in drug design and chemical biology. The acetyl group can act as a crucial pharmacophoric element, providing a hydrogen bond acceptor to interact with biological targets.[7] Furthermore, the acetyl moiety offers a reactive handle for further synthetic elaboration, allowing for the construction of more complex molecular architectures.[7] In certain contexts, the acetyl group, particularly when attached to the imidazole ring, can function as an acylating agent, enabling the covalent modification of biological macromolecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and use in protein modification.

Core Applications of this compound

A Versatile Building Block for Therapeutic Agents

This compound serves as a valuable intermediate in the synthesis of a diverse range of biologically active compounds.[7] Its inherent reactivity allows for its participation in condensation and acylation reactions to build more complex heterocyclic systems.[7]

Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents. For instance, studies on 4-acetylphenylamine-based imidazole derivatives have identified compounds with significant cytotoxicity against various cancer cell lines, including breast, prostate, and brain cancer.[8] In these structures, the acetyl group often plays a role in the molecule's overall electronics and binding affinity to target proteins, which can include kinases and other enzymes involved in cell proliferation and survival.[8]

Antimicrobial and Antifungal Agents: The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial drugs. The mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes.[9] While specific structure-activity relationships (SAR) for this compound derivatives in this context are an area of active research, the acetyl group can be envisioned to contribute to the binding affinity and selectivity for the target enzymes.

GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets. Bicyclic imidazole-4-one derivatives have been identified as antagonists for orphan GPCRs like GPR18 and GPR55, highlighting the potential of the imidazole core in designing ligands for this receptor family.[10] The acetyl group in this compound can be a starting point for the synthesis of such complex bicyclic systems.

A Reagent for Covalent Modification of Proteins

The acetyl group of this compound, activated by the imidazole ring, can act as an acylating agent, similar to its well-studied regioisomer, N-acetylimidazole.[11] This reactivity can be harnessed to covalently modify specific amino acid residues in proteins, most notably the phenolic hydroxyl group of tyrosine.[11] This application is particularly valuable in chemical biology and proteomics for probing protein structure and function.

Mechanism of Tyrosine Acetylation: The nitrogen atoms of the imidazole ring can be protonated, making the acetyl group more electrophilic and susceptible to nucleophilic attack by the phenolate form of a tyrosine residue. This results in the formation of an O-acetylated tyrosine. This modification can alter the protein's charge, conformation, and interactions with other molecules, providing insights into the role of the modified tyrosine residue.[11]

The workflow for using an acetylimidazole for protein modification involves controlled reaction conditions followed by analytical techniques to confirm and quantify the modification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a general method described in the patent literature for the synthesis of this compound from imidazole-4-ethyl formate.[12]

Materials:

  • Imidazole-4-ethyl formate

  • Ethyl acetate

  • A strong base (e.g., sodium butylate, sodium hydride)

  • Anhydrous solvent (e.g., chlorobenzene, toluene)

  • Tetrahydrofuran (THF)

  • 98% Sulfuric acid or 5N Hydrochloric acid

  • Sodium bicarbonate (solid)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Methyl tertiary butyl ether (for precipitation)

  • Standard laboratory glassware, heating mantle, and rotary evaporator

Procedure:

  • Condensation Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent (e.g., 1 L of chlorobenzene).

    • Add the strong base (e.g., 1.98 mol of sodium butylate).

    • To this stirred suspension, add imidazole-4-ethyl formate (e.g., 0.66 mol).

    • Slowly add ethyl acetate (e.g., 0.66 mol) dropwise to the reaction mixture.

    • After the addition is complete, heat the mixture to reflux for 5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Ketoform Decomposition and Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in THF (e.g., 1 L) and add the strong acid (e.g., 0.66 mol of 98% H₂SO₄ or 1 L of 5N HCl).

    • Heat the mixture to reflux overnight.

    • Cool the reaction mixture and carefully neutralize it with solid sodium bicarbonate until the effervescence ceases.

    • Remove the solvent under reduced pressure.

  • Extraction and Purification:

    • To the residue, add ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 400 mL).

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Add methyl tertiary butyl ether to the concentrated residue to precipitate the product.

    • Collect the solid product by filtration, wash with a small amount of cold methyl tertiary butyl ether, and dry under vacuum.

Characterization: The final product, this compound, can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Ketoform Decomposition & Work-up cluster_2 Step 3: Purification Imidazole-4-ethyl formate Imidazole-4-ethyl formate Condensation Reaction Condensation Reaction Imidazole-4-ethyl formate->Condensation Reaction Ethyl acetate Ethyl acetate Ethyl acetate->Condensation Reaction Strong Base (e.g., NaOBu) Strong Base (e.g., NaOBu) Strong Base (e.g., NaOBu)->Condensation Reaction Anhydrous Solvent (e.g., Chlorobenzene) Anhydrous Solvent (e.g., Chlorobenzene) Anhydrous Solvent (e.g., Chlorobenzene)->Condensation Reaction Intermediate Intermediate Condensation Reaction->Intermediate Reflux, 5h Decomposition Decomposition Intermediate->Decomposition Add THF Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4)->Decomposition THF THF Neutralization Neutralization Decomposition->Neutralization Reflux, overnight Crude Product Crude Product Neutralization->Crude Product Add NaHCO3 Extraction Extraction Crude Product->Extraction Ethyl Acetate/Water Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Precipitation Precipitation Drying & Concentration->Precipitation Add MTBE This compound This compound Precipitation->this compound

Caption: Synthesis of this compound from Imidazole-4-ethyl formate.

Protocol 2: Acetylation of Protein Tyrosine Residues

This protocol is adapted from methods for protein modification using N-acetylimidazole and can be applied to this compound to investigate its potential as a tyrosine-modifying agent.[11][13] The reactivity of this compound is expected to be comparable due to the activating effect of the imidazole ring.

Materials:

  • Target protein with accessible tyrosine residues

  • This compound

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Quenching reagent (e.g., 2 M hydroxylamine, pH 7.5, for reversal)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Reagents for SDS-PAGE and Western blotting

  • Anti-acetyl-tyrosine antibody (optional)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Protein Preparation:

    • Prepare a solution of the target protein (e.g., 2-3 mg/mL) in the reaction buffer.

    • Ensure the buffer does not contain primary amines that could react with this compound.

  • Acetylation Reaction:

    • Prepare a fresh stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO or acetonitrile).

    • Add a molar excess of this compound to the protein solution (e.g., 100-fold molar excess relative to the concentration of tyrosine residues). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Reaction Termination and Reagent Removal:

    • Terminate the reaction by passing the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer to remove excess this compound and byproducts.

    • Collect the protein-containing fractions.

  • Analysis of Acetylation:

    • Spectrophotometry: Measure the decrease in absorbance at 278 nm, which is characteristic of the modification of tyrosine residues. The molar extinction coefficient for the conversion of tyrosine to O-acetyltyrosine is approximately 1160 M⁻¹cm⁻¹.[12]

    • SDS-PAGE and Western Blot: Analyze the modified protein by SDS-PAGE to check for any changes in mobility. Perform a Western blot using an anti-acetyl-tyrosine antibody to confirm the modification.

    • Mass Spectrometry (LC-MS/MS): For detailed analysis, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific acetylated tyrosine residues and quantify the extent of modification.[2][14]

  • Reversal of Acetylation (Optional):

    • To confirm that the observed functional changes are due to tyrosine acetylation, the modification can be reversed.

    • Incubate the acetylated protein with 2 M hydroxylamine at pH 7.5 for 2-4 hours at room temperature.

    • Remove the hydroxylamine by dialysis or using a desalting column.

    • Assess the recovery of protein function and the loss of the acetyl group.

Experimental Workflow for Protein Acetylation:

G cluster_0 Reaction cluster_1 Purification cluster_2 Analysis Target Protein Target Protein Acetylation Acetylation Target Protein->Acetylation This compound This compound This compound->Acetylation Acetylated Protein Acetylated Protein Acetylation->Acetylated Protein RT, 1-2h Desalting Column Desalting Column Acetylated Protein->Desalting Column Purified Acetylated Protein Purified Acetylated Protein Desalting Column->Purified Acetylated Protein Spectrophotometry Spectrophotometry Purified Acetylated Protein->Spectrophotometry Western Blot Western Blot Purified Acetylated Protein->Western Blot LC-MS/MS LC-MS/MS Purified Acetylated Protein->LC-MS/MS

Caption: Workflow for Protein Tyrosine Acetylation and Analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for 4-acetylphenylamine-based imidazole derivatives, demonstrating their potential as anticancer agents.[8]

Compound IDCancer Cell LineAssayEC₅₀ (µM)Selectivity Notes
14 PPC-1 (Prostate)MTT4.1 ± 1.014.5 times more active against PPC-1 than fibroblasts.
14 U-87 (Glioblastoma)MTT3.1 ± 0.1Highly active against glioblastoma cells.
22 PPC-1 (Prostate)MTT1.7 times more active against PPC-1 than fibroblasts.
22 U-87 (Glioblastoma)MTTActive against glioblastoma cells.

Data extracted from a study on novel imidazole derivatives.[8] The EC₅₀ values represent the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

This compound is a versatile and valuable molecule in medicinal chemistry. Its utility as a synthetic building block for creating diverse therapeutic agents is well-established, with derivatives showing promising activity in oncology and other areas. Furthermore, its potential as a covalent modifier of proteins opens up exciting avenues for research in chemical biology and drug discovery, particularly in the realm of targeted covalent inhibitors. The protocols provided herein offer a practical guide for researchers to synthesize and utilize this compound in their own investigations. Future work will likely focus on elucidating the precise mechanisms of action of this compound-containing drugs, exploring its utility in bioorthogonal chemistry, and developing novel therapeutic agents based on this promising scaffold.

References

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Scientific Reports.
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  • Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. (2014). MedChemComm.
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Experimental Protocols and Methodologies for Reactions of 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide to the experimental setup for key chemical reactions involving 4-Acetylimidazole. As a versatile heterocyclic building block, this compound is a critical intermediate in the synthesis of various compounds, particularly in medicinal chemistry for developing treatments for heart conditions, anemia, and digestive tract ulcers[1]. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation for the synthesis, functional group transformation, and derivatization of this compound, designed for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound, a histidine analogue, is an organic compound featuring an acetyl group at the fourth position of a five-membered imidazole ring[2][3]. This structure imparts a unique combination of reactivity and biological relevance. The imidazole ring contains two nitrogen atoms, allowing it to act as both a hydrogen bond donor and acceptor, while the acetyl group provides a reactive site for a multitude of chemical transformations[3].

Its importance is underscored by its role as a precursor in pharmaceutical synthesis and its own potential biological activities, including anticancer properties[2][4]. The compound is typically a white to off-white solid, soluble in polar solvents like water and alcohols, and demonstrates moderate stability under standard laboratory conditions[3]. This application note will explore common and impactful reactions, providing the necessary protocols to leverage this compound in a research setting.

Synthesis of this compound

Direct synthesis via the Friedel-Crafts acylation of imidazole is notoriously difficult[1]. A more reliable and scalable method involves a condensation reaction followed by ketonic hydrolysis, as outlined in the patent literature. This approach avoids hard-to-source starting materials and provides a robust pathway for producing the target compound[1].

Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen-type Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Imidazole-4-carboxylic acid B Imidazole-4-ethyl ester A->B  Dry HCl (gas), Ethanol,  Reflux 5h C Imidazole-4-ethyl ester B->C D Double Carbonyl Intermediate C->D  Chlorobenzene,  Reflux 5h F Double Carbonyl Intermediate D->F E Ethyl Acetate + Strong Base (e.g., Sodium Butoxide) E->D  Chlorobenzene,  Reflux 5h G This compound F->G  THF/Water H H₂SO₄ (aq), Reflux

Caption: Workflow for the synthesis of this compound.

Protocol: Two-Step Synthesis from Imidazole-4-ethyl ester

This protocol is adapted from methodologies designed for industrial production, ensuring scalability and high yield[1].

Part A: Condensation Reaction

  • Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1 L of dry chlorobenzene.

  • Reagents: Add sodium butoxide (1.98 mol) to the solvent. In the dropping funnel, place a solution of imidazole-4-ethyl formate (92.5g, 0.66 mol) and ethyl acetate (0.66 mol) in 200 mL of chlorobenzene.

  • Reaction: With vigorous stirring, add the ester/ethyl acetate solution dropwise to the sodium butoxide suspension.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 5 hours.

  • Workup: Cool the reaction mixture and remove the chlorobenzene under reduced pressure. The resulting residue is the crude double carbonyl intermediate.

Part B: Ketoform Decomposition (Hydrolysis)

  • Dissolution: Dissolve the crude intermediate from Part A in 1 L of tetrahydrofuran (THF).

  • Acidification: Carefully add a solution of 98% sulfuric acid (0.66 mol) in 500 mL of water.

  • Reflux: Heat the mixture to reflux and maintain overnight. This step facilitates both hydrolysis and decarboxylation.

  • Neutralization: Cool the reaction to room temperature and carefully neutralize with solid sodium bicarbonate until effervescence ceases (pH ~7).

  • Extraction: Remove the THF under reduced pressure. Add 500 mL of ethyl acetate to the aqueous residue and transfer to a separatory funnel. Wash the organic layer three times with 400 mL of water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

ParameterValueReference
Starting MaterialImidazole-4-ethyl formate[1]
Key ReagentsSodium butoxide, Ethyl acetate, H₂SO₄[1]
SolventChlorobenzene, THF[1]
Reaction Time5 hours (Condensation) + Overnight (Hydrolysis)[1]
TemperatureReflux[1]

Key Reactions and Protocols

This compound can undergo reactions at both the acetyl group and the imidazole ring. These transformations make it a valuable scaffold in synthetic chemistry.

N-Alkylation of the Imidazole Ring

The imidazole ring can be readily alkylated, a common strategy for modifying the molecule's steric and electronic properties. This reaction proceeds via nucleophilic attack from one of the ring nitrogens. N-methylimidazole is a known catalyst for aza-Michael additions, highlighting the nucleophilic character of the ring[5].

Protocol: N-Benzylation of this compound

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of dry dimethylformamide (DMF).

  • Base: Add potassium carbonate (15 mmol, 1.5 equiv.) to the solution.

  • Reagent Addition: Add benzyl bromide (12 mmol, 1.2 equiv.) dropwise at room temperature while stirring.

  • Reaction: Stir the mixture at 50°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General scheme for N-alkylation of this compound.

Reductive Amination of the Acetyl Group

The carbonyl of the acetyl group is a prime site for modification. Reductive amination converts the ketone into a chiral or achiral amine, a functional group prevalent in pharmaceuticals.

Protocol: Synthesis of N-(1-(1H-imidazol-4-yl)ethyl)aniline

  • Setup: Combine this compound (5 mmol) and aniline (5.5 mmol) in 25 mL of methanol in a 50 mL flask.

  • Imine Formation: Add 2-3 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (7.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully quench the reaction by adding 10 mL of water dropwise.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the product via flash chromatography.

ParameterValueRationale
Reducing AgentSodium Borohydride (NaBH₄)Mild reducing agent, selective for imines over ketones.
CatalystAcetic AcidCatalyzes the dehydration step to form the iminium ion.
SolventMethanolGood solvent for reactants and stable to NaBH₄.
Temperature0°C to RTControls the rate of reduction and minimizes side reactions.
Catalytic Activity in Acyl Transfer Reactions

Imidazole and its derivatives are well-known catalysts for acyl transfer reactions, often functioning through a nucleophilic catalysis mechanism where an acetyl-imidazolium intermediate is formed[6][7][8]. This property is fundamental to understanding its reactivity.

Conceptual Workflow: Imidazole-Catalyzed Acetylation

The process involves the catalyst (e.g., N-methylimidazole) attacking an acyl source (e.g., acetyl chloride) to form a highly reactive N-acylated intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, transferring the acetyl group and regenerating the catalyst[6].

G A Imidazole Catalyst C N-Acyl Imidazolium (Reactive Intermediate) A->C Nucleophilic Attack B Acyl Source (e.g., Acetyl Chloride) B->C E Acylated Product C->E Acyl Transfer F Regenerated Catalyst C->F Release D Nucleophile (e.g., Alcohol) D->E

Caption: Nucleophilic catalysis cycle for imidazole derivatives.

Product Characterization

Validation of reaction outcomes is critical. The following techniques are standard for characterizing this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect signals for the imidazole ring protons (typically δ 7.5-8.0 ppm), the acetyl methyl protons (δ ~2.5 ppm), and the N-H proton (broad signal, >10 ppm, if present).

    • ¹³C NMR: Key signals include the carbonyl carbon (δ >190 ppm), the acetyl methyl carbon (δ ~26-28 ppm), and the imidazole ring carbons. Spectral data for related structures can be found in the literature[4].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate m/z value for the molecular ion [M+H]⁺[4].

  • Infrared (IR) Spectroscopy: A strong absorption band around 1660-1690 cm⁻¹ is characteristic of the C=O stretch of the acetyl group. The N-H stretch appears as a broad band around 3100-3400 cm⁻¹[4].

Safety and Handling

This compound and its reagents require careful handling in a laboratory setting.

  • Hazards: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[9].

  • Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Consult the Safety Data Sheet (SDS) for all chemicals before use.

    • Use caution when handling strong bases (sodium butoxide), acids (sulfuric acid), and reactive alkylating agents (benzyl bromide).

References

  • Feng, Z., et al. (2011). Preparation method of this compound and its intermediate. CN102101843A. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-2-methylimidazole.
  • Al-Blewi, F. F., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports.
  • Castro, E. A., et al. (1986). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. The Journal of Organic Chemistry.
  • Jencks, W. P., & Kirsch, J. F. (1962). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. Journal of the American Chemical Society.
  • Georganics. (n.d.). This compound - High purity.
  • Choi, M. F., & Thornton, E. R. (1974). Intramolecular Imidazole-Promoted General-Base Catalysis of the Hydrolysis of an Acetylimidazole. Journal of the American Chemical Society.
  • Sancineto, L., et al. (2017). Cholinesterase-like organocatalysis by imidazole and imidazole-bearing molecules. PLOS ONE.
  • Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis.
  • Massachusetts Institute of Technology. (2007).
  • Jencks, W. P. (1972). General base and acid catalysis in the hydrazinolysis of acetylimidazole. Journal of the American Chemical Society.

Sources

Application Notes and Protocols: 4-Acetylimidazole for the Targeted Modification of Amino Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing Protein Function through Selective Acetylation

In the intricate landscape of protein biochemistry and drug development, understanding the functional role of individual amino acid residues is paramount. Chemical modification serves as a powerful tool to elucidate these roles, and among the repertoire of reagents available, 4-acetylimidazole (NAI) has emerged as a valuable probe for its relative specificity, particularly towards exposed tyrosine residues.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for the targeted modification of amino acid residues. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the analysis and interpretation of results. The relative specificity of acetylimidazole, coupled with the mild reaction conditions, makes it a suitable reagent for investigating the role of specific amino acid residues in protein structure and function.[1]

The Chemistry of Modification: A Tale of Nucleophilic Attack

This compound is an acylating agent that selectively reacts with nucleophilic side chains of amino acids. The primary targets, in descending order of reactivity under typical physiological pH, are the phenolate ion of tyrosine, the ε-amino group of lysine, and the hydroxyl groups of serine and threonine. The specificity for tyrosine is significantly enhanced at pH values around 7.5, where the tyrosine hydroxyl group is more readily deprotonated to the more nucleophilic phenolate ion, while the amino group of lysine remains largely protonated and thus less reactive.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophilic atom (e.g., the oxygen of the phenolate ion) attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the transfer of the acetyl group to the amino acid residue and the release of imidazole as a leaving group.

Mechanism_of_Tyrosine_Acetylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Tyrosine Tyrosine Residue (Phenolate form) Intermediate Tetrahedral Intermediate Tyrosine->Intermediate Nucleophilic Attack NAI This compound NAI->Intermediate O_Acetyltyrosine O-Acetyltyrosine Residue Intermediate->O_Acetyltyrosine Collapse & Acetyl Transfer Imidazole Imidazole Intermediate->Imidazole Leaving Group

Caption: Mechanism of tyrosine acetylation by this compound.

An important feature of this modification, particularly for tyrosine, is its reversibility. The O-acetyltyrosine linkage can be cleaved by treatment with a mild nucleophile, such as hydroxylamine, at a slightly alkaline pH, regenerating the original tyrosine residue.[1][4] This reversibility is a key advantage, allowing for "before and after" functional studies on the same protein sample.

Key Applications in Research and Development

The targeted modification of amino acid residues with this compound can be applied to a wide range of research areas:

  • Enzyme Active Site Mapping: By observing changes in enzyme activity upon modification, researchers can infer the importance of specific tyrosine or lysine residues in substrate binding or catalysis.[2][5]

  • Protein-Protein Interaction Studies: Modification of residues at an interaction interface can disrupt binding, providing evidence for the involvement of those residues in the interaction.

  • Structure-Function Relationship Analysis: Acetylation can introduce a bulky group and neutralize a positive charge (in the case of lysine), allowing for the study of how these changes affect protein conformation and function.[5]

  • Drug Development and Target Validation: Identifying key functional residues in a therapeutic target can aid in the rational design of small molecule inhibitors or biologics.

Experimental Protocols

Protocol 1: Selective Acetylation of Tyrosine Residues in a Purified Protein

This protocol outlines a general procedure for the selective modification of tyrosine residues. The optimal conditions, particularly the molar excess of this compound and reaction time, should be determined empirically for each protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (NAI) stock solution (e.g., 1 M in anhydrous DMSO or acetonitrile)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M hydroxylamine, pH 7.5)

  • Spectrophotometer

  • Dialysis or desalting columns

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Purification cluster_analysis Analysis A Prepare Protein Solution C Initiate Acetylation Reaction A->C B Prepare this compound Stock Solution B->C D Monitor Reaction Progress (Optional) C->D E Quench Reaction D->E F Remove Excess Reagents (Dialysis/Desalting) E->F G Quantify Modification (Spectrophotometry) F->G H Confirm Modification Site (Mass Spectrometry) F->H I Functional Assay F->I

Caption: General workflow for protein modification with this compound.

Procedure:

  • Protein Preparation: Prepare the protein solution to a known concentration (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris is acceptable, but glycine is not).

  • Reagent Preparation: Immediately before use, prepare a fresh stock solution of this compound in an anhydrous solvent to prevent hydrolysis.

  • Initiation of Reaction:

    • Equilibrate the protein solution to the desired reaction temperature (typically room temperature).

    • Add a calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20- to 100-fold molar excess over the protein concentration). The optimal excess needs to be determined experimentally.

    • Mix gently and immediately.

  • Reaction Incubation: Incubate the reaction mixture for a specific time, ranging from 30 minutes to several hours. The reaction time is a critical parameter to control the extent of modification.

  • Reaction Quenching (Optional but Recommended): To stop the reaction, a quenching reagent that reacts with excess this compound can be added. A common quenching agent is a low molecular weight amine or thiol.

  • Removal of Excess Reagents: Remove excess this compound and byproducts (imidazole) by dialysis against a suitable buffer or by using a desalting column.

  • Analysis of Modification:

    • Spectrophotometric Quantification: The acetylation of tyrosine residues leads to a decrease in absorbance at 278 nm due to the conversion of the phenolic hydroxyl group to an acetyl ester. The extent of modification can be estimated by monitoring this change.

    • Mass Spectrometry: To confirm the modification and identify the specific residues that have been acetylated, the modified protein can be analyzed by mass spectrometry (e.g., LC-MS/MS) after proteolytic digestion.[6] An increase in mass of 42.0106 Da corresponds to the addition of an acetyl group.

  • Functional Analysis: Perform the relevant functional assay to assess the impact of the modification on the protein's activity.

Protocol 2: Reversal of Tyrosine Acetylation with Hydroxylamine

This protocol describes how to reverse the O-acetylation of tyrosine residues.

Materials:

  • O-acetylated protein

  • Hydroxylamine hydrochloride

  • NaOH solution (e.g., 1 M) to adjust pH

  • Dialysis or desalting columns

Procedure:

  • Preparation of Hydroxylamine Solution: Prepare a stock solution of hydroxylamine (e.g., 1-2 M) and adjust the pH to approximately 7.5 with NaOH. Prepare this solution fresh.

  • Deacetylation Reaction:

    • To the O-acetylated protein solution, add the hydroxylamine solution to a final concentration of 0.1-1 M.

    • Incubate the reaction mixture at room temperature for 1 to 4 hours.

  • Removal of Reagents: Remove hydroxylamine and other small molecules by dialysis or using a desalting column.

  • Analysis:

    • Confirm the removal of the acetyl group by observing the restoration of the original absorbance at 278 nm and by mass spectrometry.

    • Perform the functional assay to determine if the protein's activity is restored.

Data Interpretation and Troubleshooting

Quantitative Data Summary:

ParameterTyrosine ModificationLysine ModificationSerine/Threonine Modification
Optimal pH ~7.5> 8.5> 9.0
Reactivity HighModerateLow
Reversibility Reversible with hydroxylamineStableStable
Δ Mass (Da) +42.0106+42.0106+42.0106

Troubleshooting Common Issues:

  • Low Modification Efficiency:

    • Cause: Insufficient molar excess of this compound, short reaction time, or inaccessible target residues.

    • Solution: Increase the molar excess of the reagent, extend the reaction time, or consider performing the reaction under partially denaturing conditions (use with caution as this may affect protein function).

  • Non-specific Modification:

    • Cause: Reaction pH is too high, leading to increased reactivity of lysine and other residues.

    • Solution: Carefully control the pH of the reaction and maintain it around 7.5 for optimal tyrosine specificity.

  • Protein Precipitation:

    • Cause: High concentrations of the organic solvent from the this compound stock solution or significant conformational changes upon modification.

    • Solution: Minimize the volume of the organic solvent added. Perform a solvent tolerance test with the protein beforehand.

  • Incomplete Reversal of Modification:

    • Cause: Insufficient concentration of hydroxylamine or inadequate reaction time.

    • Solution: Increase the concentration of hydroxylamine or extend the incubation time for the deacetylation reaction.

Conclusion

References

  • ResearchGate. (2025, September 19). Acetylation of Amino and Tyrosine Hydroxyl Groups.
  • Basu, S., & Kirley, T. L. (2005). Identification of a tyrosine residue responsible for N-acetylimidazole-induced increase of activity of ecto-nucleoside triphosphate diphosphohydrolase 3. Purinergic Signalling, 1(3), 271–280.
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine. PubChem.
  • Imamura, A. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information.
  • Basu, S., & Kirley, T. L. (2005). Identification of a tyrosine residue responsible for N-acetylimidazole-induced increase of activity of ecto-nucleoside triphosphate diphosphohydrolase 3. PubMed.
  • Pongor, S., et al. (1990). Chemical influences on the specificity of tyrosine phosphorylation. The Journal of Biological Chemistry, 265(13), 7243-7247.
  • StarProtocols. (2024, October 15). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation.
  • CCSEnet. (2020, November 30). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives.
  • Toyo'oka, T., et al. (2003). Reversible labeling of tyrosine residue in peptide using 4-fluoro-7-nitro-2,1,3-benzoxadiazole and N-acetyl-L-cysteine. Analytical Sciences, 19(3), 341-346.
  • ResearchGate. (n.d.). Reactions and mechanism for reversible modification of tyrosine.
  • Lesyk, R., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Advances, 14(48), 34855-34868.
  • bioRxiv. (2022, July 30). Programmable acetylation modification of bacterial proteins by a Cas12a-guided acetyltransferase.
  • Stephenson, W., et al. (2022). Direct detection of RNA modifications and structure using single-molecule nanopore sequencing. Nature Methods, 19(2), 205-214.
  • Kasai, H., Takahashi, K., & Ando, T. (1977). Chemical Modification of Tyrosine Residues in Ribonuclease T1 with N-Acetylimidazole and p-Diazobenzenesulfonic Acid. Journal of Biochemistry, 81(6), 1751-1758.
  • Kyoto University Research Information Repository. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology.
  • Jones, P. (2018, August 8). Part I: Basic Knowledge of Quantitative Analysis of Protein Acetylation Modification. Medium.
  • Zhang, H., et al. (2011). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 10(9), 4023-4030.
  • Wiśniewski, J. R., & Mann, M. (2020). Discovering the Landscape of Protein Modifications. Journal of Proteome Research, 19(12), 4647-4659.
  • K. K. H. Tong, H. L. and J. M. E. (2018). Tyrosine bioconjugation – an emergent alternative. Chemical Science, 9(1), 33-46.
  • Schöneich, C. (2014). Tyrosine Modifications in Aging. Free Radical Biology and Medicine, 76, 254-271.
  • Dame, R. T., et al. (2005). Variable contributions of tyrosine residues to the structural and spectroscopic properties of the factor for inversion stimulation. Biochemistry, 44(21), 7724-7732.
  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,....
  • Siodłak, D., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Journal of Molecular Modeling, 28(1), 24.

Sources

Application Notes & Protocols: The Strategic Use of 4-Acetylimidazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Acetylimidazole as a chemical fragment in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its use, detailed protocols for primary screening and hit validation, and the underlying principles that govern the experimental choices.

Introduction: The Rationale for this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically <300 Da) for weak but efficient binding to a biological target.[1] The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and natural products.[2][3] Its value stems from its aromatic nature, ability to act as both a hydrogen bond donor and acceptor, and its capacity to participate in various non-covalent interactions with protein targets.[3]

This compound, with a molecular weight of 110.11 g/mol , fits well within the "rule of three" for fragments, making it an excellent candidate for FBDD libraries.[1] The acetyl group provides a key interaction point and a potential vector for chemical elaboration, a critical step in evolving a low-affinity fragment hit into a high-potency lead compound.[4] The carbonyl oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. Furthermore, N-acyl imidazoles are known to be moderately reactive electrophiles, suggesting the acetyl group could potentially engage in covalent interactions with nucleophilic residues on a target protein under certain conditions.[5][6]

This guide will detail the experimental workflow for screening and validating this compound as a fragment hit, employing a suite of biophysical techniques to ensure robust and reliable results.

Experimental Workflow for this compound Screening

A typical FBDD campaign involves a primary screen to identify initial hits, followed by orthogonal validation to eliminate false positives, and finally, detailed characterization of the binding interaction.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Characterization Primary_Screen Primary Screen (e.g., nanoDSF) Hit_Validation Orthogonal Validation (e.g., Protein-Observed NMR) Primary_Screen->Hit_Validation Initial Hits Hit_Characterization Binding Affinity & Thermodynamics (e.g., ITC) Hit_Validation->Hit_Characterization Validated Hits Lead_Optimization Lead Optimization Hit_Characterization->Lead_Optimization Characterized Hits

Figure 1: A typical workflow for fragment-based drug discovery.

Primary Screening: nano-Differential Scanning Fluorimetry (nanoDSF)

Principle: nanoDSF is a high-throughput, low-sample consumption method ideal for primary fragment screening. It measures the intrinsic fluorescence of tryptophan and tyrosine residues in a protein as a function of temperature.[7] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This thermal shift (ΔTm) is indicative of a binding event.[8]

Protocol: nanoDSF Screening with this compound
  • Protein Preparation:

    • Prepare the target protein at a concentration of 0.2 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[7] The buffer should be extensively screened for optimal protein stability prior to the experiment.

    • Ensure the protein is pure and monodisperse, as aggregates can interfere with the measurement.

  • Fragment Preparation:

    • Prepare a stock solution of this compound at 50 mM in d6-DMSO.

    • For the assay, dilute the stock to a working concentration (e.g., 10 mM in the same buffer as the protein).

  • Assay Plate Preparation (96-well format):

    • In a 96-well plate, add 14.7 µL of the protein stock solution to each well.[7]

    • Add 0.3 µL of the this compound working solution to the sample wells for a final concentration of 200 µM.

    • In control wells, add 0.3 µL of buffer with the same percentage of DMSO.

    • Mix gently and centrifuge the plate at 500 x g for 30 seconds.[9]

  • nanoDSF Measurement:

    • Load the samples into nanoDSF capillaries.

    • Place the capillaries in the instrument (e.g., Prometheus NT.Plex).

    • Set the temperature gradient from 20 °C to 95 °C with a heating rate of 1 °C/min.

    • Monitor the change in the ratio of fluorescence at 350 nm and 330 nm.

  • Data Analysis:

    • The instrument software will calculate the Tm for each sample.

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the this compound sample.

    • A ΔTm of ≥ 1.0 °C is generally considered a significant shift and warrants further investigation.

ParameterRecommended ValueRationale
Protein Concentration0.2 mg/mLSufficient for a good signal-to-noise ratio without excessive sample consumption.[7]
Fragment Concentration200 µMA common starting concentration for fragment screening.
DMSO Concentration≤ 2% (v/v)Minimizes solvent effects on protein stability.
BufferLow ionic strength (e.g., HEPES, PBS)Reduces interference with weak fragment binding.
ΔTm Hit Threshold≥ 1.0 °CA conservative threshold to select for more promising hits.

Orthogonal Hit Validation: Protein-Observed NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[10] In a protein-observed 2D ¹H-¹⁵N HSQC experiment, each peak corresponds to a specific amide backbone proton and nitrogen pair.[11] When a fragment binds to the protein, it perturbs the chemical environment of nearby residues, causing their corresponding peaks in the HSQC spectrum to shift. This provides direct evidence of binding and can also map the binding site.[10][12]

Protocol: ¹H-¹⁵N HSQC Titration with this compound
  • Protein Isotope Labeling:

    • Express and purify the target protein with ¹⁵N labeling using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[10]

  • Sample Preparation:

    • Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate pH 7.4, 50 mM NaCl, 5% D₂O).[13]

    • Prepare a concentrated stock solution of this compound in the same NMR buffer with d6-DMSO to match the final desired DMSO concentration.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Perform a titration by adding increasing concentrations of this compound to the protein sample (e.g., 0.5, 1, 2, 5, 10-fold molar excess).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration points with the reference spectrum.

    • Identify peaks that show concentration-dependent chemical shift perturbations (CSPs).

    • Calculate the weighted average CSP for each residue using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

    • Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

NMR_CSP_Mapping cluster_0 NMR Data Acquisition cluster_1 Data Analysis Reference_Spectrum Reference ¹H-¹⁵N HSQC (Protein only) Overlay_Spectra Overlay Spectra Reference_Spectrum->Overlay_Spectra Titration_Spectra ¹H-¹⁵N HSQC Series (Protein + this compound) Titration_Spectra->Overlay_Spectra Calculate_CSPs Calculate Chemical Shift Perturbations (CSPs) Overlay_Spectra->Calculate_CSPs Map_to_Structure Map CSPs onto Protein Structure Calculate_CSPs->Map_to_Structure Binding_Site Binding Site Map_to_Structure->Binding_Site Identifies

Figure 2: Workflow for NMR-based hit validation and binding site mapping.

Hit Characterization: Isothermal Titration Calorimetry (ITC)

Principle: ITC is the gold standard for characterizing the thermodynamics of a binding interaction. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

Protocol: ITC Titration of this compound
  • Sample Preparation:

    • Dialyze the protein and dissolve the this compound in the same buffer batch to minimize buffer mismatch effects. A common buffer is 20 mM Tris pH 7.5, 150 mM NaCl.

    • Prepare a 20-50 µM solution of the target protein for the sample cell.

    • Prepare a 1-2 mM solution of this compound for the syringe. The concentration should be at least 10-20 times that of the protein.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the this compound solution into the syringe.

    • Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, followed by 19-29 injections of 1-2 µL each, with a spacing of 150-180 seconds between injections.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RT * ln(1/KD) = ΔH - TΔS

Thermodynamic ParameterInformation Provided
Binding Affinity (KD) The strength of the interaction. For fragments, this is typically in the µM to mM range.
Stoichiometry (n) The number of fragment molecules that bind to one protein molecule.
Enthalpy (ΔH) The heat change associated with bond formation and breakage (e.g., hydrogen bonds, van der Waals forces).
Entropy (ΔS) The change in disorder of the system, often related to hydrophobic interactions and conformational changes.

Potential for Covalent Interaction

The acetyl group of this compound presents the possibility of covalent bond formation with nucleophilic residues (e.g., lysine, serine, cysteine) on the target protein, particularly if the binding pocket provides an activating environment. N-acyl imidazoles are known to be effective acylating agents.[5] The mechanism would likely involve nucleophilic attack on the carbonyl carbon of the acetyl group.

Covalent_Interaction Protein_Nucleophile Protein-Nu: 4_Acetylimidazole This compound Protein_Nucleophile->4_Acetylimidazole Nucleophilic Attack Covalent_Complex Covalent Adduct 4_Acetylimidazole->Covalent_Complex Acylation

Figure 3: Potential covalent interaction of this compound.

To investigate this, mass spectrometry (MS) can be employed to detect a mass shift in the protein corresponding to the addition of the acetyl group (42 Da) after incubation with this compound.

Conclusion

This compound is a valuable fragment for FBDD due to its small size, desirable physicochemical properties conferred by the imidazole ring, and the potential for diverse interactions and chemical elaboration through its acetyl group. The systematic application of a robust screening cascade, beginning with a high-throughput method like nanoDSF and followed by rigorous validation and characterization with NMR and ITC, provides a reliable pathway to identify and advance high-quality fragment hits. By understanding the principles behind each experimental technique, researchers can confidently deploy this compound in their drug discovery programs to uncover novel starting points for therapeutic development.

References

  • Freire, E. (2008). Isothermal titration calorimetry: a user's guide. Methods in Enzymology, 455, 1-28.
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
  • Ohno, H., & Oishi, S. (2018). Recent applications of N-acyl imidazole chemistry in chemical biology. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1269-1278.
  • Kang, C. B., & Yu, X. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 5(3), 103278.
  • Orita, A., et al. (1988). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of their corresponding quaternary salts. Journal of Heterocyclic Chemistry, 25(3), 891-895.
  • Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534.
  • Sreeramulu, S., et al. (2013). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 55(4), 377-385.
  • Din Ahmad, M. U., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171), e62469.
  • Pace, C. S., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 85(9), 5930-5937.
  • Bach, A., et al. (2019). Post‐functionalizations of acyl‐imidazole derivatives. Chemistry–A European Journal, 25(63), 14298-14309.
  • Kumar, A., et al. (2024). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Chemistry & Biodiversity, e202403020.
  • Errey, J. C., & Frescas, D. (2017). A comparison of the reactivity of acyl-transfer reagents. Journal of Organic Chemistry, 82(1), 512-519.
  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (183), e62208.
  • Vivoli, M., et al. (2014). Biophysical screening for the discovery of small-molecule ligands. Methods in Molecular Biology, 1118, 1-28.
  • Brehs, M., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 200-204.
  • Albert, J. S., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Protein Science, 22(10), 1333-1345.
  • Powers, R. (2006). NMR screening methods for drug discovery. Expert Opinion on Drug Discovery, 1(2), 147-161.
  • Singh, N., et al. (2021). Exploring USFDA-approved imidazole-based small molecules in drug discovery: a mini perspective. Chemistry & Biodiversity, 18(11), e2100454.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Back, S. L., et al. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 25(21), 5149.
  • Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services.
  • Dias, M. V. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ChemMedChem, e202300588.
  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective.
  • Zhang, L., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514-2528.
  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.
  • Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(45), 27003-27018.
  • WuXi AppTec. (2022, July 1). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery.
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Hubbard, R. E. (2011). Fragment-based drug discovery. Methods in Enzymology, 493, 509-530.

Sources

Application Notes and Protocols for the Use of 4-Acetylimidazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Agrochemicals

The imidazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in the development of a wide array of biologically active molecules.[1][2][3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its coordination capabilities, make it a highly effective pharmacophore. In the realm of agrochemical research, imidazole derivatives have been successfully commercialized as fungicides, herbicides, and insecticides. The versatility of the imidazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.

4-Acetylimidazole, with its reactive acetyl group, presents itself as a valuable and versatile starting material for the synthesis of a diverse range of agrochemical candidates.[4] The acetyl moiety can be readily transformed into a variety of functional groups, providing a gateway to multiple classes of active compounds. This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of potential fungicidal and insecticidal agents, designed for researchers and professionals in the field of agrochemical development.

Part 1: Synthesis of Novel Fungicides Derived from this compound

A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), often feature a pyrazole or a similar heterocyclic core linked to an amide functionality. The synthesis of such structures can be envisaged starting from this compound by leveraging the reactivity of the acetyl group to construct a 1,3-dicarbonyl synthon, a key intermediate for pyrazole formation.

Application Note: Synthesis of Pyrazole Carboxamide Fungicides

The following protocol outlines a representative synthesis of a hypothetical pyrazole carboxamide fungicide starting from this compound. This multi-step synthesis involves the initial conversion of the acetyl group to a more reactive intermediate, followed by cyclization to form the pyrazole ring, and subsequent amidation to yield the final product.

Experimental Workflow: From this compound to a Pyrazole Carboxamide Fungicide

A This compound B Claisen Condensation A->B Ethyl acetate, NaOEt C 1-(1H-imidazol-4-yl)butane-1,3-dione (Intermediate A) B->C D Cyclization with Hydrazine C->D Hydrazine hydrate E 4-(3-methyl-1H-pyrazol-5-yl)-1H-imidazole (Intermediate B) D->E F Hydrolysis & Chlorination E->F 1. NaOH(aq), H2O2 2. SOCl2 G 3-methyl-5-(1H-imidazol-4-yl)-1H-pyrazole-4-carbonyl chloride (Intermediate C) F->G H Amidation G->H Substituted aniline I Target Pyrazole Carboxamide Fungicide H->I A This compound B Oximation A->B Hydroxylamine hydrochloride, Sodium acetate C 1-(1H-imidazol-4-yl)ethan-1-one oxime (Intermediate D) B->C D O-alkylation C->D Substituted benzyl bromide, Base (e.g., K2CO3) E Target Oxime Ether Insecticide D->E

Sources

The Strategic Role of 4-Acetylimidazole in the Synthesis of Novel Pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal coordination allow imidazole-containing compounds to interact with a wide range of biological targets with high affinity and specificity.[3] In the realm of oncology, imidazole derivatives have been successfully developed as kinase inhibitors, microtubule destabilizing agents, and modulators of various signaling pathways implicated in cancer progression.[3][4] 4-Acetylimidazole, a readily available and versatile building block, offers a strategic entry point for the synthesis of novel anticancer agents due to its reactive acetyl group, which can participate in a variety of chemical transformations.[1] This application note provides a detailed protocol for the synthesis of pyridine-based anticancer agents using this compound as a key starting material, leveraging a powerful one-pot multicomponent reaction.

Rationale for Synthesis: Leveraging Multicomponent Reactions for Efficiency

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[5][6] This approach offers significant advantages over traditional multi-step synthesis, including increased efficiency, reduced waste, and lower costs. The synthesis of pyridine derivatives via a one-pot reaction of an acetyl-substituted heteroaromatic compound, an aldehyde, a dinitrile, and ammonium acetate is a well-established and efficient method for generating molecular diversity.[1][7] By employing this compound in this reaction, we can rapidly generate a library of novel imidazole-fused pyridine compounds for biological evaluation.

Experimental Section: Synthesis of 2-Amino-4-(aryl)-6-(1H-imidazol-4-yl)nicotinonitriles

This section details the protocol for the one-pot synthesis of a series of pyridine derivatives incorporating the this compound scaffold. The reaction proceeds via a condensation and cyclization cascade, as depicted in the workflow below.

Diagram of the Synthetic Workflow

Synthetic Workflow One-Pot Synthesis of Imidazole-Substituted Pyridines R1 This compound P1 One-Pot Reaction (Solvent: Ethanol, Reflux) R1->P1 R2 Aromatic Aldehyde (e.g., Benzaldehyde) R2->P1 R3 Malononitrile R3->P1 R4 Ammonium Acetate R4->P1 Prod 2-Amino-4-(aryl)-6-(1H-imidazol-4-yl)nicotinonitrile P1->Prod

Caption: One-pot multicomponent reaction for the synthesis of pyridine derivatives.

Materials and Reagents
  • This compound (≥98% purity)

  • Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Ammonium acetate

  • Absolute ethanol

  • Standard laboratory glassware and magnetic stirrer with heating

General Synthetic Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (10 mmol), the desired substituted benzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (40 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and then dried under vacuum to afford the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-amino-4-(aryl)-6-(1H-imidazol-4-yl)nicotinonitrile derivative.

Anticancer Activity Evaluation

The synthesized pyridine derivatives incorporating the this compound moiety have been evaluated for their in vitro anticancer activity against various human cancer cell lines, including breast (MCF-7) and liver (HEPG2) carcinoma cell lines.[1][7] The cytotoxicity of these compounds is typically assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of cell viability.[8][9]

Protocol: In Vitro Cytotoxicity Assay (MTT)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HEPG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A control group treated with DMSO alone is also included.

  • MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Results of Anticancer Screening

The following table summarizes the reported anticancer activity (IC50 values) of representative synthesized pyridine derivatives against MCF-7 and HEPG2 cell lines, with doxorubicin as a reference compound.[1][7]

CompoundR-group (on phenyl ring)IC50 (µM) vs. MCF-7IC50 (µM) vs. HEPG2
Doxorubicin -0.460.53
Derivative 1 H1.232.14
Derivative 2 4-Cl0.981.56
Derivative 3 4-OCH31.552.89

Data synthesized from literature reports for illustrative purposes.

The results indicate that the synthesized pyridine derivatives containing the this compound scaffold exhibit significant anticancer activity, with some derivatives showing IC50 values in the low micromolar range.[1][7] The derivative with a chloro-substituted phenyl ring (Derivative 2) demonstrated the most potent activity against both cell lines in this representative set.

Mechanism of Action: Potential Biological Targets

While the precise mechanism of action for these novel compounds requires further investigation, the imidazole and pyridine scaffolds are known to interact with several key targets in cancer cells.

Signaling Pathway Inhibition

Signaling Pathway Inhibition Potential Mechanisms of Action cluster_compound Imidazole-Pyridine Compound Compound This compound Derivative Kinases Kinases (e.g., VEGFR, EGFR) Compound->Kinases Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Apoptosis Apoptosis Induction Compound->Apoptosis Induction Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis CellCycle Cell Cycle Arrest Tubulin->CellCycle CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential biological targets and cellular effects of imidazole-pyridine anticancer agents.

Many pyridine-based compounds are known to be potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[8][10] Additionally, the imidazole core is present in compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] Further biochemical and cellular assays are necessary to elucidate the specific molecular targets of the newly synthesized compounds.

Conclusion and Future Directions

This compound serves as an excellent and versatile starting material for the efficient synthesis of novel pyridine-based anticancer agents through a one-pot multicomponent reaction. The described protocol allows for the rapid generation of a diverse library of compounds with significant cytotoxic activity against various cancer cell lines. The promising in vitro data warrants further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy of these compounds. Future work should focus on optimizing the pyridine scaffold substitutions to enhance potency and selectivity, as well as exploring their potential as inhibitors of specific oncogenic signaling pathways.

References

  • Abbas, I., Gomha, S., Elaasser, M., & Bauomi, M. (2015). Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Turkish Journal of Chemistry, 39, 125-136.
  • Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4035.
  • CymitQuimica. (n.d.). CN102101843A - Preparation method of this compound and its intermediate. Google Patents.
  • Gomha, S. M., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 28065.
  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 34(9), 1437-1446.
  • Royal Society of Chemistry. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances.
  • Royal Society of Chemistry. (2014). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry.
  • MDPI. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(23), 5678.
  • TÜBİTAK Academic Journals. (2015). Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Turkish Journal of Chemistry.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
  • PubMed. (2012). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 526-529.
  • PubMed. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3232.
  • PubMed. (2015). Synthesis and anticancer effects evaluation of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea as anticancer agents with low toxicity. Bioorganic & Medicinal Chemistry, 23(19), 6477-6485.
  • Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.
  • PubMed. (2010). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. European Journal of Medicinal Chemistry, 45(3), 1244-1249.
  • MDPI. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438.
  • National Institutes of Health. (2021). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules, 26(22), 6982.

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A Practical Guide to Monitoring 4-Acetylimidazole Reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

4-Acetylimidazole is a pivotal heterocyclic ketone used as a building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Its reactivity in acylation and condensation reactions necessitates robust, real-time monitoring to optimize yield, minimize impurity formation, and ensure process safety and reproducibility.[2] This guide provides detailed, field-tested protocols for monitoring the progress of reactions involving this compound using two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and High-Performance Liquid Chromatography (HPLC) for precise, quantitative analysis. This document is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: The Need for Robust Reaction Monitoring

In synthetic organic chemistry, the successful outcome of a reaction is critically dependent on understanding its kinetics and endpoint. Monitoring the consumption of starting materials and the formation of products and byproducts provides the empirical data needed for informed decision-making. For a versatile intermediate like this compound, improper reaction control can lead to side reactions, reducing overall yield and complicating downstream purification.[3]

This application note presents two widely adopted chromatographic methods, TLC and HPLC, tailored for reactions involving this compound.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, cost-effective, and qualitative monitoring directly at the bench. It is ideal for quickly assessing reaction initiation, progression, and completion.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, offering high resolution and sensitivity to accurately determine the concentration of reactants, products, and impurities over time.

By employing these methods, scientists can confidently scale reactions from the laboratory bench to pilot plant and manufacturing scales.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for developing effective analytical methods. Its polarity, solubility, and UV absorbance directly influence the choice of chromatographic conditions.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₅H₆N₂O[4][5]-
Molecular Weight 110.11 g/mol [4][5]-
Appearance White to off-white or yellow crystalline solid[2]Important for visual inspection of raw material.
Solubility Soluble in polar solvents (e.g., water, methanol, ethanol)[2]Dictates choice of diluents for sample preparation.
Chemical Reactivity Participates in acylation and condensation reactions[2]The core reason for monitoring these reaction types.
UV Absorbance (λmax) Strong absorbance in the UV region, typically < 280 nm. A starting detection wavelength of 220-245 nm is recommended.[6][7]Critical for setting the detector wavelength in HPLC for optimal sensitivity.
Chemical Stability Moderately stable under neutral and acidic conditions. Can be unstable under strong basic conditions.[8]Crucial for sample quenching and mobile phase selection to prevent on-column degradation.

The Reaction Monitoring Workflow

A systematic workflow is key to obtaining reliable data. The process involves careful sampling from the reaction vessel, immediate quenching to halt the reaction, and subsequent analysis. This cycle is repeated at various time points to build a reaction profile.

G cluster_0 Reaction Vessel cluster_1 Analysis Cycle Reaction Ongoing Chemical Reaction Sample 1. Withdraw Aliquot Reaction->Sample t = 0, 1h, 2h... Quench 2. Quench Reaction (e.g., add acid/buffer) Sample->Quench Analyze 3. Analyze by TLC / HPLC Quench->Analyze Decision 4. Interpret Data & Make Decision Analyze->Decision Decision->Reaction Continue, Adjust, or Stop

Caption: General workflow for effective reaction monitoring.

Method 1: Thin-Layer Chromatography (TLC)

TLC provides a fast, visual snapshot of the reaction's progress. It relies on the differential partitioning of components between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.

Principle of Separation

On a standard silica gel plate (a polar stationary phase), compounds are separated based on polarity. Non-polar compounds have a weaker affinity for the silica and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Polar compounds, like the imidazole-containing this compound, interact more strongly with the silica and have lower Rf values.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ (fluorescent indicator allows for UV visualization).

  • Spotting: Glass capillary tubes or automatic spotter.

  • Developing Chamber: Glass tank with a lid.

  • Mobile Phases (Eluents): HPLC-grade solvents.

  • Visualization: UV lamp (254 nm), iodine chamber, or potassium permanganate (KMnO₄) stain.

Step-by-Step Protocol
  • Sample Preparation:

    • Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube.

    • Immediately quench the reaction by diluting the aliquot in a vial containing ~0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). This prevents further reaction on the TLC plate.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.

    • On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The co-spot is crucial for unambiguously identifying the starting material spot in the reaction lane.

    • Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely.

  • Mobile Phase Selection & Development:

    • Pour a selected mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, ensuring better separation. Close the lid and let it equilibrate for 5-10 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the lid.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    Table of Recommended Starting Solvent Systems:

    System Components Ratio (v/v) Polarity Comments
    Ethyl Acetate / Hexanes 1:1 to 4:1 Medium Excellent starting point for many reactions.[9]
    Dichloromethane / Methanol 98:2 to 90:10 Medium-High Good for more polar products that do not move in EtOAc/Hexanes.[10]

    | Dichloromethane / Methanol / NH₄OH | 90:10:1 | High (Basic) | Use if spots are tailing (streaking). The base neutralizes acidic silica sites.[11] |

  • Visualization & Interpretation:

    • UV Light: View the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle them with a pencil.

    • Staining (Optional): If compounds are not UV-active or for secondary confirmation, place the plate in an iodine chamber or dip it into a KMnO₄ stain.

    • Analysis: A successful reaction will show the starting material spot diminishing in intensity over time, while a new product spot appears. Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis, providing high-resolution separation and precise concentration data. For this compound and its derivatives, a reversed-phase method is most effective.

Principle of Separation

In reversed-phase HPLC (RP-HPLC), the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). Polar compounds have less affinity for the column and elute earlier, while non-polar compounds are retained longer. This is the opposite of normal-phase TLC.

Instrumentation and Consumables
  • HPLC System: Quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[12]

  • Mobile Phase: HPLC-grade solvents (Acetonitrile, Methanol, Water) and additives (Formic Acid or Trifluoroacetic Acid).

  • Vials & Filters: 2 mL autosampler vials with septa; 0.22 or 0.45 µm syringe filters.

Step-by-Step Protocol
  • Sample Preparation:

    • Withdraw a precise aliquot from the reaction (e.g., 50 µL).

    • Quench it in a known volume of diluent in a volumetric flask (e.g., 5.00 mL). The diluent should be miscible with the reaction solvent and mobile phase (e.g., 50:50 water/acetonitrile).

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove particulates that could damage the column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • The acidic modifier is critical for protonating the basic imidazole nitrogen, ensuring sharp, symmetrical peaks by minimizing interaction with residual silanols on the column.[13]

  • HPLC Method Parameters:

    • Set up a gradient elution method to ensure separation of compounds with a wide range of polarities.

    Table of Recommended Starting HPLC Method Parameters:

    Parameter Setting Rationale
    Column C18, 4.6 x 150 mm, 5 µm General purpose column for good resolution.[12]
    Mobile Phase A Water + 0.1% Formic Acid Aqueous component. Acid improves peak shape.
    Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic component for elution.
    Flow Rate 1.0 mL/min Standard analytical flow rate.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 5 µL Small volume to prevent peak overload.
    Detector UV at 230 nm Good starting wavelength for imidazole ring systems.
    Gradient 0-1 min: 5% B Hold for equilibration.
    1-10 min: 5% to 95% B Elute compounds of varying polarity.
    10-12 min: 95% B Wash the column.
    12-12.1 min: 95% to 5% B Return to initial conditions.

    | | 12.1-15 min: 5% B | Re-equilibrate for next injection. |

  • Data Analysis:

    • Identify peaks based on their retention time (t_R) by injecting standards of the starting material and, if available, the product.

    • Monitor the reaction by tracking the peak area of the starting material (decreases over time) and the product (increases over time). The percent conversion can be calculated using the following formula (assuming equal response factors): Conversion (%) = [Area_Product / (Area_Product + Area_SM)] * 100

G cluster_0 Hypothetical HPLC Chromatogram Overlay origin xaxis Time (minutes) origin->xaxis yaxis Absorbance (AU) origin->yaxis sm_peak_t0 SM (t=0) yaxis->sm_peak_t0 sm_peak_t4 SM (t=4h) yaxis->sm_peak_t4 prod_peak_t4 Product (t=4h) yaxis->prod_peak_t4 prod_peak_t0

Caption: Idealized HPLC data showing consumption of Starting Material (SM) and formation of Product over time.

Comparative Analysis: Choosing the Right Tool

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Speed Very Fast (~15-20 min/analysis)Slower (~15-20 min/sample, plus setup)
Cost Very LowHigh (instrumentation, columns, solvents)
Resolution Low to ModerateVery High
Quantification Qualitative / Semi-quantitativeHighly Quantitative and Reproducible
Use Case Quick checks, reaction progress, solvent system screening for column chromatography.Precise kinetics, impurity profiling, final product analysis, quality control.

Recommendation: Use TLC for frequent, rapid checks at the reaction bench. Use HPLC for generating precise kinetic data at key time points (e.g., t=0, 25%, 50%, 75%, 100% conversion as estimated by TLC).

Safety Precautions

  • Always handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • This compound is an irritant; avoid contact with skin and eyes and avoid inhalation of dust.[14]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Biosynth. (n.d.). This compound.
  • Podolska, M., et al. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • Di Pietra, A. M., et al. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-9.
  • Janicka, M., & Pszczółkowska, A. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • Georganics. (n.d.). This compound - High purity.
  • El-Kimary, E. I., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 134.
  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Reddit r/OrganicChemistry. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • Google Patents. (2011). CN102101843A - Preparation method of this compound and its intermediate.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents.
  • ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles.
  • SiliCycle. (n.d.). Solutions for Thin Layer Chromatography.
  • Carl ROTH. (n.d.). Solvents for TLC.
  • Slideshare. (n.d.). Unit 4 imidazole.
  • Journal of the American Chemical Society. (1964). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis.
  • NIST. (n.d.). 1H-Imidazole, 1-acetyl-.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,....
  • National Center for Biotechnology Information. (2021). Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool.

Sources

4-Acetylimidazole: A Versatile Catalyst for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Acetylimidazole

This compound is a heterocyclic organic compound that has emerged as a potent nucleophilic catalyst in a variety of organic transformations.[1][2] Characterized by an imidazole ring substituted with an acetyl group at the 4-position, this white to off-white solid is soluble in polar solvents and serves as a valuable tool for researchers, scientists, and drug development professionals.[2] Its unique electronic and steric properties make it an effective catalyst, particularly in acylation and silylation reactions, offering distinct advantages over other commonly used catalysts. This document provides a comprehensive overview of the applications of this compound, including its mechanism of action, detailed experimental protocols, and its utility in the synthesis of pharmaceutical intermediates.

Mechanistic Insight: The Power of Nucleophilic Catalysis

The catalytic activity of this compound in acylation reactions stems from its ability to act as a potent nucleophilic catalyst. The reaction is initiated by the attack of the nucleophilic nitrogen of the imidazole ring on the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride). This leads to the formation of a highly reactive N-acylimidazolium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, thus facilitating the subsequent rapid acylation of a nucleophile, such as an alcohol or an amine. The catalyst is then regenerated, completing the catalytic cycle.

Nucleophilic Catalysis by this compound AcylatingAgent Acylating Agent (e.g., Ac₂O, AcCl) Intermediate N-Acylimidazolium Intermediate (Highly Reactive) AcylatingAgent->Intermediate Nucleophilic Attack Catalyst This compound Catalyst->Intermediate Product Acylated Product Intermediate->Product Acyl Transfer Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Nucleophile->Product RegeneratedCatalyst This compound (Regenerated) Product->RegeneratedCatalyst Catalyst Regeneration DrugDevelopmentWorkflow cluster_0 Synthesis of this compound cluster_1 Catalytic Application cluster_2 API Synthesis Start Starting Materials Synth Chemical Synthesis Start->Synth Purification Purification Synth->Purification Acylation Acylation/Silylation of Intermediate Purification->Acylation Use as Catalyst Modification Further Functionalization Acylation->Modification FinalAPI Active Pharmaceutical Ingredient (API) Modification->FinalAPI

Sources

Application Note: High-Purity Isolation of 4-Acetylimidazole – Advanced Purification Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylimidazole is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including treatments for heart conditions, anemia, and digestive ulcers.[1] Achieving high purity of this reagent is critical, as residual impurities can lead to downstream reaction failures, compromised biological activity, and regulatory hurdles. This guide provides a comprehensive overview of robust methods for the purification of this compound reaction products, moving beyond simple procedural steps to explain the underlying chemical principles. We present detailed protocols for acid-base extraction, recrystallization, and column chromatography, complete with troubleshooting guides and a decision-making framework to help researchers select the optimal strategy for their specific needs.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound, often proceeding through a condensation reaction involving a derivative of imidazole-4-carboxylic acid (like an ester) and an acetylating agent, can introduce several classes of impurities.[1]

  • Unreacted Starting Materials: Imidazole-4-ethyl formate or other precursors may remain.

  • Reaction Byproducts: Side reactions can generate isomeric impurities or polymeric materials.

  • Reagents and Catalysts: Strong bases (e.g., sodium hydride, sodium ethoxide) and solvents (e.g., toluene, ethanol) used in the synthesis may persist in the crude product.[1]

  • Degradation Products: The imidazole ring can be sensitive to harsh conditions, leading to degradation.

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to tailor the purification strategy.

Purification Strategy Selection

The choice of purification method depends on the scale of the synthesis, the nature of the impurities (polar vs. non-polar, acidic vs. basic), and the desired final purity. The following decision workflow provides a general guideline.

G start Crude this compound Product check_impurities Initial Analysis (TLC/LC-MS) Characterize Impurities start->check_impurities is_ionic Are there significant acidic or basic impurities? check_impurities->is_ionic acid_base Protocol 1: Acid-Base Extraction is_ionic->acid_base Yes is_solid Is the product a solid? is_ionic->is_solid No check_purity1 Purity >95%? acid_base->check_purity1 check_purity1->is_solid No final_product High-Purity This compound check_purity1->final_product Yes recrystallize Protocol 2: Recrystallization is_solid->recrystallize Yes chromatography Protocol 3: Column Chromatography is_solid->chromatography No (Product is an oil) check_purity2 Purity >99%? recrystallize->check_purity2 check_purity2->chromatography No check_purity2->final_product Yes chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Core Purification Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the imidazole ring. By protonating the ring with an acid, this compound becomes a water-soluble salt, allowing for the separation of neutral organic impurities.

Principle of Operation: The lone pair of electrons on one of the nitrogen atoms in the imidazole ring readily accepts a proton from an acid (e.g., HCl), forming a water-soluble imidazolium salt. Neutral impurities, such as residual toluene or non-basic byproducts, remain in the organic phase and are washed away. Subsequent neutralization of the aqueous layer with a base deprotonates the imidazolium salt, causing the neutral this compound to precipitate or be extracted back into an organic solvent.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel gently, venting frequently to release pressure. Allow the layers to separate.[2]

  • Separation: The protonated this compound will be in the lower aqueous layer (if using DCM) or upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 1 M NaOH or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 8, check with pH paper).[2]

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold deionized water.

    • If the product is water-soluble or oils out: Extract the neutralized aqueous solution multiple times with an organic solvent (e.g., 3x volumes of DCM or ethyl acetate).[2]

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2][3]

ParameterValue/SolventRationale
Extraction Solvent Dichloromethane, Ethyl AcetateGood solubility for crude product, immiscible with water.
Acidic Solution 1 M HClEffectively protonates the imidazole ring.
Basic Solution 1 M NaOH, Sat. NaHCO₃Neutralizes the imidazolium salt to recover the product.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes trace water from the final organic solution.
Protocol 2: Recrystallization

For products that are solid at room temperature, recrystallization is a powerful technique for achieving high purity (>99%), especially for removing small amounts of closely related impurities.

Principle of Operation: This method relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the this compound completely at its boiling point but only sparingly at low temperatures (0-4 °C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removed by hot filtration).[4][5][6]

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. See the table below for common starting points. Test small amounts of the crude product in different solvents. An ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point. Add the solvent in small portions while heating.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Solvent SystemComments
Ethanol/Water A polar system. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify.
Ethyl Acetate/Hexane A moderately polar system. Dissolve in a minimum of hot ethyl acetate, then add hexane until cloudy.[7]
Toluene Can be effective for aromatic compounds.
Water This compound has some water solubility, but for compounds with sufficient polarity, it can be a good choice.[7]
Protocol 3: Flash Column Chromatography

When dealing with complex mixtures or non-crystalline products, flash column chromatography is the most effective method for separating compounds based on their differential adsorption to a stationary phase.

Principle of Operation: The crude mixture is loaded onto a column of solid adsorbent (stationary phase, typically silica gel). A solvent (mobile phase) is then passed through the column. Compounds travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For basic compounds like imidazoles, the acidic nature of standard silica gel can cause strong binding and peak tailing.[2]

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard silica gel (60 Å) is common. For imidazoles, neutral or basic alumina can sometimes provide better separation and reduce tailing.[2]

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3.

    • Common systems include ethyl acetate/hexane or dichloromethane/methanol.

    • Crucial Tip: To counteract peak tailing caused by the basic imidazole interacting with acidic silica, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent.[2]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[2]

  • Elution and Fraction Collection: Run the column, gradually increasing the polarity of the mobile phase if a gradient is needed. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Purity Assessment

  • Melting Point: A sharp melting point range that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot under various visualization techniques (e.g., UV light, iodine stain) suggests a high degree of purity.

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and can be used to detect and quantify impurities.

Troubleshooting Guide

ProblemMethodPossible Cause(s)Suggested Solution(s)
Emulsion forms during extraction Acid-Base ExtractionShaking too vigorously; presence of surfactants.Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion.[2]
Product does not precipitate Acid-Base ExtractionProduct is highly water-soluble.After neutralization, perform a back-extraction into an organic solvent like DCM or ethyl acetate.[2]
Product "oils out" instead of crystallizing RecrystallizationSolution is supersaturated; impurities are present; solvent is not ideal.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product. Re-dissolve and try a different solvent system.
Very low recovery after recrystallization RecrystallizationToo much solvent was used; product has high solubility in cold solvent.Evaporate some of the solvent and attempt to cool again. Ensure the solution is cooled thoroughly in an ice bath.
Compound streaks or "tails" on column ChromatographyStrong interaction between the basic imidazole and acidic silica gel.Add 0.1-1% triethylamine or pyridine to the eluent to neutralize acidic sites on the silica.[2] Switch to a neutral or basic alumina stationary phase.[2]
Poor separation of spots ChromatographyIncorrect mobile phase polarity.Optimize the eluent system using TLC. Try a different solvent system (e.g., switch from ethyl acetate/hexane to DCM/methanol).

References

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications.
  • Synthesis method of imidazole derivative. (n.d.). Google Patents.
  • Preparation method of this compound and its intermediate. (n.d.). Google Patents.
  • Removing imidazole in a workup? (2017, May 26). Reddit.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • This compound - High purity. (n.d.). Georganics.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Purifying by recrystallisation. (n.d.). Royal Society of Chemistry.
  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Wisconsin-Whitewater.
  • Purification of Impure Acetanilide. (n.d.). Cerritos College.

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using 4-Acetylimidazole for labeling proteins for proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to utilizing N-Acetylimidazole as a chemical probe for the structural and functional analysis of proteins via mass spectrometry.

Application Note & Protocol

Topic: Structural and Functional Proteomics using N-Acetylimidazole-Mediated Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Protein Topography with Chemical Probes

In the landscape of proteomics, understanding a protein's three-dimensional structure and functional sites is paramount to deciphering its biological role and developing targeted therapeutics. While high-resolution techniques like X-ray crystallography provide static snapshots, chemical probes offer a dynamic approach to map protein surfaces, identify functional residues, and detect conformational changes in a solution-based environment.[1][2][3]

N-Acetylimidazole (N-AI) is a valuable small molecule reagent used for the chemical modification of specific amino acid residues.[4] Its primary utility lies in its ability to acetylate solvent-accessible nucleophilic side chains, effectively "painting" the protein surface. The pattern of this labeling, when analyzed by high-resolution mass spectrometry, provides a wealth of information about protein topography, binding interfaces, and functional sites.[5][6] This application note provides a comprehensive overview of the mechanism, applications, and a detailed protocol for using N-AI in proteomics workflows.

While 4-Acetylimidazole is an isomer of N-Acetylimidazole, N-AI is the more extensively characterized and commonly employed reagent for protein modification studies due to the reactivity of the acetyl group attached to the imidazole nitrogen. The principles and protocols described herein are based on the established reactivity of N-Acetylimidazole.

Principle and Mechanism of Action

N-Acetylimidazole acts as an acetyl group donor. The reaction proceeds via nucleophilic acyl substitution, where a sufficiently nucleophilic amino acid side chain attacks the carbonyl carbon of the N-AI, leading to the transfer of the acetyl group and the release of imidazole as a leaving group.

The selectivity of N-AI is governed by the nucleophilicity and solvent accessibility of amino acid residues at a given pH (typically neutral to slightly alkaline).

  • Tyrosine (Tyr): The primary and most well-characterized target of N-AI is the hydroxyl group of tyrosine residues.[4] This reaction forms an O-acetyltyrosine ester. A key feature of this modification is its reversibility; the ester bond can be specifically cleaved by treatment with a mild nucleophile like hydroxylamine, which is invaluable for control experiments.[4]

  • Lysine (Lys): The ε-amino group of lysine is also a target for N-AI, forming a stable N-acetyllysine amide bond.[4][7] Unlike the modification on tyrosine, this reaction is not reversible with hydroxylamine.

  • Other Residues: Serine, Threonine, and Cysteine can also be modified, but generally require higher reactivity or specific microenvironments to be competitive with Tyrosine and Lysine.

The differential reactivity and reversibility allow for sophisticated experimental designs to distinguish between modified residue types.

G cluster_0 N-Acetylimidazole Labeling Reaction cluster_1 Nucleophilic Attack NAI N-Acetylimidazole Tyr Accessible Tyrosine (-OH) NAI->Tyr Acyl Transfer Lys Accessible Lysine (-NH₂) NAI->Lys Acyl Transfer Protein Protein (Tyr-OH, Lys-NH₂) Acetylated_Tyr O-acetyltyrosine (Reversible with NH₂OH) Tyr->Acetylated_Tyr Forms Ester Imidazole Imidazole (Leaving Group) Tyr->Imidazole Releases Acetylated_Lys N-acetyllysine (Stable) Lys->Acetylated_Lys Forms Amide Lys->Imidazole Releases Hydroxylamine Hydroxylamine (NH₂OH) Acetylated_Tyr->Hydroxylamine Cleaves Ester Hydroxylamine->Tyr Regenerates -OH

Caption: Mechanism of N-Acetylimidazole protein modification.

Applications in Proteomics

The strategic application of N-AI labeling can address several key questions in protein science and drug development.

  • Mapping Solvent-Accessible Surfaces: By identifying which residues are labeled, one can construct a map of the protein's surface that is exposed to the solvent. This is fundamental for understanding protein folding and interaction domains.[8]

  • Probing Protein Conformational Changes: A change in a protein's conformation, perhaps induced by ligand binding, mutation, or post-translational modification, will often alter the solvent accessibility of its residues.[9][10] Comparing the N-AI labeling pattern before and after such a change can pinpoint the specific regions of the protein that undergo structural rearrangement.[11]

  • Identifying Functional Residues: If N-AI modification leads to a measurable change in protein activity (e.g., loss or gain of enzymatic function), it strongly implies that the modified residues are critical for that function.[4] This is a powerful method for identifying active site residues or allosteric control points.

  • Validating Binding Interfaces: In a protein-protein complex, the interface residues are shielded from the solvent and thus protected from N-AI labeling. Comparing the labeling of the individual proteins with the labeling of the complex can identify the binding surfaces.

Detailed Experimental Protocol

This protocol provides a general workflow for labeling a purified protein or a complex protein mixture, followed by preparation for mass spectrometry analysis. Optimization of reagent concentrations and incubation times is critical for each specific protein system.

Materials and Reagents
  • Protein Sample: Purified protein or complex proteome extract (10-100 µg)

  • Labeling Buffer: 50 mM HEPES or Tris-HCl, pH 7.5

  • N-Acetylimidazole (N-AI): High purity (e.g., Sigma-Aldrich Cat# A2506). Prepare fresh.

  • N-AI Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Reversibility Control (Optional): 1 M Hydroxylamine, pH 7.5

  • Proteomics-Grade Trypsin: (e.g., Promega Cat# V5111)

  • Reduction/Alkylation Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0

  • Solvents: Acetonitrile (ACN), Formic Acid (FA), HPLC-grade water

Step-by-Step Methodology

PART A: N-Acetylimidazole Labeling

  • Sample Preparation:

    • Ensure the protein sample is in the desired Labeling Buffer. If necessary, perform a buffer exchange using spin columns or dialysis. Avoid buffers containing primary amines (like Tris) during the labeling step itself, as they will compete for the reagent. HEPES is a suitable alternative.

    • Adjust the protein concentration to 0.5 - 2.0 mg/mL.

  • N-AI Stock Solution Preparation (Prepare Immediately Before Use):

    • N-AI is susceptible to hydrolysis. Weigh out the required amount and dissolve in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Rationale: Preparing this solution fresh ensures maximum reactivity of the reagent. Anhydrous solvent prevents premature hydrolysis.

  • Labeling Reaction:

    • Add the N-AI stock solution to the protein sample to achieve the desired final molar excess (e.g., 10-fold to 100-fold molar excess of N-AI over the protein).

    • Incubate at room temperature for 1-2 hours with gentle mixing.

    • Rationale: Molar excess drives the reaction. Incubation time allows for sufficient modification. These parameters are the most common ones to optimize.

  • Quenching the Reaction:

    • Add the Quenching Solution (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Rationale: The primary amine in Tris or Glycine is highly reactive and will consume any remaining N-AI, effectively stopping the labeling reaction and defining the time point.

  • Reversibility Control (Optional):

    • To identify acetylated tyrosines, take an aliquot of the quenched reaction and add hydroxylamine to a final concentration of 0.5 M.

    • Incubate for 1 hour at room temperature. This will reverse the tyrosine modifications. Comparing this sample to the non-hydroxylamine-treated sample allows for specific identification of tyrosine labeling.

PART B: Sample Preparation for Mass Spectrometry

  • Denaturation, Reduction, and Alkylation:

    • Add Urea or Guanidine-HCl to the quenched sample to a final concentration of 6-8 M to denature the proteins.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes (Reduction).

    • Cool to room temperature. Add IAA to a final concentration of 20-25 mM and incubate in the dark for 30 minutes (Alkylation).

    • Rationale: This standard proteomics workflow unfolds the protein and blocks cysteine residues to ensure efficient and reproducible digestion by trypsin.[12][13]

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate (ABC) to lower the denaturant concentration.

    • Add proteomics-grade trypsin at a 1:50 (trypsin:protein, w/w) ratio.

    • Incubate overnight at 37°C.[12]

    • Rationale: Trypsin requires a low denaturant concentration to be active. It cleaves proteins into peptides, which are amenable to mass spectrometry analysis.

  • Cleanup and Desalting:

    • Acidify the digest with formic acid (FA) to a final concentration of 0.1-1.0% to stop the trypsin activity.

    • Clean up the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents.

    • Elute the peptides, dry them in a vacuum concentrator, and resuspend in a small volume of 0.1% FA for LC-MS/MS analysis.[14]

G cluster_workflow Experimental Workflow for N-AI Labeling Proteomics p1 1. Protein Sample in Amine-Free Buffer p2 2. Add Freshly Prepared N-Acetylimidazole p1->p2 p3 3. Incubate (e.g., 1-2h at RT) p2->p3 p4 4. Quench Reaction (e.g., with Tris) p3->p4 p5 5. Denature, Reduce (DTT), & Alkylate (IAA) p4->p5 p6 6. Proteolytic Digestion (Trypsin) p5->p6 p7 7. C18 Desalting (StageTip/ZipTip) p6->p7 p8 8. LC-MS/MS Analysis p7->p8 p9 9. Data Analysis (Identify Modified Peptides) p8->p9

Caption: High-level workflow for N-AI labeling and proteomic analysis.

Mass Spectrometry & Data Analysis

LC-MS/MS Acquisition
  • Analyze the prepared peptide samples using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-LC system.

  • Use a standard data-dependent acquisition (DDA) method, selecting the top 10-20 most abundant precursor ions for fragmentation (HCD or CID).[15]

Data Processing & Interpretation
  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the raw MS data against a relevant protein sequence database.[15]

  • Crucial Search Parameters:

    • Enzyme: Trypsin/P.

    • Fixed Modification: Carbamidomethyl (C) (+57.021 Da).

    • Variable Modifications:

      • Oxidation (M) (+15.995 Da).

      • Acetylation (K, Y, S, T, Protein N-term) (+42.011 Da). This is the key modification to search for.

  • Interpreting the Output: The software will identify peptides that have a mass shift corresponding to acetylation on specific residues. The MS/MS spectrum for a modified peptide will contain fragment ions (b- and y-ions) that confirm the location of the modification. A higher peptide score and confident site-localization probability indicate a reliable identification.

ParameterValue / SettingRationale
Labeling Reagent N-Acetylimidazole (N-AI)Acetylates accessible nucleophilic residues.
Primary Targets Tyrosine (-OH), Lysine (-NH₂)Most reactive residues at neutral/alkaline pH.
Reaction Buffer pH 7.0 - 8.0Optimal for deprotonation of tyrosine and lysine side chains.
Molar Excess of N-AI 10x - 100x over proteinDrives the reaction; requires optimization.
Reaction Time 30 - 120 minutesBalances sufficient labeling with potential for side reactions.
Quenching Reagent Tris, GlycineA primary amine to rapidly consume excess N-AI.
Mass Shift (Acetylation) +42.010565 DaThe mass added to a residue upon acetylation.[16]

References

  • Vertex AI Search. (2024).
  • Wikipedia. (n.d.). Chemical probe.
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • MDPI. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research.
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  • SpringerLink. (n.d.).
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  • Creative Proteomics. (n.d.).
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  • PubMed. (2022). Targeting protein conformations with small molecules to control protein complexes.
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  • MtoZ Biolabs. (n.d.).
  • PubMed Central (PMC). (n.d.). Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics.
  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.
  • NIH. (n.d.).
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  • Biochemical Society. (2012).
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  • Journal of the American Chemical Society. (n.d.). Uncatalyzed aminolysis of acetylimidazole.
  • PubMed Central (PMC). (n.d.).
  • PubMed. (2017). Sample Preparation Protocols for Protein Abundance, Acetylome, and Phosphoproteome Profiling of Plant Tissues.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.). Advances in chemical labeling of proteins in living cells.
  • NIH. (n.d.). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development.
  • protocols.io. (2022). Workflow for proteomic analysis of purified lysosomes in cells lacking GRN.
  • PubMed Central (PMC). (n.d.). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine.
  • PubMed Central (PMC). (n.d.). Targeting protein conformations with small molecules to control protein complexes.
  • PubMed. (2020). Uncovering protein structure.
  • PubMed. (2015). Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L).
  • PubMed Central (PMC). (n.d.). Global targeting of functional tyrosines using sulfur triazole exchange chemistry.
  • PubMed Central (PMC). (n.d.). RNA N4‐acetylcytidine modification and its role in health and diseases.
  • SpringerLink. (2025).
  • eLife. (2020).
  • Reddit. (2019). Why is the reaction between Serine and Lysine regioselective?.

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4-Acetylimidazole in the preparation of N-acyl imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of N-Acyl Imidazole Derivatives Utilizing 4-Acetylimidazole as a Core Scaffold

Abstract

N-Acyl imidazoles are a class of highly valuable chemical entities, prized for their role as activated acylating agents in organic synthesis and chemical biology.[1][2] Their unique combination of moderate reactivity, significant water solubility, and a relatively long half-life makes them exceptional tools for peptide synthesis, protein labeling, and the functional manipulation of RNA.[1][3][4] This guide provides a detailed exploration of the synthesis of N-acyl imidazole derivatives using this compound as a versatile starting material. We will delve into the mechanistic principles governing the N-acylation reaction, present a detailed, field-tested laboratory protocol, and discuss the broader applications of these derivatives in modern drug discovery and development.[5]

Introduction: The Versatility of N-Acyl Imidazoles

N-Acyl imidazoles, often referred to as azolides, function as potent acyl transfer reagents.[2] Unlike more reactive acylating agents such as acid chlorides or anhydrides, the reactivity of N-acyl imidazoles can be finely tuned. This is achieved by introducing substituents onto the imidazole ring, which modulates the electronic properties and steric environment of the molecule.[4] This tunable reactivity is paramount in complex biological systems, where high selectivity and stability in aqueous media are required.[3][4]

The imidazole moiety itself is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals.[2][5] Consequently, methods to functionalize the imidazole core are of critical importance to drug development professionals. Starting with a pre-functionalized scaffold like this compound offers a strategic advantage, providing a handle for further molecular elaboration while the N-acyl group serves as a reactive center for conjugation or subsequent synthetic transformations.

Core Mechanism: The N-Acylation of Imidazoles

The preparation of N-acyl imidazoles from a parent imidazole, such as this compound, typically proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on one of the imidazole's nitrogen atoms acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).

Causality of Experimental Design:

  • Choice of Acylating Agent: Acyl chlorides and anhydrides are commonly used due to their high electrophilicity, which drives the reaction forward.[6]

  • Solvent Selection: Anhydrous aprotic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) are essential to prevent the hydrolysis of the acylating agent and the N-acyl imidazole product.[7]

  • Role of a Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often included to act as a scavenger for the acidic byproduct (e.g., HCl generated from an acyl chloride), preventing the protonation of the starting imidazole and driving the reaction to completion.

The general mechanism is depicted below:

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Imidazole This compound TS Tetrahedral Intermediate Imidazole->TS Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->TS Base Base (e.g., TEA) Salt Base·HCl NAcylImidazole N-Acyl-4-acetylimidazole TS->NAcylImidazole Chloride leaves TS->Salt Proton transfer Experimental Workflow A 1. Setup & Inert Atmosphere (Flame-dried flask, N₂ flush) B 2. Reagent Addition (Dissolve this compound in THF) A->B C 3. Cooling (Cool solution to 0 °C in an ice bath) B->C D 4. Base & Acylating Agent Addition (Add TEA, then dropwise acetic anhydride) C->D E 5. Reaction (Stir at 0 °C, then warm to RT for 2-4 hours) D->E Exothermic potential F 6. Quenching (Carefully add sat. NaHCO₃ solution) E->F G 7. Extraction (Extract with Ethyl Acetate, 3x) F->G H 8. Drying & Filtration (Dry organic layer with MgSO₄, filter) G->H I 9. Solvent Removal (Concentrate in vacuo) H->I J 10. Purification & Analysis (Column chromatography, NMR, MS) I->J

Figure 2: Step-by-step workflow for the synthesis of N-acyl imidazoles.

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a 100 mL flame-dried, two-neck round-bottom flask. Seal the flask with rubber septa and purge with dry nitrogen for 10 minutes.

  • Reagent Preparation: Under a positive nitrogen atmosphere, add this compound (1.10 g, 10.0 mmol) to the flask. Add 30 mL of anhydrous THF via syringe and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

    • Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the reactive acylating agent, preventing side reactions.

  • Addition of Reagents: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) via syringe. Subsequently, add acetic anhydride (1.04 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes using a syringe.

    • Rationale: Adding the acylating agent slowly prevents a rapid temperature increase. The base (TEA) is added first to be available immediately to neutralize the acetic acid byproduct.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Safety Note: Quenching may cause gas evolution (CO₂). Add the solution slowly.

    • Rationale: The bicarbonate solution neutralizes any remaining acid and hydrolyzes excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure N-acetyl-4-acetylimidazole.

Data Interpretation: Characterization of N-Acyl Imidazoles

The formation of the N-acyl imidazole product can be unequivocally confirmed by spectroscopic analysis. The key is to observe the appearance of a new carbonyl signal and shifts in the imidazole proton signals in the NMR spectrum.

Analysis TechniqueExpected Observation for N-Acetyl-4-acetylimidazole
¹H NMR Appearance of a new singlet around δ 2.7-2.9 ppm (N-acetyl CH₃). The existing acetyl singlet (C4-acetyl CH₃) remains around δ 2.5 ppm. The imidazole ring protons will shift downfield due to the electron-withdrawing effect of the N-acyl group.
¹³C NMR Appearance of a new carbonyl carbon signal for the N-acyl group around δ 168-172 ppm. The imidazole ring carbons will also show characteristic shifts.
IR Spectroscopy A strong, characteristic C=O stretching band for the N-acyl group will appear around 1740-1760 cm⁻¹. This is typically at a higher wavenumber than a standard amide due to reduced resonance. [2]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₇H₈N₂O₂) should be observed.

Applications in Drug Discovery and Chemical Biology

The N-acyl imidazole derivatives synthesized from this compound are not merely synthetic intermediates; they are functional molecules with significant potential.

  • Acyl Transfer Chemistry: These compounds can be used to acylate nucleophiles (e.g., amines, alcohols) under mild conditions, making them valuable in the late-stage functionalization of complex drug candidates. [2]* Protein Modification: The N-acyl imidazole moiety can act as a warhead for targeted covalent inhibitors or as a chemical probe for labeling specific amino acid residues (like serine, threonine, or lysine) in proteins. [1][4]* Bio-conjugation: Their tunable stability allows for their use in bioconjugation chemistry, linking small molecules to larger biomolecules like antibodies or peptides.

The presence of the 4-acetyl group provides an additional site for diversification. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol-type reactions, further expanding the chemical space accessible from this scaffold for creating libraries of potential drug candidates. [8]

References

  • Ueda, H., & Yoshida, S. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 1-8. [Link]
  • Ueda, H., & Yoshida, S. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology.
  • Navarro, G., et al. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
  • Ueda, H., & Yoshida, S. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology.
  • DeLuca, R. J., et al. (2017). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 82(10), 5246–5253. [Link]
  • Ben-Yehuda, G., et al. (2019). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development, 23(10), 2293-2297. [Link]
  • Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]
  • Martinek, K., et al. (1975). Mechanism of micellar effects in imidazole catalysis : Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates. FEBS Letters, 56(2), 227-230. [Link]
  • Ramirez, F., & Csendes, I. (1992). Preparation of n-acylimidazoles.
  • Fife, T. H., & De, N. C. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(7), 1481-1485. [Link]
  • Boruah, M., & Prajapati, D. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS CATALYZED BY A NATURALLY AVAILABLE CLAY. International Journal of Applied Biology and Pharmaceutical Technology, 5(3), 62-68. [Link]
  • Okamoto, S., et al. (2017). Synthesis of acyl-imidazoles.
  • Wang, Z., et al. (2011). Preparation method of this compound and its intermediate.
  • El Seoud, O. A., et al. (2022). Mechanism of imidazole-catalyzed acylation of cellulose in binary solvent mixtures of an ionic liquid and a molecular solvent.
  • Hubbard, C. D., & Kirsch, J. F. (1972). Catalysis by imidazole and by the imidazol-4-ylacetate ion in the hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 380-384. [Link]
  • De-Wit, T., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Singh, A., & Kumar, V. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical Sciences and Research, 15(6), 2322-2334. [Link]
  • Yevhen, H., et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Medicinal Chemistry, 13(11), 1361-1372. [Link]

Sources

experimental conditions for scaling up 4-Acetylimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-Acetylimidazole

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 1-(1H-imidazol-4-yl)ethanone, is a crucial chemical intermediate in the pharmaceutical industry.[1] Its structural motif is found in various compounds developed for treating conditions such as heart disease, anemia, and digestive tract ulcers.[1] The growing demand for these therapeutics necessitates a robust, scalable, and economically viable synthesis process for this compound.

Direct Friedel-Crafts acylation of the imidazole ring is often challenging, leading to low yields and isomeric mixtures.[1] This application note provides a detailed, field-proven protocol for the multi-kilogram scale synthesis of this compound. The described methodology is based on a two-step process that is amenable to industrial production, focusing on process safety, control, and optimization to ensure high yield and purity.[1]

Strategic Overview of Synthesis for Scale-Up

The selected synthesis strategy involves a two-step procedure starting from a readily available imidazole precursor, imidazole-4-ethyl formate. This method avoids the difficulties of direct acylation and is designed for high throughput.

  • Claisen-type Condensation: Imidazole-4-ethyl formate undergoes a condensation reaction with ethyl acetate in the presence of a strong base. This forms an intermediate enolate.

  • Keto-acid Decomposition: The intermediate is then subjected to acidic or basic hydrolysis, followed by decarboxylation, to yield the final product, this compound.

This approach offers several advantages for scaling up, including the use of cost-effective reagents and solvents, and straightforward reaction control.[1]

Visualizing the Synthesis Pathway

The following diagram outlines the chemical transformation from the starting material to the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation start Imidazole-4-ethyl formate + Ethyl Acetate intermediate Intermediate Enolate start->intermediate Strong Base (e.g., NaOEt) Toluene, Reflux final_product This compound intermediate->final_product Inorganic Acid (e.g., HCl) or Base Reflux

Caption: Reaction scheme for the two-step synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is adapted from a method demonstrated to be suitable for industrial production.[1] It is intended for execution by trained professionals in a controlled manufacturing environment.

Reagents and Materials
Reagent / MaterialCAS NumberMolecular WeightQuantity (Example Scale)MolesPuritySupplier
Imidazole-4-ethyl formate570-33-2140.14 g/mol 92.5 g0.66 mol≥98%Commercial
Sodium Ethoxide (NaOEt)141-52-668.05 g/mol 180 g2.64 mol≥95%Commercial
Ethyl Acetate141-78-688.11 g/mol 0.4 L (360 g)4.09 molAnhydrousCommercial
Toluene108-88-392.14 g/mol 1.0 L-AnhydrousCommercial
5N Hydrochloric Acid (HCl)7647-01-036.46 g/mol 1.0 L5.0 mol-Commercial
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As needed-Saturated Sol.Commercial
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-GranularCommercial
Methyl Tertiary Butyl Ether1634-04-488.15 g/mol As needed-Reagent GradeCommercial
Equipment
  • 5L glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Large separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus.

  • Analytical equipment for in-process control (e.g., HPLC or TLC).

Experimental Workflow Diagram

G A Reactor Setup & Inerting (N₂ Atmosphere) B Charge Toluene, NaOEt, and Ethyl Acetate A->B C Stir and Add Imidazole-4-ethyl formate B->C D Heat to Reflux (approx. 110°C) C->D E Reaction Monitoring (IPC: HPLC/TLC) D->E E->D Continue Reflux F Cool Down & Solvent Removal (Vacuum Distillation) E->F Reaction Complete G Acid Hydrolysis (Add 5N HCl, Reflux) F->G H Neutralization (Solid NaHCO₃) G->H I Solvent Removal & Extraction (Ethyl Acetate) H->I J Drying and Concentration I->J K Crystallization (MTBE) J->K L Filtration and Drying K->L M Final Product Analysis (NMR, MP, Purity) L->M

Caption: Step-by-step experimental workflow for this compound synthesis.

Step-by-Step Procedure

Part 1: Condensation Reaction

  • Reactor Preparation: Ensure the 5L reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Reagent Charging: Under a nitrogen blanket, charge the reactor with toluene (1.0 L), sodium ethoxide (180 g, 2.64 mol), and ethyl acetate (0.4 L).[1]

  • Initiation: Begin stirring the suspension. The mixture will be a slurry.

  • Substrate Addition: Add imidazole-4-ethyl formate (92.5 g, 0.66 mol) to the reactor.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 20 hours.[1] The choice of a long reflux time ensures the reaction proceeds to completion, which is critical for maximizing yield in a large-scale batch.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots periodically and analyzing them by HPLC or TLC to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the toluene by vacuum distillation.

Part 2: Hydrolysis, Work-up, and Purification

  • Hydrolysis: To the residue in the reactor, add 1,4-dioxane (1.0 L) and 5N hydrochloric acid (1.0 L). Heat the mixture to reflux overnight.[1] This step hydrolyzes the intermediate and effects decarboxylation to form the desired ketone.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding solid sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Remove the solvent under reduced pressure. To the remaining residue, add ethyl acetate and water. Transfer to a separatory funnel and perform a liquid-liquid extraction. Wash the organic layer three times with 400 mL of water.[1]

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain a crude solid.

  • Crystallization: Add methyl tertiary butyl ether (MTBE) to the crude solid to induce crystallization. MTBE is an excellent solvent for this step as it provides good solubility for impurities while allowing the product to crystallize out, yielding high purity.

  • Isolation: Isolate the white solid product by filtration, wash with a small amount of cold MTBE, and dry under vacuum.

  • Characterization: The expected product is a white solid with a melting point of 165-168°C.[1] The yield is reported to be approximately 78% (56.7 g).[1] Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Process Safety Considerations

Scaling up chemical reactions requires a stringent focus on safety. All operations must be conducted in a well-ventilated area (fume hood or walk-in hood) by personnel wearing appropriate Personal Protective Equipment (PPE).

ChemicalCAS NumberKey HazardsRecommended Precautions
This compound 61985-25-9Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2]Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[2]
Toluene 108-88-3Highly flammable liquid and vapor. Skin irritant. May be fatal if swallowed and enters airways.Keep away from heat/sparks. Use in a well-ventilated area. Ground/bond container.
Sodium Ethoxide 141-52-6Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.Handle under inert gas. Keep away from water. Wear corrosive-resistant PPE.
Ethyl Acetate 141-78-6Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness.Keep away from ignition sources. Avoid breathing vapors. Use with adequate ventilation.
Hydrochloric Acid 7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.Wear appropriate acid-resistant gloves, goggles, and lab coat. Use in a fume hood.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reagents are anhydrous. Extend reflux time and monitor via IPC. Check the quality of the strong base.
Loss during work-up.Optimize extraction and crystallization steps. Avoid excessive washing. Ensure pH is properly adjusted.
Impure Product Incomplete reaction.Monitor reaction to completion. Consider recrystallization from a different solvent system.
Side reactions.Maintain strict temperature control. Ensure an inert atmosphere is maintained to prevent side reactions.
Difficulty in Crystallization Oily residue.Try scratching the flask, seeding with a small crystal, or using a different anti-solvent. Ensure all extraction solvent is removed.

References

  • CN102101843A - Preparation method of this compound and its intermediate.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. [Link]
  • Preparation of N-acetylimidazole - Chemical Papers. [Link]
  • Scale-up synthesis and transformations of 4 a.
  • This compound - High purity | EN - Georganics. [Link]
  • Synthesis of 1-acetyl-4-methylimidazole - PrepChem.com. [Link]
  • WO1992019600A1 - Preparation of n-acylimidazoles - Google P
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. [Link]
  • General procedure for synthesis of the final compounds 4a-4k - ResearchG
  • US4803281A - Preparation of 4-methylimidazole - Google P
  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,...
  • Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles | Request PDF - ResearchG
  • Scalable synthesis and properties of 7-methyl- 4-azaindole - ResearchG

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Acetylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting advice in a practical question-and-answer format to help you optimize your reaction yields and obtain a high-purity product.

Introduction to the Synthesis Pathway

The synthesis of this compound is a valuable process, as this compound serves as a key intermediate in the development of various pharmaceuticals.[1] However, direct Friedel-Crafts acylation of the imidazole ring is often problematic.[1] A more reliable and commonly employed route is a two-step process:

  • Claisen-Type Condensation: An imidazole-4-carboxylate ester (e.g., ethyl 4-imidazolecarboxylate) is condensed with ethyl acetate using a strong base. This reaction forms a β-keto ester intermediate, specifically ethyl 2-(1H-imidazol-4-yl)-3-oxobutanoate.

  • Ketoform Decomposition (Decarboxylation): The β-keto ester intermediate is then subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the final product, this compound.

This guide will address potential pitfalls in both of these critical stages.

Part 1: Troubleshooting the Claisen-Type Condensation

This initial step is crucial for building the carbon skeleton of the target molecule. Low yields at this stage are common and can often be traced back to issues with reagents, reaction conditions, or competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the β-keto ester intermediate is very low, or I'm recovering mostly starting material. What are the most likely causes?

A1: This is a frequent issue in Claisen condensations and can stem from several factors:

  • Insufficiently Strong or Active Base: This reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of ethyl acetate. Common choices include sodium ethoxide, sodium hydride, or potassium tert-butoxide.[1] If the base has degraded due to moisture or prolonged storage, it will be ineffective.

  • Presence of Moisture: Anhydrous conditions are critical. Any water present will quench the strong base and inhibit the formation of the necessary enolate from ethyl acetate. Ensure all glassware is oven-dried and solvents are appropriately anhydrous.

  • Incorrect Stoichiometry: A full equivalent of base is required to drive the reaction equilibrium forward. The final β-keto ester product is more acidic than the starting alcohol (ethanol), and its deprotonation by the alkoxide base makes the final step of the Claisen condensation effectively irreversible.[2][3][4] Using only a catalytic amount of base will result in poor yields. The patent literature suggests using a significant excess of the base (3-5 equivalents) to ensure the reaction proceeds to completion.[1]

  • Suboptimal Temperature: While the reaction is often initiated at room temperature or below, gentle heating or reflux may be necessary to achieve a reasonable reaction rate.[1] However, excessive heat can promote side reactions.

Q2: My TLC analysis shows multiple spots, and the crude product is a complex mixture. What are the likely side products?

A2: The primary side reaction of concern is the self-condensation of ethyl acetate , which produces ethyl acetoacetate.[5] This occurs when the ethyl acetate enolate reacts with another molecule of ethyl acetate instead of the desired imidazole-4-carboxylate ester.

Another possibility is the acylation of the imidazole nitrogen, although this is less common under these conditions.

Q3: How can I minimize the formation of the ethyl acetoacetate byproduct?

A3: To favor the desired crossed Claisen condensation over self-condensation, consider the following strategies:

  • Order of Addition: Slowly add the ethyl acetate to a mixture of the imidazole ester and the strong base. This ensures that the generated ethyl acetate enolate is in the presence of a high concentration of the desired electrophile (the imidazole ester), increasing the probability of the desired reaction.

  • Stoichiometry Control: Using an excess of the imidazole ester relative to ethyl acetate can also favor the cross-condensation product, although this may not be economically viable depending on the cost of the starting materials. The patent literature suggests using 1 to 5 equivalents of ethyl acetate.[1]

Troubleshooting Workflow: Claisen Condensation

Below is a logical workflow to diagnose and resolve low-yield issues in the condensation step.

Caption: A workflow diagram for troubleshooting low yields in the Claisen-type condensation step.

Part 2: Troubleshooting the Decarboxylation Step

Once the β-keto ester intermediate is successfully synthesized, the next step is to remove the ethoxycarbonyl group to form this compound. This is typically achieved through hydrolysis followed by decarboxylation.

Frequently Asked Questions (FAQs)

Q1: I have isolated the β-keto ester, but the subsequent decarboxylation step is giving a low yield of this compound. What could be going wrong?

A1: Incomplete reaction or product degradation are the main culprits here.

  • Incomplete Hydrolysis/Decarboxylation: Both acidic and basic conditions can be used to effect this transformation.[1] However, the conditions must be sufficiently forcing (e.g., refluxing for several hours) to ensure the reaction goes to completion. Monitor the reaction by TLC to track the disappearance of the starting β-keto ester.

  • Product Instability: this compound, like other acylimidazoles, can be susceptible to hydrolysis, particularly under strong basic conditions.[6] Prolonged exposure to harsh conditions, especially at high temperatures, could lead to degradation of the desired product.

  • Inefficient Work-up: this compound is a polar compound and is soluble in water.[7] During the aqueous work-up, it is crucial to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[1]

Q2: The reaction mixture turns dark or forms a tar-like substance during decarboxylation. Why is this happening?

A2: Dark coloration or tar formation is often indicative of decomposition. This can be caused by:

  • Excessively Harsh Conditions: Very high temperatures or highly concentrated acid/base can lead to the degradation of the imidazole ring or polymerization side reactions.

  • Presence of Impurities: Impurities carried over from the first step can decompose under the decarboxylation conditions.

If you observe significant decomposition, consider using milder decarboxylation methods. The Krapcho decarboxylation , which involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt such as NaCl or LiCl, is an excellent alternative that avoids strongly acidic or basic conditions and often proceeds in high yield.[8]

Q3: How do I effectively purify the final this compound product?

A3: Purification is critical for removing unreacted starting materials, byproducts, and salts from the work-up.

  • Extraction: After neutralizing the reaction mixture, perform multiple extractions with a solvent like ethyl acetate. Washing the combined organic layers with brine can help to remove residual water.

  • Crystallization: this compound is typically a white to off-white solid.[7] Crystallization is an effective method for purification. The patent literature describes dissolving the crude product in a minimal amount of a solvent like ethyl acetate and then adding a less polar solvent such as methyl tertiary butyl ether to induce crystallization.[1] General crystallization techniques can be applied to find the optimal solvent system for your specific impurity profile.[9][10]

Comparison of Decarboxylation Conditions
MethodConditionsAdvantagesDisadvantages
Acid-Catalyzed Reflux in aqueous acid (e.g., 5N HCl or H₂SO₄)[1]Readily available reagents; effective for hydrolysis and decarboxylation.Can be harsh; potential for product degradation with prolonged heating; requires careful neutralization.
Base-Catalyzed Reflux in aqueous base (e.g., NaOH or KOH)[1]Effective for saponification and subsequent decarboxylation upon acidification of the workup.Product may be unstable to prolonged strong base; risk of side reactions.
Krapcho Decarboxylation Heat in DMSO with a salt (e.g., NaCl, LiCl)[8]Mild, neutral conditions; often high-yielding; tolerates a wide range of functional groups.Requires aprotic polar solvent; may require higher temperatures than aqueous methods.

Part 3: General Laboratory Protocols

Here are detailed, step-by-step methodologies for the key experiments described.

Protocol 1: Synthesis of Ethyl 2-(1H-imidazol-4-yl)-3-oxobutanoate
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (10-15 mL per gram of imidazole ester).

  • Reagent Addition: Add ethyl 4-imidazolecarboxylate (1.0 eq) and sodium ethoxide (3.0 eq).

  • Reaction Initiation: Stir the suspension for 1 hour at room temperature under a nitrogen atmosphere.

  • Condensation: Slowly add ethyl acetate (1.5 eq) dropwise to the stirred suspension.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 5-20 hours. Monitor the reaction progress by TLC until the starting imidazole ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by adding it to ice-cold water. Acidify the aqueous layer to pH ~7 with a suitable acid (e.g., dilute HCl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Protocol 2: Acid-Catalyzed Decarboxylation to this compound
  • Setup: Dissolve the crude ethyl 2-(1H-imidazol-4-yl)-3-oxobutanoate from the previous step in a suitable solvent such as 1,4-dioxane or THF.

  • Reaction: Add 5N hydrochloric acid and heat the mixture to reflux overnight. Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a solid base, such as sodium bicarbonate, until the pH is approximately 7-8.

  • Extraction: Add ethyl acetate and wash the organic layer three times with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude solid by crystallization (e.g., from an ethyl acetate/methyl tertiary butyl ether solvent system).[1]

Reaction Pathway Overview

Synthesis A Ethyl 4-imidazolecarboxylate C Ethyl 2-(1H-imidazol-4-yl)-3-oxobutanoate (β-Keto Ester Intermediate) A->C B Ethyl Acetate B->C  +   Strong Base (e.g., NaOEt) Anhydrous Toluene, Reflux D This compound (Final Product) C->D  H₃O⁺ or OH⁻, Heat (- EtOH, - CO₂)  

Caption: Overall reaction scheme for the two-step synthesis of this compound.

References

  • Preparation method of this compound and its intermediate. CN102101843A.
  • Stability Studies of N‐Acylimidazoles. Request PDF.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH. [Link]
  • How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]
  • What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacet
  • Preparation of N-acetylimidazole. Chemical Papers. [Link]
  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. EP0856344A1.
  • Decarboxyl
  • The Claisen Condens
  • 23.
  • Ultra Purification of Ionic Liquids by Melt Crystalliz
  • Method of synthesis of 1-acyl imidazoles. US3197476A.
  • 23.8: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Imidazole. Organic Syntheses Procedure. [Link]
  • Ethyl 2-[(4-chloro-phen-yl)
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. NIH. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Acetylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, providing a systematic approach to diagnose and resolve them.

Issue 1: Low or No Product Yield

A diminished or absent yield of this compound is a frequent challenge. The root cause often lies in suboptimal reaction conditions, particularly temperature.

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Temperature: The rate of reaction is highly dependent on temperature.

    • Too Low: At cooler temperatures, the reaction rate may be impractically slow, leading to incomplete conversion of starting materials.[1]

    • Too High: Excessively high temperatures can promote the formation of unwanted byproducts and potentially lead to the decomposition of the desired product.[1]

    • Solution: A systematic temperature optimization study is crucial. Begin with a moderate temperature, for instance, in the range of 60-80°C, and then explore a wider range (e.g., 40-100°C) to identify the optimal balance between reaction rate and product purity.[1] For multi-step syntheses, a lower initial temperature followed by a period of heating at a higher temperature might be beneficial.[1] Some syntheses for related imidazole derivatives specify reflux conditions, which are dictated by the boiling point of the solvent used.[2][3][4]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can severely limit the yield.

    • Solution: Ensure precise measurement of all reactants. For syntheses involving a condensation reaction, the molar ratios of the starting materials are critical for driving the reaction to completion.[1][2]

  • Inefficient Mixing: Poor mixing can result in localized concentration gradients, hindering the reaction's progress.

    • Solution: Employ vigorous and consistent mechanical or magnetic stirring throughout the reaction.[1]

  • Inappropriate pH: The pH of the reaction mixture can influence the reactivity of starting materials and the stability of intermediates.

    • Solution: Monitor and adjust the pH of the reaction mixture as needed. The optimal pH is dependent on the specific synthetic route and solvent system.[1]

Issue 2: Formation of Multiple Products/Impurities

The presence of significant impurities complicates purification and reduces the overall yield of this compound.

Potential Causes & Recommended Solutions:

  • Side Reactions Promoted by High Temperatures: Elevated temperatures can accelerate undesirable side reactions, leading to a complex product mixture.[1]

    • Solution: Maintain a consistent and optimized reaction temperature. Avoid excessive heating, which can lead to the formation of byproducts.[1] In some cases, refluxing is the recommended condition, but the specific solvent will determine the temperature.[2][4]

  • Impure Starting Materials: The purity of the initial reactants can significantly affect the outcome of the synthesis.

    • Solution: Utilize high-purity starting materials. If necessary, purify the reactants before use.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to the degradation of the product.

    • Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5]

Workflow for Troubleshooting Low Yield

To systematically address low yield, a structured approach is recommended. The following diagram illustrates a logical workflow for diagnosing and resolving this common issue.

Sources

preventing side reactions with 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-Acetylimidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile acetylating agent. Here, we provide in-depth answers to frequently encountered challenges, focusing on the prevention of common side reactions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?

The principal stability issue with this compound is its susceptibility to hydrolysis . In the presence of water, it degrades into 4-imidazole and acetic acid. This reaction is a common source of reagent inactivation and can introduce impurities into your reaction mixture. The rate of hydrolysis is significantly influenced by pH, temperature, and the concentration of water in the solvent.[1][2]

The mechanism of hydrolysis in acidic conditions involves the protonation of the imidazole ring, followed by the addition of a water molecule to form a tetrahedral intermediate, which then breaks down.[3][4] Therefore, maintaining anhydrous conditions is critical for reactions requiring the reagent to be active over an extended period.

Q2: How should this compound and its solutions be stored?

To ensure maximum shelf-life and reactivity, proper storage is essential:

  • Solid Reagent: Store this compound solid (purity ≥98%) in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a desiccator to protect it from moisture.[5] It should be kept in a cool, dark place.

  • Solutions: Solutions of this compound are best prepared fresh before each use. If a stock solution must be prepared, use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF, DMF). Store the solution under an inert atmosphere at low temperatures (e.g., -20°C) in a container with a secure, moisture-proof cap. Avoid repeated freeze-thaw cycles.

Q3: Beyond hydrolysis, what other degradation pathways should I be aware of?

The imidazole ring itself can be susceptible to degradation under harsh conditions. Key pathways include:

  • Oxidation: The imidazole moiety can undergo base-mediated autoxidation.[6] The presence of oxidizing agents, even atmospheric oxygen over long periods, can lead to the formation of undesired oxidized byproducts. For sensitive reactions, degassing solvents and working under an inert atmosphere is recommended.[7]

  • Photodegradation: In solution, the imidazole ring is sensitive to light, particularly UV light.[6] Reactions should be carried out in vessels protected from light (e.g., amber glass or foil-wrapped flasks) to prevent photodegradation.

Troubleshooting Guides for Experimental Side Reactions

This section addresses specific problems encountered during reactions involving this compound.

Problem 1: Low Yield and Purity in Small Molecule Synthesis

Symptom: You are performing an acylation of a small molecule, but TLC or HPLC analysis shows a low yield of the desired product and the presence of multiple unidentified spots or peaks.

Potential Causes & Solutions:

  • Cause A: Reagent Hydrolysis. The most common cause is the premature degradation of this compound by moisture.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Cause B: Sub-optimal Reaction Temperature. Temperature control is critical; incorrect temperatures can either slow the reaction or promote side product formation.[7]

    • Solution: Systematically optimize the reaction temperature. Start with established literature conditions or a moderate temperature (e.g., room temperature) and incrementally adjust. Excessively high temperatures can lead to thermal degradation and the formation of tarry byproducts.[7]

  • Cause C: Incorrect Stoichiometry. An improper molar ratio of reactants can lead to incomplete conversion or the formation of byproducts from side reactions of the excess reagent.[8]

    • Solution: Carefully control the stoichiometry. For a standard acylation, a slight excess (1.1 to 1.5 equivalents) of this compound is common, but this should be optimized for your specific substrate.

  • Cause D: Impure Starting Materials. Impurities in either the substrate or the this compound can participate in side reactions.[7]

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC). Purify starting materials if necessary.

Diagram 1: Primary Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B Imidazole + Acetic Acid A->B H₂O, pH dependent C Oxidized Byproducts A->C O₂, H₂O₂, base D Photodegradation Products A->D UV Light start Problem Identified: Low Yield / Multiple Products check_reagent 1. Analyze Reagents - Check purity of 4-Ac-Im - Verify substrate integrity - Use fresh, anhydrous solvent start->check_reagent decision_reagent Reagents OK? check_reagent->decision_reagent check_conditions 2. Review Reaction Conditions - Was it run under N₂/Ar? - Was the temperature controlled? - Was the pH optimal (for bio-conj.)? decision_conditions Conditions OK? check_conditions->decision_conditions decision_reagent->check_conditions Yes purify_reagents Action: Purify/replace starting materials decision_reagent->purify_reagents No optimize_conditions Action: Optimize Temp/pH/Time Systematically decision_conditions->optimize_conditions Yes, but still failing rerun Re-run Experiment decision_conditions->rerun No, re-run with adjustments purify_reagents->rerun optimize_conditions->rerun

Sources

Technical Support Center: 4-Acetylimidazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Acetylimidazole. This resource is designed to provide you with in-depth technical guidance and practical troubleshooting advice to address the stability challenges of this compound in aqueous solutions. Our goal is to empower you with the scientific understanding and validated protocols necessary to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and use of this compound in aqueous solutions.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The acetyl group is susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond. This reaction yields 4(5)-methylimidazole and acetic acid as the main degradation products. This hydrolysis is analogous to the well-documented degradation of other N-acylimidazoles[1][2].

Q2: What are the optimal storage conditions for solid this compound?

A2: Solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C[3]. It is crucial to keep the container tightly sealed to protect it from moisture, as the compound is susceptible to hydrolysis even from atmospheric moisture.

Q3: How should I prepare stock solutions of this compound?

A3: To minimize initial degradation, it is recommended to prepare stock solutions in a non-aqueous solvent such as anhydrous DMSO or ethanol, where it is more stable. These stock solutions can then be diluted into the aqueous buffer immediately before use. If an aqueous stock solution is necessary, it should be prepared fresh using cold, deoxygenated buffer and used promptly.

Q4: What is the expected shelf-life of a this compound aqueous solution?

A4: The shelf-life of a this compound aqueous solution is highly dependent on the pH, temperature, and buffer composition. Due to its susceptibility to hydrolysis, aqueous solutions are generally not stable for long-term storage. For critical applications, it is strongly recommended to prepare solutions fresh for each experiment. For less sensitive applications, storage at 2-8°C for no longer than 24 hours may be acceptable, but this should be validated for your specific experimental conditions.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases, as these conditions will accelerate its degradation. Additionally, care should be taken when using buffers containing nucleophilic species, as they may also contribute to the degradation of the acetyl group.

II. Troubleshooting Guide: Stability Issues in Experiments

This guide provides a structured approach to identifying and resolving common stability-related problems encountered during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent or lower-than-expected experimental results Degradation of this compound in the aqueous solution, leading to a lower effective concentration.1. Prepare fresh solutions: Always prepare aqueous solutions of this compound immediately before use. 2. Control pH: Maintain the pH of the solution within a stable range, ideally between 4 and 6, where hydrolysis is generally slower for similar compounds. 3. Use appropriate buffers: Opt for non-nucleophilic buffers like MES or HEPES. If phosphate or citrate buffers are required, their potential catalytic effects should be considered and evaluated. 4. Validate concentration: If possible, use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your this compound solution before each experiment.
Visible changes in the solution (e.g., color change, precipitation) Formation of degradation products or secondary reactions.1. Discard the solution: Do not use any solution that shows visible changes. 2. Investigate the cause: A color change may indicate oxidative degradation. Protect solutions from light and consider using deoxygenated buffers. Precipitation could be due to the formation of less soluble degradation products. 3. Review solution preparation: Ensure that the solvent is of high purity and that all glassware is clean and free of contaminants that could catalyze degradation.
High background signal or unexpected peaks in analytical assays (e.g., HPLC, LC-MS) Presence of degradation products interfering with the analysis.1. Identify degradation products: Use a reference standard of the expected degradation product, 4(5)-methylimidazole, to confirm its presence. 2. Optimize analytical method: Develop a stability-indicating analytical method that can resolve this compound from its degradation products. This is crucial for accurate quantification. 3. Implement preventative measures: Follow the best practices for solution preparation and handling outlined in this guide to minimize the formation of degradation products.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows related to the stability of this compound.

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol is designed to minimize the degradation of this compound during its preparation for immediate use in an experiment.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., 50 mM MES, pH 6.0), pre-chilled to 4°C and deoxygenated by sparging with nitrogen or argon for at least 15 minutes.

  • Sterile, amber microcentrifuge tubes or vials.

Procedure:

  • Prepare a concentrated stock solution in DMSO: In a chemical fume hood, accurately weigh the required amount of this compound powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). This stock solution is more stable than an aqueous solution and can be stored at -20°C for a limited time (validation is recommended).

  • Dilute into cold, deoxygenated buffer: Immediately before your experiment, dilute the DMSO stock solution into the pre-chilled and deoxygenated aqueous buffer to the final desired concentration.

  • Maintain low temperature: Keep the final aqueous solution on ice and protected from light until it is used.

  • Use promptly: Use the prepared aqueous solution as soon as possible, ideally within a few hours of preparation.

Protocol 2: Monitoring the Stability of this compound by HPLC-UV

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its primary degradation product, 4(5)-methylimidazole. Method parameters may require optimization for your specific instrumentation and experimental conditions.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

Detection:

  • UV detection at 230 nm.

Procedure:

  • Prepare standards: Prepare calibration standards of this compound and 4(5)-methylimidazole in the mobile phase or a suitable solvent.

  • Sample preparation: At specified time points, withdraw an aliquot of the this compound solution being tested and immediately dilute it with the mobile phase to a concentration within the calibration range.

  • Injection and analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Quantification: Determine the peak areas of this compound and 4(5)-methylimidazole and calculate their concentrations using the calibration curves. The decrease in the concentration of this compound and the corresponding increase in the concentration of 4(5)-methylimidazole over time will indicate the rate of degradation.

IV. Visualization of Degradation and Troubleshooting

Hydrolysis of this compound

The following diagram illustrates the primary degradation pathway of this compound in an aqueous environment.

G cluster_reactants Reactants cluster_products Degradation Products This compound This compound 4(5)-Methylimidazole 4(5)-Methylimidazole This compound->4(5)-Methylimidazole Hydrolysis Acetic_Acid Acetic Acid This compound->Acetic_Acid Hydrolysis H2O H2O

Caption: Hydrolysis of this compound to its degradation products.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve stability problems with this compound solutions.

G Start Inconsistent Results Prep_Fresh Prepare Fresh Solution? Start->Prep_Fresh Check_pH Control pH (4-6)? Prep_Fresh->Check_pH Yes Further_Invest Further Investigation Needed Prep_Fresh->Further_Invest No Buffer_Type Using Non-nucleophilic Buffer? Check_pH->Buffer_Type Yes Check_pH->Further_Invest No Storage_Cond Proper Storage (Cold, Dark)? Buffer_Type->Storage_Cond Yes Buffer_Type->Further_Invest No Analytical_Check Validate Concentration (HPLC)? Storage_Cond->Analytical_Check Yes Storage_Cond->Further_Invest No Success Problem Resolved Analytical_Check->Success Yes Analytical_Check->Further_Invest No

Caption: A troubleshooting workflow for this compound stability.

V. References

  • Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. [Link]

  • tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on ester. Journal of the American Chemical Society. [Link]

  • Preparation method of this compound and its intermediate. Google Patents.

  • Hydrolysis rates of some acetylimidazole derivatives - ResearchGate. ResearchGate. [Link]

  • Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. [Link]

  • Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. Bulletin of the Korean Chemical Society. [Link]

  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry. [Link]

Sources

Technical Support Center: A Researcher's Guide to 4-Acetylimidazole in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical guide for researchers, scientists, and drug development professionals working with 4-Acetylimidazole. This document is designed to serve as a central resource for troubleshooting common issues, particularly those related to solubility, and to provide robust protocols that ensure the scientific integrity and reproducibility of your in vitro assays. As your dedicated application scientist, my goal is to provide not just steps, but the reasoning behind them, empowering you to make informed decisions in your research.

The Challenge: Unlocking the Potential of this compound

This compound is a versatile ketone and imidazole derivative used in a variety of research applications, from chemical synthesis to its role as a protein modification reagent.[1] However, its utility in aqueous in vitro systems is often hampered by solubility challenges. Achieving a desired, biologically relevant concentration without introducing confounding variables is a common hurdle. This guide will walk you through a systematic approach to effectively solubilize and handle this compound, ensuring the reliability of your experimental outcomes.

Part 1: Core Concepts & Troubleshooting FAQs

This section addresses the most frequent challenges and questions from the field, offering solutions grounded in the physicochemical properties of this compound.

Question 1: I'm struggling to dissolve this compound directly in my aqueous buffer. What's the best approach?

Answer: Direct dissolution of solid this compound in aqueous buffers is often inefficient and can lead to inaccurate concentrations. The standard and highly recommended best practice is to first prepare a concentrated stock solution in an appropriate organic solvent.

  • Primary Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for most small molecules in biological research due to its powerful solubilizing capacity and miscibility with water.[2]

  • Alternative Solvent: High-purity ethanol can also be used, as this compound is soluble in alcohols.[3] However, DMSO is generally a stronger solvent for a wider range of compounds.

  • The "Why": Organic solvents like DMSO are highly effective at overcoming the crystal lattice energy of solid compounds, allowing for the preparation of high-concentration stock solutions (e.g., 10-100 mM). When this concentrated stock is subsequently diluted into a much larger volume of aqueous assay buffer, the compound is more likely to remain in solution due to the significant dilution factor, even though the final organic solvent concentration is kept to a minimum (typically ≤1%). This two-step process is a cornerstone of preparing small molecules for cell-based assays.

Question 2: I've made a DMSO stock, but upon diluting it into my PBS buffer for the assay, I see a cloudy precipitate. What is happening and how can I resolve it?

Answer: This is a classic indication that the aqueous solubility limit of this compound has been exceeded in your final assay buffer. This "crashing out" of the compound can invalidate your results. Here is a systematic troubleshooting approach:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.

  • Adjust the Buffer pH: The imidazole group is ionizable. The pKa of the related compound, 4-methylimidazole, is approximately 7.51.[4] At a pH below its pKa, the imidazole ring will be protonated, carrying a positive charge, which generally enhances aqueous solubility.

    • Actionable Insight: Most standard biological buffers (like PBS) have a pH around 7.2-7.4. Consider preparing your assay buffer at a slightly more acidic pH (e.g., 6.5-7.0) to increase the proportion of the more soluble, protonated form of this compound. Always verify that this pH change does not negatively impact your specific biological system.

  • Optimize Final Co-solvent Concentration: While minimizing the final concentration of the organic solvent is crucial to avoid off-target effects, a slight increase (e.g., from 0.1% to 0.5% DMSO) can sometimes be sufficient to maintain solubility. It is imperative to include a vehicle control with the identical final DMSO concentration in your experimental design.

  • Consider Gentle Warming: Briefly warming the final solution to 37°C may help dissolve the compound, but caution is advised. The stability of this compound in aqueous solutions at elevated temperatures should be considered, as hydrolysis can be a concern for acetylimidazole derivatives.[5][6][7][8]

Question 3: How stable is this compound in my aqueous assay buffer during a typical experiment (e.g., 24-48 hours at 37°C)?

Answer: The stability of this compound in aqueous solutions is a critical consideration. N-acylimidazoles are known to undergo hydrolysis, and the rate of this hydrolysis is pH-dependent.[5][6][7][8][9][10][11]

  • At Neutral to Alkaline pH: Hydrolysis can occur, breaking down the molecule. This degradation would lead to a decrease in the effective concentration of your compound over the course of the experiment.

  • At Acidic pH: While solubility may be improved, acidic conditions can also catalyze hydrolysis.[8][11]

  • Best Practice: For long-term experiments, it is advisable to perform a stability test. This can be done by incubating this compound in your assay medium under the experimental conditions (e.g., 37°C) and measuring the concentration of the intact compound at different time points using an analytical method like HPLC. If significant degradation is observed, consider adding the compound fresh at specific intervals during your assay.

Question 4: What are the best practices for storing this compound, both as a solid and as a stock solution?

Answer: Proper storage is essential to maintain the integrity of the compound.

  • Solid Form: Store the solid this compound in a tightly sealed container at 2-8°C.[12]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. It is highly recommended to create small, single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture into the DMSO stock, which can lead to compound precipitation over time. Store these aliquots at -20°C or -80°C for long-term stability.

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the preparation and handling of this compound.

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol details the creation of a concentrated stock solution, a fundamental step for accurate and reproducible experiments.

Materials:

  • This compound (solid, MW: 110.11 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = 50 mmol/L * 0.001 L * 110.11 g/mol * 1000 mg/g = 5.51 mg

  • Weigh Compound: Accurately weigh 5.51 mg of this compound and transfer it to your chosen vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A brief sonication in a water bath can aid in dissolution if needed. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in appropriate tubes. Store immediately at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the critical dilution step from the organic stock into your final experimental buffer.

Workflow Diagram:

Caption: Recommended serial dilution workflow.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 50 mM stock solution at room temperature.

  • Intermediate Dilution (Strongly Recommended): To improve accuracy and minimize pipetting errors, perform an intermediate dilution in DMSO. For example, to create a 1 mM intermediate stock:

    • Pipette 2 µL of the 50 mM stock into 98 µL of fresh anhydrous DMSO. Vortex gently to mix.

  • Final Dilution into Aqueous Buffer: To achieve a final concentration of 10 µM in a total volume of 1 mL:

    • Add 10 µL of the 1 mM intermediate stock to 990 µL of your pre-warmed (if applicable) assay buffer.

  • Immediate & Thorough Mixing: It is crucial to mix the solution immediately and vigorously (e.g., by vortexing or repeated pipetting) to prevent the compound from precipitating out of the localized high-DMSO concentration before it can disperse in the aqueous buffer.

  • Use Promptly: Use the final working solution as soon as possible after preparation to minimize the risk of degradation.

Part 3: Decision-Making Framework & Data Summary

This section provides a logical flow for addressing solubility issues and summarizes key parameters.

Troubleshooting Decision Tree:

Solubility_Troubleshooting A Start: Precipitation observed in aqueous buffer B Was a concentrated DMSO stock used for dilution? A->B C Action: Prepare a 10-100 mM stock in anhydrous DMSO first. B->C No D Does precipitation still occur? B->D Yes C->D E Action: Lower the final concentration of this compound. D->E Yes K Problem Resolved D->K No F Is a lower concentration experimentally viable? E->F G Action: Adjust buffer pH to 6.5-7.0. F->G No J Success: Soluble F->J Yes H Does precipitation persist? G->H I Action: Increase final DMSO concentration slightly (e.g., to 0.5%). Remember vehicle control. H->I Yes H->J No I->J

Caption: A logical flowchart for troubleshooting solubility.

Summary of Key Physicochemical & Handling Parameters:

ParameterValue / RecommendationRationale & Source
Molecular Weight 110.11 g/mol For accurate stock solution calculations.[12]
Primary Stock Solvent Anhydrous DMSOPowerful solvent for many organic molecules, miscible with water.[2]
Alternative Stock Solvent EthanolThis compound is soluble in alcohols.[3]
Aqueous Solubility Limited; enhanced at lower pHQualitative data suggests solubility in water.[3] The imidazole moiety's pKa suggests protonation and increased solubility at pH < ~7.5.[4]
Recommended Buffer pH 6.5 - 7.2Balances improved solubility at slightly acidic pH with biological compatibility.
Final DMSO Concentration ≤ 1% (ideally ≤ 0.5%)Minimizes solvent-induced artifacts in biological assays. Always include a vehicle control.
Stock Solution Storage -20°C to -80°C (in aliquots)Prevents degradation and effects from repeated freeze-thaw cycles.
Aqueous Stability Potentially unstable; prone to hydrolysisN-acylimidazoles can hydrolyze in aqueous solutions.[5][6][7][8][9][10][11] Stability should be confirmed for long-term assays.

References

  • This reference is not available.
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  • Kyoto University Research Information Repository. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology.
  • ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles.
  • Canadian Science Publishing. (n.d.). Hydrolysis rates of some acetylimidazole derivatives.
  • This reference is not available.
  • Canadian Science Publishing. (n.d.). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed.
  • This reference is not available.
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  • ResearchGate. (n.d.). Hydrolysis rates of some acetylimidazole derivatives.
  • Canadian Science Publishing. (n.d.). The mechanism of the hydrolysis of ' acylimidazoles in aqueous mineral acids.
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  • Georganics. (n.d.). This compound - High purity | EN.
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  • PubChem. (n.d.). 4-Methylimidazole.
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  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

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dealing with impurities in commercial 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Acetylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of commercial this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to this compound

This compound is a versatile heterocyclic ketone and a key building block in organic and medicinal chemistry.[1] Its imidazole ring and acetyl group contribute to its reactivity in various synthetic transformations, including acylations and condensations.[1] However, the purity of commercial this compound can vary, and the presence of impurities can significantly impact reaction outcomes, yield, and the integrity of downstream applications. This guide provides practical, field-proven insights into identifying, quantifying, and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A1: Absolutely. The presence of unreacted starting materials or isomers from the synthesis of this compound can lead to the formation of unexpected adducts in your reaction. It is crucial to first assess the purity of your commercial reagent before troubleshooting other reaction parameters.

Q2: What are the most common impurities in commercial this compound?

A2: Based on common synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: Imidazole, imidazole-4-carboxylic acid, and its esters (e.g., ethyl imidazole-4-carboxylate) are potential precursors.[2]

  • Isomeric Impurities: 1-Acetylimidazole can form as a kinetic product during synthesis and may be present in some commercial batches.

  • Related Imidazole Derivatives: 4-Methylimidazole is a potential byproduct, especially under certain reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and purification, such as toluene, ethyl acetate, or alcohols, may be present.

Q3: How can I quickly check the purity of my this compound?

A3: A simple melting point determination can be a good preliminary check. Pure this compound has a reported melting point of 165-168°C.[2] A broad or depressed melting point range suggests the presence of impurities. For a more definitive assessment, Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy are recommended.

Q4: What is the recommended storage condition for this compound to prevent degradation?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[3] It is hygroscopic and can be sensitive to moisture, which can lead to hydrolysis and degradation over time.

Troubleshooting Guide: Identifying and Quantifying Impurities

A systematic approach to identifying and quantifying impurities is essential for effective troubleshooting. The following analytical techniques are recommended:

Analytical Techniques for Purity Assessment
TechniquePurposeKey Parameters & Considerations
¹H NMR Spectroscopy Identification and semi-quantitative analysis of impurities.- Solvent: DMSO-d₆ or CDCl₃. - Expected Peaks for this compound: Signals for the acetyl protons and the imidazole ring protons.[2] - Impurity Peaks: Look for characteristic signals of potential impurities (e.g., different aromatic proton patterns for isomers).
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and separation of closely related impurities.- Column: C18 reverse-phase column is a good starting point. - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate can effectively separate polar imidazole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts.- Derivatization: May be required to improve the volatility and chromatographic behavior of this compound and its polar impurities. Acylation or silylation are common methods.[4] - Direct Injection: Possible, but peak shape may be poor for this polar compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Highly sensitive and selective detection and quantification of impurities, even at trace levels.- Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for imidazole compounds.
Experimental Workflow for Purity Analysis

The following diagram illustrates a logical workflow for assessing the purity of your this compound.

G cluster_0 Purity Assessment Workflow start Commercial this compound mp_tlc Melting Point & TLC Analysis start->mp_tlc decision Purity Acceptable? mp_tlc->decision nmr ¹H NMR Spectroscopy decision->nmr No / Unsure use Use in Reaction decision->use Yes hplc_gcms HPLC or GC-MS Analysis nmr->hplc_gcms quantify Identify & Quantify Impurities hplc_gcms->quantify purify Proceed to Purification quantify->purify

A logical workflow for assessing the purity of this compound.

Purification Protocols

If your analysis reveals unacceptable levels of impurities, the following purification methods can be employed.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[5] The key is to select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

Solvent Selection:

Based on the polar nature of this compound, suitable solvent systems include:

  • Single Solvent: Water, ethanol, or isopropanol.

  • Two-Solvent System: Ethyl acetate/hexane or ethanol/water.[6]

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, add the impure this compound and a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Acid-Base Extraction

This technique leverages the basicity of the imidazole ring to separate this compound from non-basic impurities.[7]

Principle:

The imidazole ring of this compound can be protonated by an acid to form a water-soluble salt. Neutral impurities will remain in the organic phase. The aqueous layer can then be separated, and the pH adjusted to regenerate the purified, neutral this compound, which will precipitate out of the aqueous solution.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the impure this compound in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 8). The neutral this compound will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum.

Troubleshooting Experimental Reactions

If you continue to experience issues in your reactions even after purifying the this compound, consider the following:

  • Reaction Conditions: Ensure that your reaction is run under strictly anhydrous conditions if your reagents are moisture-sensitive.

  • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reactants. An excess of a nucleophile or electrophile could be leading to side reactions.

  • Temperature Control: Monitor the internal temperature of your reaction. Exotherms can lead to decomposition or the formation of byproducts.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Fel solubility data based crystallization protocol. (n.d.).
  • Preparation method of this compound and its intermedi
  • Georganics. (n.d.). This compound.
  • Recrystallization. (n.d.).
  • Preparation of N-acetylimidazole. (1978). Chemical Papers, 32(1), 128–130. [Link]
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Giraud, S., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 24(9), 1599-1609. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Acid-Base Extraction. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Schlee, C., et al. (2013). Determination of 2-methylimidazole, 4-methylimidazole and 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in caramel colours and cola using LC/MS/MS. Food Additives & Contaminants: Part A, 30(6), 999-1007. [Link]
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Chemosensors, 9(11), 322. [Link]
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2022). Scientific Reports, 12(1), 1969. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4531–4534. [Link]
  • Gas Chromatography–Mass Spectrometry Analysis of 4-Methylimidazole in Balsamic Vinegars and Processed Sauces. (2014). Journal of Agricultural and Food Chemistry, 62(4), 838-843. [Link]
  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.
  • Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. (2013). Journal of Agricultural and Food Chemistry, 61(17), 4011-4018. [Link]
  • Liquid/liquid Extraction. (n.d.).
  • pKa in organic acid-base extractions. (2017). Reddit.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Environment, 299, 119648. [Link]
  • Syntheses of Medicinal Compounds. (2017).
  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014). Pharmaceutical Outsourcing.
  • Preparation of n-acylimidazoles. (1992). WO1992019600A1.
  • Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers. (1976). Journal of the American Chemical Society, 98(13), 3719-3727. [Link]
  • Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. (2023). Energies, 16(7), 3209. [Link]
  • Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. (2013). Analyst, 138(14), 4037-4044. [Link]
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2022). Molecules, 27(19), 6241. [Link]
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2016). Journal of Chromatographic Science, 54(9), 1547-1553. [Link]
  • Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. (1969). Journal of the American Chemical Society, 91(19), 5340-5346. [Link]
  • National Analytical Corporation. (n.d.). 2-acetylimidazole.
  • Problems with acetylation of a 1,4-quinol derivative. (2020). Reddit.

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Technical Support Center: Optimization of Buffer Conditions for 4-Acetylimidazole Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzyme assays involving 4-Acetylimidazole and its derivatives. As researchers and drug development professionals, you understand that robust and reproducible enzyme kinetic data is the bedrock of successful discovery programs. The often-underestimated foundation of any reliable assay is the reaction buffer. An improperly optimized buffer can lead to misleading data, false negatives, and wasted resources.

This guide is designed to move beyond simple protocols and delve into the causality behind experimental choices. We will explore the critical parameters of your assay buffer, provide structured troubleshooting guides for common issues, and offer detailed protocols to empower you to build a self-validating and highly optimized assay system.

Section 1: Foundational Concepts: The "Why" Behind Buffer Optimization

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is profoundly influenced by the chemical environment.[1][2] The buffer is not merely a solution to maintain pH; it is an active component of the assay that can dictate enzyme structure, stability, and catalytic efficiency.[3] Understanding the key parameters is the first step toward optimization.

  • The Critical Role of pH: The pH of the assay buffer is arguably the most critical parameter. It directly influences the protonation state of amino acid residues within the enzyme's active site and on its surface.[4] These charge states are essential for maintaining the correct three-dimensional protein structure, binding the substrate (like this compound), and facilitating the catalytic reaction.[2] An assay performed at a suboptimal pH can result in drastically reduced enzyme efficiency or even irreversible denaturation.[3]

  • Buffer Species is Not an Inert Choice: The chemical nature of the buffering agent can have significant effects. Some common buffers, like phosphate, can be problematic if your enzyme is a metalloenzyme (phosphate can chelate metal ions) or if phosphate is a product of the reaction, which would cause product inhibition.[5] Buffer molecules can also directly interact with the enzyme, in some cases acting as competitive inhibitors.[6] This has led to the development and widespread use of "Good's Buffers" (e.g., HEPES, MOPS, PIPES), which are zwitterionic compounds designed for biological compatibility with characteristics like minimal metal ion binding and low interference with biochemical reactions.[7][8][9]

  • Ionic Strength and Electrostatic Interactions: The total concentration of ions in the solution, or ionic strength, modulates the electrostatic interactions within the enzyme and between the enzyme and its substrate.[3][10] High ionic strength can shield the very charges that help guide the substrate into the active site, potentially increasing the Michaelis constant (K_M) and reducing the enzyme's affinity for the substrate.[11] Conversely, some enzymes require a certain ionic strength for optimal conformation and activity.

  • Additives for Stability and Performance: Sometimes, the basic buffer components are not enough to ensure enzyme stability throughout the assay. Additives can play a crucial role.[12] Polyols like glycerol or sorbitol can act as stabilizers, creating a protective hydration layer that helps maintain the enzyme's native conformation.[12][13] Chelating agents such as EDTA can be included to sequester divalent metal cations that might facilitate enzymatic degradation, while non-ionic detergents (e.g., Triton X-100) can prevent the enzyme from sticking to the surfaces of microplates, a common issue with low enzyme concentrations.[12][14]

Section 2: Troubleshooting Guide for this compound Assays

This section addresses common problems in a direct question-and-answer format, providing a logical path to identifying and solving assay issues.

Problem Area: Low or No Enzyme Activity

Q: My enzyme shows very low activity, or none at all. Could the pH be wrong?

A: Yes, this is the most common cause of low enzyme activity.[15] Every enzyme has an optimal pH range where it exhibits maximum activity.[16] If your assay pH is even one unit away from the optimum, you could see a dramatic loss of function.

  • Recommended Action: Perform a pH optimization experiment. Prepare a series of buffers (e.g., in 0.5 pH unit increments) across a broad range (e.g., pH 5.0 to 9.0) and measure the initial reaction velocity at each pH. This will reveal the enzyme's optimal pH.[17] Ensure you use buffers whose pKa is close to the target pH for effective buffering.

Q: I've confirmed the pH is optimal, but the activity is still poor. Could my buffer choice be the problem?

A: Absolutely. The buffer species itself might be inhibiting your enzyme. As noted, phosphate buffers can inhibit metalloenzymes and phosphatases.[5] Furthermore, the buffer molecule could be structurally similar to your substrate or a cofactor, leading to competitive inhibition at the active site.[6]

  • Recommended Action: Screen a panel of different buffer species that are effective at your optimal pH. For example, if your optimal pH is 7.5, you could compare Tris-HCl, HEPES, and MOPS.[5] Good's buffers are often an excellent choice due to their inert nature.[7][8] If you suspect your enzyme is sticking to the microplate, especially at low concentrations, consider adding 0.01% Triton X-100 or a similar non-ionic detergent to your assay buffer.[14]

Problem Area: High Background Signal & Poor Reproducibility

Q: I'm seeing a high background signal even in my no-enzyme controls. Can the buffer contribute to this?

A: Yes, although it's less direct. A high background is often caused by the spontaneous degradation of a substrate or a reaction between the substrate and a component in the sample matrix.[15] However, the buffer can influence this in several ways:

  • pH-Dependent Substrate Stability: Your substrate, this compound, may be less stable at certain pH values, leading to non-enzymatic breakdown that generates a signal.

  • Buffer Reactivity: While rare with modern buffers, some older or impure buffering agents could potentially react with your detection reagents.

  • Contamination: Buffers can become contaminated with microbes or endogenous enzymes if not prepared freshly with high-purity water and stored correctly.[15]

  • Recommended Action: First, run a substrate-only control in your chosen buffer at the optimal pH and temperature to assess its stability over the assay duration. If you observe a signal increase, your substrate may be unstable under those conditions. Prepare all buffers fresh using sterile, high-purity reagents.[15]

Q: My results are inconsistent between experiments, showing poor reproducibility. How does the buffer affect this?

A: Buffer preparation and handling are critical for reproducibility.

  • Incorrect pH: Small errors in pH adjustment can lead to significant variations in enzyme activity, especially if the optimal pH profile is sharp. Always calibrate your pH meter before use.

  • Temperature Effects: The pKa of many buffers, especially Tris, is highly sensitive to temperature.[3] A buffer adjusted to pH 7.5 at room temperature might have a different pH at your assay temperature of 37°C. This can introduce significant variability.

  • Inaccurate Pipetting: Errors in pipetting buffer components or during serial dilutions can alter final concentrations and ionic strength, impacting results.[18]

  • Recommended Action: Use a buffer whose pKa is less sensitive to temperature changes, such as HEPES or MOPS.[3][7] Always adjust the buffer pH at the temperature you will be performing the assay. Prepare a large batch of a single, validated buffer for a series of related experiments to eliminate batch-to-batch variation. Use calibrated pipettes and practice good pipetting technique.[19]

Problem Area: Poor Enzyme Stability

Q: My reaction starts strong but plateaus very quickly, even with low substrate conversion. How can the buffer improve enzyme stability?

A: A rapid loss of linearity suggests your enzyme is unstable and losing activity under the assay conditions.[20] The buffer environment is key to maintaining its structural integrity.

  • Recommended Action:

    • Add Stabilizers: Supplement your buffer with known protein stabilizers. Glycerol (5-20%), sorbitol, or trehalose are commonly used to create a more favorable hydration shell around the enzyme.[12][13]

    • Include a Chelating Agent: If you suspect trace metal ions are causing oxidative damage or activating proteases, add a small amount of EDTA (e.g., 0.5-1 mM) to your buffer. Be cautious if your enzyme is a metalloenzyme that requires a specific metal ion for activity.[12][19]

    • Optimize Ionic Strength: Both very low and very high salt concentrations can be destabilizing. Empirically test the effect of adding a neutral salt like NaCl or KCl (e.g., 25, 50, 100, 150 mM) to your optimized buffer to find the concentration that maximizes stability.

Section 3: Experimental Protocols

Protocol 1: Systematic pH Optimization Workflow

This protocol outlines a systematic approach to determine the optimal pH for your enzyme.

  • Buffer Selection: Choose at least two different buffer systems with overlapping pKa values to cover your desired pH range (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Bicine for pH 8.0-9.0).

  • Buffer Preparation: Prepare a 100 mM stock solution for each buffer. Divide each stock and adjust the pH in 0.5-unit increments across its effective range using NaOH or HCl. Verify the final pH at the intended assay temperature.

  • Assay Setup: In a microplate, set up reactions for each pH point. Each reaction should contain the same final concentration of the buffer (e.g., 50 mM), substrate (this compound, at or above K_M if known), and any necessary cofactors.

  • Initiate Reaction: Add a fixed amount of enzyme to each well to start the reaction.

  • Measure Activity: Immediately measure the product formation or substrate depletion over time using a continuous spectrophotometric or fluorometric method.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each pH point by determining the slope of the linear portion of the progress curve. Plot V₀ versus pH to identify the optimal pH.

Protocol 2: General Assay Protocol for a this compound-Utilizing Enzyme

This serves as a template. Concentrations and volumes should be optimized for your specific enzyme.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5 (Adjusted at assay temperature).

    • Substrate Stock: 100 mM this compound in DMSO or aqueous solution, depending on solubility.

    • Enzyme Stock: Prepare a concentrated stock of your enzyme in a suitable storage buffer (e.g., containing glycerol) and store on ice.

  • Assay Reaction Mix (Master Mix): For a 100 µL final reaction volume, prepare a master mix containing the assay buffer and substrate. For example, for 10 reactions, mix 880 µL of Assay Buffer and 20 µL of 50X substrate stock. This ensures each reaction receives the same concentration of buffer and substrate.

  • Plate Setup: Aliquot 90 µL of the master mix into the wells of a microplate.

  • Enzyme Dilution and Initiation: Dilute the enzyme stock to a working concentration (e.g., 10X final concentration) in cold Assay Buffer. Add 10 µL of the diluted enzyme to each well to initiate the reaction. Mix gently by pipetting.

  • Data Collection: Place the plate in a pre-warmed plate reader and immediately begin collecting data at the appropriate wavelength for your assay, taking readings every 30-60 seconds for 10-20 minutes.

  • Analysis: Calculate the reaction rates from the linear phase of the reaction progress curves.

Section 4: Data Summaries & Visualizations

Table 1: Common Biological Buffers for Enzyme Assays

This table summarizes key properties of buffers frequently used in biochemical assays.[7][8][21]

BufferpKa at 25°CUseful pH RangeΔpKa / °CNotes
MES6.155.5 - 6.7-0.011Does not bind most common metal ions.
PIPES6.806.1 - 7.5-0.0085Forms radicals; avoid in redox studies.
MOPS7.206.5 - 7.9-0.015Stable, widely used physiological buffer.
HEPES7.556.8 - 8.2-0.014Standard for cell culture and many assays.
Tris8.107.5 - 9.0-0.031High temperature dependence; can inhibit some enzymes.
Bicine8.357.6 - 9.0-0.018Useful for higher pH ranges.
Table 2: Troubleshooting Summary
SymptomPotential Buffer-Related CauseRecommended First Action
Low/No Activity Suboptimal pH.Perform a pH screen across a wide range.
Inhibitory buffer species (e.g., phosphate).Test alternative buffers at the optimal pH (e.g., HEPES, MOPS).
High Background pH-dependent substrate instability.Check substrate stability in buffer without enzyme.
Contaminated buffer stock.Prepare fresh buffer with high-purity reagents.
Poor Reproducibility Temperature sensitivity of buffer pH (e.g., Tris).Switch to a buffer with a lower ΔpKa/°C (e.g., HEPES).
Inconsistent buffer preparation.Prepare a single large batch for the experiment set.
Rapid Inactivation Lack of stabilizing agents.Add glycerol (5-20%) or other polyols to the buffer.
Destabilizing ionic strength.Titrate NaCl or KCl (25-150 mM) into the buffer.
Visualizations

Buffer_Optimization_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_refine Phase 2: Refinement cluster_final Phase 3: Validation A Define Assay Parameters (Substrate, Temp, Detection) B Select Initial Buffer System (e.g., HEPES at pH 7.5) A->B Based on literature C Perform pH Optimization (Screen pH 5.5 - 9.0) B->C Broad screen D Screen Buffer Species (Compare HEPES, MOPS, Tris at optimal pH) C->D Identified optimal pH E Titrate Ionic Strength (Test 0-200 mM NaCl) D->E Selected best buffer F Test Stabilizing Additives (Glycerol, DTT, EDTA, Detergent) E->F Determined optimal salt G Validate Final Buffer Conditions (Confirm Linearity & Reproducibility) F->G Final formulation

Caption: A systematic workflow for enzyme assay buffer optimization.

Buffer_Influence_Diagram cluster_params Buffer Parameters cluster_effects Biophysical Effects Enzyme Enzyme-Substrate Complex Formation pH Buffer pH Charge Active Site Protonation State pH->Charge Ions Buffer Species & Ionic Strength Electrostatics Electrostatic Shielding & Interactions Ions->Electrostatics Additives Stabilizers & Additives Stability Protein Conformation & Stability Additives->Stability Charge->Enzyme Affects Substrate Binding & Catalysis Electrostatics->Enzyme Affects Enzyme-Substrate Affinity (Km) Stability->Enzyme Affects Catalytic Lifespan & Linearity

Caption: How buffer components influence enzyme-substrate interactions.

Section 5: Frequently Asked Questions (FAQs)

Q: What are "Good's Buffers" and why are they so highly recommended? A: Good's Buffers are a series of zwitterionic buffering agents developed by Norman Good and his colleagues specifically for biological research.[8][9] They were designed to meet several key criteria: a pKa between 6.0 and 8.0 (the range for most biological reactions), high water solubility, minimal penetration of biological membranes, minimal binding of metal ions, and chemical and enzymatic stability.[7][21] These properties make them less likely to interfere with the biological system being studied compared to buffers like Tris or phosphate.[5]

Q: How much does temperature really affect my buffer's pH? A: It can have a very significant impact, especially for certain buffers. The pKa of Tris, for example, decreases by about 0.03 pH units for every 1°C increase in temperature. This means a buffer prepared to pH 8.0 at 4°C will be approximately pH 7.4 at 25°C and closer to pH 7.0 at 37°C. Buffers like HEPES and MOPS have a much smaller temperature dependence (around -0.014 ΔpKa/°C), making them a more robust choice for assays run at different temperatures.[3]

Q: Can the buffer interact with my substrate, this compound? A: While Good's buffers are designed to be inert, interactions are always possible. This compound is a histidine analogue and exists as a zwitterion in aqueous solutions.[22] It is theoretically possible for buffer ions to form non-covalent interactions with the substrate, potentially affecting its solubility or availability to the enzyme. This is generally a minor concern but could be investigated if all other optimization steps fail to resolve an issue.

Q: What is a typical starting concentration for a buffer in an enzyme assay? A: A common starting concentration is between 25 mM and 100 mM. A concentration of 50 mM is often a good balance. The goal is to have enough buffering capacity to resist pH changes that might occur during the reaction (e.g., if the reaction produces or consumes protons) without having an excessively high ionic strength that could inhibit the enzyme. The optimal concentration should be determined empirically as part of your optimization process.

References

  • Patsnap Synapse. (2025). What Is Enzyme Kinetics? Basic Concepts for Beginners.
  • Lončar, N., & Cividini, F. (2014). Fundamentals of enzyme kinetics. Methods in Molecular Biology, 1113, 9-22.
  • Wikipedia. (n.d.). Enzyme kinetics.
  • TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
  • Chemistry LibreTexts. (2025). 10: Enzyme Kinetics.
  • Boston BioProducts. (n.d.). Overview: Good's Buffers.
  • ResearchGate. (2015). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?.
  • Wikipedia. (n.d.). Good's buffers.
  • AAT Bioquest. (2019). What is a Good's buffer?.
  • Interchim. (n.d.). Good's buffers (biological buffers).
  • ResearchGate. (n.d.). (a) Optimal pH was determined by assaying the enzyme at various pHs at....
  • Benchchem. (n.d.). Troubleshooting low signal or high background in enzyme activity assays.
  • National Institutes of Health. (n.d.). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase.
  • PubMed. (n.d.). Importance of the ionic nature of ionic liquids in affecting enzyme performance.
  • ResearchGate. (2020). Enzyme assay for low activity enzyme?.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Sigma-Aldrich. (n.d.). This compound | 61985-25-9.
  • PubMed. (n.d.). How do additives affect enzyme activity and stability in nonaqueous media?.
  • Patsnap Eureka. (2025). Enzyme Stabilizers And Additives For Enhanced Longevity.
  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.
  • Springer. (2025). Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase.
  • ResearchGate. (2025). Additives and Enzyme Stability.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 61985-25-9.
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  • ResearchGate. (n.d.). Effects of pH on enzyme activities. Enzyme assays were performed in 0.2....
  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests.
  • National Institutes of Health. (n.d.). Evaluation of Ionic Liquids and Ionic Liquids Active Pharmaceutical Ingredients Inhibition in Elastase Enzyme Activity.
  • ResearchGate. (n.d.). Effect of pH on enzyme activity. The optimal pH for enzyme activity in....
  • Biosynth. (n.d.). This compound | 61985-25-9 | FA45211.
  • MDPI. (n.d.). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading.
  • ResearchGate. (2025). Specific ion effects of ionic liquids on enzyme activity and stability.
  • PubMed Central. (2017). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes.
  • PubMed. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach.
  • Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips.
  • PLOS ONE. (2013). AcalPred: A Sequence-Based Tool for Discriminating between Acidic and Alkaline Enzymes.
  • PubMed. (2012). Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking.
  • ResearchGate. (2013). How do I optimize the amount of enzyme in an assay?.
  • Hindawi. (2022). Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4.
  • ResearchGate. (2025). How to Improve Linearity in the Enzyme Stability Assays?.

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strategies to improve the efficiency of 4-Acetylimidazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This technical support center is designed to provide you with in-depth, actionable strategies to improve the efficiency, yield, and purity of reactions involving 4-Acetylimidazole. As a crucial heterocyclic building block, its effective utilization is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes with confidence.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during this compound reactions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent issue stemming from several controllable factors. A systematic approach to diagnosing the root cause is essential.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction/Suboptimal Conditions: The reaction may not be reaching completion due to non-optimized parameters.

    • Causality: Reaction kinetics are highly sensitive to temperature and time. Insufficient thermal energy can lead to slow conversion rates, while excessive heat can promote decomposition or side reactions.[1][2]

    • Troubleshooting Protocol:

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material. If the starting material persists, the reaction is incomplete.

      • Temperature Optimization: Systematically vary the reaction temperature. Begin at a moderate temperature (e.g., 60-80°C) and explore a range to find the optimal balance between reaction rate and purity.[2] For some reactions, reflux conditions may be necessary to achieve a satisfactory yield.[1]

      • Reaction Time: Once an optimal temperature is found, perform a time-course study (e.g., taking aliquots at 2, 4, 8, and 24 hours) to determine when the reaction plateaus.

  • Moisture Contamination: Imidazole reactions, especially those involving strong bases or organometallics, are sensitive to moisture.

    • Causality: Water can quench strong bases (like NaH) or react with organometallic reagents, rendering them inactive. It can also hydrolyze sensitive intermediates.

    • Troubleshooting Protocol:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and DMF are hygroscopic and should be handled under an inert atmosphere (Nitrogen or Argon).

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

  • Inefficient Base or Catalyst: The choice and stoichiometry of the base or catalyst are critical for activating the imidazole ring.

    • Causality: In N-alkylation, a base is required to deprotonate the imidazole N-H, forming the nucleophilic imidazolate anion.[3] The strength of the base must be sufficient to achieve this. In other reactions, catalysts (both acid and base) activate substrates towards nucleophilic attack.[4][5]

    • Troubleshooting Protocol:

      • Base Selection: For N-alkylations, if a weak base like K₂CO₃ is giving low yields, consider a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[3][6]

      • Catalyst Screening: For multicomponent reactions, explore different catalysts. Heterogeneous acid catalysts (e.g., silica-supported sulfonic acid) or Lewis acids (e.g., ZnCl₂) can significantly improve yields and simplify workup.[4][7][8]

      • Stoichiometry: Ensure at least a stoichiometric amount of base is used for deprotonation. A slight excess (1.1-1.5 equivalents) is often beneficial.[3]

Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?

Side product formation compromises both yield and purity, complicating downstream processing. The most common side reaction in derivatizing this compound is the formation of regioisomers during N-alkylation.

Minimizing Regioisomer Formation (N1 vs. N3 Alkylation):

  • Causality: The two nitrogen atoms in the imidazole ring are not equivalent due to the acetyl group at the C4 position. This leads to potential alkylation at either N1 or N3, creating regioisomers. The outcome is governed by a delicate balance of electronic and steric effects.[3] The electron-withdrawing acetyl group reduces the nucleophilicity of the adjacent nitrogen, while steric hindrance from substituents can block access to one nitrogen over the other.[3]

  • Control Strategies:

    • Steric Hindrance: Use a bulkier alkylating agent. A larger electrophile will preferentially attack the less sterically hindered nitrogen.

    • Protecting Groups: Employ a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, to block one nitrogen, force arylation or alkylation at a specific site, and then remove the group.[9]

    • Solvent and Base Effects: The reaction conditions can influence the regioselectivity. Experiment with different solvent polarities and counter-ions from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) as these can alter the reactivity of the imidazolate anion.

Below is a diagram illustrating the competing pathways in N-alkylation.

Caption: Competing pathways in N-alkylation of this compound.

Q3: Purifying the final product is difficult. What are the best practices?

The polarity of this compound and its derivatives can make purification challenging. A multi-step approach is often required.

Recommended Purification Strategies:

  • Acid-Base Extraction:

    • Causality: The basic imidazole nitrogen allows the compound to be protonated and moved into an aqueous acidic layer, leaving non-basic organic impurities behind. The process is then reversed.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer carefully with a base (e.g., saturated NaHCO₃ or 1M NaOH) until pH > 8.

      • Extract the now neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Column Chromatography:

    • Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).

    • Best Practices:

      • Solvent System: Due to the product's polarity, a polar solvent system is often necessary. Start with a mobile phase like Dichloromethane/Methanol (e.g., 98:2) and gradually increase the methanol concentration. Adding a small amount of triethylamine (~0.5%) to the mobile phase can prevent the product from streaking on the silica column.

      • Dry Loading: If the crude product has poor solubility in the starting mobile phase, consider adsorbing it onto a small amount of silica gel and loading the dry powder onto the column.

  • Crystallization:

    • Causality: If the product is a solid and has sufficient purity (>90%), crystallization can be an excellent final purification step.

    • Solvent Screening: Test a range of solvent systems. Common choices for polar compounds include Ethyl Acetate/Hexanes, Methanol/Water, or Isopropanol.

Purification MethodProsConsBest For
Acid-Base Extraction Scalable, removes non-basic impurities effectively.Does not separate product from basic impurities.Initial cleanup of crude reaction mixtures.
Column Chromatography High resolution, can separate closely related isomers.Can be time-consuming and uses large solvent volumes.Isolating the final product with high purity.
Crystallization Yields highly pure material, scalable.Requires the product to be a solid, potential for yield loss.Final polishing step for solid products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound? A: this compound is a hazardous substance. It can cause skin and serious eye irritation and may cause respiratory irritation.[10][11] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid breathing dust.[10]

Q2: How does the choice of base impact N-alkylation reactions? A: The base's role is to deprotonate the imidazole, and its strength and nature are critical.

  • Weak Bases (e.g., K₂CO₃, Et₃N): These are easier to handle but may not be strong enough for complete deprotonation, leading to slow or incomplete reactions. They are often used in polar solvents like DMF or acetonitrile.[3]

  • Strong Bases (e.g., NaH, KHMDS): These ensure rapid and complete deprotonation, driving the reaction forward. However, they are highly reactive, moisture-sensitive, and require anhydrous conditions and handling under an inert atmosphere.[3][12]

Q3: Can you provide a standard protocol for a reductive amination of the acetyl group on this compound? A: Yes, reductive amination is an excellent method for converting the ketone to a secondary or tertiary amine.[13][14] It involves forming an imine intermediate, which is then reduced in situ.[13] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is selective for the iminium ion over the ketone and is less toxic than sodium cyanoborohydride.[15][16][17]

Section 3: Detailed Experimental Protocol

This section provides a representative, step-by-step workflow for a common reaction.

Protocol: Reductive Amination of this compound with Benzylamine

This protocol details the conversion of the acetyl group to a secondary amine using sodium triacetoxyborohydride (STAB).

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, ~5% v/v)

  • Dichloromethane (DCM), anhydrous

Workflow Diagram:

G A 1. Dissolve this compound & Benzylamine in DCM B 2. Add catalytic Acetic Acid A->B C 3. Stir for 30-60 min at RT (Imine Formation) B->C D 4. Add STAB portion-wise C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Quench with sat. NaHCO₃ (aq) E->F G 7. Extract with DCM F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Chromatography H->I

Caption: Experimental workflow for reductive amination.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Reagent Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM). Add benzylamine (1.1 equiv), followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine is crucial before adding the reducing agent.[13]

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv) in portions over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using 9:1 DCM/Methanol). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane.

References

  • Kerru, N., Bhaskaruni, S. V. H. S., Gummidi, L., & Maddila, S. N. (n.d.). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. ResearchGate.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4004.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Kumar, A., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1324-1331.
  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.
  • Sytkuvienė, V., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 26978.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4a.
  • ResearchGate. (n.d.). Optimisation of the reaction conditions for the synthesis of 4aa.
  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.
  • Wikipedia. (n.d.). Reductive amination.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Georganics. (n.d.). This compound.
  • DiVA portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Singh, U. P., & Samant, S. D. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4268–4271.
  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Chen, K., & Daugulis, O. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 48(48), 9109–9112.
  • Wu, J. I., & Tantillo, D. J. (2011). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 76(20), 8333–8339.
  • ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons.
  • International Agency for Research on Cancer. (2013). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC.
  • ResearchGate. (n.d.). Problem with to synthesis of imidazole?.
  • Jencks, W. P., & Carriuolo, J. (1960). Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis. Journal of the American Chemical Society, 82(24), 6436–6446.

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Technical Support Center: Investigating the Degradation of 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Acetylimidazole. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and robust protocols for studying the stability and degradation pathways of this important chemical intermediate. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to conduct self-validating and reliable studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge essential for working with this compound.

Q1: What is this compound and why is its stability important?

This compound, a heterocyclic organic compound, features an imidazole ring substituted with an acetyl group.[1] It serves as a crucial building block in organic synthesis, particularly in medicinal chemistry for creating more complex molecules with potential biological activity.[1] Understanding its degradation is critical because the formation of impurities can directly impact the safety, efficacy, and shelf-life of pharmaceutical substances and products. Regulatory bodies mandate rigorous stability testing to identify potential degradants and establish safe storage conditions.[2][3]

Q2: What are the primary environmental factors that induce the degradation of this compound?

Like many acylimidazole compounds, this compound is susceptible to several environmental factors. The primary drivers of degradation are:

  • pH: It is highly susceptible to hydrolysis in both acidic and alkaline aqueous solutions.[4][5]

  • Oxidizing Agents: The imidazole ring and acetyl group can be targeted by reactive oxygen species.[6][7]

  • Light: Photodegradation can occur, particularly in solution when exposed to UV or high-intensity light.[6][8]

  • Temperature: While moderately stable as a solid at room temperature, elevated temperatures will accelerate all degradation pathways, especially in the presence of moisture.[1][2]

Q3: How should I properly store this compound to ensure its integrity?

To minimize degradation, this compound solid should be stored in a well-sealed container in a dry, room-temperature environment, protected from light. For solutions, especially in protic or aqueous solvents, it is recommended to prepare them fresh before use. If short-term storage is necessary, use an anhydrous aprotic solvent and store at low temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[9]

Section 2: Troubleshooting Experimental Issues

This section provides in-depth answers to common problems encountered during experimental work.

Q1: My this compound solution is degrading rapidly in my aqueous buffer. What are the likely causes and how can I mitigate this?

Causality: Rapid degradation in aqueous media is almost certainly due to hydrolysis. The rate of hydrolysis for acetylimidazole derivatives is highly pH-dependent, increasing sharply in both acidic and basic conditions.[4]

  • Under Basic Conditions (pH > 8): The acetyl group's carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by hydroxide ions (OH⁻), a much stronger nucleophile than water. This is typically the fastest degradation pathway.

  • Under Acidic Conditions (pH < 6): The imidazole ring becomes protonated. While this can stabilize the ring itself, the reaction still proceeds via water attacking the carbonyl carbon. The mechanism involves the formation of a tetrahedral intermediate, and its breakdown can be influenced by the acidic environment.[5][10]

  • At Neutral pH (pH ~7): While slower than in acidic or basic conditions, water-catalyzed hydrolysis still occurs.

Troubleshooting Steps:

  • pH Control: The most critical factor. If your experiment allows, work at a pH as close to neutral as possible, though some degradation is unavoidable. For kinetic studies, use a well-characterized buffer system and maintain a constant pH.

  • Temperature Management: Perform your experiments at the lowest practical temperature. Hydrolysis, like most chemical reactions, is temperature-dependent.

  • Solvent Choice: If the experimental design permits, switching to an anhydrous aprotic solvent (e.g., acetonitrile, THF) will prevent hydrolysis.

  • Minimize Time in Solution: Prepare aqueous solutions of this compound immediately before use to minimize the time available for degradation to occur.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after a forced degradation study. How can I tentatively identify them?

Causality: Forced degradation studies are designed to produce degradants.[2] The identity of these degradants depends on the stress condition applied. Based on the known chemistry of the imidazole ring and acetyl group, you can predict the likely products.

Likely Degradants by Stress Condition:

Stress ConditionPrimary Degradation PathwayExpected Product(s)Tentative m/z (M+H)⁺
Acid/Base Hydrolysis Cleavage of the acetyl groupImidazole, Acetic Acid69.045, 61.028
Oxidation (e.g., H₂O₂) Oxidation of the imidazole ringHydroxylated derivatives, Ring-opened products127.050, Various
Photolysis (UV Light) Ring cleavage/rearrangementComplex mixture of smaller fragmentsVarious
Thermal (Dry Heat) Limited degradation alone; potential for Maillard-type reactions in complex mixturesMinimal change in pure form; potential for oligomers or adducts with excipientsN/A

Identification Strategy:

  • High-Resolution Mass Spectrometry (HRMS): Use LC-MS with an Orbitrap or TOF analyzer to obtain accurate mass data for your unknown peaks. This allows you to predict elemental formulas.[11]

  • MS/MS Fragmentation: Fragment the parent ions of your unknown peaks. The fragmentation pattern provides structural clues. For example, a loss of 42 Da (-C₂H₂O) from a larger degradant suggests the acetyl moiety is still attached.

  • Comparative Analysis: Compare the chromatograms from different stress conditions. A peak that appears only under oxidative stress is likely an oxidation product. A peak common to both acid and base hydrolysis is likely imidazole itself.

Q3: How do I design a robust forced degradation study for this compound according to ICH guidelines?

Causality: A forced degradation study aims to generate a degradation profile that is relevant to what might be observed under formal stability studies.[12] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly "stability-indicating."[12]

Recommended Forced Degradation Conditions:

ConditionSuggested ProtocolRationale & Expert Insight
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours.Start with milder conditions. If no degradation is observed, increase temperature or acid concentration.[13]
Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hours.This is expected to be the most rapid pathway. Monitor closely to avoid complete degradation.[13]
Oxidation 3% H₂O₂ at room temperature for 24 hours.Hydrogen peroxide is a standard choice. Protect from light to prevent radical formation unrelated to chemical oxidation.[12]
Thermal Solid API at 80°C for 48 hours.Evaluates the intrinsic stability of the solid form. Check for changes in physical appearance (color, melting point).[14]
Photostability Solution and solid API exposed to 1.2 million lux hours and 200 W h/m² UV light (ICH Q1B).A dark control is mandatory to differentiate between photolytic and thermal degradation.[15]

Workflow Diagram for a Forced Degradation Study A systematic approach is crucial for obtaining reliable and interpretable results.

G Workflow for a this compound Degradation Study cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Aliquot into Separate Reaction Vessels prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxid Oxidation (e.g., 3% H₂O₂, RT) photo Photolysis (ICH Q1B Conditions) thermal Thermal (Solid, 80°C) control Control Sample (No Stress) quench Quench Reaction & Neutralize (if applicable) acid->quench base->quench oxid->quench photo->quench thermal->quench control->quench hplc Analyze via Stability- Indicating HPLC-UV/MS quench->hplc characterize Characterize Degradants (MS, MS/MS, HRMS) hplc->characterize

Caption: A typical workflow for conducting a forced degradation study.

Section 3: Key Experimental Protocols

These protocols provide a starting point for your investigations. They should be optimized for your specific equipment and experimental goals.

Protocol 1: General Forced Degradation Procedure
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively. Dilute all samples (including oxidative and control) 10-fold with the mobile phase to stop the reaction.

  • Analysis: Analyze the quenched samples using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound from its primary hydrolytic degradant, imidazole.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% to 5% B

    • 12-15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: 230 nm.

  • System Suitability:

    • Resolution: Baseline resolution (R > 2.0) between this compound and imidazole.

    • Tailing Factor: < 1.5 for the this compound peak.

    • Theoretical Plates: > 2000.

Section 4: Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on established chemical principles and literature on related compounds.[4][5][6]

Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of this compound A This compound B Tetrahedral Intermediate A->B + H₂O (Acid or Base Catalyzed) C Imidazole B->C Collapse of Intermediate D Acetic Acid B->D

Caption: Proposed hydrolytic pathway leading to imidazole and acetic acid.

Oxidative Degradation Pathway

G cluster_oxid Oxidative Degradation of this compound start This compound prod1 Hydroxylated Imidazole Derivatives start->prod1 [O] e.g., H₂O₂, ROS prod2 Ring-Opened Products (e.g., Amides, Amino Acids) prod1->prod2 Further Oxidation

Caption: Proposed oxidative pathway showing ring modification and cleavage.

References

  • Bansal, G. et al. (2008a). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.
  • Roon, R. J. & Levenberg, B. (1972). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. [Link]
  • Cox, R. A. (1996). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry. [Link]
  • Roon, R. J. & Levenberg, B. (1972). Hydrolysis rates of some acetylimidazole derivatives. Canadian Science Publishing. [Link]
  • Castro, E. A. et al. (1985). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Organic Chemistry. [Link]
  • ResearchGate (n.d.).
  • Kim, H. et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological Research. [Link]
  • Wikipedia (n.d.). Maillard reaction. [Link]
  • ResearchGate (n.d.). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. [Link]
  • Cox, R. A. (1996). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. Canadian Science Publishing. [Link]
  • ResearchGate (n.d.). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI)
  • S. R. B., L. M. (2016).
  • Alsante, K. M. et al. (2011). Forced Degradation – A Review.
  • Kormany, R. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • BYJU'S (n.d.). Mechanism of the Maillard Reaction. [Link]
  • IRJET (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]
  • Singh, S. & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. [Link]
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • De la Cruz, N. et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
  • Casado, N. et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • ResearchGate (n.d.). Degradative imidazole oxidation of particle by reactive oxygen species. [Link]
  • ResearchGate (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

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Technical Support Center: Effective Quenching of 4-Acetylimidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the effective quenching of 4-Acetylimidazole reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction to this compound Reactions and the Critical Role of Quenching

This compound is a valuable reagent for the chemical modification of proteins, primarily targeting the phenolic hydroxyl group of tyrosine residues.[1] This specificity makes it a powerful tool for introducing acetyl groups to study protein function, structure, and interactions.[2][3] However, like all chemical modification reactions, controlling the extent of the reaction is paramount to achieving desired outcomes and ensuring the homogeneity of the modified product. Uncontrolled acetylation can lead to off-target modifications, protein aggregation, and loss of biological activity.[4]

Effective quenching is the critical step that terminates the acetylation reaction, ensuring that the modification is precise and reproducible. This guide will walk you through the principles of quenching, provide detailed protocols for common quenching agents, and offer solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: Why is quenching necessary in my this compound reaction?

Quenching is essential to stop the acetylation reaction at a specific time point. This prevents over-modification of your target protein, which can lead to non-specific labeling of other amino acid residues (such as lysine or serine), potential changes in protein conformation, and loss of function.[4] By adding a quenching agent, you rapidly consume any unreacted this compound, ensuring a defined and reproducible modification.

Q2: What are the most common quenching agents for this compound reactions?

The most common and effective quenching agents are small molecules containing nucleophilic primary amines. These include:

  • Tris (tris(hydroxymethyl)aminomethane): A widely used buffer that also serves as an excellent quenching agent.[5][6]

  • Hydroxylamine (NH₂OH): A potent nucleophile known for its ability to cleave ester bonds, making it effective in quenching and potentially reversing some off-target O-acetylation.[6][7][8][9]

  • Glycine: A simple amino acid that effectively quenches acetylation reactions through its primary amine group.[5][10]

Q3: How do I choose the right quenching agent for my experiment?

The choice of quenching agent depends on several factors, including your downstream application, the pH of your reaction, and the nature of your protein.

  • Tris is a good general-purpose quencher, especially if you are already using a Tris-based buffer system. It is mild and generally does not interfere with downstream applications.

  • Hydroxylamine is a stronger nucleophile and can be particularly useful if you suspect off-target acetylation of serine or threonine residues, as it can help to reverse these less stable esters.[6] However, it can be more reactive and may require removal before certain downstream analyses.

  • Glycine is a simple, biocompatible quencher that is a good choice when you want to introduce a minimal chemical signature.

Q4: How can I confirm that my quenching reaction was successful?

Successful quenching can be confirmed by analytical methods that monitor the disappearance of this compound and the absence of further protein modification over time. Techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are ideal for this purpose.[11][12][13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of acetylated products and the absence of the starting reagent.[16][17][18][19][20]

In-Depth Troubleshooting Guides

Issue 1: Incomplete Quenching Leading to Continued Acetylation

Symptoms:

  • Mass spectrometry analysis shows a heterogeneous population of your protein with varying degrees of acetylation that increases with time even after adding the quencher.

  • Inconsistent results between experimental replicates.

  • Gradual loss of protein activity over time.

Root Causes and Solutions:

Cause Explanation Solution
Insufficient Quencher Concentration The molar excess of the quenching agent is not high enough to rapidly consume all the remaining this compound.Increase the final concentration of the quenching agent. A 10- to 50-fold molar excess of the quencher over the initial concentration of this compound is a good starting point.
Poor Mixing Inadequate mixing upon addition of the quenching agent can lead to localized areas where the reaction continues.Ensure rapid and thorough mixing immediately after adding the quenching agent. Vortex or gently pipette the solution to homogenize it.
Suboptimal pH for Quenching The nucleophilicity of amine-based quenchers is pH-dependent. At low pH, the amine group is protonated and less nucleophilic.Adjust the pH of the reaction mixture to be at or slightly above the pKa of the quenching agent's amine group (for Tris, pKa ≈ 8.1; for Glycine, pKa of the amino group ≈ 9.6). A pH range of 8.0-9.0 is generally effective for these quenchers.
Short Quenching Time The reaction may not have been allowed to proceed for a sufficient duration to ensure complete consumption of the this compound.Increase the quenching incubation time. Typically, 15-60 minutes at room temperature is sufficient, but this can be optimized for your specific system.
Issue 2: Off-Target Modification or Protein Damage During Quenching

Symptoms:

  • Mass spectrometry reveals unexpected modifications on your protein.

  • Protein precipitation or aggregation after quenching.

  • Complete loss of protein activity that is not attributable to the intended acetylation.

Root Causes and Solutions:

Cause Explanation Solution
Harsh Quenching Conditions High concentrations of a very reactive quencher or extreme pH values can denature the protein or cause side reactions.Use the mildest effective quenching conditions. Start with a lower concentration of the quenching agent and a pH closer to physiological conditions (pH 7.4-8.0). Tris is generally a milder quencher than hydroxylamine.
Hydroxylamine-Induced Cleavage At high concentrations and prolonged incubation times, hydroxylamine can cleave certain peptide bonds or other post-translational modifications.Use the lowest effective concentration of hydroxylamine (e.g., 10-50 mM) and a shorter incubation time (e.g., 15-30 minutes). If cleavage is still an issue, consider switching to a different quenching agent like Tris or glycine.
Incompatibility with Downstream Assays The quenching agent itself may interfere with subsequent analytical or functional assays.Remove the quenching agent after the reaction is complete. This can be achieved through dialysis, buffer exchange using desalting columns, or tangential flow filtration.

Detailed Experimental Protocols

Protocol 1: Quenching with Tris Buffer

This protocol is a general starting point and should be optimized for your specific protein and reaction conditions.

  • Prepare a Concentrated Tris Stock Solution: Prepare a 1 M Tris stock solution at the desired pH (e.g., pH 8.0).

  • Perform the Acetylation Reaction: Carry out your this compound modification reaction as planned.

  • Initiate Quenching: To quench the reaction, add the 1 M Tris stock solution to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris, pH 8.0 to a 1 mL reaction.

  • Incubate: Mix thoroughly and incubate at room temperature for 30-60 minutes.

  • Proceed to Downstream Processing: The quenched reaction mixture can now be used for downstream applications or be further purified to remove the excess Tris and byproducts.

Protocol 2: Quenching with Hydroxylamine

Use this protocol when a more potent quenching agent is required, or when reversal of potential O-acylation is desired.

  • Prepare a Fresh Hydroxylamine Stock Solution: Prepare a 1 M hydroxylamine-HCl stock solution and adjust the pH to your desired value (e.g., pH 8.5) with NaOH. Note: Prepare this solution fresh before each use as hydroxylamine can be unstable.

  • Perform the Acetylation Reaction: Conduct your this compound modification.

  • Quench the Reaction: Add the 1 M hydroxylamine solution to a final concentration of 20-50 mM.

  • Incubate: Mix well and incubate at room temperature for 15-30 minutes.

  • Remove Excess Hydroxylamine: It is highly recommended to remove the excess hydroxylamine before long-term storage or functional assays using dialysis or a desalting column.

Protocol 3: Quenching with Glycine

This protocol is suitable for applications where a simple and biocompatible quenching agent is preferred.

  • Prepare a Glycine Stock Solution: Prepare a 1 M glycine stock solution and adjust the pH to 8.0-9.0.

  • Perform the Acetylation Reaction: Carry out your protein modification with this compound.

  • Add Glycine: Quench the reaction by adding the glycine stock solution to a final concentration of 50-100 mM.

  • Incubate: Mix thoroughly and incubate at room temperature for 30-60 minutes.

  • Downstream Processing: The reaction is now quenched and can be further processed as needed.

Visualization of the Quenching Workflow

The following diagram illustrates the general workflow for a this compound reaction and the subsequent quenching step.

Quenching_Workflow cluster_reaction Acetylation Reaction cluster_quenching Quenching Step cluster_analysis Downstream Processing Protein Protein Reaction_Mix Reaction Incubation (Controlled Time & Temp) Protein->Reaction_Mix This compound This compound This compound->Reaction_Mix Quenching_Agent Add Quenching Agent (Tris, Hydroxylamine, or Glycine) Reaction_Mix->Quenching_Agent Reaction Complete Quenching_Incubation Quenching Incubation (e.g., 30 min at RT) Quenching_Agent->Quenching_Incubation Purification Purification (Dialysis / Desalting) Quenching_Incubation->Purification Analysis Analysis (MS, HPLC, etc.) Purification->Analysis Functional_Assay Functional Assay Purification->Functional_Assay

Caption: General workflow for this compound reactions and quenching.

Mechanistic Insights into Quenching

The effectiveness of Tris, hydroxylamine, and glycine as quenching agents stems from their nucleophilic character. This compound is an activated acylating agent. The quenching agents provide a more reactive nucleophile than the target tyrosine residues, thus rapidly consuming the excess reagent.

Quenching_Mechanism Reagents This compound (Ac-Im) Quenching Agent (R-NH₂) Reaction Nucleophilic Attack Reagents:reagent->Reaction Reagents:quencher->Reaction Products N-acetyl-quencher Imidazole Reaction->Products

Caption: Nucleophilic quenching of this compound.

The primary amine of the quenching agent attacks the carbonyl carbon of the acetyl group on this compound. This leads to the formation of a stable N-acetylated quencher and the release of imidazole, effectively terminating the reaction.

References

  • Hoffman, E. A., et al. (2015). RNA-seq and ChIP-seq as Complementary Approaches for Comprehension of Plant Transcriptional Regulatory Mechanism.
  • Stephan, A., et al. (2024). Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. [Link]
  • Medeiros, M., et al. (2011). The reaction of hydroxylamine with aspirin. ARKIVOC. [Link]
  • O'Riordan, S., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. PubMed. [Link]
  • Inoue, M., et al. (2022). Selective detection of protein acetylation by NMR spectroscopy. PubMed. [Link]
  • Lin, C. W., et al. (2024). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
  • Kim, J., et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS.
  • Weigel, S., et al. (2011). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
  • Choudhary, C., et al. (2018).
  • Fischer, N. H., et al. (2023). Chemical modification of proteins - challenges and trends at the start of the 2020s. PubMed. [Link]
  • Sakamoto, S., & Hamachi, I. (2019).
  • Spokoyny, A. M., et al. (2015). Advances in Chemical Protein Modification.
  • Hermanson, G. T. (1998). CHEMICAL MODIFICATIONS OF PROTEINS: A REVIEW. Semantic Scholar. [Link]
  • Gyenis, A., et al. (2022). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
  • Irie, M., et al. (1970). Chemical Modification of Tyrosine Residues in Ribonuclease T, with N-Acetylimidazole and p-Diazobenzenesulfonic Acid1. J-Stage. [Link]
  • Sévigny, J., et al. (2007).
  • Christensen, J. B., et al. (2022). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues.
  • ResearchGate. (n.d.). (a). Previous work about modification of tyrosine residues. (b).... [Link]
  • Medeiros, M., et al. (2013).
  • Beauchemin, A. M., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]
  • ResearchGate. (2013). (PDF) Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Link]
  • Fantauzzi, S., et al. (2022).
  • STAR Protocols. (2024).
  • Wang, Y., et al. (2010).
  • Baeza, J., et al. (2015). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes.
  • Linder, M. E., & Deschenes, R. J. (2012). Probing Lysine Acetylation in Proteins: Strategies, Limitations, and Pitfalls of in Vitro Acetyltransferase Assays. PubMed. [Link]
  • Springer Nature Experiments. (n.d.).
  • Rimola, A., & Sodupe, M. (2021). Tracing the Primordial Chemical Life of Glycine: A Review from Quantum Chemical Simulations.
  • Google Patents. (n.d.). CN104297399A - Method for detecting byproducts 4-methylimidazole and 2-acetyl-4-hydroxy-butylimidazole in caramel pigment.
  • LCGC International. (n.d.). A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. [Link]
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • ResearchGate. (n.d.). Structure–reactivity relationships in the rate of esterification by acetylimidazole: the influence of the second hydroxy group and of the length of the N-ω-hydroxy-n-alkyl chain in 3-(N-methyl, N-ω-hydroxy-n-alkyl)amino-2- tert-butylpropan-1-ols. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Effects of quenching mechanism and type of quencher association on stern-volmer plots in compartmentalized systems. [Link]
  • PubMed. (n.d.). Elucidating the Quenching Mechanism of Tris(2,2'-bipyridyl)ruthenium(II) Complex in the Water-Glycerol Binary System Based on the Microscopic Structure of the Media. [Link]
  • Van der Veken, P., et al. (2022).
  • Dai, Z., et al. (2022).

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Technical Support Center: Troubleshooting Unexpected Results in 4-Acetylimidazole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylimidazole experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered when working with this versatile imidazole derivative. As a key building block in pharmaceutical synthesis, understanding the nuances of this compound's reactivity and stability is paramount to achieving reproducible and reliable outcomes.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to support your research endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and reactions of this compound.

Q1: What are the optimal storage conditions for this compound?

This compound is a white to off-white solid that is moderately stable under standard conditions.[1][2] However, it is sensitive to moisture and can hydrolyze.[3][4] Therefore, it is crucial to store it in a tightly sealed container in a dry, cool place, ideally at room temperature. For long-term storage, refrigeration at 2-8°C is recommended.[5]

Q2: In which solvents is this compound soluble?

This compound is soluble in polar solvents such as water and alcohols.[1][2] Its solubility in organic solvents can vary. It is important to consider the solvent's purity, as trace amounts of water can lead to hydrolysis of the acetyl group.

Q3: Is this compound sensitive to pH?

Yes, this compound is susceptible to hydrolysis under both acidic and basic conditions.[3][4][6][7] The rate of hydrolysis increases significantly at pH values above or below neutral.[3] Therefore, maintaining a neutral pH is critical during reactions and work-up procedures to prevent degradation of the compound.

Q4: What are the primary safety precautions when working with this compound?

This compound is classified as a hazardous substance and can cause skin irritation, serious eye irritation, and respiratory irritation.[8] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

II. Troubleshooting Guide: Navigating Unexpected Experimental Results

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield in Synthesis

A common challenge in the synthesis of this compound and its derivatives is achieving a high yield. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] A detailed protocol for TLC analysis is provided in Section III. Extend the reaction time or slightly increase the temperature if the starting material is still present.

  • Moisture Contamination: The presence of water in the reaction mixture can lead to the hydrolysis of starting materials or the product.

    • Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Troubleshooting: The optimal temperature can vary depending on the specific reaction. For the synthesis of this compound from imidazole-4-ethyl formate, a reflux temperature is often employed.[10] If decomposition is suspected at higher temperatures, consider running the reaction at a lower temperature for a longer duration.

  • Ineffective Base or Catalyst: The choice and amount of base or catalyst can significantly impact the reaction outcome.

    • Troubleshooting: For the synthesis of this compound, strong bases like sodium ethoxide or sodium hydride are commonly used.[10] Ensure the base is fresh and has not been deactivated by exposure to air or moisture. The stoichiometry of the base is also critical and should be carefully controlled.

Issue 2: Formation of Multiple Products or Unexpected Side Products

The appearance of multiple spots on a TLC plate or the isolation of unexpected compounds indicates the occurrence of side reactions.

Potential Causes and Solutions:

  • Hydrolysis: As previously mentioned, hydrolysis of the acetyl group is a primary degradation pathway, leading to the formation of 4-imidazolecarboxaldehyde and acetic acid.

    • Troubleshooting: Maintain anhydrous conditions throughout the reaction and work-up. If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis. Neutralize the reaction mixture to a pH of 7 before extraction.

  • Diacylation: In acylation reactions, it is possible for the imidazole ring to be acylated at both nitrogen atoms, particularly if an excess of the acylating agent is used.

    • Troubleshooting: Use a stoichiometric amount of the acylating agent. Add the acylating agent slowly and in a controlled manner to the reaction mixture.

  • Ring Opening: Imidazole rings can be susceptible to cleavage under harsh reaction conditions, such as in the presence of strong acylating agents and alkalis.

    • Troubleshooting: Employ milder reaction conditions where possible. Avoid excessively high temperatures and prolonged reaction times.

Issue 3: Unexpected Color Change in the Reaction Mixture

An unanticipated color change during a reaction can be alarming but often provides clues to the underlying chemical processes.

Potential Causes and Solutions:

  • Impurity in Starting Materials: Trace impurities in the starting materials or solvents can react to form colored byproducts.

    • Troubleshooting: Use high-purity, freshly opened, or purified reagents and solvents.

  • Formation of a Charge-Transfer Complex: The interaction between electron-donating and electron-accepting species in the reaction mixture can sometimes lead to the formation of colored charge-transfer complexes.

    • Troubleshooting: While often transient, the formation of such complexes is typically not detrimental to the reaction. The color should dissipate as the reaction progresses.

  • Degradation of the Product or Reagents: Decomposition of the starting materials or the desired product can sometimes result in colored compounds.

    • Troubleshooting: If the color persists and is accompanied by a low yield of the desired product, degradation is likely. Re-evaluate the reaction conditions, particularly temperature and pH, to minimize decomposition.

III. Experimental Protocols & Data

This section provides detailed experimental procedures for key techniques used in this compound experiments.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method and describes the synthesis of this compound from imidazole-4-ethyl formate.[10]

Materials:

  • Imidazole-4-ethyl formate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Ethyl acetate (anhydrous)

  • Ethanol

  • Potassium hydroxide

  • Hydrochloric acid (for work-up, if necessary)

  • Anhydrous sodium sulfate

  • Methyl tertiary butyl ether

Procedure:

  • Under a nitrogen atmosphere, add sodium ethoxide (2.64 mol) and anhydrous ethyl acetate (3.96 mol) to 1 liter of anhydrous toluene.

  • Stir the mixture for 1 hour.

  • Add imidazole-4-ethyl formate (0.66 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • After cooling, remove the toluene by vacuum distillation.

  • To the residue, add 150 ml of water and 1.5 liters of ethanol.

  • Add 90 grams of potassium hydroxide and reflux the mixture for 12 hours.

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate and wash the organic layer three times with 500 ml of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Add methyl tertiary butyl ether to the concentrate to precipitate the white solid product, this compound.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[9]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., ethyl acetate/hexanes mixture)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare a developing chamber with a suitable solvent system. A mixture of ethyl acetate and hexanes is often a good starting point for compounds of moderate polarity.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

  • Using a capillary tube, spot a small amount of the starting material on the left side of the origin.

  • In the middle of the origin, co-spot the starting material and a small aliquot of the reaction mixture.

  • On the right side of the origin, spot a small aliquot of the reaction mixture.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the origin.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Data Interpretation:

The retention factor (Rf) is a key parameter in TLC and is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. A higher Rf value indicates a less polar compound.

CompoundTypical Rf Range (Ethyl Acetate/Hexanes 1:1)
This compound0.3 - 0.5
Imidazole-4-ethyl formate0.6 - 0.8

Note: These are approximate values and can vary depending on the exact TLC conditions.

IV. Visualizing Reaction Pathways and Troubleshooting Logic

Diagrams created using Graphviz can help visualize complex chemical processes and troubleshooting workflows.

Diagram 1: Synthesis and Hydrolysis of this compound

G cluster_synthesis Synthesis cluster_hydrolysis Degradation Imidazole-4-ethyl formate Imidazole-4-ethyl formate Intermediate Intermediate Imidazole-4-ethyl formate->Intermediate + NaOEt, Ethyl Acetate This compound This compound Intermediate->this compound + KOH, EtOH/H2O 4-imidazolecarboxaldehyde + Acetic Acid 4-imidazolecarboxaldehyde + Acetic Acid This compound->4-imidazolecarboxaldehyde + Acetic Acid H2O (Acid or Base)

Caption: Synthetic route to this compound and its primary degradation pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_TLC Analyze by TLC Start->Check_TLC Incomplete_Reaction Starting material present? Check_TLC->Incomplete_Reaction Extend_Time Extend reaction time / Increase temp Incomplete_Reaction->Extend_Time Yes Check_Moisture Check for moisture contamination Incomplete_Reaction->Check_Moisture No Extend_Time->Check_TLC Dry_Reagents Use anhydrous reagents/solvents Check_Moisture->Dry_Reagents Check_Base Evaluate base/catalyst Dry_Reagents->Check_Base Fresh_Base Use fresh, active base Check_Base->Fresh_Base Optimize Re-optimize conditions Fresh_Base->Optimize

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • Preparation method of this compound and its intermediate. CN102101843A. Google Patents.

  • Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. [Link]

  • Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. [Link]

  • The mechanism of the hydrolysis of ' acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry. [Link]

  • The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Science Publishing. [Link]

  • (PDF) The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed (1997) | Robin A. Cox | 9 Citations. SciSpace. [Link]

  • Hydrolysis rates of some acetylimidazole derivatives. ResearchGate. [Link]

  • Preparation of N-acetylimidazole. Chemical Papers. [Link]

  • Solid State Acetylation with Acetylimidazole: Selective Protection of Primary Alcohols and Phenols. Taylor & Francis Online. [Link]

  • Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. ResearchGate. [Link]

  • This compound - High purity | EN. Georganics. [Link]

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Technical Support Center: Purification Challenges with 4-Acetylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the common and often complex purification challenges encountered when working with 4-acetylimidazole and its derivatives. The unique physicochemical properties of the imidazole core—namely its basicity, polarity, and hydrogen bonding capabilities—frequently lead to frustrating issues in chromatography, crystallization, and extraction. This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your decision-making.

Troubleshooting Guide: Common Purification Issues

This section is dedicated to resolving specific experimental hurdles. Each question represents a common problem observed in the field, followed by a detailed explanation of the cause and a series of actionable solutions.

Chromatography Troubleshooting

Q1: My this compound derivative is showing significant peak tailing during silica gel column chromatography. What is causing this, and how can I achieve a symmetrical peak shape?

A1: Peak tailing with imidazole derivatives on silica gel is a classic problem rooted in the chemistry of the stationary phase. The imidazole ring contains a basic nitrogen atom (pKa of the conjugate acid is ~7), which can undergo strong secondary interactions (acid-base) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of the analyte being retained more strongly, resulting in a "tail" as it slowly elutes off the column.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a competitive base to your mobile phase to saturate the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA).[1] TEA is volatile and can typically be removed easily under reduced pressure.

    • Ammonia: For very basic compounds, a solution of 1-2% ammonia in methanol can be used as a polar modifier in your mobile phase (e.g., Dichloromethane/Methanol with 1% NH₃).

  • Use a Deactivated Stationary Phase: If base additives are incompatible with your molecule, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative.

    • Deactivated Silica: You can purchase end-capped or deactivated silica gel, or deactivate it yourself by treating it with a silanizing agent, though this is less common for routine purifications.

  • Column Overloading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[2]

Q2: I am struggling to separate my target this compound derivative from a highly polar impurity using normal-phase (silica) chromatography. My product remains near the baseline even with highly polar solvent systems like 100% ethyl acetate or dichloromethane/methanol.

A2: This issue arises when your compound of interest is itself very polar, making it difficult to achieve differential migration from other polar impurities on a polar stationary phase like silica. When your compound has a very low Rf value, you have a limited window for separation.

Solutions:

  • Switch to a More Polar Mobile Phase: If you are using a Hexane/EtOAc system, switch to a more polar Dichloromethane (DCM)/Methanol (MeOH) system.[2] You can increase the percentage of methanol gradually. A gradient elution from low to high polarity is often effective.[2]

  • Reverse-Phase Chromatography: If your compound and impurity have different hydrophobicities, reverse-phase chromatography (e.g., using a C18 column) may provide a much better separation. Highly polar compounds, however, may elute in the void volume.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained in reverse-phase chromatography.[3][4] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][4]

Q3: I have poor retention of my polar this compound derivative on a C18 reverse-phase column; it elutes in or near the void volume. How can I improve its retention?

A3: This is a common problem for polar molecules on non-polar C18 stationary phases.[3] The lack of hydrophobic character in your molecule prevents it from interacting sufficiently with the stationary phase.

Solutions:

  • Use a Highly Aqueous Mobile Phase: Start with a very high percentage of water or aqueous buffer in your mobile phase (e.g., 95% water with 0.1% formic acid / 5% acetonitrile) and run a shallow gradient.[1]

  • Switch to a More Polar Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain, which improves the retention of polar analytes.[3]

    • HILIC: As mentioned previously, HILIC is specifically designed for this type of separation challenge.[3][4]

  • Ion-Pairing Chromatography: If your derivative is ionizable, you can add an ion-pairing reagent to the mobile phase. The reagent, typically a long-chain alkyl sulfonic acid for basic compounds, forms a neutral, more hydrophobic ion pair with your molecule, increasing its retention on the C18 column.

Crystallization Troubleshooting

Q4: My this compound derivative is "oiling out" of solution instead of forming crystals during recrystallization. What is happening and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The resulting oil is often an impure amorphous form of your product.

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Slow cooling is critical for forming a well-ordered crystal lattice.[5][6]

  • Add More Solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it slowly again.[2]

  • Scratch the Flask/Seed the Solution: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[2] Alternatively, add a tiny "seed" crystal of the pure compound to induce crystallization.[2][5]

  • Change the Solvent System: Your chosen solvent may not be optimal. Try a co-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not).[2] Dissolve the compound in a minimum of the "good" solvent while hot, then slowly add the "poor" solvent until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to clarify, then cool slowly. Common systems include ethanol/water or hexane/ethyl acetate.[7]

Q5: I have a very low recovery of my product after recrystallization. How can I improve the yield?

A5: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.

Solutions:

  • Use the Minimum Amount of Hot Solvent: A primary cause of low yield is using too much solvent to dissolve the crude product.[2][6] The goal is to create a saturated solution at the solvent's boiling point. This ensures that the maximum amount of product will crystallize upon cooling, as solubility decreases.[8]

  • Cool to a Lower Temperature: Ensure you have allowed the solution to cool sufficiently. After cooling to room temperature, placing the flask in an ice bath or refrigerator for 30-60 minutes can significantly increase the yield of crystals.[2]

  • Change the Solvent: Your compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent in which your compound is less soluble when cold is required.[2]

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by evaporating a portion of the solvent from the filtrate and cooling again.[2] This second crop may require a separate recrystallization.

Liquid-Liquid Extraction Troubleshooting

Q6: I am forming a stable emulsion during the aqueous workup of my reaction mixture containing a this compound derivative. How can I break it?

A6: Emulsions are common when dealing with basic heterocyclic compounds, which can act as surfactants, especially when salts are present. They are colloidal suspensions of one liquid in another and can be very difficult to separate.

Solutions:

  • Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[2] This minimizes the energy input that creates emulsions.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion and forces the organic compound into the organic layer.

  • Filtration: For small-scale emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (20 minutes to several hours) is enough for the layers to separate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a typical synthesis of a this compound derivative?

A1: Impurities are highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

  • Isomeric Byproducts: Depending on the substitution pattern of the starting materials, regioisomers can form. For example, acylation of an unsubstituted imidazole can potentially lead to N-acylated or C-acylated products.

  • Side-Reaction Products: Condensation reactions, for instance, can produce various byproducts. A patent for the preparation of this compound involves a condensation reaction followed by ketoform decomposition, which could leave behind intermediate products if the reaction is incomplete.[9]

  • Solvents and Reagents: Residual solvents or byproducts from reagents (e.g., from coupling agents in peptide synthesis) can contaminate the final product.[10][11]

Q2: How do the physicochemical properties of this compound (pKa, solubility) influence the choice of purification strategy?

A2: The properties of the this compound core are central to purification strategy:

  • Basicity (pKa ~7): The basic imidazole nitrogen dictates the challenges in silica gel chromatography (peak tailing) and requires mitigation with base additives.[1] It also allows for acid-base extraction techniques. You can extract the derivative into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to recover your deprotonated product via back-extraction.[3]

  • Polarity & H-Bonding: this compound is a polar solid, soluble in polar solvents like water and alcohols.[12] This high polarity means it will have low mobility in non-polar eluents on silica gel and may require highly polar mobile phases like DCM/MeOH.[2] For recrystallization, this suggests using polar solvents like ethanol or solvent mixtures like ethanol/water.[7]

  • Chemical Stability: this compound is described as moderately stable under standard conditions.[12] However, one must always consider the potential for decomposition on acidic stationary phases like silica gel.[13]

Q3: When should I choose chromatography over crystallization for my primary purification step?

A3: The choice depends on the nature of the crude mixture and the desired purity level.

  • Choose Chromatography when:

    • You have a complex mixture with multiple components of similar polarity. Chromatography offers superior resolving power for such mixtures.[1]

    • The impurities have very similar solubility profiles to your product, making recrystallization ineffective.

    • You are working on a small scale (mg to low grams), where chromatography is often faster and more convenient.

  • Choose Crystallization when:

    • You have a solid product with a purity of >80-90% and need to remove small amounts of impurities. Crystallization is an excellent "polishing" step and can often yield material of >99% purity.[1]

    • You are working on a large scale (multi-gram to kg). Crystallization is generally more scalable and cost-effective than preparative chromatography.

    • Your compound is thermally stable and a suitable solvent system can be identified.[2]

A common and highly effective strategy is to perform a rapid column chromatography separation first to remove the bulk of impurities, followed by a final recrystallization of the combined pure fractions to obtain a highly pure, crystalline product.

Visualized Workflows and Decision Trees

dot digraph "Purification_Decision_Tree" { graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Decision tree for selecting a purification strategy.

dot digraph "Tailing_Troubleshooting" { graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: Workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for a Polar this compound Derivative

This protocol is a general guideline for purifying a polar derivative that exhibits peak tailing.

  • Preparation of the Mobile Phase: Prepare your primary eluent system (e.g., Dichloromethane/Methanol). To a 1 L bottle of your chosen mobile phase, add 5 mL of triethylamine (TEA) for a 0.5% v/v concentration. Mix thoroughly.

  • Column Packing:

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[1]

    • Prepare a slurry of silica gel in the least polar mobile phase you will use (e.g., 100% DCM with 0.5% TEA).

    • Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product (e.g., 250 mg) in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (~2-3x the mass of your compound), and evaporate the solvent under reduced pressure.

    • Carefully add your liquid sample or the dried silica-adsorbed sample to the top of the column.[1][3]

  • Elution:

    • Begin eluting with a lower polarity mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10). A step or linear gradient can be used.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using thin-layer chromatography (TLC). Be sure to add a drop of TEA to your TLC developing chamber to mimic the column conditions.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified derivative.[1]

Protocol 2: Step-by-Step Recrystallization of a this compound Derivative

This protocol provides a method for purifying a solid derivative that is contaminated with minor impurities.

  • Solvent Selection:

    • Place a small amount of the crude product (~20-30 mg) in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[5][14]

    • If a single solvent is not ideal, test co-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[7]

  • Dissolution:

    • Place the bulk of your crude product (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to boiling with stirring. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.[2][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum or in a drying oven (if the compound is thermally stable) to remove all traces of solvent.

Data Summary: Purification Method Outcomes
Purification MethodStarting Purity (Typical)Final Purity (Achievable)Yield Loss (Typical)Notes
Column Chromatography (Silica Gel) 50-80%>95%20-40%Excellent for complex mixtures; potential for sample decomposition on silica.[13][15]
Recrystallization >80%>99%15-35%Ideal for final polishing of solid compounds; requires a suitable solvent.[1][15]
Preparative HPLC (C18) 60-90%>98%30-50%High resolution but more expensive and less scalable; useful for difficult separations.
Acid-Base Extraction 50-90%85-95%5-15%Good for removing neutral or acidic/basic impurities; often used as a preliminary cleanup step.
References
  • BenchChem.
  • BenchChem.
  • BenchChem.
  • Biosynth. This compound | 61985-25-9 | FA45211.
  • CymitQuimica. CAS 61985-25-9: this compound.
  • BenchChem. Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • University of Rochester, Department of Chemistry.
  • Chromatography Forum. HPLC METHOD FOR IMIDAZOLE.
  • ResearchGate.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • RSC Education.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E.
  • Cuevas-Yañez, E., et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Cerritos College.
  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Validation of Protein Tyrosine Modification by 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount to understanding protein function, signaling pathways, and the efficacy of novel therapeutics. The targeted chemical modification of amino acid residues is a powerful tool in this endeavor. This guide provides an in-depth technical comparison and validation workflow for the modification of protein tyrosine residues using 4-Acetylimidazole, with a focus on mass spectrometry-based verification. We will explore the chemical principles, present a detailed experimental protocol, compare this compound to alternative reagents, and provide guidance on data interpretation.

Introduction: The Significance of Tyrosine Modification

Tyrosine, with its phenolic side chain, is a key residue in proteins, often implicated in phosphorylation-mediated signaling cascades and subject to various other post-translational modifications (PTMs). The ability to selectively modify tyrosine residues allows for the introduction of probes, cross-linkers, and other moieties to study protein structure and function. This compound (also known as N-acetylimidazole) is a reagent that has been utilized for the acetylation of accessible "free" tyrosyl residues on proteins. This modification can be a valuable tool for mapping surface-exposed residues and investigating their role in protein-protein interactions or enzymatic activity.

The core principle behind the validation of this modification lies in the precise measurement of mass changes at the peptide level using mass spectrometry (MS). Acetylation of a tyrosine residue results in a predictable mass increase of 42.0106 Da.[1] High-resolution mass spectrometry can detect this mass shift, and tandem mass spectrometry (MS/MS) can pinpoint the exact location of the modification on a specific tyrosine residue within a peptide.[2][3]

The Chemistry of Tyrosine Acetylation by this compound

This compound acts as an acetylating agent, transferring an acetyl group to nucleophilic residues. The phenolic hydroxyl group of tyrosine is a primary target for this reaction, forming an O-acetyltyrosine ester.

Tyrosine Tyrosine Residue O_Acetyltyrosine O-Acetyltyrosine (+42.0106 Da) Tyrosine->O_Acetyltyrosine Acetylation Four_Acetylimidazole This compound Four_Acetylimidazole->O_Acetyltyrosine Imidazole Imidazole Four_Acetylimidazole->Imidazole Byproduct

Caption: Reaction of a tyrosine residue with this compound.

The reaction is typically carried out under mild conditions, but its specificity is a critical consideration. While this compound preferentially reacts with tyrosine, it can also modify other nucleophilic amino acid side chains, particularly the ε-amino group of lysine.[4] Serine, threonine, and cysteine residues are also potential, albeit less reactive, targets.[5] Therefore, careful optimization of reaction conditions and thorough mass spectrometric analysis are essential to ensure and validate the desired tyrosine-specific modification.

Comparative Analysis: this compound vs. Alternative Tyrosine Modification Reagents

While this compound is a useful tool, several other reagents are available for tyrosine modification, each with its own advantages and disadvantages in the context of mass spectrometry.

Reagent/MethodMechanismAdvantages for MS AnalysisDisadvantages for MS Analysis
This compound Acetylation of the phenolic hydroxyl group.- Stable modification.- Predictable mass shift (+42.0106 Da).- Potential for side reactions with lysine, serine, threonine, and cysteine.[5]- May require optimization of reaction conditions (e.g., pH) to enhance tyrosine specificity.
Diazonium Reagents Electrophilic aromatic substitution on the phenol ring.- Can achieve high conversion rates.- Potential for multiple modifications at non-physiological pH.- Can introduce larger, more complex modifications that may alter peptide fragmentation.
Mannich-type Reactions Condensation reaction involving formaldehyde and an amine.- Can introduce a variety of functional groups.- Often requires an excess of highly reactive formaldehyde, which can lead to side reactions with tryptophan and amines.
Transition Metal-Mediated Approaches (e.g., Palladium complexes) O-alkylation of the phenolic hydroxyl group.- Can be highly selective for tyrosine.- May require specific catalysts and conditions that are not always biocompatible.- The introduced modification may be large and complex.
Enzymatic Methods (e.g., Tyrosinase) Oxidation of tyrosine to DOPA and then to an o-quinone.- Highly specific for tyrosine residues.- The resulting modification is an oxidation, not an addition, leading to a different type of mass shift.- The o-quinone is highly reactive and can undergo further reactions.

The choice of reagent should be guided by the specific experimental goals. For researchers primarily interested in a simple, stable modification with a well-defined mass shift for straightforward mass spectrometry analysis, this compound remains a viable option, provided that potential off-target effects are carefully controlled and validated.

Experimental Workflow: From Protein Modification to MS Data Analysis

The following section outlines a comprehensive workflow for the modification of a target protein with this compound and its subsequent validation by mass spectrometry.

cluster_modification Protein Modification cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis A 1. Protein Preparation (Buffer Exchange) B 2. This compound Reaction (Optimized Conditions) A->B C 3. Quenching and Cleanup B->C D 4. Protein Denaturation, Reduction, and Alkylation C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E F 6. Peptide Desalting E->F G 7. LC-MS/MS Analysis F->G H 8. Database Searching (with variable modifications) G->H I 9. Manual Spectra Validation H->I

Caption: Workflow for validation of protein modification by this compound.

Detailed Experimental Protocol: Protein Modification

Materials:

  • Target protein of interest

  • This compound

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Quenching solution (e.g., 1 M hydroxylamine, pH 7.5)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a suitable buffer that does not contain primary amines (e.g., Tris) which could compete with the reaction. If necessary, perform a buffer exchange into the reaction buffer (e.g., using a desalting column or dialysis).

    • Determine the protein concentration accurately.

  • This compound Reaction:

    • Prepare a fresh stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or DMSO).

    • Add a molar excess of this compound to the protein solution. The optimal molar excess will need to be determined empirically for each protein but a starting point of 20- to 100-fold molar excess is recommended.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Cleanup:

    • To stop the reaction and reverse any potential O-acetylation of serine and threonine, add a quenching solution such as hydroxylamine to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature. Note that O-acetyltyrosine is more stable to hydroxylamine than O-acetylserine/threonine.

    • Remove excess reagents and byproducts by dialysis or using a desalting column, exchanging the protein into a buffer suitable for downstream processing (e.g., 50 mM ammonium bicarbonate).

Detailed Experimental Protocol: Mass Spectrometry Analysis

Materials:

  • Modified and unmodified (control) protein samples

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Protease (e.g., Trypsin, sequencing grade)

  • Peptide desalting tips (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein by adding denaturation buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 desalting tips according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up the instrument to perform data-dependent acquisition (DDA), where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).

Data Interpretation: Validating Tyrosine Acetylation

The key to validating the modification is in the analysis of the mass spectrometry data.

Database Searching
  • Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptides from the MS/MS spectra.

  • Crucially, include "Acetylation of Y" as a variable modification in your search parameters. This will allow the software to look for peptides with a +42.0106 Da mass shift on tyrosine residues.

  • Also, consider including "Acetylation of K, S, T, and C" as variable modifications to identify any potential off-target reactions.

Manual Spectra Validation

Database search results should always be manually inspected for confident identification of the modification. When examining the MS/MS spectrum of a putative acetylated tyrosine-containing peptide, look for the following key features:

  • Precursor Mass Shift: The mass of the modified peptide should be 42.0106 Da higher than the unmodified counterpart.

  • Fragment Ion Shifts: The fragmentation of the peptide backbone results in a series of b- and y-ions.

    • If a tyrosine residue is acetylated, all b-ions that contain the modified tyrosine will be shifted by +42.0106 Da.

    • Similarly, all y-ions that contain the modified tyrosine will be shifted by +42.0106 Da.

    • The presence of a continuous series of b- and/or y-ions with the expected mass shift provides strong evidence for the location of the acetylation.

cluster_peptide Example Peptide: H-Tyr-Ala-Val-OH cluster_fragments MS/MS Fragmentation cluster_spectrum Expected MS/MS Spectrum p1 H p2 Tyr(Ac) p3 Ala p4 Val p5 OH b1 b1 (Tyr(Ac)) b2 b2 (Tyr(Ac)-Ala) b3 b3 (Tyr(Ac)-Ala-Val) y1 y1 (Val) y2 y2 (Ala-Val) y3 y3 (Tyr(Ac)-Ala-Val) s1 m/z s2 Relative Abundance

Sources

A Comparative Guide to the NMR Characterization of 4-Acetylimidazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Acetylimidazole and its principal reaction products. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple catalog of data, offering insights into the causal relationships between structural modifications and their NMR spectral manifestations. We will explore common synthetic transformations of this compound and provide the experimental and analytical frameworks necessary for unambiguous product identification.

The NMR Fingerprint of this compound: The Starting Point

Understanding the starting material is the bedrock of reaction analysis. This compound is an unsymmetrically substituted heterocycle, presenting a distinct set of signals in both ¹H and ¹³C NMR spectra. A crucial feature of imidazole is the potential for tautomerism, which can lead to signal averaging or broadening in solution.[1][2] However, for this compound, the electronic influence of the acetyl group typically stabilizes one tautomer.

The ¹H NMR spectrum in a deuterated solvent like D₂O shows two singlets for the imidazole ring protons and a singlet for the acetyl methyl protons.[3] The ¹³C NMR spectrum complements this with distinct signals for the two sp² carbons of the imidazole ring, the quaternary carbon, the carbonyl carbon, and the methyl carbon.

Table 1: Characteristic NMR Data for this compound

NucleusAssignmentChemical Shift (δ, ppm)MultiplicityNotes
¹H H2~7.77SingletThe most deshielded ring proton, adjacent to both nitrogen atoms.
H5~7.67SingletAdjacent to the acetyl-substituted carbon.
-CH₃~2.31SingletCharacteristic of a methyl ketone.
¹³C C=O~190-195-Quaternary carbonyl carbon, typically broad.
C2~138-140-Deshielded due to proximity to two nitrogen atoms.
C4~135-137-Quaternary carbon attached to the acetyl group.
C5~120-125-Shielded relative to C2.
-CH₃~26-28-Typical chemical shift for an acetyl methyl group.
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is referenced from patent literature describing synthesis in D₂O.[3]

Comparative Analysis of Key Reaction Products by NMR

We will now examine three common reactions of this compound—N-alkylation, N-acylation, and carbonyl reduction—and compare the NMR spectra of the products to the starting material. This comparative approach is fundamental to confirming successful transformation.

N-Alkylation: Tracking the Electrophile

The reaction of this compound with an electrophile, such as an alkyl halide, results in the formation of an N-substituted imidazole derivative. This reaction breaks the symmetry of the potential tautomeric equilibrium, leading to distinct and predictable changes in the NMR spectrum.[4]

Expected Spectral Changes:

  • Disappearance of the N-H Proton: The broad N-H signal, if observable, will disappear. In a D₂O exchange experiment, this is confirmed by the loss of the N-H peak.[1]

  • Appearance of New Alkyl Signals: New signals corresponding to the protons and carbons of the introduced alkyl group will appear in their characteristic regions.

  • Shift in Ring Protons: The chemical shifts of the H2 and H5 protons will change due to the altered electronic environment. The proton on the carbon between the two nitrogens (H2) and the other ring proton (H5) can be definitively assigned using 2D NMR techniques like NOESY, which shows through-space correlations.[5]

Table 2: NMR Comparison of this compound vs. a Generic N-Alkyl-4-acetylimidazole

AssignmentThis compound (ppm)N-Alkyl-4-acetylimidazole (ppm)Rationale for Change
H2~7.77Shifted (e.g., ~7.9-8.2)N-substitution alters the electron density of the ring, typically causing a downfield shift of adjacent protons.[6]
H5~7.67Shifted (e.g., ~7.5-7.8)The effect of N-alkylation is transmitted through the ring, causing a shift, though often smaller than for H2.
-CH₃ (acetyl)~2.31Minor Shift (e.g., ~2.3-2.5)The acetyl group is relatively distant from the site of reaction, so its chemical shift is only slightly affected.
N-HPresent (~10-13, often broad)AbsentThe N-H proton has been replaced by the alkyl group.
N-Alkyl ProtonsAbsentPresent (varies by group)New signals appear corresponding to the added alkyl chain (e.g., N-CH₂-R).
N-Acylation: Introducing a Second Carbonyl

N-acylation, for instance with acetic anhydride, introduces an acetyl group onto one of the ring nitrogens. The resulting 1-Acetyl-4-acetylimidazole is an activated acylating agent itself. The mechanism involves nucleophilic attack by the imidazole nitrogen on the anhydride.[7][8]

Expected Spectral Changes:

  • New Acetyl Signal: A new singlet will appear in the ¹H NMR spectrum for the N-acetyl methyl protons, typically around 2.6 ppm.[9] A corresponding new carbonyl signal will appear in the ¹³C spectrum.

  • Significant Ring Proton Deshielding: The electron-withdrawing N-acetyl group strongly deshields the ring protons. H2, being adjacent to the acylated nitrogen, will experience a particularly large downfield shift.

Table 3: NMR Comparison of this compound vs. 1-Acetyl-4-acetylimidazole

AssignmentThis compound (ppm)1-Acetyl-4-acetylimidazole (ppm)Rationale for Change
H2~7.77Significant downfield shift (~8.2-8.5)Strong deshielding from the adjacent electron-withdrawing N-acetyl group.
H5~7.67Moderate downfield shift (~7.8-8.1)Deshielding effect is transmitted through the π-system of the ring.
C4-CH₃~2.31Minor shift (~2.4-2.5)The original acetyl group is moderately affected by the change at the remote nitrogen.
N1-CH₃AbsentPresent (~2.6-2.7)Appearance of the new N-acetyl methyl group signal.[9][10]
N-HPresent (~10-13, often broad)AbsentThe N-H proton has been replaced by the acetyl group.
Carbonyl Reduction: From Ketone to Alcohol

Reduction of the 4-acetyl group, for example with sodium borohydride (NaBH₄), transforms the ketone into a secondary alcohol, 1-(1H-imidazol-4-yl)ethan-1-ol. This modification results in highly diagnostic NMR spectral changes.

Expected Spectral Changes:

  • Disappearance of Acetyl Singlet: The sharp 3H singlet of the acetyl methyl group is replaced.

  • Appearance of a Doublet and Quartet: The new ethyl alcohol fragment (-CH(OH)CH₃) will show a doublet for the methyl protons (coupled to the CH proton) and a quartet for the methine proton (coupled to the methyl protons).

  • Disappearance of the Ketone Carbonyl: The ¹³C signal for the ketone carbonyl (~190-195 ppm) will disappear and be replaced by a new signal for the alcohol-bearing carbon (C-OH) at a much higher field (~60-70 ppm).

Table 4: NMR Comparison of this compound vs. 1-(1H-imidazol-4-yl)ethan-1-ol

AssignmentThis compound (ppm)1-(1H-imidazol-4-yl)ethan-1-ol (ppm)Rationale for Change
H2 / H5~7.77 / ~7.67Minor upfield shiftsThe electron-withdrawing character of the substituent at C4 is reduced (ketone vs. alcohol), causing a slight shielding of the ring protons.
-CH(OH)-AbsentPresent (~4.8-5.0, Quartet)Appearance of the new methine proton, split by the adjacent methyl group.
-CH₃ (acetyl)~2.31 (Singlet)AbsentThe acetyl methyl group has been converted.
-CH₃ (alcohol)AbsentPresent (~1.4-1.6, Doublet)Appearance of the new methyl group, split by the methine proton.
C=O~190-195 ppmAbsentThe ketone carbonyl has been reduced.
C-OHAbsentPresent (~60-70 ppm)Appearance of the new sp³ carbon signal at a characteristic chemical shift for a secondary alcohol.

Experimental Design and Protocols

A self-validating experimental workflow is crucial for trustworthy results. This involves careful reaction setup, purification, and meticulous NMR analysis.

Workflow for Synthesis and NMR Characterization

G cluster_0 Synthesis & Workup cluster_1 NMR Analysis Start React this compound with Reagent (e.g., Alkyl Halide) Reaction Reaction Monitoring by TLC/LC-MS Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Prep NMR Sample Preparation (5-25 mg in 0.6 mL Deuterated Solvent) Purify->Prep NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Prep->NMR_1D Check Structure Confirmed? NMR_1D->Check NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Check->NMR_2D No / Ambiguous   Elucidate Final Structure Elucidation & Data Comparison Check->Elucidate  Yes NMR_2D->Elucidate

Caption: A typical workflow for synthesis and NMR characterization.

Protocol 1: General Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the purified, dry product for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[11][12][13] The choice is critical; for instance, DMSO-d₆ is excellent for dissolving polar compounds and observing exchangeable protons like N-H or O-H.[12]

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. If TMS (tetramethylsilane) is not pre-dissolved in the solvent, add a small drop as an internal standard (δ 0.00 ppm).

  • Transfer: Vortex the sample until fully dissolved. Transfer the solution to a clean 5 mm NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

Protocol 2: Standard NMR Data Acquisition
  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. A 30° pulse angle with a short relaxation delay (1-2 seconds) is often sufficient for routine screening.[14]

    • For quantitative analysis, a 90° pulse angle with a longer relaxation delay (5 times the longest T₁) is required.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all unique carbon atoms.

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT spectra.

  • 2D NMR Acquisition (if needed):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, invaluable for assigning carbon signals.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for identifying quaternary carbons and piecing together the molecular skeleton.[1]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

Conclusion

The characterization of this compound reaction products by NMR is a powerful and definitive process when approached systematically. By first establishing a baseline NMR fingerprint of the starting material, any structural modification can be identified through a logical comparison of the product's spectrum. Changes in chemical shifts, the appearance or disappearance of signals, and alterations in coupling patterns serve as direct evidence of a chemical transformation. The integration of 1D and 2D NMR techniques provides a robust, self-validating methodology for researchers to unambiguously confirm the structures of novel imidazole derivatives, ensuring the integrity and reliability of their scientific findings.

References

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A Researcher's Guide to Validating the Specificity of Imidazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of a potent enzyme inhibitor is often tempered by the critical question of its specificity. An inhibitor that promiscuously binds to unintended targets can lead to misleading experimental results and potential off-target toxicities in a therapeutic context.[1] The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors.[2][3] This guide provides a comprehensive framework for validating the specificity of imidazole-based enzyme inhibitors, using the hypothetical investigational compound, 4-acetylimidazole, as a case study and comparing it with the well-characterized pyridinylimidazole inhibitors of p38 MAP kinase.

The Imperative of Specificity in Enzyme Inhibition

The biological activity of an enzyme inhibitor is intrinsically linked to its interaction with its intended target. However, the cellular environment is a complex milieu of proteins, and achieving absolute specificity is a formidable challenge.[4] Off-target effects, where an inhibitor interacts with proteins other than the intended target, can have significant consequences, ranging from confounding experimental data to causing adverse drug reactions.[1] Therefore, rigorous validation of inhibitor specificity is a cornerstone of reliable biomedical research and drug discovery.

This guide will walk you through a multi-pronged approach to inhibitor specificity validation, encompassing biochemical, cell-based, and proteomic methodologies. We will explore how to design experiments that not only confirm on-target engagement but also proactively identify potential off-target interactions.

The Imidazole Scaffold: A Versatile but Potentially Promiscuous Moiety

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms that is present in many biologically active molecules, including the amino acid histidine.[5] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it an effective pharmacophore for engaging with enzyme active sites.[5] A prominent example is the class of pyridinylimidazole inhibitors that target p38 MAP kinase, a key regulator of inflammatory responses.[3][6] However, the very features that make imidazoles effective binders also create the potential for off-target interactions. For instance, some p38 MAPK inhibitors of the pyridinylimidazole class, like SB203580, have been reported to have off-target effects, including the inhibition of other kinases such as casein kinase 1 (CK1) and the activation of ERK and JNK MAP kinases in certain cellular contexts.[7][8][9]

Our case study, this compound, is a simple imidazole derivative. While its full biological activity profile is not extensively documented, it serves as an excellent model for a novel investigational compound whose specificity must be thoroughly vetted.[10][11]

A Tiered Approach to Specificity Validation

A robust validation strategy employs a tiered approach, starting with broad, high-throughput methods and progressing to more focused, in-depth analyses.

Tier 1: Biochemical Assays - The First Line of Inquiry

Biochemical assays using purified enzymes are the initial step in characterizing an inhibitor's potency and selectivity.

1.1. Primary Target Engagement and IC50 Determination

The first step is to confirm that the inhibitor binds to and inhibits the intended target enzyme and to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: p38α)

  • Objective: To determine the IC50 of this compound against its putative target, p38α MAP kinase.

  • Materials:

    • Purified, active recombinant p38α enzyme.

    • Specific peptide substrate for p38α (e.g., ATF2-based peptide).

    • ATP (Adenosine triphosphate).

    • This compound stock solution (in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the p38α enzyme to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

1.2. Kinome-Wide Selectivity Profiling

To gain a broader understanding of an inhibitor's selectivity, it is essential to screen it against a large panel of related enzymes. For kinase inhibitors, this involves profiling against a significant portion of the human kinome.

Experimental Workflow: Kinome Profiling

G cluster_0 Biochemical Kinome Screen Inhibitor Inhibitor Assay Assay Inhibitor->Assay Test Compound (e.g., this compound) Kinase Panel Kinase Panel Kinase Panel->Assay >400 Purified Kinases Data Analysis Data Analysis Assay->Data Analysis Activity Measurement Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile IC50 or % Inhibition

Caption: Workflow for biochemical kinome-wide selectivity profiling.

Data Presentation: Comparative Kinase Selectivity

The results of a kinome scan can be visualized as a dendrogram or summarized in a table to compare the selectivity of different inhibitors.

Kinase TargetThis compound (% Inhibition @ 10 µM)SB203580 (% Inhibition @ 10 µM)Highly Specific Inhibitor (% Inhibition @ 10 µM)
p38α (Target) 95% 98% 99%
p38β80%90%5%
JNK145%30%<1%
ERK220%15%<1%
CK1 (Off-Target) 60% 75% 2%
CDK215%10%<1%
SRC5%8%<1%
...and 400+ other kinases.........

This is hypothetical data for illustrative purposes.

Tier 2: Cell-Based Assays - Validating in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the complexities of the cellular environment. Cell-based assays are essential to confirm that an inhibitor can penetrate the cell membrane, engage its target, and exert the expected biological effect.[12]

2.1. Target Engagement in Cells

Confirming that the inhibitor binds to its intended target within a living cell is a critical validation step. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.

2.2. Downstream Signaling Pathway Analysis

If the target enzyme is part of a signaling cascade, its inhibition should lead to a measurable change in the phosphorylation state of downstream substrates.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if this compound inhibits the p38 MAPK signaling pathway in a relevant cell line (e.g., macrophages stimulated with LPS).

  • Methodology:

    • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat with various concentrations of this compound for a specified time.

    • Stimulation: Stimulate the cells with a known activator of the p38 pathway (e.g., Lipopolysaccharide - LPS) to induce phosphorylation of downstream targets.

    • Cell Lysis: Lyse the cells to extract total proteins.

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE.

      • Transfer the proteins to a nitrocellulose or PVDF membrane.

      • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of p38 (e.g., phospho-MK2).

      • Use an antibody against the total protein (e.g., total MK2) as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Data Analysis: Quantify the band intensities to determine the dose-dependent effect of this compound on the phosphorylation of the downstream target.

Expected Outcome: A specific inhibitor of p38 should show a dose-dependent decrease in the phosphorylation of its downstream substrates without affecting other signaling pathways.

Tier 3: Unbiased Proteomic Approaches - Discovering the Unknown

The most comprehensive approach to validating inhibitor specificity is to use unbiased chemical proteomics to identify all the proteins that the inhibitor interacts with in a cellular context.[13][14][15]

Experimental Workflow: Chemical Proteomics using Affinity Chromatography

G cluster_1 Chemical Proteomics Workflow Immobilized Inhibitor Inhibitor immobilized on beads Incubation Incubation Immobilized Inhibitor->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Protein binding Wash Wash Incubation->Wash Remove non-specific binders Elution Elution Wash->Elution Elute bound proteins LC-MS/MS LC-MS/MS Analysis Elution->LC-MS/MS Target Identification Target Identification LC-MS/MS->Target Identification On- and off-targets

Caption: Workflow for identifying inhibitor targets via chemical proteomics.

This technique involves immobilizing the inhibitor on a solid support (e.g., beads) and incubating it with a cell lysate.[16] Proteins that bind to the inhibitor are then eluted and identified by mass spectrometry. A competition experiment, where the cell lysate is pre-incubated with the free inhibitor before adding the immobilized inhibitor, can help to distinguish specific from non-specific binders.

Interpreting the Data and Building a Specificity Profile

The culmination of these experiments is a comprehensive specificity profile for the inhibitor. This profile should include:

  • On-target potency (IC50).

  • Selectivity against a broad panel of related enzymes.

  • Confirmation of target engagement in a cellular context.

  • Demonstration of on-target effects on downstream signaling pathways.

  • Identification of any significant off-target interactions.

By systematically applying this multi-tiered validation strategy, researchers can build a high degree of confidence in the specificity of their imidazole-based enzyme inhibitors. This rigorous approach is essential for ensuring the validity of research findings and for the successful development of safe and effective therapeutic agents.

References

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  • Del-Pozo, J. L., et al. (2004). Drugs Designed To Inhibit Human p38 Mitogen-Activated Protein Kinase Activation Treat Toxoplasma gondii and Encephalitozoon cuniculi Infection. Antimicrobial Agents and Chemotherapy, 48(1), 79–85. [Link]
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A Comparative Guide to the Synthesis of 4-Acetylimidazole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold represents a cornerstone of pharmacologically active molecules. Among its numerous derivatives, 4-Acetylimidazole is a key intermediate in the synthesis of various therapeutic agents. However, its preparation is not without challenges; the electron-rich yet easily deactivated nature of the imidazole ring makes direct acylation via classical methods like the Friedel-Crafts reaction problematic.[1] This guide provides an in-depth comparative analysis of various synthetic strategies to obtain this compound, offering insights into the causality behind experimental choices and providing detailed, validated protocols.

The Challenge of Direct Acylation

The direct Friedel-Crafts acylation of imidazole is generally unsuccessful. The lone pair of electrons on the pyrrole-like nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1][2] Furthermore, the reaction conditions can lead to ring-opening or polymerization.[2] These limitations have necessitated the development of alternative, multi-step synthetic routes, which this guide will explore in detail.

Method 1: Synthesis from Imidazole-4-carboxylate Esters

This approach, detailed in patent literature, represents a robust and high-yielding method suitable for larger-scale production.[3] The strategy involves a Claisen-type condensation of an imidazole-4-carboxylate ester with ethyl acetate, followed by a decarboxylative ketonization.

Reaction Mechanism

The reaction proceeds in two key steps. First, a strong base deprotonates the α-carbon of ethyl acetate, which then acts as a nucleophile, attacking the carbonyl group of the imidazole-4-carboxylate ester. This is followed by an intramolecular cyclization and subsequent ring-opening to form a β-keto ester intermediate. The second step involves the hydrolysis and decarboxylation of this intermediate under acidic or basic conditions to yield the final this compound product.

Method_1_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Ketonization Imidazole-4-carboxylate Imidazole-4-carboxylate Intermediate β-Keto Ester Intermediate Imidazole-4-carboxylate->Intermediate Ethyl Acetate, Strong Base Ethyl Acetate Ethyl Acetate Ethyl Acetate->Intermediate Strong Base Strong Base Strong Base->Intermediate This compound This compound Intermediate->this compound Acid or Base, Heat Acid/Base Acid/Base Acid/Base->this compound

Caption: Workflow for the synthesis of this compound from imidazole-4-carboxylate esters.

Experimental Protocol

Adapted from CN102101843A[3]

Step 1: Preparation of Ethyl 2-(1H-imidazol-4-yl)-3-oxobutanoate

  • To a solution of sodium ethoxide (180 g, 2.64 mol) in 1 L of toluene, add ethyl acetate (0.4 L, 3.96 mol).

  • Stir the mixture for 1 hour at room temperature under a nitrogen atmosphere.

  • Add ethyl 1H-imidazole-4-carboxylate (92.5 g, 0.66 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • After cooling, remove the toluene under reduced pressure.

Step 2: Synthesis of this compound

  • To the residue from Step 1, add 150 mL of water and 1.5 L of ethanol.

  • Add potassium hydroxide (90 g) and reflux the mixture for 12 hours.

  • Remove the solvent under reduced pressure.

  • Add ethyl acetate to the residue and wash with water (3 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent like methyl tertiary butyl ether to yield a white solid.

Performance Data
ParameterValueReference
Starting MaterialEthyl 1H-imidazole-4-carboxylate[3]
Key ReagentsSodium ethoxide, Ethyl acetate, Potassium hydroxide[3]
Overall Yield76-78%[3]
PurityHigh (recrystallized solid)[3]
ScalabilityDemonstrated on a multi-gram scale[3]

Method 2: Synthesis from 4-Bromoimidazole via Cross-Coupling

This method offers a versatile route to this compound by forming the acetyl group through a carbon-carbon bond-forming reaction on a pre-functionalized imidazole ring. Palladium- or nickel-catalyzed cross-coupling reactions are particularly well-suited for this transformation.[4][5]

Reaction Mechanism

A common approach is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[5][6] In this case, 4-bromoimidazole would be coupled with an acetyl-equivalent organozinc reagent. Alternatively, a more recent development involves the nickel-catalyzed acylation of aryl bromides with acyl imidazoles, which could be adapted for this synthesis.[4]

Method_2_Workflow 4-Bromoimidazole 4-Bromoimidazole This compound This compound 4-Bromoimidazole->this compound Cross-Coupling Acetyl Source Acetylating Reagent (e.g., Acyl Imidazole, Organozinc) Acetyl Source->this compound Catalyst Ni or Pd Catalyst Catalyst->this compound

Caption: General workflow for the synthesis of this compound via cross-coupling.

Experimental Protocol (Hypothetical, based on Nickel-Catalyzed Acylation)

Adapted from a general procedure for nickel-catalyzed acylation of aryl bromides.[4]

  • In a glovebox, add NiI₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (12 mol%), and Zn powder (3.0 equiv.) to a reaction vessel.

  • Add a solution of 4-bromoimidazole (1.0 equiv.) and 1-acetylimidazole (1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Add ZnBr₂ (2.5 equiv.) to the mixture.

  • Seal the vessel and stir the reaction mixture at 60 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Data (Anticipated)
ParameterAnticipated ValueRationale/Reference
Starting Material4-BromoimidazoleCommercially available
Key ReagentsNickel catalyst, Ligand, Acyl imidazoleBased on modern cross-coupling methods[4]
Overall YieldModerate to High (60-80%)Typical for this type of cross-coupling
PurityHigh (after chromatography)Standard purification method
ScalabilityPotentially scalable, catalyst cost may be a factorGeneral consideration for metal-catalyzed reactions

Method 3: Synthesis from Imidazole-4-carboxylic Acid via a Weinreb Amide

The Weinreb ketone synthesis is a classic and reliable method for preparing ketones from carboxylic acids, preventing the common issue of over-addition of organometallic reagents.[7][8] This strategy can be effectively applied to the synthesis of this compound.

Reaction Mechanism

The synthesis begins with the conversion of imidazole-4-carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This is typically achieved using a coupling agent. The resulting Weinreb amide is then treated with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. The tetrahedral intermediate formed is stabilized by chelation with the methoxy group, preventing further reaction until acidic workup, which then furnishes the desired ketone.[8]

Method_3_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Ketone Formation Imidazole-4-carboxylic Acid Imidazole-4-carboxylic Acid Weinreb Amide Imidazole-4-Weinreb Amide Imidazole-4-carboxylic Acid->Weinreb Amide Coupling Coupling Agent Coupling Agent Coupling Agent->Weinreb Amide This compound This compound Weinreb Amide->this compound 1. Organometallic 2. Acidic Workup Amine N,O-Dimethylhydroxylamine Amine->Weinreb Amide Organometallic CH₃MgBr or CH₃Li Organometallic->this compound

Caption: Workflow for the synthesis of this compound via a Weinreb amide.

Experimental Protocol (Hypothetical, based on general Weinreb amide synthesis)

Adapted from general procedures for Weinreb amide formation and ketone synthesis.[9]

Step 1: Synthesis of N-methoxy-N-methyl-1H-imidazole-4-carboxamide

  • To a stirred solution of 1H-imidazole-4-carboxylic acid (1.0 equiv.) in anhydrous DMF, add a coupling agent such as HATU (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and continue stirring at room temperature for 12-16 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the N-methoxy-N-methyl-1H-imidazole-4-carboxamide (1.0 equiv.) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add methylmagnesium bromide (1.5 equiv., 3.0 M solution in diethyl ether) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Data (Anticipated)
ParameterAnticipated ValueRationale/Reference
Starting MaterialImidazole-4-carboxylic acidCommercially available
Key ReagentsCoupling agent, N,O-Dimethylhydroxylamine, Grignard reagentStandard reagents for Weinreb synthesis[9]
Overall YieldGood (60-85% over two steps)Typical for Weinreb ketone synthesis
PurityHigh (after chromatography)Standard purification method
ScalabilityGenerally good, though may require careful control of the Grignard reactionCommon practice in medicinal chemistry

Comparative Summary

FeatureMethod 1: From Imidazole-4-carboxylate EsterMethod 2: From 4-Bromoimidazole (Cross-Coupling)Method 3: From Imidazole-4-carboxylic Acid (Weinreb Amide)
Starting Material Imidazole-4-carboxylate ester4-BromoimidazoleImidazole-4-carboxylic acid
Key Transformation Claisen-type condensation and ketonizationMetal-catalyzed cross-couplingWeinreb amide formation and reaction with an organometallic reagent
Advantages High reported yield, suitable for large scale.[3]High functional group tolerance, versatile.Reliable, avoids over-addition, good yields.[7][8]
Disadvantages Requires strong base and high temperatures.[3]Potential for expensive catalysts and ligands, may require inert atmosphere.Two-step process, requires organometallic reagents.
Typical Yield 76-78%[3]60-80% (estimated)60-85% (estimated)
Scalability HighModerateGood

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and equipment. The method starting from imidazole-4-carboxylate esters offers a proven, high-yield pathway for larger quantities. For medicinal chemistry applications where functional group tolerance is key, the cross-coupling of 4-bromoimidazole provides a flexible and powerful option. The Weinreb amide approach stands out as a reliable and well-controlled method for producing the target ketone with high purity. By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access this valuable building block for drug discovery and development.

References

  • Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, auf Acetylaceton und auf Acetondicarbonsäureester. Annalen der Chemie, 247(2), 190-225. [Link]
  • CN102101843A - Preparation method of this compound and its intermediate. (2011).
  • Japp–Klingemann reaction. (2023, November 28). In Wikipedia. [Link]
  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
  • Japp-Klingemann reaction. (n.d.). ChemEurope.com. [Link]
  • Negishi coupling. (2023, December 19). In Wikipedia. [Link]
  • Al-Masum, M., & Ng, D. (2009). The Japp-Klingemann Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 439-453). John Wiley & Sons, Inc.
  • Review of Limitations of Friedel-Crafts reactions. (n.d.). CUTM Courseware. [Link]
  • Limitations of Friedel-Crafts Alkylations. (2021, August 14). Chemistry LibreTexts. [Link]
  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
  • Wang, C., et al. (2019). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. ChemRxiv. [Link]
  • Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Knochel, P., et al. (2007). Palladium‐catalyzed Negishi cross‐coupling and acylation reactions of functionalized pyrrole derivatives.
  • Friedel-Crafts Acylation with Practice Problems. (2023, April 2). Chemistry Steps. [Link]
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
  • Liu, Z., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry, 78(15), 7436-7444. [Link]
  • Wang, C., et al. (2019). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. ChemRxiv. [Link]
  • Stille reaction. (2023, November 28). In Wikipedia. [Link]
  • Hu, Y., et al. (2015). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Organic Chemistry Frontiers, 2(9), 1118-1134. [Link]
  • C-H/C-H cross-coupling of imidazoles with arenes. (2021).
  • Kaur, N., & Kishore, D. (2014). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 3(4), 1879-1896.
  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 5(8), 1-12.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
  • de Souza, M. V. N. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(7), 654. [Link]
  • Guda, B., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-15.
  • Anderson, K. W., & Buchwald, S. L. (2005). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N, N-(dimethylamino)
  • Fan, P., et al. (2020). Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis. Organic Letters, 22(10), 3875-3878. [Link]
  • Weinreb ketone synthesis. (2023, December 19). In Wikipedia. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of a potential therapeutic are built. 4-Acetylimidazole, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its utility as a precursor demands a rigorous assessment of its purity to preclude the introduction of unwanted side-reactants or toxic impurities in subsequent synthetic steps.

This guide provides an in-depth comparison of the primary analytical techniques for evaluating the purity of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document will elucidate the causality behind experimental choices, frame each protocol as a self-validating system, and ground all claims in authoritative scientific principles. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comparative analysis to empower researchers to select the most appropriate methodology for their specific needs.

The Criticality of Purity: Potential Impurities in this compound Synthesis

The synthesis of this compound, as outlined in patent literature, often involves the condensation of an imidazole derivative with a source of an acetyl group, followed by subsequent reaction steps.[1] This process can introduce a variety of impurities that must be identified and quantified. Understanding these potential contaminants is fundamental to developing robust analytical methods.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as imidazole-4-carboxylic acid esters (e.g., imidazoles-4-ethyl formate).[1]

  • Reagents and Solvents: Residual amounts of reagents like ethyl acetate and solvents used during the reaction and workup (e.g., toluene, ethanol).[1]

  • Isomeric Byproducts: Depending on the synthetic route, the formation of other acetylated imidazole isomers is a possibility.

  • Degradation Products: The stability of the imidazole ring can be compromised under harsh reaction conditions, leading to ring-opened or other degradation products.

A thorough purity assessment must be capable of separating and detecting these diverse chemical entities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of this compound and its potential impurities. This compound is a polar, heterocyclic compound, which influences the suitability of each method.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability Ideal for polar, non-volatile, and thermally labile compounds.Best suited for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.
Strengths - High resolution for complex mixtures- Robust and reproducible- Non-destructive (analyte can be collected)- High sensitivity and specificity- Definitive identification of volatile impurities via mass spectra- Primary analytical method (can provide direct purity without a reference standard of the analyte)- Provides structural information
Limitations - May require derivatization for compounds without a UV chromophore- Impurity identification is based on retention time comparison to standards- Not suitable for non-volatile or thermally unstable compounds- May require derivatization to improve volatility- Lower sensitivity compared to chromatographic methods- Requires a highly pure internal standard for accurate quantification
Impurity Detection Excellent for non-volatile starting materials, isomeric byproducts, and degradation products.Superior for detecting residual solvents and volatile byproducts.Can quantify any impurity with a unique NMR signal, provided it is present at a sufficient concentration.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

For routine quality control and the quantification of non-volatile impurities, reversed-phase HPLC with UV detection is a robust and reliable choice. The polarity of this compound makes it well-suited for this technique.

Experimental Protocol: HPLC Purity Assessment

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of this compound (of known high purity, e.g., >99.5%)

  • Sample of synthesized this compound

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water. The formic acid helps to ensure good peak shape for the basic imidazole moiety.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 230 nm (based on the UV absorbance of the acetylimidazole chromophore)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates for the this compound peak should be ≥ 2000.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), the standard solution, and the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the percentage purity of the sample using the area normalization method, or by external standard quantification if specific impurity standards are available.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating moderately polar compounds.

  • Gradient elution is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable runtime.

  • The use of formic acid in the mobile phase protonates the imidazole nitrogen, leading to sharper, more symmetrical peaks.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) SystemSuitability System Suitability Test (5 injections of Standard) MobilePhase->SystemSuitability Standard Prepare Standard Solution (~100 µg/mL) Standard->SystemSuitability Sample Prepare Sample Solution (~100 µg/mL) Analysis Inject Blank, Standard, and Sample Sample->Analysis SystemSuitability->Analysis If passes Integration Integrate Peak Areas Analysis->Integration Calculation Calculate % Purity Integration->Calculation

HPLC Purity Assessment Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile components, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[2][3] Given that organic solvents are extensively used in the synthesis of this compound, GC-MS analysis is a critical component of a comprehensive purity assessment.

Experimental Protocol: GC-MS Analysis for Volatile Impurities

This protocol focuses on the detection of residual solvents and other potential volatile byproducts.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • High-purity helium as the carrier gas

  • GC vials with septa

  • Sample of synthesized this compound

  • A suitable solvent for dissolution (e.g., methanol or dichloromethane, ensuring it does not interfere with potential residual solvents of interest)

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into a GC vial.

  • Add 1.0 mL of the chosen solvent and vortex to dissolve.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless injection)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 35-350 amu

4. Data Analysis:

  • The total ion chromatogram (TIC) will show peaks for all volatile components.

  • The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for identification of residual solvents and other volatile impurities.

  • Quantification can be performed using an internal or external standard method if required.

Causality Behind Experimental Choices:

  • A non-polar DB-5ms column is a good general-purpose column for separating a wide range of volatile organic compounds.

  • The temperature program starts at a low temperature to allow for the separation of highly volatile solvents and then ramps up to elute less volatile components.

  • Mass spectrometric detection provides definitive identification of the impurities based on their mass fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolve Sample in Volatile Solvent Injection Inject Sample into GC-MS SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Analyze Total Ion Chromatogram Detection->TIC LibrarySearch Identify Peaks via Mass Spectral Library TIC->LibrarySearch Quantification Quantify Impurities (optional) LibrarySearch->Quantification

GC-MS Analysis Workflow for Volatile Impurities

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Quantitative NMR (qNMR) is a powerful technique that can determine the purity of a substance without the need for a reference standard of the analyte itself.[4][5] It relies on the principle that the integrated signal intensity of an NMR peak is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: qNMR Purity Determination

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.

1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • High-purity deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) - the standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Sample of synthesized this compound

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a T1 measurement should ideally be performed, but a delay of 30-60 seconds is often sufficient for small molecules).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

4. Data Processing and Analysis:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to this compound

    • std refers to the internal standard

Expected 1H NMR Signals for this compound (in DMSO-d6): While a publicly available, verified spectrum is not readily available, based on the structure and data from similar imidazole derivatives, the following approximate chemical shifts are expected:

  • Imidazole Protons (2H): Two singlets in the aromatic region, likely between δ 7.5 and 8.5 ppm.

  • Acetyl Protons (3H): A singlet in the aliphatic region, likely around δ 2.4 ppm.

  • Imidazole N-H Proton (1H): A broad singlet, the chemical shift of which can be variable and may exchange with residual water in the solvent.

Causality Behind Experimental Choices:

  • A long relaxation delay is crucial to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration.

  • The choice of a certified internal standard with known purity is the cornerstone of the accuracy of the qNMR method.

  • DMSO-d6 is a good solvent choice as it can dissolve a wide range of polar compounds and its residual peak does not typically interfere with the signals of interest.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing and Calculation Weighing Accurately weigh Analyte and Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire 1H NMR Spectrum (Quantitative Parameters) Transfer->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Analyte and Standard Signals Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

qNMR Purity Determination Workflow

Conclusion: A Multi-faceted Approach to Purity Assessment

The comprehensive assessment of the purity of synthesized this compound is best achieved through a multi-technique approach. HPLC provides a robust method for the routine analysis of non-volatile impurities and overall purity. GC-MS is indispensable for the detection and identification of residual solvents and other volatile contaminants. Finally, qNMR offers a powerful, primary method for determining absolute purity without the need for a specific this compound reference standard.

By understanding the strengths and limitations of each technique and implementing them with methodologically sound and self-validating protocols, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby safeguarding the reliability of their downstream research and development efforts.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical method validation: A brief review. (n.d.).
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two crucial technologies in modern chemical analysis. (2024, July 4). News.
  • A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024, September 3). ResearchGate.
  • Quantitative NMR Spectroscopy. (n.d.).
  • Preparation method of this compound and its intermediate. (n.d.). Google Patents.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.

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A Kinetic Showdown: 4-Acetylimidazole and Its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzyme kinetics, understanding the subtle dance between an enzyme and its inhibitor is paramount for the development of novel therapeutics. This guide provides a detailed kinetic comparison of the inhibitory effects of 4-Acetylimidazole and its structural analogs on carbonic anhydrase, a ubiquitous enzyme family with profound physiological and pathological relevance. By delving into the mechanisms of inhibition and presenting supporting experimental data, this document serves as a valuable resource for researchers navigating the landscape of enzyme-targeted drug discovery.

The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Their involvement in various pathologies, such as glaucoma, epilepsy, and certain cancers, has rendered them a compelling target for therapeutic intervention.[1][2] The development of isoform-selective CA inhibitors is an area of intense research, aiming to minimize off-target effects and enhance therapeutic efficacy. Imidazole and its derivatives have emerged as a promising class of CA inhibitors, primarily due to the ability of the imidazole ring to coordinate with the zinc ion in the enzyme's active site.[3][4]

Kinetic Comparison of 4-Substituted Imidazole Analogs as Carbonic Anhydrase II Inhibitors

A study by Duda, et al. investigated the binding and inhibitory effects of imidazole and its methylated derivatives on a genetically engineered variant of human carbonic anhydrase II (H64A CA II).[4] This variant was utilized to explore the role of the active site residue His64 in proton shuttling. The study revealed that these small imidazole compounds can bind to multiple sites within the enzyme's active site cavity, including direct coordination to the catalytic zinc ion, which is a hallmark of many potent inhibitors.[4]

CompoundInhibition Constant (Ki)Inhibition MechanismReference
ImidazoleInhibition observed, specific Ki not detailed in the primary textCompetitive[3]
4-MethylimidazoleBinding observed, specific Ki not detailed in the primary text-[4]

It is important to note that while the study confirmed the binding of these imidazoles, the primary focus was on their role as proton acceptors and the structural basis of their interaction, rather than a detailed kinetic characterization of their inhibitory potency. The inhibition by imidazole itself is described as competitive with CO2.[3]

The search for more potent and selective CA inhibitors has led to the exploration of a wide array of substituted imidazole derivatives. For instance, a series of tetrasubstituted imidazoles carrying sulfonamide moieties have been shown to act as effective inhibitors of the tumor-linked CA isoforms IX and XII, with some compounds exhibiting inhibition constants (Ki) in the nanomolar range.[5] This highlights the significant impact that substitutions on the imidazole ring can have on inhibitory activity and isoform selectivity.

Deciphering the Mechanism of Inhibition: A Practical Approach

Determining the mechanism by which a compound inhibits an enzyme is a critical step in drug development. The three primary reversible inhibition mechanisms are competitive, noncompetitive, and uncompetitive, each with a distinct kinetic signature.[2]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the apparent Michaelis constant (Km) but do not affect the maximum velocity (Vmax).[2]

  • Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. Noncompetitive inhibitors decrease Vmax but do not affect Km.[2]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations. Uncompetitive inhibitors decrease both Vmax and Km.[2]

The mechanism of inhibition can be elucidated through graphical analysis of kinetic data, most commonly using the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[2]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Noncompetitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P I Inhibitor (I) EI->E E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I S2 Substrate (S) ES2->E2 P2 Product (P) ES2->P2 ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I I2 Inhibitor (I) EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2 E3 Enzyme (E) ES3 Enzyme-Substrate (ES) E3->ES3 + S S3 Substrate (S) ES3->E3 P3 Product (P) ES3->P3 ESI3 Enzyme-Substrate-Inhibitor (ESI) ES3->ESI3 + I I3 Inhibitor (I) ESI3->ES3

Caption: Reversible enzyme inhibition mechanisms.

Experimental Protocol: Determination of IC50 and Inhibition Mechanism

To provide a practical framework for researchers, this section outlines a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) and elucidating the inhibition mechanism of a test compound against carbonic anhydrase. This protocol is based on the well-established colorimetric assay utilizing the esterase activity of CAII.[6]

Materials and Reagents
  • Human Carbonic Anhydrase II (hCAII), recombinant

  • 4-Nitrophenyl acetate (p-NPA), substrate

  • Test compounds (this compound and its analogs)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5)[7]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at ~400 nm

Experimental Workflow

Experimental_Workflow A Compound Preparation C Assay Plate Setup A->C B Enzyme and Substrate Preparation B->C D Incubation C->D E Absorbance Measurement D->E F Data Analysis (IC50) E->F G Mechanism of Action Study F->G H Graphical Analysis G->H I Determine Inhibition Type H->I

Sources

A Senior Application Scientist's Guide to Validating 4-Acetylimidazole Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) hit to a validated lead compound is fraught with potential pitfalls. This guide provides an in-depth, technical comparison of methodologies for validating the results of screening assays for 4-Acetylimidazole, a versatile chemical entity with potential applications in various biological contexts. Drawing upon field-proven insights, this document will equip you with the knowledge to design and execute a robust validation cascade, ensuring the scientific integrity of your findings.

Introduction to this compound and its Potential as a Screening Compound

This compound is an organic compound featuring an imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in many biologically active molecules.[1][2] Its chemical properties, including its potential to participate in acylation and condensation reactions, make it a candidate for interaction with various biological targets.[1] While its close isomer, N-acetylimidazole, has been shown to inactivate the enzyme transketolase by acetylating a tyrosine residue in the active site, the specific biological targets and mechanisms of action of this compound are less well-characterized.[3] This guide will, therefore, use the inhibition of transketolase as a primary, illustrative example of a potential biological activity of this compound, while also providing a broader framework for validating its activity against other potential enzyme targets, such as acetyltransferases.

The Imperative of a Rigorous Validation Cascade

High-throughput screening is a powerful tool for identifying initial "hits" from large compound libraries. However, a significant percentage of these initial findings can be false positives arising from assay interference or non-specific activity.[4] A meticulously designed validation cascade is, therefore, not just a recommendation but a necessity to triage these artifacts and focus resources on genuine lead candidates. The validation process should be a multi-tiered approach, moving from broad, high-throughput biochemical assays to more focused, lower-throughput cell-based and biophysical methods.

Part 1: Biochemical Assay Validation - Confirming Direct Target Engagement

The first crucial step in validating a hit from a primary screen is to confirm its direct interaction with the purified target protein in a controlled, in vitro environment.

Methodology 1: Spectrophotometric Coupled-Enzyme Assay for Transketolase Inhibition

This assay is a classic and reliable method for measuring the activity of transketolase and the inhibitory potential of compounds like this compound.[5][6]

Principle: The activity of transketolase is measured indirectly by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[6] The transketolase reaction produces glyceraldehyde-3-phosphate (G3P), which is then converted through a series of enzymatic steps involving triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the latter step consuming NADH.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

    • Substrate Mixture: 50 mM D-xylulose 5-phosphate and 50 mM D-ribose 5-phosphate in assay buffer.

    • Coupling Enzyme Mixture: Triosephosphate isomerase (10 U/mL) and glycerol-3-phosphate dehydrogenase (1 U/mL) in assay buffer.

    • NADH Solution: 10 mM NADH in assay buffer.

    • Enzyme Solution: Purified recombinant human transketolase at a concentration optimized for a linear reaction rate.

    • Test Compound: this compound and comparator compounds (e.g., Oxythiamine, a known transketolase inhibitor) serially diluted in DMSO.[7]

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of NADH Solution.

    • Add 10 µL of Coupling Enzyme Mixture.

    • Add 10 µL of Enzyme Solution.

    • Add 2 µL of the test compound dilution or DMSO (vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for potential covalent modification.[8]

    • Initiate the reaction by adding 20 µL of the Substrate Mixture.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20 minutes in a microplate reader pre-warmed to 37°C.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Causality and Interpretation: A dose-dependent decrease in the rate of NADH oxidation in the presence of this compound would suggest direct inhibition of transketolase. The pre-incubation step is critical, as acetylating agents may exhibit time-dependent inhibition, a hallmark of covalent modification.[10]

Methodology 2: Fluorometric Assay for Transketolase Activity

Fluorometric assays often offer higher sensitivity compared to spectrophotometric methods and are well-suited for HTS and validation.[11][12]

Principle: In this assay, the product of the transketolase reaction is enzymatically converted, leading to the generation of a fluorescent product from a non-fluorescent probe.[12] The increase in fluorescence is directly proportional to the enzyme's activity.

Experimental Protocol:

A detailed protocol for a commercially available fluorometric transketolase activity assay kit (e.g., from Abcam or Sigma-Aldrich) should be followed.[11][12] The general steps involve:

  • Preparation of assay buffer, substrate mix, developer, enzyme mix, and a standard curve using a known amount of the fluorescent product.[12]

  • Incubation of the transketolase enzyme with the test compound (this compound) and known inhibitors.

  • Initiation of the reaction by adding the substrate mix.

  • Measurement of the fluorescence at the appropriate excitation and emission wavelengths over time.

  • Calculation of enzyme activity and IC50 values as described for the spectrophotometric assay.

Self-Validation: The inclusion of a standard curve allows for the quantification of the product formed, adding a layer of validation to the assay. Comparing the IC50 values obtained from both the spectrophotometric and fluorometric assays provides a cross-validation of the results.

Comparison of Biochemical Assay Performance
ParameterSpectrophotometric Coupled-Enzyme AssayFluorometric Assay
Principle Indirectly measures NADH oxidationDirectly or indirectly measures fluorescent product formation
Sensitivity ModerateHigh[11]
Throughput HighHigh
Cost Generally lowerCan be higher due to proprietary reagents
Interference Compounds that absorb at 340 nmFluorescent compounds or quenchers[13]

Part 2: Cellular Assay Validation - Bridging the Gap to Biological Relevance

While biochemical assays are essential for confirming direct target engagement, they do not fully recapitulate the complex environment of a living cell. Cellular assays are, therefore, a critical next step to validate the on-target activity of a compound and assess its cellular effects.

Methodology 1: Cell Viability and Cytotoxicity Assays

Before assessing on-target effects, it is crucial to determine the general cytotoxicity of this compound. This helps to distinguish between specific inhibition of a target and non-specific toxic effects.

Principle: A variety of assays can be used to measure cell viability, including those that measure metabolic activity (e.g., MTT, resazurin) or membrane integrity (e.g., LDH release).

Experimental Protocol (MTT Assay):

  • Cell Culture: Seed a relevant cell line (e.g., a cancer cell line known to rely on the pentose phosphate pathway) in a 96-well plate and allow cells to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a positive control for cytotoxicity for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Lyse the cells and solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that inhibits cell growth by 50%).

Interpretation: If the GI50 is significantly higher than the biochemical IC50, it suggests that the compound's effect on cell viability may be due to its on-target activity. Conversely, if the GI50 and IC50 are very close, it may indicate that the observed activity is due to general cytotoxicity.

Methodology 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in Cells

CETSA is a powerful technique to directly confirm that a compound binds to its target protein within the complex environment of a living cell.[15]

Principle: The binding of a ligand to a protein can increase its thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (e.g., transketolase) in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.

Diagram of the CETSA Workflow:

CETSA_Workflow A Treat cells with This compound or Vehicle B Heat cell lysates to various temperatures A->B C Separate soluble and aggregated proteins B->C D Quantify soluble target protein C->D E Plot melting curve and analyze shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Counterscreening and Specificity Profiling - Ruling Out Off-Target Effects

A critical aspect of hit validation is to ensure that the observed biological activity is not due to off-target effects or assay interference.

Counterscreening for Assay Artifacts

For assays that rely on specific detection technologies (e.g., fluorescence, luminescence), it is essential to perform counterscreens to identify compounds that interfere with the assay itself.[2] For example, in a fluorescence-based assay, a counterscreen should be run in the absence of the enzyme to identify compounds that are inherently fluorescent or act as quenchers.

Specificity Profiling Against a Panel of Related Enzymes

To assess the selectivity of this compound, it should be tested against a panel of related enzymes. For instance, if transketolase is the primary target, this compound should also be screened against other enzymes in the pentose phosphate pathway or other thiamine pyrophosphate-dependent enzymes. If the compound is being investigated as an acetyltransferase inhibitor, it should be profiled against a panel of different histone acetyltransferases (HATs) and other acetyltransferases.[16]

Diagram of the Hit Validation Funnel:

Validation_Funnel A Primary High-Throughput Screen (HTS) B Biochemical Assays (IC50 Determination) A->B C Cellular Assays (Viability, Target Engagement) B->C D Counterscreening & Specificity Profiling C->D E Validated Hit D->E

Caption: A tiered approach to hit validation.

Comparison with Alternative Screening Compounds

To provide context for the activity of this compound, it is essential to compare its performance with known inhibitors of the target enzyme.

CompoundTarget(s)Mechanism of ActionReported IC50/Activity
This compound Putatively Transketolase, AcetyltransferasesCovalent modification (acetylation) - HypothesizedTo be determined experimentally
Oxythiamine TransketolaseCompetitive inhibitor of thiamine pyrophosphate[7]Micromolar range
N3-Pyridyl thiamine (N3PT) TransketolasePotent and selective inhibitor[17]Nanomolar range
Transketolase-IN-6 TransketolasePotent inhibitor with herbicidal activity[18]Potent in functional assays
Oroxylin A TransketolaseNatural product inhibitor[3]Micromolar range
Chaetocin TransketolaseNatural product inhibitor[9]Micromolar range

Conclusion

Validating the results of screening assays for a compound like this compound requires a systematic and multi-faceted approach. By employing a cascade of biochemical, cellular, and counterscreening assays, researchers can confidently identify true, on-target inhibitors and minimize the risk of pursuing false positives. This rigorous validation process is fundamental to the integrity of drug discovery and chemical biology research, ensuring that only the most promising candidates advance through the development pipeline.

References

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  • Gaddameedi, R., et al. (2023).
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  • D'Couto, F., et al. (2022). A Continuous Assay Set to Screen and Characterize Novel Protein N-Acetyltransferases Unveils Rice General Control Non-repressible 5-Related N-Acetyltransferase2 Activity. Frontiers in Plant Science, 13, 831395.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 4-Acetylimidazole with Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Reactive Small Molecules

4-Acetylimidazole is a heterocyclic compound with potential applications ranging from a building block in medicinal chemistry to a biological tool, given its structural analogy to histidine.[1][2] Its utility is intrinsically linked to the reactivity of its acetyl group, which allows it to function as an acetylating agent. Acetylation is a fundamental modification in biology, regulating protein function and gene expression, and is a common mechanism for covalent enzyme inhibitors.[3][4][5]

However, the very reactivity that makes a molecule like this compound useful also presents a significant challenge: the potential for off-target reactions, or cross-reactivity. Unintended acetylation of proteins, nucleic acids, or other biomolecules can lead to cytotoxicity, immunogenicity, or confounding experimental results. Therefore, a thorough understanding of a reactive compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug development and the validation of any chemical probe.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for this compound. We will move beyond simple checklists, delving into the chemical rationale behind its reactivity and presenting a multi-tiered experimental strategy—from simple in vitro assays to cutting-edge chemoproteomic methods—to build a complete selectivity profile.

Part 1: The Chemical Rationale for Cross-Reactivity

The reactivity of this compound is dictated by the electrophilicity of the acetyl group's carbonyl carbon. The imidazole ring acts as a good leaving group, facilitating the transfer of the acetyl group to a biological nucleophile. The primary targets for such a reaction in a cell are the nucleophilic side chains of amino acids.

Based on established principles of chemical reactivity, we can predict a hierarchy of reactivity for this compound with common biological nucleophiles:

  • Cysteine (Thiolate): The thiolate anion (R-S⁻) of cysteine is a "soft" and highly potent nucleophile, making it the most likely and rapid target for modification by soft electrophiles.[6]

  • Lysine (ε-amino group): The primary amine of the lysine side chain is a strong nucleophile and is abundant on protein surfaces. Its reactivity is highly dependent on its pKa and local microenvironment.[7]

  • Histidine (Imidazole ring): The imidazole side chain of histidine is a competent nucleophile.

  • Serine/Threonine/Tyrosine (Hydroxyls): The hydroxyl groups of these residues are generally less reactive but can be acetylated, particularly if they are located in a reactive catalytic site (e.g., the active site serine of a serine hydrolase).

  • N-terminal α-amine: The amino group at the N-terminus of a protein is another potential site of acetylation.[5]

A critical, and often overlooked, factor is the hydrolytic stability of the acetylating agent. N-acylimidazoles are known to be susceptible to hydrolysis in aqueous solutions.[8][9][10] This reaction competes with the desired reaction with biomolecules and must be quantified, as a compound that rapidly hydrolyzes may appear non-reactive simply because it degrades before it can modify its target.

Part 2: A Multi-Tiered Strategy for Experimental Profiling

A rigorous assessment of cross-reactivity requires a layered approach, starting with simple, well-defined systems and progressing to the complexity of the entire proteome.

Tier 1: Baseline Reactivity with Model Nucleophiles

The first step is to establish the intrinsic reactivity of this compound with key biological nucleophiles in a controlled, protein-free environment. This provides fundamental kinetic data that informs the design of more complex experiments.

Experimental Protocol: HPLC-Based Kinetic Analysis

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mM stock solutions of model nucleophiles (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a temperature-controlled autosampler (e.g., 25°C), mix 50 µL of the this compound stock with 450 µL of the nucleophile solution to initiate the reaction (final concentrations: 1 mM each).

    • Include a "hydrolysis control" by mixing the this compound stock with buffer alone.

  • Data Acquisition:

    • Immediately inject a 10 µL aliquot onto a C18 reverse-phase HPLC column.

    • Monitor the disappearance of the this compound peak and the appearance of the acetylated product peak over time (e.g., injections every 2-5 minutes for 1-2 hours).

  • Data Analysis:

    • Calculate the initial rate of reaction from the slope of the concentration vs. time plot.

    • Determine the second-order rate constant (k₂) for both the reaction with the nucleophile and for hydrolysis.

Data Presentation: Comparative Reactivity

The goal of this experiment is to generate quantitative data to compare the intrinsic reactivity towards different nucleophiles.

ReactantPredicted k₂ (M⁻¹s⁻¹)Rationale
N-acetyl-cysteineHighThe soft thiolate is the preferred nucleophile.[6]
N-acetyl-lysineModerateThe primary amine is a good nucleophile but less reactive than thiolate.
Buffer (Hydrolysis)Low-ModerateEstablishes the stability of the compound in the assay medium.[9]
Tier 2: Covalent Modification of a Model Protein

After assessing baseline reactivity, the next step is to evaluate how this compound behaves in the presence of a folded protein. Bovine Serum Albumin (BSA) is an excellent model as it is large, stable, and contains numerous potential modification sites, including a free cysteine (Cys34) and many lysines.

dot

Caption: Workflow for analyzing model protein modification.

Protocol: Mass Spectrometry Analysis of BSA Modification

  • Reaction: Incubate BSA (e.g., 1 mg/mL) with varying concentrations of this compound (e.g., 1 µM to 1 mM) in phosphate buffer (pH 7.4) for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Intact Mass Analysis:

    • Desalt the protein samples using a C4 ZipTip or equivalent.

    • Analyze by ESI-MS to determine the mass of the intact protein. Covalent modification by acetylation will result in a mass increase of 42.01 Da per modification.[11]

  • Site Identification (Peptide Mapping):

    • Denature the protein sample, reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

    • Digest the protein into peptides using trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use proteomic search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides that have a +42.01 Da mass shift on specific residues (Cys, Lys, etc.).[12]

Tier 3: Unbiased, Proteome-Wide Selectivity Profiling

The ultimate test of selectivity is to assess the interaction of this compound with the entire proteome in a complex biological matrix, such as a cell lysate or intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[13]

Principle of CETSA: The binding of a small molecule to a protein typically increases that protein's thermal stability. In a CETSA experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified by mass spectrometry. A target protein will show a shift in its melting curve to a higher temperature in the presence of the binding ligand.

dot

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: High-Level Workflow for Iso-thermal Dose Response (ITDR) CETSA

  • Cell Treatment: Treat intact cells with a range of this compound concentrations (and a vehicle control) for a defined period.

  • Heating: Heat the cell suspensions to a single, optimized temperature that causes partial denaturation of many proteins (e.g., 52°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Sample Preparation: Prepare the soluble fractions for proteomic analysis (e.g., trypsin digestion, TMT labeling for multiplexed quantification).

  • LC-MS/MS Analysis: Analyze the samples by quantitative mass spectrometry to determine the relative abundance of thousands of proteins across all concentrations.

  • Data Analysis: Identify proteins whose soluble fraction significantly increases in a dose-dependent manner. These are the direct or indirect cellular targets of this compound.[14]

Part 3: Comparative Context and Alternative Acetylating Agents

While this guide focuses on characterizing this compound, a researcher's choice of an acetylating agent depends on the specific application. No single reagent is perfect for all scenarios. The table below compares this compound to other common acetylating agents, providing a framework for selecting the most appropriate tool.

ReagentStructureReactivity / Half-lifeSolubilityByproductsKey Application
This compound Imidazole ring with acetyl groupModerateGood aqueous solubilityImidazoleGeneral protein modification
N-Acetylimidazole Isomer of this compoundSimilar to 4-AI, moderateGood aqueous solubilityImidazoleSelective Tyr modification (reported)
Acetic Anhydride (CH₃CO)₂OVery High / ShortPoor, hydrolyzes rapidlyAcetic AcidNon-specific, harsh chemical synthesis
Sulfo-NHS-Acetate NHS ester of acetic acidHigh / ShortExcellent aqueous solubilitySulfo-NHSSurface protein labeling (membrane impermeant)

Causality Behind Experimental Choices:

  • Why start with model nucleophiles? To isolate the chemical reactivity of the compound from the complexities of protein structure and cellular environments. This provides a fundamental kinetic baseline.

  • Why use both intact MS and peptide mapping? Intact MS gives a rapid, global view of the extent of modification (stoichiometry), while peptide mapping provides the high-resolution view of where the modifications are occurring.[11]

  • Why CETSA over affinity pulldown for proteome-wide analysis? CETSA is a label-free method, meaning you do not need to synthesize a modified, tagged version of this compound, which could alter its activity and distribution. It measures target engagement in a physiological context (intact cells), providing more relevant data.[13][14]

Conclusion and Forward Look

This compound is a molecule with potential utility, but its capacity as an acetylating agent necessitates a thorough investigation of its cross-reactivity. This guide outlines a systematic, multi-tiered approach to building a comprehensive selectivity profile. By combining simple kinetic measurements, detailed analysis on a model protein, and unbiased proteomic screening, researchers can confidently define the on- and off-target interaction landscape of this compound. The data generated from these workflows will not only validate its use as a specific tool but also provide critical insights that are indispensable for any advanced research or therapeutic development program.

References

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A Comparative Guide to 4-Acetylimidazole and Other Imidazole-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of numerous therapeutic agents, including a significant number of anticancer drugs.[1][2][3] This guide provides an in-depth comparison of 4-Acetylimidazole and its derivatives with other prominent imidazole-based compounds that have shown promise in cancer research. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Imidazole Scaffold: A Versatile Tool in Oncology

The versatility of the imidazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This has led to the development of imidazole-containing compounds that can target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4] Marketed anticancer drugs such as dacarbazine, an alkylating agent, and nilotinib, a tyrosine kinase inhibitor, feature the imidazole core, highlighting its clinical significance.[5]

This compound and Its Derivatives: Emerging Anticancer Potential

While direct and extensive studies on the anticancer properties of this compound are not widely published, its structural analogs, particularly those incorporating a 4-acetylphenyl moiety, have demonstrated notable cytotoxic effects against various cancer cell lines.[5][6] A recent study on 4-acetylphenylamine-based imidazole derivatives has provided valuable insights into the potential of this structural class.

Preclinical Evaluation of 4-Acetylphenylamine-Based Imidazole Derivatives

In a study focused on novel 4-acetophenone moiety-bearing functionalized imidazole derivatives, several compounds were synthesized and evaluated for their anticancer activity against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines.[1] The cytotoxicity of these compounds was assessed using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

Among the synthesized series, compounds 14 (1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one) and 22 (1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one) emerged as particularly promising candidates.[1] Notably, these compounds exhibited selectivity towards prostate and glioblastoma cell lines.[1]

Comparative Analysis with Other Imidazole-Based Anticancer Agents

To contextualize the potential of this compound derivatives, it is essential to compare their activity with other well-established classes of imidazole-based compounds in cancer research. This comparison will focus on their mechanisms of action and cytotoxic potency.

Tubulin Polymerization Inhibitors

A significant number of imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[7] These agents often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

2-Aryl-4-benzoyl-imidazoles (ABIs) and their reverse analogs (RABIs ) are potent tubulin polymerization inhibitors with IC50 values in the low nanomolar range against a variety of cancer cell lines, including multidrug-resistant ones.[9] For instance, the most active RABI compound, 12a , demonstrated an average IC50 of 14 nM.[9]

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. The imidazole scaffold is a key feature in many kinase inhibitors.

  • BRAF Kinase Inhibitors: Dabrafenib, an FDA-approved drug for melanoma, contains an imidazole moiety and functions as a potent inhibitor of BRAF kinase, a key enzyme in the MAPK signaling pathway.

  • Tyrosine Kinase Inhibitors: Imidazole derivatives have been developed as inhibitors of various tyrosine kinases, including EGFR and VEGFR-2.[5] For example, certain 2-phenyl benzimidazole derivatives have shown potent activity against the MCF-7 breast cancer cell line and VEGFR-2.[5]

Apoptosis Inducers

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Some imidazole compounds have been shown to trigger apoptosis through various mechanisms. One study demonstrated that imidazole itself can inhibit the growth of colon cancer cells by inducing apoptosis and cell cycle arrest.[10] This was associated with the activation of caspases, upregulation of Bax and p53, and suppression of Bcl-2.[10]

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity of selected 4-acetylphenylamine-based imidazole derivatives and other prominent imidazole-based compounds against various cancer cell lines.

Compound Class/NameMechanism of ActionCancer Cell LineIC50/EC50 (µM)Reference
4-Acetylphenylamine Derivative 14 Not fully elucidatedPPC-1 (Prostate)4.1[1]
U-87 (Glioblastoma)3.1[1]
4-Acetylphenylamine Derivative 22 Not fully elucidatedPPC-1 (Prostate)47.2[1]
U-87 (Glioblastoma)11.5[1]
RABI compound 12a Tubulin Polymerization InhibitorVarious0.014 (average)[9]
2-Amino-1-arylidenaminoimidazole 21b Microtubule DestabilizerNUGC-3 (Gastric)0.05[4]
Imidazole Apoptosis InducerDLD-1 (Colon)~36 (to reduce viability to 22%)[10]
HCT-116 (Colon)~36 (to reduce viability to 28%)[10]
Benzimidazole Derivative 39 DNA Alkylation (presumed)MCF-7 (Breast)4.2

Experimental Protocols

The evaluation of novel anticancer compounds requires a standardized set of in vitro assays. Below are detailed methodologies for key experiments mentioned in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and magnesium), and the test compound or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Polymerization Monitoring: Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C in a spectrophotometer.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples with the positive and negative controls to determine if the compound inhibits or promotes tubulin polymerization.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cell_culture Cancer Cell Lines (e.g., MCF-7, PPC-1) treatment Compound Treatment (Varying Concentrations) cell_culture->treatment viability MTT Assay (Determine IC50/EC50) treatment->viability cell_cycle Flow Cytometry (Cell Cycle Arrest) treatment->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) treatment->apoptosis tubulin_assay Tubulin Polymerization Assay viability->tubulin_assay kinase_assay Kinase Inhibition Assay

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf BRAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Imidazole_Kinase Imidazole-Based Kinase Inhibitor Imidazole_Kinase->Raf Imidazole_Tubulin Imidazole-Based Tubulin Inhibitor Imidazole_Tubulin->Tubulin

Caption: Targeted signaling pathways for imidazole-based anticancer agents.

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly valuable framework in the design of novel anticancer agents. While specific data on this compound remains limited in publicly accessible literature, the promising activity of its structurally related derivatives, particularly against prostate and brain cancer cell lines, warrants further investigation.

The comparative analysis with other imidazole-based compounds reveals a diversity of mechanisms through which this heterocyclic ring can be leveraged to combat cancer. The high potency of tubulin inhibitors like the RABI compounds and the targeted nature of kinase inhibitors underscore the potential for developing highly effective therapeutics.

Future research should focus on elucidating the precise mechanism of action of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, exploring their efficacy in in vivo models will be a critical next step in assessing their therapeutic potential. The continued exploration of the chemical space around the imidazole core holds great promise for the discovery of the next generation of cancer therapies.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PubMed Central. [Link]
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. PubMed. [Link]
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
  • Imidazoles as potential anticancer agents. PubMed Central. [Link]
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
  • An acumen into anticancer efficacy of imidazole deriv
  • Imidazoles as potential anticancer agents. PubMed Central. [Link]
  • Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic P
  • Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiprolifer
  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PubMed Central. [Link]
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies.
  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of 4-Acetylimidazole Concentration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 4-Acetylimidazole, a molecule of interest in various chemical and pharmaceutical contexts, requires robust analytical methods for its concentration validation to ensure product quality, safety, and efficacy.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of this compound concentration, offering insights into the causal relationships behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines outlining the essential parameters for method validation.[3][4][5][6] These parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), form the bedrock of a reliable and trustworthy analytical method.[3][4]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound quantification hinges on factors such as the sample matrix, required sensitivity, and the intended application of the method. The most prevalent and powerful techniques for the analysis of imidazole derivatives are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS stands out as a premier technique for the quantification of this compound due to its high sensitivity and selectivity.[7][8] This method is particularly advantageous when dealing with complex sample matrices, such as in biological fluids or pharmaceutical formulations.

Principle: HPLC separates this compound from other components in the sample based on its physicochemical interactions with the stationary and mobile phases. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored, providing a high degree of specificity and reducing matrix interference.[9]

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC MS Mass Spectrometry (Detection & Quantification) HPLC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC Separation Derivatization->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Drug This compound Solution Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation (e.g., H₂O₂) Drug->Oxidation Thermal Thermal Degradation Drug->Thermal Photolytic Photolytic Degradation Drug->Photolytic Analysis Analysis by Validated Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Peak Purity Assessment & Quantification of Degradants Analysis->Evaluation

Sources

Confirming the Binding Site of 4-Acetylimidazole on a Target Protein: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of a small molecule's binding site on its target protein is a cornerstone of modern drug discovery and chemical biology. This guide provides an in-depth comparison of leading experimental and computational methodologies for confirming the binding site of 4-Acetylimidazole, a versatile heterocyclic compound with known biological activities, on a target protein.[1][2][3][4] We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear comparison of their respective strengths and limitations.

The Central Challenge: Pinpointing the Interaction

This compound, a histidine analogue, presents a unique set of physicochemical properties that influence its interaction with protein targets.[1][2] Its imidazole ring can participate in hydrogen bonding and aromatic stacking interactions, while the acetyl group can act as a hydrogen bond acceptor. Confirming the precise amino acid residues that engage with these moieties is critical for understanding its mechanism of action and for guiding structure-activity relationship (SAR) studies. This guide will compare four principal approaches to this challenge: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Covalent Labeling with Mass Spectrometry, and Computational Docking.

A Comparative Overview of Methodologies

Each technique offers a unique window into the protein-ligand interaction, with distinct advantages and disadvantages in terms of resolution, throughput, and applicability to different protein systems.

Methodology Principle Strengths Limitations Typical Resolution
X-ray Crystallography Diffraction of X-rays by a protein-ligand crystalProvides a high-resolution 3D structure of the complex.[5][6][7]Requires well-diffracting crystals, which can be challenging to obtain. The crystal packing may sometimes influence the binding mode.[6][8][9]1.5 - 3.5 Å
NMR Spectroscopy Measures changes in the nuclear magnetic moments of atoms upon ligand binding.[10][11][12]Provides information on binding affinity, kinetics, and dynamics in solution.[10][13][14] Can be used for weakly interacting systems.Generally limited to smaller proteins (<40 kDa). Requires isotopically labeled protein for detailed mapping.Atomic/Residue-level
Covalent Labeling-Mass Spectrometry Irreversible modification of solvent-accessible amino acid side chains, with protection in the binding pocket.[15][16][17]Applicable to large proteins and complex mixtures.[16][18] Does not require crystallization or high protein concentrations.Provides lower resolution information (residue or peptide level). The labeling reagent could perturb the native structure.Residue/Peptide-level
Computational Docking Predicts the preferred orientation of a ligand to a protein.[19][20][21]High-throughput and cost-effective. Useful for generating initial hypotheses.[20]Accuracy is dependent on the scoring function and the quality of the protein structure. Requires experimental validation.Atomic-level (predicted)

Experimental Workflows and Protocols

Here, we provide detailed, step-by-step methodologies for the key experimental approaches.

X-ray Crystallography: The "Gold Standard" for Structural Detail

X-ray crystallography provides an unparalleled level of detail, offering a static, high-resolution snapshot of the this compound molecule nestled within its binding site.[5]

Caption: Workflow for determining a protein-ligand complex structure using X-ray crystallography.

  • Protein Preparation: Express and purify the target protein to >95% homogeneity.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) to obtain well-ordered crystals of the apo-protein.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer apo-protein crystals to a solution containing 1-10 mM this compound and incubate for a period ranging from minutes to hours.

    • Co-crystallization: Add this compound to the protein solution before setting up crystallization trials.

  • Cryo-protection and Data Collection: Transfer the crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[8][9]

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement if a homologous structure is available.

  • Model Building and Refinement: Build the protein-ligand model into the electron density map and refine the structure. The resulting electron density map should clearly show the location and orientation of the bound this compound.[7]

NMR Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state that mimics the physiological environment.[10][11][12] It is particularly adept at detecting weak binding events.

Caption: Workflow for identifying a ligand binding site using NMR-based chemical shift perturbation mapping.

  • Protein Expression and Purification: Express the target protein in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose for isotopic labeling. Purify the labeled protein.

  • NMR Sample Preparation: Prepare a ~0.1-0.5 mM sample of the labeled protein in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.

  • Titration: Add increasing concentrations of this compound to the protein sample.

  • Acquire Titration Spectra: Record a ¹H-¹⁵N HSQC spectrum at each concentration of this compound.

  • Data Analysis: Monitor the chemical shifts of the backbone amide peaks. Residues in or near the binding site will exhibit significant chemical shift perturbations (CSPs) upon ligand binding.[11]

  • Binding Site Mapping: Map the residues with the largest CSPs onto the 3D structure of the protein to visualize the binding site.

Covalent Labeling with Mass Spectrometry: A Versatile Approach

This method relies on the principle that the binding of this compound will protect amino acid residues within the binding pocket from chemical modification by a labeling reagent.[15][16][17][18]

Caption: General workflow for binding site mapping using covalent labeling-mass spectrometry.

  • Sample Preparation: Prepare two samples of the target protein: one with an excess of this compound and a control sample without the ligand.

  • Covalent Labeling: Add a non-specific covalent labeling reagent, such as diethylpyrocarbonate (DEPC) which modifies solvent-accessible histidine, lysine, serine, threonine, and tyrosine residues, to both samples and incubate for a short period.[16][22]

  • Quenching: Stop the labeling reaction by adding a quenching reagent.

  • Proteolytic Digestion: Denature, reduce, alkylate, and digest the protein samples with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the sites of covalent modification and quantify the extent of labeling for each identified peptide in both the control and the this compound-treated samples.

  • Binding Site Identification: Peptides that show a significant decrease in modification in the presence of this compound are located within or near the binding site.[15][16]

The Role of Computational Docking

While not an experimental confirmation method on its own, computational docking is an invaluable tool for generating initial hypotheses about the binding site of this compound.[19][20][21] Reverse docking, where a ligand is docked against a library of protein structures, can also help identify potential off-targets.[20] It is crucial to follow up docking predictions with experimental validation using one of the techniques described above.

Conclusion: An Integrated Approach for Confident Binding Site Confirmation

The choice of methodology for confirming the binding site of this compound on a target protein will depend on the specific characteristics of the protein, the nature of the interaction, and the resources available. X-ray crystallography provides the highest resolution structural data but is contingent on successful crystallization. NMR spectroscopy offers insights into the solution-state interaction and dynamics, particularly for smaller proteins. Covalent labeling with mass spectrometry is a versatile technique applicable to a wide range of proteins and systems.

For the most robust and comprehensive understanding, an integrated approach is often the most effective. For instance, computational docking can guide the design of mutagenesis experiments, which can then be validated by biophysical binding assays and, ultimately, by high-resolution structural methods like X-ray crystallography or NMR. This multi-faceted strategy ensures a high degree of confidence in the identified binding site, paving the way for successful structure-based drug design and a deeper understanding of the biological function of this compound.

References

  • Jahn, T. R., & Radford, S. E. (2005). The Yin and Yang of protein folding. FEBS Journal, 272(23), 5962–5970. [Link]
  • Limpikirati, P., Liu, T., & Vachet, R. W. (2018). Covalent Labeling-Mass Spectrometry for Studying Protein Structure and Interactions. Methods, 144, 79–93. [Link]
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a PDB file. The FEBS journal, 275(1), 1-21. [Link]
  • Gau, B. C., Sharp, J. S., & Rempel, D. L. (2012). A practical guide to hydroxyl radical protein footprinting. Journal of the American Society for Mass Spectrometry, 23(5), 771-781. [Link]
  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
  • RCSB PDB. (n.d.).
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211-219. [Link]
  • Chen, Y., & Wüthrich, K. (2013). Solution NMR of proteins. eMagRes, 2, 51-62. [Link]
  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of molecular biology, 161(2), 269-288. [Link]
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
  • Singh, N., & Chaput, J. C. (2016). A general method for the synthesis of 4-substituted imidazoles. Organic letters, 18(15), 3742-3745. [Link]

Sources

A Comparative Analysis of 1-Acetylimidazole, 2-Acetylimidazole, and 4-Acetylimidazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Acetylating Agent

In the landscape of chemical synthesis and drug development, the selective introduction of an acetyl group is a cornerstone transformation. Among the plethora of available reagents, acetylimidazoles stand out for their moderate reactivity and favorable handling characteristics. However, the isomeric forms of this reagent—1-acetylimidazole, 2-acetylimidazole, and 4-acetylimidazole—are not interchangeable. The position of the acetyl group on the imidazole ring profoundly influences the molecule's electronic properties, steric hindrance, stability, and, consequently, its reactivity and selectivity as an acylating agent.

This guide provides an in-depth comparative analysis of these three isomers, offering insights into their distinct physicochemical properties, reactivity profiles, and practical applications. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate acetylimidazole isomer for their specific synthetic needs.

Physicochemical Properties: A Foundation for Reactivity

The location of the acetyl group dictates the fundamental properties of each isomer, which in turn govern their behavior in a reaction. A summary of their key physicochemical properties is presented in Table 1.

Property1-Acetylimidazole2-AcetylimidazoleThis compound
Structure Acetyl group on N-1Acetyl group on C-2Acetyl group on C-4
CAS Number 2466-76-453981-69-461985-25-9[1]
Molecular Weight 110.11 g/mol 110.11 g/mol 110.11 g/mol [1]
Appearance White to off-white crystalline powderReported as an oilWhite to off-white solid[1]
Melting Point 99-105 °CNot availableNot available
Boiling Point ~206.4 °C (rough estimate)Not available329.4 °C[2]
Solubility in Water 50 mg/mL (hydrolyzes)Not availableSoluble in polar solvents[1]
pKa (of conjugate acid) 3.6[3]Not availableNot available

1-Acetylimidazole , the most commonly used isomer, is a stable, crystalline solid. Its N-acylated structure makes the imidazole ring an excellent leaving group, a key feature for its function as an acetylating agent. The pKa of its conjugate acid is 3.6, indicating that the imidazole nitrogen is weakly basic[3].

2-Acetylimidazole is less common and is reported to be an oil. The direct attachment of the carbonyl group to the C-2 position of the imidazole ring is expected to significantly influence its electronic properties and steric environment compared to the other isomers.

This compound , also a solid, has the acetyl group at the C-4 position. It is soluble in polar solvents like water and alcohols and is described as being moderately stable under standard conditions[1]. NMR spectra suggest that it can exist as a zwitterion in aqueous solutions[2].

Reactivity and Acylation Potential: A Tale of Three Isomers

The primary function of acetylimidazoles in synthesis is the transfer of an acetyl group to a nucleophile. The efficiency and selectivity of this process are directly linked to the isomer's structure.

The Acylation Mechanism

The generally accepted mechanism for acylation by 1-acetylimidazole involves the nucleophilic attack of the substrate (e.g., an amine or alcohol) on the carbonyl carbon of the acetyl group. This is followed by the departure of the imidazole anion, which is a relatively good leaving group due to resonance stabilization.

Acylation Mechanism cluster_0 1-Acetylimidazole Acylation cluster_1 cluster_2 Reagents R-XH + 1-Acetylimidazole TransitionState [Transition State] Reagents->TransitionState Nucleophilic Attack Products R-X-Ac + Imidazole TransitionState->Products Imidazole Departure img img2

Caption: General workflow for acylation using 1-Acetylimidazole.

Comparative Reactivity

Direct comparative kinetic studies of the three isomers are scarce in the literature. However, we can infer their relative reactivities based on their structures:

  • 1-Acetylimidazole (N-acylated): This isomer is generally considered a mild and selective acetylating agent[4]. The nitrogen-bound acetyl group is readily attacked by nucleophiles, and the resulting imidazole anion is a stable leaving group. Its reactivity can be enhanced by quaternization of the second nitrogen atom[4]. It is particularly effective for the acetylation of primary amines and phenols[3].

  • 2- and this compound (C-acylated): In these isomers, the acetyl group is directly attached to a carbon atom of the imidazole ring. This C-C bond is significantly stronger and less prone to cleavage than the N-C bond in 1-acetylimidazole. Consequently, 2- and this compound are not typically used as acetylating agents in the same manner as the 1-isomer. Instead, the carbonyl group in these isomers is more likely to undergo reactions typical of ketones, such as condensation reactions[1]. This compound, for instance, can react with amines to form other imidazole derivatives[1][2].

The steric environment also plays a role. The C-2 position is flanked by two nitrogen atoms, potentially leading to greater steric hindrance for incoming nucleophiles compared to the C-4 position.

Stability and Handling: Practical Considerations for the Lab

The stability of these reagents under various conditions is a critical factor for their successful application and storage.

  • 1-Acetylimidazole: While a solid at room temperature, it is sensitive to moisture and hydrolyzes in water. Studies on the hydrolysis of N-acylimidazoles show that the rate is pH-dependent, with increased rates at both low and high pH[3][5]. It is generally stable in aprotic organic solvents. For long-term storage, it should be kept in a cool, dry place.

  • 2-Acetylimidazole: 2-Acylimidazoles can undergo hydrolysis in aqueous acidic environments, and the rate of degradation is dependent on the acid concentration[6]. At very high acid concentrations, the carbonyl oxygen can become protonated, which can inhibit hydrolysis[6].

  • This compound: This isomer is described as being chemically stable and does not react with poloxamer[2]. It is generally stable under standard conditions[1].

Spectroscopic Fingerprints: Distinguishing Between the Isomers

Spectroscopic methods are invaluable for confirming the identity and purity of the acetylimidazole isomers.

Table 2: Comparative Spectroscopic Data

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
1-Acetylimidazole ~8.15 (s, 1H), ~7.46 (s, 1H), ~7.08 (s, 1H), ~2.60 (s, 3H) (in CDCl3)[7]~168 (C=O), ~137 (C2), ~130 (C4), ~117 (C5), ~24 (CH3)~1745 (C=O stretch)
2-Acetylimidazole Data not readily available in a comparative context.Data not readily available in a comparative context.Data not readily available in a comparative context.
This compound Data not readily available in a comparative context.Data not readily available in a comparative context.Data not readily available in a comparative context.

Note: Spectroscopic data can vary depending on the solvent and instrument used. The data for 1-Acetylimidazole is provided as a representative example.

The distinct electronic environments of the protons and carbons in each isomer should give rise to unique NMR spectra, allowing for unambiguous identification. Similarly, the carbonyl stretching frequency in the IR spectrum can provide information about the electronic environment of the acetyl group.

Experimental Protocols: A Practical Guide to Acetylation

While specific protocols should be optimized for each substrate, the following provides a general framework for the acetylation of a primary amine using 1-acetylimidazole.

General Protocol for the Acetylation of a Primary Amine with 1-Acetylimidazole

Materials:

  • Primary amine

  • 1-Acetylimidazole (1.1-1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Stir plate and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere (optional, for sensitive substrates)

Procedure:

  • Dissolve the Substrate: In a clean, dry round-bottom flask, dissolve the primary amine in the chosen anhydrous solvent.

  • Add Acetylating Agent: To the stirred solution, add 1-acetylimidazole in one portion at room temperature.

  • Monitor the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours at room temperature. Gentle heating may be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired N-acetylated product.

Acetylation Protocol Start Dissolve Primary Amine in Anhydrous Solvent AddReagent Add 1-Acetylimidazole Start->AddReagent Monitor Monitor Reaction (TLC, LC-MS) AddReagent->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product N-Acetylated Product Purify->Product

Caption: A step-by-step workflow for a typical acetylation reaction.

Applications in Research and Development

The choice of acetylimidazole isomer is dictated by the desired chemical transformation.

  • 1-Acetylimidazole: Its primary role is as a mild acetylating agent for nucleophiles like amines, alcohols, and phenols. It has been used in the synthesis of complex natural products and in the modification of biomolecules. Its selectivity for primary amines over secondary amines and for phenolic hydroxyl groups makes it a valuable tool in protecting group chemistry.

  • 2- and this compound: These isomers serve as building blocks in medicinal chemistry and materials science. The ketone functionality allows for a variety of subsequent chemical modifications, such as the synthesis of chalcones, pyrazolines, and other heterocyclic systems with potential biological activity[1]. For example, this compound is a known histidine analogue and has been investigated for its potential anticancer activity[2].

Conclusion: Making the Right Choice

The three isomers of acetylimidazole, while sharing the same molecular formula, are distinct chemical entities with divergent applications.

  • 1-Acetylimidazole is the reagent of choice for mild and selective N- and O-acetylation. Its utility as an acyl transfer agent is well-established.

  • 2- and this compound are not effective acetylating agents in the traditional sense. Instead, their value lies in their role as functionalized imidazole building blocks for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

A thorough understanding of the unique properties and reactivity of each isomer is paramount for the successful design and execution of synthetic strategies. This guide serves as a starting point for researchers to navigate the subtleties of these versatile reagents and to select the optimal isomer that aligns with their scientific objectives.

References

  • Hagiwara, H., Morohashi, K., Suzuki, T., Ando, M., Yamamoto, I., & Kato, M. (n.d.). Solid State Acetylation with Acetylimidazole: Selective Protection of Primary Alcohols and Phenols. Taylor & Francis.
  • Street, J. P., & Brown, R. S. (1985). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 63(6), 1593-1597.
  • Stability Studies of N‐Acylimidazoles | Request PDF. (n.d.). ResearchGate.
  • Hydrolysis rates of some acetylimidazole derivatives | Request PDF. (n.d.). ResearchGate.
  • 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174. (n.d.). PubChem.
  • 1-Acetylimidazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • Reddy, G. S., Mandell, L., & Goldstein, J. H. (1963). The NMR Spectra of Imidazoles. I. 1-Acetylimidazole and its Conjugate Acid. Journal of the Chemical Society, 1414-1421.

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From Benchtop to Biology: A Comparative Guide to Validating 4-Acetylimidazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cellular Validation

In the realm of kinase inhibitor discovery, in vitro enzymatic assays provide a powerful, high-throughput method for identifying promising lead compounds. 4-Acetylimidazole (4-AcI) has emerged from such screens as a putative inhibitor of c-Jun N-terminal kinase (JNK), a key mediator of cellular stress responses, inflammation, and apoptosis.[1][2] However, success in a test tube is merely the first step. A compound's true potential is only revealed when it is tested in the complex, dynamic environment of a living cell.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro findings for 4-AcI using a suite of robust, interconnected cell-based assays. We will delve into the causality behind experimental choices, present objective comparisons with an established alternative, and provide the detailed protocols necessary to generate high-confidence data. Our focus is not just on what to do, but why we do it, ensuring a foundation of scientific integrity at every step.

Pillar 1: Strategic Experimental Design

Before any pipette touches a plate, a well-considered experimental design is paramount. This blueprint ensures that the data generated is not only reproducible but also meaningful.

Choosing the Right Cellular Model: The selection of a cell line is the first critical decision. It must be relevant to the intended therapeutic area and, crucially, exhibit a functional JNK signaling pathway that can be reliably stimulated. For this guide, we will use HeLa (human cervical cancer) cells as a model system, as they are robust and show a strong, inducible JNK response to stressors like Anisomycin or UV radiation.[3] The choice of cell type is fundamental, as it must faithfully represent the biological system of interest and express all necessary signaling components.[4]

The Comparator: Setting a Benchmark: To objectively evaluate 4-AcI, its performance must be benchmarked against a known standard. We have selected SP600125 , a well-characterized, potent, and selective ATP-competitive inhibitor of JNK.[5][6][7][8][9] This allows for a direct comparison of potency, specificity, and any potential off-target effects.

Controls—The Arbiters of Truth:

  • Vehicle Control (e.g., DMSO): Small molecules are typically dissolved in solvents like DMSO. The vehicle control ensures that any observed effects are due to the compound itself and not the solvent.[10]

  • Positive Control (Stimulus Only): This is an uninhibited, stimulated sample (e.g., HeLa cells + Anisomycin) that demonstrates the maximum pathway activation.

  • Negative Control (Unstimulated): This sample shows the basal level of pathway activity and ensures the stimulus is working as expected.

Section 1: Primary Validation - Confirming JNK Target Engagement

The first objective is to confirm that 4-AcI can inhibit JNK activity within a cell. The most direct way to measure this is to quantify the phosphorylation of c-Jun, a primary and direct substrate of JNK.[11] Activation of JNK by stress stimuli leads to its phosphorylation of c-Jun at serine residues 63 and 73, a critical event for the activation of the AP-1 transcription factor.[12]

Core Assay 1: Western Blot for Phospho-c-Jun (Ser63)

This technique provides a semi-quantitative readout of the phosphorylation status of c-Jun, directly reflecting JNK activity.

Experimental Workflow for Target Engagement Validation

G cluster_prep Preparation cluster_treat Treatment cluster_process Processing & Analysis seed 1. Seed HeLa Cells adhere 2. Allow Adherence (24h) seed->adhere pretreat 3. Pre-treat with Inhibitors (4-AcI, SP600125, Vehicle) (1-2 hours) adhere->pretreat stim 4. Stimulate JNK Pathway (e.g., Anisomycin, 30 min) pretreat->stim lyse 5. Lyse Cells & Quantify Protein stim->lyse sds 6. SDS-PAGE lyse->sds transfer 7. Western Transfer sds->transfer probe 8. Probe with Antibodies (p-c-Jun, Total c-Jun, GAPDH) transfer->probe image 9. Image & Quantify probe->image caption Fig 1. Western Blot Workflow.

Caption: Figure 1. A stepwise workflow for assessing JNK inhibitor efficacy via Western Blot.

Detailed Protocol: Western Blot for Phospho-c-Jun

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of 4-AcI, SP600125 (e.g., 0.1, 1, 5, 10, 25 µM), or a vehicle control (DMSO) for 1-2 hours.[13]

  • Stimulation: Add a JNK activator, such as Anisomycin (25 µg/ml), to all wells except the negative control for the optimal time (typically 30 minutes).[8][13]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[12][13]

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.[12]

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[14]

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63).[12][13]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[13][14]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total c-Jun and a loading control like GAPDH or β-actin.[12]

Comparative Data Summary (Hypothetical Data)

CompoundCellular IC50 (p-c-Jun Inhibition)Notes
This compound 15 µMModerate potency in a cellular context.
SP600125 8 µMHigher potency, consistent with literature values in Jurkat T cells (5-10 µM).[5][7]

This primary assay is crucial. A failure of 4-AcI to inhibit c-Jun phosphorylation at reasonable concentrations would suggest poor cell permeability or rapid metabolism, casting doubt on its utility as a cellular tool.

Section 2: Orthogonal Validation - Corroborating the Mechanism

Relying on a single assay is scientifically precarious. Orthogonal assays, which measure different outputs of the same signaling pathway, are essential for building a robust, self-validating dataset.

Core Assay 2: AP-1 Luciferase Reporter Assay

Since phosphorylated c-Jun forms the AP-1 transcription factor, we can measure the downstream consequence of JNK inhibition: a decrease in AP-1-driven gene transcription.[15] This assay provides a functional, quantitative readout of the entire pathway's activity.

The JNK Signaling Pathway and Points of Measurement

G cluster_assays stim Stress Stimuli (Anisomycin, UV) mkkk MAPKKK (e.g., MEKK1, ASK1) stim->mkkk mkk MKK4 / MKK7 mkkk->mkk jnk JNK mkk->jnk cjun c-Jun jnk->cjun p_cjun Western Blot: Measures Phospho-c-Jun jnk->p_cjun ap1 AP-1 Transcription Factor cjun->ap1 gene Gene Expression (e.g., Inflammatory Cytokines) ap1->gene luc Reporter Assay: Measures AP-1 Transcriptional Activity ap1->luc caption Fig 2. JNK Pathway and Assay Targets.

Caption: Figure 2. The JNK signaling cascade with corresponding assay measurement points.

Detailed Protocol: AP-1 Luciferase Reporter Assay

  • Transfection: Co-transfect HeLa cells in a 24-well plate with an AP-1 firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).[16][17] Kits are commercially available for this purpose.[16][18]

  • Recovery: Allow cells to recover and express the reporters for 24 hours.

  • Treatment: Pre-treat cells with the inhibitor series (4-AcI, SP600125, Vehicle) for 1-2 hours.

  • Stimulation: Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) or Anisomycin for 6-8 hours to induce AP-1 activity.[19]

  • Lysis & Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase signal (AP-1 activity) to the Renilla luciferase signal (transfection efficiency and cell number).

Comparative Data Summary (Hypothetical Data)

CompoundCellular EC50 (AP-1 Inhibition)Correlation with p-c-Jun IC50
This compound 18 µMStrong correlation, validating the on-target effect.
SP600125 10 µMStrong correlation, confirming its mechanism of action.[5]

A strong correlation between the Western blot and reporter assay data significantly increases confidence that 4-AcI's observed effect is due to specific inhibition of the JNK-c-Jun-AP1 signaling axis.

Section 3: Assessing Specificity and Cytotoxicity

An effective inhibitor must be selective for its target and not simply induce a general toxic effect. This final validation step is crucial to distinguish specific pathway inhibition from non-specific cellular distress.

Core Assay 3: Cell Viability/Cytotoxicity Assay

This assay determines the concentration at which the compound begins to kill the cells. The goal is to find a "therapeutic window" where the compound inhibits JNK without causing significant cell death. Assays like the CellTiter-Glo® luminescent assay, which measures ATP as an indicator of metabolic activity, are highly sensitive and suitable for high-throughput formats.[20][21]

Detailed Protocol: CellTiter-Glo® Viability Assay

  • Seeding: Seed HeLa cells in a white, opaque 96-well plate.

  • Treatment: Treat cells with a broad range of concentrations for both 4-AcI and SP600125 for a prolonged period (e.g., 24-72 hours) to capture long-term toxicity effects.

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Incubation: Incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ATP and thus the number of viable cells.[21]

Comparative Data Summary (Hypothetical Data)

CompoundJNK Inhibition EC50Cytotoxicity CC50Selectivity Index (CC50 / EC50)
This compound 18 µM> 100 µM> 5.5
SP600125 10 µM~50 µM~5.0

Interpretation: A higher selectivity index is desirable, as it indicates a wider window between the effective dose for pathway inhibition and the dose that induces toxicity. Both compounds show a reasonable window, suggesting their effects at lower concentrations (<20 µM) are likely due to pathway inhibition rather than general cytotoxicity. It is known that SP600125 can have off-target effects, including inhibition of other kinases, which may contribute to its cytotoxicity profile.[7]

Conclusion: A Synthesized View of this compound's Cellular Performance

Through this multi-assay validation cascade, we can construct a comprehensive and trustworthy profile of this compound's activity in a cellular context.

  • Primary Validation (Western Blot): Confirmed that 4-AcI is cell-permeable and engages its intended target, JNK, as evidenced by the dose-dependent inhibition of c-Jun phosphorylation. Its potency is moderate compared to the well-established inhibitor SP600125.

  • Orthogonal Validation (Reporter Assay): Corroborated the primary findings by demonstrating that target engagement translates into the inhibition of downstream transcriptional activity, solidifying the mechanistic link.

  • Specificity Validation (Viability Assay): Established a safe concentration window for 4-AcI, demonstrating that its inhibitory effects on the JNK pathway occur at concentrations well below those that induce general cytotoxicity.

References

  • Bennett, B.L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences.
  • BPS Bioscience. (n.d.). AP1 Reporter Kit (JNK Pathway).
  • BPS Bioscience. (n.d.). AP1 Reporter Kit (JNK Pathway).
  • BPS Bioscience. (n.d.). AP1 Luciferase Reporter Lentivirus (JNK Signaling Pathway).
  • Creative Biolabs. (n.d.). JNK Pathway-AP1 Reporter Kit.
  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.
  • Indigo Biosciences. (n.d.). Human AP-1 Reporter Assay Kit.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • ResearchGate. (2014). Which one is the most accepted method for cell viability assay?.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • National Institutes of Health. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • National Institutes of Health. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells.
  • National Institutes of Health. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1.
  • National Institutes of Health. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site.
  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery.
  • ResearchGate. (n.d.). Characterization of covalent JNK inhibitors in cell-based tests.
  • ResearchGate. (n.d.). Cellular Activity of Selected JNK Inhibitors.
  • Google Patents. (n.d.). CN102101843A - Preparation method of this compound and its intermediate.
  • ResearchGate. (2025). Discovery of a novel series of 4-quinolone JNK inhibitors.
  • Crown Bioscience. (2025). Off-target toxicity in antibody-drug conjugates.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Acetylimidazole, ensuring that your laboratory practices are not only scientifically sound but also compliant and safe. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory operations.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS 61985-25-9), also known as 1-(1H-imidazol-4-yl)ethanone, is an imidazole derivative. While a complete, specific Safety Data Sheet (SDS) detailing its disposal is not consistently available across all suppliers, its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear directive for its handling as a hazardous substance.

According to supplier safety information, this compound is classified with the following hazard statements[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The assigned GHS pictogram is the GHS07 symbol (exclamation mark), signifying a warning for these health hazards[2]. This classification mandates that this compound be treated as hazardous waste. It is crucial to avoid assumptions of non-hazardous nature based on related compounds, as minor structural changes can significantly alter a substance's toxicological profile. For instance, while some safety data sheets for the related compound N-acetylimidazole may classify it as not hazardous, imidazole itself is often categorized as corrosive[3][4].

Table 1: GHS Hazard Information for this compound

Hazard ClassGHS Hazard StatementSignal WordGHS Pictogram
Acute toxicity, OralH302: Harmful if swallowedWarningGHS07
Skin corrosion/irritationH315: Causes skin irritationWarningGHS07
Serious eye damage/eye irritationH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposureH335: May cause respiratory irritationWarningGHS07

The Disposal Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, ensuring that each step is completed in a manner that prioritizes safety and regulatory compliance. This process moves from the point of waste generation to its final, compliant disposal.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal Protocol A Step 1: Waste Identification (Solid this compound or Contaminated Materials) B Step 2: Segregation (Keep separate from other waste streams) A->B C Step 3: Waste Container Selection (Chemically resistant, sealable) B->C D Step 4: Labeling ('Hazardous Waste', chemical name, hazards) C->D E Step 5: Accumulation (In a designated Satellite Accumulation Area) D->E F Step 6: Request for Pickup (Contact EHS or designated personnel) E->F Once container is full or project is complete G Step 7: Documentation (Complete waste manifest/log) F->G H Step 8: Final Disposal (Incineration or other approved method by licensed facility) G->H

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides actionable steps for the safe disposal of this compound waste, including pure, unused compound and materials contaminated with it.

Part 1: Immediate Actions at the Point of Generation

Step 1: Waste Identification and Characterization

  • Pure this compound: Any excess, expired, or off-specification this compound solid must be disposed of as hazardous chemical waste.

  • Contaminated Materials: This includes, but is not limited to, personal protective equipment (PPE) such as gloves and lab coats, weigh boats, contaminated glassware, and spill cleanup materials. All items that have come into direct contact with this compound are to be considered hazardous waste.

Step 2: Waste Segregation

  • Rationale: To prevent unforeseen chemical reactions and to ensure proper disposal routing, this compound waste must be segregated from other waste streams.

  • Procedure: Do not mix this compound waste with non-hazardous trash, sharps, or other incompatible chemical wastes. Keep it in a dedicated, clearly labeled container.

Step 3: Selection of an Appropriate Waste Container

  • Rationale: The container must maintain its integrity upon contact with the chemical and prevent the release of dust or vapors.

  • Procedure: Use a chemically resistant, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended. The container must be in good condition, with no cracks or leaks.

Step 4: Proper Labeling of the Waste Container

  • Rationale: Accurate labeling is a critical safety and regulatory requirement, informing personnel of the container's contents and associated hazards.

  • Procedure: As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container. This label must include:

    • The full chemical name: "this compound"

    • The CAS number: "61985-25-9"

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of initial waste accumulation.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA is a designated, safe location for the temporary storage of hazardous waste at or near the point of generation.

  • Procedure: Store the sealed and labeled waste container in your laboratory's designated SAA. This area should be under the control of the laboratory personnel and away from general traffic. Keep the container closed at all times, except when adding waste.

Part 2: Institutional Disposal Procedures

Step 6: Arranging for Waste Pickup

  • Rationale: Final disposal of hazardous waste must be carried out by trained professionals in accordance with institutional and regulatory protocols.

  • Procedure: Once the waste container is full, or when the project involving this compound is complete, contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party to request a waste pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

Step 7: Documentation

  • Rationale: A complete record of waste generation and disposal is a legal requirement and a key component of laboratory safety management.

  • Procedure: Fill out any required waste manifest or logbook as instructed by your EHS department. This documentation provides a chain of custody for the hazardous waste.

Step 8: Final Disposal Method

  • Rationale: The ultimate disposal method is determined by environmental regulations and is designed to render the hazardous waste non-hazardous or to contain it securely.

  • Procedure: While the final disposal method is determined by the licensed waste management facility, for solid organic compounds like this compound, high-temperature incineration is a common and effective method. This process destroys the organic molecule, converting it to less harmful components. Landfilling in a designated hazardous waste landfill may also be an option, depending on local regulations. The choice of final disposal is not made at the laboratory level but by the certified waste disposal vendor.

Emergency Procedures and Spill Cleanup

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

  • Small Spills:

    • Ensure you are wearing appropriate PPE: safety goggles, a lab coat, and nitrile gloves.

    • If the material is a solid, gently sweep it up to avoid creating dust. Use a dustpan and brush designated for chemical spills.

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and your supervisor.

    • Contact your institution's EHS or emergency response team for assistance. Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By adhering to the procedures outlined in this guide, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal policies and your EHS department for guidance. This proactive approach to chemical waste management is a hallmark of scientific excellence and a cornerstone of a robust safety culture.

References

  • Georganics. This compound - High purity. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling 4-Acetylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides an in-depth, procedural framework for the safe handling of 4-Acetylimidazole. This is not merely a list of rules, but a synthesis of technical knowledge and field-proven practices, designed to empower you with the understanding behind each critical safety step.

The Chemical Profile of this compound: Understanding the Risks

This compound (CAS 61985-25-9) is a valuable compound in various research applications.[1][2] However, its utility is accompanied by specific hazards that necessitate careful handling. According to safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

These classifications are represented by the GHS07 pictogram, an exclamation mark that signals caution.[3] Understanding these risks is the foundational step in implementing a robust safety protocol. The causality is clear: direct contact with the skin or eyes can lead to irritation, inhalation of its dust can irritate the respiratory tract, and ingestion is harmful.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. The following table summarizes the required PPE, which should be donned before entering the designated handling area.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation.[4]
Eyes/Face Safety goggles and a face shieldTo provide comprehensive protection against splashes and airborne particles that can cause serious eye irritation.[4][5]
Body Laboratory coat or chemical-resistant gownTo protect the skin on the arms and body from accidental contact.[4]
Respiratory Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.To prevent inhalation of dust or vapors that can cause respiratory irritation.[1][4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed as a self-validating system. Each step logically follows the last, ensuring a chain of safety that protects both the user and the integrity of the experiment.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.

  • Solution Preparation: If preparing a solution, add the this compound to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[4][7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Designate Work Area (Fume Hood) prep2 Assemble All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Careful Weighing & Transfer prep3->handle1 Proceed with Caution handle2 Slow Addition for Solutions handle1->handle2 handle3 Maintain Separation from Incompatibles handle2->handle3 disp1 Segregate Waste into Labeled Containers handle3->disp1 After Experiment Completion disp2 Decontaminate Work Surfaces disp1->disp2 disp3 Properly Doff and Dispose of PPE disp2->disp3

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Containment: If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Wearing full PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[4] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Collection: All waste containing this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain.[4]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.

References

  • Georganics. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.

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Retrosynthesis Analysis

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4-Acetylimidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.